molecular formula C5H4BrNO B1316125 3-Bromo-1H-pyrrole-2-carbaldehyde CAS No. 408359-07-9

3-Bromo-1H-pyrrole-2-carbaldehyde

Cat. No.: B1316125
CAS No.: 408359-07-9
M. Wt: 174 g/mol
InChI Key: LQCFDVADSYYMLI-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrole-2-carbaldehyde (CAS 408359-07-9) is a high-purity brominated pyrrole derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C5H4BrNO and a molecular weight of 174.00 g/mol, is a valuable heterocyclic building block . Its structure features both an aldehyde group and a bromine substituent on the electron-rich pyrrole ring, providing two distinct reactive sites for further functionalization, such as in metal-catalyzed cross-coupling reactions and condensation reactions . This reagent is particularly useful in the synthesis of more complex nitrogen-containing heterocycles. For instance, N-substituted pyrrole-2-carboxaldehyde derivatives are key precursors in novel heteroannulation reactions for the construction of azaindole scaffolds, which are privileged structures in drug discovery . The physicochemical properties of this compound, including its topological polar surface area and lipophilicity, make it a suitable fragment for developing compounds with potential pharmacological activity . As a solid powder, it is recommended to store this product in a refrigerated environment under an inert atmosphere to ensure stability . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-7-5(4)3-8/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCFDVADSYYMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573874
Record name 3-Bromo-1H-pyrrole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408359-07-9
Record name 3-Bromo-1H-pyrrole-2-carbaldehyde
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Record name 3-bromo-1H-pyrrole-2-carbaldehyde
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Foundational & Exploratory

3-Bromo-1H-pyrrole-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-1H-pyrrole-2-carbaldehyde

Foreword

In the landscape of modern synthetic chemistry, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyrrole derivatives hold a place of distinction due to their prevalence in natural products, pharmaceuticals, and advanced materials. This guide focuses on This compound , a versatile bifunctional intermediate. The presence of a reactive aldehyde, a synthetically valuable bromine atom at a specific position, and a modifiable N-H group makes this compound a powerful scaffold for diversification. This document is intended for researchers, medicinal chemists, and process development scientists, providing not just protocols, but the underlying chemical principles and strategic considerations necessary for its effective use in discovery and development programs.

Molecular and Physicochemical Profile

This compound is a crystalline solid at room temperature. Its structure combines the electron-rich aromaticity of the pyrrole ring with the electrophilic nature of an aldehyde and the cross-coupling potential of a C-Br bond.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 408359-07-9
Molecular Formula C₅H₄BrNO
Molecular Weight 174.00 g/mol
Appearance White to yellow or brown solid[1]
SMILES O=C(C1=C(Br)C=CN1)
Storage 2-8°C, under inert gas[2][3]

Synthesis of this compound

The synthesis of this specific isomer is not widely reported in peer-reviewed literature, necessitating a rational design based on established pyrrole chemistry. Two primary strategies are proposed: late-stage bromination of a pre-existing aldehyde or early-stage bromination followed by formylation.

Proposed Route 1: Regioselective Bromination of 1H-Pyrrole-2-carbaldehyde

This approach leverages the commercially available 1H-pyrrole-2-carbaldehyde. The key challenge is controlling the regioselectivity of the bromination. The pyrrole ring is highly activated towards electrophilic aromatic substitution, with the C5 and C4 positions being the most electronically favored. However, the C2-formyl group is deactivating, which can help modulate reactivity and influence the substitution pattern. To achieve selective C3-bromination, a mild and sterically unhindered brominating agent under carefully controlled conditions is essential.

Protocol: Selective Bromination with Tetrabutylammonium Tribromide (TBATB)

  • Rationale: TBATB is a mild, solid brominating agent that offers controlled delivery of bromine, reducing the risk of over-bromination common with liquid Br₂.[4] Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction is run at low temperatures to enhance selectivity.

  • Step-by-Step Methodology:

    • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-pyrrole-2-carbaldehyde (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

    • Cooling: Cool the solution to -15 °C using a cryo-cool unit or an ice-salt bath.

    • Reagent Addition: Add tetrabutylammonium tribromide (TBATB) (1.0 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed -10 °C.

    • Reaction: Stir the mixture at -15 °C to -10 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of a new, less polar spot.

    • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 3-bromo isomer from other potential isomers and di-brominated byproducts.

Proposed Route 2: Vilsmeier-Haack Formylation of 3-Bromopyrrole

This strategy involves introducing the bromine first and then building the aldehyde functionality. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like pyrrole.[5][6] The reaction typically occurs at the most nucleophilic position, which is C2 or C5. For 3-bromopyrrole, formylation is expected to occur regioselectively at the adjacent C2 position.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent - (Cl2PO2)- POCl3 POCl3 POCl3->Vilsmeier_Reagent Bromopyrrole 3-Bromopyrrole (Nucleophile) Iminium_Salt Iminium Salt Intermediate Bromopyrrole->Iminium_Salt + Vilsmeier Reagent Workup Aqueous Workup (e.g., NaOAc/H2O) Iminium_Salt->Workup Hydrolysis Product 3-Bromo-1H-pyrrole- 2-carbaldehyde Workup->Product Pd0 Pd(0)L2 OxAdd R-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)L2-R' OxAdd->Transmetal Transmetalation RedElim Pd(0)L2 Transmetal->RedElim Reductive Elimination Product Pyrrole-R' Transmetal->Product PyrroleBr Pyrrole-Br PyrroleBr->OxAdd Boronic R'-B(OH)2 Boronic->Transmetal Base Base Base->Transmetal

Sources

An In-Depth Technical Guide to 3-Bromo-1H-pyrrole-2-carbaldehyde: A Cornerstone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Functionalized Heterocycle

In the vast lexicon of organic synthesis, certain molecules stand out not for their own inherent complexity, but for the world of complexity they unlock. 3-Bromo-1H-pyrrole-2-carbaldehyde (CAS No. 408359-07-9) is a paramount example of such a molecule. At first glance, it is a simple five-membered aromatic heterocycle, functionalized with a bromine atom and an aldehyde. Yet, these two functional groups, positioned orthogonally on the pyrrole core, represent two of the most versatile handles in modern synthetic chemistry. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on why this reagent is so valuable, how to best utilize its reactivity, and where it is driving innovation, particularly in the synthesis of biologically active compounds and marine natural products.

Chapter 1: Molecular Blueprint & Physicochemical Profile

Before embarking on its synthetic journey, a thorough understanding of the molecule's fundamental properties is essential. These characteristics dictate its handling, storage, and behavior in reaction systems.

PropertyValueSource
CAS Number 408359-07-9[1]
Molecular Formula C₅H₄BrNO[1]
Molecular Weight 174.00 g/mol [2]
Physical Form Solid
Storage Conditions 2-8°C, Inert Atmosphere[2]
MDL Number MFCD12024313[2]
InChI Key YLPGXCJTAOMPRZ-UHFFFAOYSA-N

Spectroscopic data such as NMR, HPLC, and LC-MS are typically available from commercial suppliers and should be used to confirm identity and purity before use.[3]

Chapter 2: The Genesis - Crafting the Core Scaffold

The most direct and industrially relevant synthesis of this compound relies on the electrophilic formylation of a 3-bromopyrrole precursor. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its reliability and effectiveness with electron-rich heterocycles.[4][5][6]

The Vilsmeier-Haack Reaction: A Mechanistic Perspective

The power of the Vilsmeier-Haack reaction lies in the in-situ generation of a potent, yet manageable, electrophile: the chloroiminium ion, or "Vilsmeier reagent".[7][8] Pyrrole is highly activated towards electrophilic aromatic substitution, making it an ideal substrate.[4][7] The reaction proceeds through a well-understood pathway.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Pyrrole 3-Bromopyrrole Iminium_Intermediate Iminium Intermediate Pyrrole->Iminium_Intermediate Electrophilic Attack H2O H₂O (Workup) Product 3-Bromo-1H-pyrrole- 2-carbaldehyde Vilsmeier_Reagent->Iminium_Intermediate Iminium_Intermediate->Product + H₂O

Caption: Vilsmeier-Haack formylation of 3-bromopyrrole.

Field-Validated Synthetic Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Objective: To synthesize this compound from 3-bromopyrrole.

Materials:

  • 3-Bromopyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (Causality: Controlled generation of the electrophile): In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise via syringe over 15 minutes. The dropwise addition at low temperature is critical to manage the exothermic reaction and prevent decomposition of the reagent. Stir the resulting mixture at 0°C for 30 minutes.

  • Electrophilic Aromatic Substitution: Dissolve 3-bromopyrrole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent solution. The high reactivity of pyrrole ensures that formylation occurs preferentially at the more electron-rich C2 position.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Hydrolysis (Workup): Carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution. This step serves two purposes: it hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction components.[8]

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a solid.

Chapter 3: The Art of Transformation - A Duality of Reactivity

The synthetic power of this compound stems from the distinct and addressable reactivity of its two functional groups. This duality allows for sequential, controlled modifications to build molecular complexity.

The Bromine Handle: Gateway to Carbon-Carbon Bonds via Cross-Coupling

The sp²-hybridized carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for creating novel biaryl and enyne systems.

The Suzuki reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[9][10] It is renowned for its functional group tolerance and mild reaction conditions.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product R1X Pyrrole-Br (R¹X) R1X->OxAdd R2BY2 R²-B(OR)₂ R2BY2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

  • Setup: To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq).[12]

  • Solvent & Degassing: Add a solvent mixture, typically DME/water or dioxane/water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes. Causality: Oxygen can oxidize the active Pd(0) catalyst, so its removal is crucial for catalytic efficiency.

  • Reaction: Seal the vial and heat to 80-100°C with vigorous stirring for 2-12 hours, monitoring by LC-MS or TLC.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography.

The Sonogashira coupling provides a powerful route to arylalkynes by reacting the aryl bromide with a terminal alkyne.[13][14] This reaction uniquely uses a dual catalytic system of palladium and copper(I).[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹X) PdII_Alk R¹-Pd(II)L₂-C≡CR² PdII->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination Product Product (R¹-C≡CR²) PdII_Alk->Product CuX Cu(I)X Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide Cu_Acetylide->PdII → to Pd Cycle Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

  • Setup: In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-3 mol%) in a flask.[16]

  • Reagents: Add an anhydrous solvent like THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, >2.0 eq) which also acts as a solvent and acid scavenger. Finally, add the terminal alkyne (1.1-1.3 eq).[16]

  • Reaction: Stir the mixture at room temperature to 50°C until completion. Causality: The copper(I) salt reacts with the alkyne and base to form a copper acetylide intermediate, which is the active species for transmetalation to the palladium center.[14]

  • Workup: Dilute the reaction with an ether-type solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, dry, concentrate, and purify by chromatography.

The Aldehyde Handle: A Hub for Heterocycle Construction

The aldehyde group is a classic electrophilic site, perfect for condensation reactions that build new rings, a critical step in synthesizing complex alkaloids.

This powerful reaction constructs tetrahydro-β-carboline and related fused heterocyclic systems.[17] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring-closing electrophilic substitution.[18][19] Using our pyrrole aldehyde with a tryptamine derivative, for example, provides direct access to complex indole alkaloid scaffolds.

Experimental Protocol: Pictet-Spengler Reaction

  • Setup: Dissolve this compound (1.0 eq) and a β-arylethylamine (e.g., tryptamine, 1.0 eq) in a suitable solvent like toluene or DCM.

  • Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA) (10-20 mol%). Causality: The acid protonates the intermediate imine, forming a highly electrophilic iminium ion which is necessary to overcome the activation barrier for the cyclization onto the electron-rich aromatic ring.[18][20]

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction can be equipped with a Dean-Stark trap if run at higher temperatures to remove the water byproduct and drive the equilibrium.

  • Workup: Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution), extract the product with an organic solvent, dry, and purify by chromatography or crystallization.

Chapter 4: Application Spotlight - A Building Block for Marine-Derived Therapeutics

The bromopyrrole alkaloid family, isolated from marine sponges, exhibits a fascinating array of biological activities, including anticancer, antimicrobial, and anti-biofilm properties.[21][22][23] this compound is a crucial synthetic precursor for accessing these natural products and their analogs for structure-activity relationship (SAR) studies.[24]

A typical drug discovery workflow leverages the dual reactivity of this building block to rapidly generate a library of diverse compounds for biological screening.

Drug_Discovery_Workflow Start 3-Bromo-1H-pyrrole- 2-carbaldehyde Step1 Suzuki/Sonogashira Coupling (Library of Boronic Acids/Alkynes) Start->Step1 Intermediate_Library Intermediate Library (Diverse C3-Substitution) Step1->Intermediate_Library Step2 Reductive Amination or Pictet-Spengler Reaction (Library of Amines) Intermediate_Library->Step2 Final_Library Final Compound Library (Diverse C2 & C3 Substitution) Step2->Final_Library Screening High-Throughput Biological Screening (e.g., Anticancer Assay) Final_Library->Screening Hit_ID Hit Identification & Lead Optimization Screening->Hit_ID

Caption: Drug discovery workflow using the title compound as a scaffold.

This strategy—using the bromine for diversification and the aldehyde for conjugation or cyclization—is a highly efficient method for exploring chemical space around the privileged bromopyrrole core.

Chapter 5: Safety and Handling

As with all laboratory reagents, proper handling is paramount.

  • Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2] For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.[1]

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Aaron Chemicals. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]

  • Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Retrieved from [Link]

  • Rane, R., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Rane, R., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. PubMed. Retrieved from [Link]

  • Singh, S., et al. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Marine Drugs. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Marine Pyrrole Alkaloids. PubMed Central. Retrieved from [Link]

  • Laars, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • d'Andrea, P., & Cacciapaglia, R. (2020). The Pictet-Spengler Reaction Still on Stage. Molecules. Retrieved from [Link]

  • de Assis, F. F., et al. (2013). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Sławiński, J., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Norris, J. (2018). The Suzuki reaction. YouTube. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

Sources

3-Bromo-1H-pyrrole-2-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-1H-pyrrole-2-carbaldehyde: Structure, Synthesis, and Synthetic Utility

Abstract

This compound is a trifunctional heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a nucleophilic pyrrole ring, an electrophilic carbaldehyde group, and a versatile bromine handle, makes it a powerful intermediate for the construction of complex molecular scaffolds. This guide provides a detailed examination of its structure, physicochemical properties, spectroscopic characteristics, synthesis, and diverse reactivity, highlighting its role as a strategic building block in the development of novel pharmaceuticals and functional materials.

Introduction: The Strategic Importance of Substituted Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including heme, chlorophyll, and vitamin B12.[1] The biological significance of this five-membered heteroaromatic ring has driven extensive research into the synthesis and functionalization of its derivatives.[1] this compound (Figure 1) emerges as a particularly valuable synthetic intermediate. The strategic placement of three distinct functional groups—a reactive aldehyde, a synthetically versatile bromine atom, and an acidic N-H proton—on a stable aromatic core allows for selective, stepwise modifications, providing access to a wide array of complex derivatives. This molecule serves as a key starting material for synthesizing substituted porphyrins, developing novel therapeutic agents, and constructing advanced organic materials.[2]

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered aromatic pyrrole ring. The bromine atom at the C3 position and the carbaldehyde (formyl) group at the C2 position are crucial to its reactivity. The aldehyde group is strongly electron-withdrawing, which influences the electron density of the pyrrole ring. This, combined with the inductive effect of the bromine atom, modulates the reactivity of the ring's C-H and N-H bonds.

Diagram: Molecular Structure of this compound

Caption: Structure highlighting the key functional groups.

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 408359-07-9[3]
Molecular Formula C₅H₄BrNO[2]
Molecular Weight 174.00 g/mol [2]
Appearance Solid
Purity ≥95%[2]
Storage Conditions 2-8°C, store under inert gas[2]
SMILES C1=CNC(=C1Br)C=O
InChI Key YLPGXCJTAOMPRZ-UHFFFAOYSA-N

Spectroscopic Profile (Predicted)

While a definitive, published spectrum for this specific isomer requires direct experimental data, a reliable spectroscopic profile can be predicted based on the analysis of its parent compound, pyrrole-2-carbaldehyde, and similarly substituted pyrroles.[4][5][6][7]

  • ¹H NMR (Proton NMR):

    • Aldehyde Proton (-CHO): Expected to be a singlet in the downfield region, typically around δ 9.5-9.8 ppm.

    • Pyrrole N-H: A broad singlet, highly dependent on solvent and concentration, expected around δ 10.0-12.0 ppm.

    • Pyrrole Ring Protons (H4, H5): Two signals are expected in the aromatic region (δ 6.0-7.5 ppm). They will appear as doublets or multiplets due to mutual coupling (J-coupling). Based on analogous structures, H5 would likely be further downfield than H4.[7]

  • ¹³C NMR (Carbon NMR):

    • Aldehyde Carbonyl (C=O): A distinct singlet in the highly deshielded region, expected around δ 180-187 ppm.[5]

    • Pyrrole Ring Carbons: Four signals are expected. C2 (bearing the aldehyde) and C3 (bearing the bromine) will be significantly shifted. C5 and C4 are expected in the typical pyrrole region (δ 110-140 ppm). The C3 signal will be attenuated due to the C-Br bond.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1690 cm⁻¹.[4]

    • C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom. Two major peaks for the molecular ion (M⁺) will be observed at m/z 173 and 175, with nearly equal intensity (¹⁹Br:⁸¹Br ≈ 1:1).

Synthesis and Mechanism

The synthesis of substituted pyrrole carbaldehydes is often achieved via the Vilsmeier-Haack reaction , a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11]

A plausible and efficient route to this compound involves the Vilsmeier-Haack formylation of 3-bromopyrrole. The electron-donating nitrogen atom activates the pyrrole ring towards electrophilic substitution, directing the formylation primarily to the adjacent C2 position.

Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction

G cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reacts with Start 3-Bromopyrrole Start->Intermediate Electrophilic Aromatic Substitution Product 3-Bromo-1H-pyrrole- 2-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Proposed synthesis of the title compound.

Representative Experimental Protocol (Vilsmeier-Haack Formylation)

This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions for pyrroles and should be adapted and optimized for safety and scale.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3 eq.) to 0°C with stirring.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-bromopyrrole (1 eq.) in a minimal amount of an appropriate solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The molecule's three functional groups provide orthogonal handles for a wide range of chemical transformations, making it a highly versatile building block.

Diagram: Reactivity Map

G cluster_aldehyde Aldehyde Reactions (C2) cluster_bromo Bromo Group Reactions (C3) cluster_nh N-H Reactions Core 3-Bromo-1H-pyrrole- 2-carbaldehyde Oxidation Oxidation (e.g., Pinnick) Core->Oxidation Reduction Reduction (e.g., NaBH4) Core->Reduction Condensation Condensation (e.g., Wittig, Knoevenagel) Core->Condensation Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne) Core->Sonogashira Heck Heck Coupling (Alkene) Core->Heck Alkylation N-Alkylation (Base, R-X) Core->Alkylation Protection N-Protection (e.g., Boc, SEM) Core->Protection Acid -> Carboxylic Acid Oxidation->Acid Alcohol -> Alcohol Reduction->Alcohol Alkene -> Substituted Alkene/Imine Condensation->Alkene Aryl -> C3-Aryl Bond Suzuki->Aryl Alkynyl -> C3-Alkynyl Bond Sonogashira->Alkynyl Vinyl -> C3-Vinyl Bond Heck->Vinyl N_Alkyl -> N-Substituted Pyrrole Alkylation->N_Alkyl N_Protected -> N-Protected Pyrrole Protection->N_Protected

Caption: Key synthetic transformations of the title compound.

Reactions at the Aldehyde Group

The formyl group is a classic electrophile and can undergo a plethora of standard transformations:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (Pinnick oxidation).

  • Reduction: Selective reduction to the hydroxymethyl group is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Condensation Reactions: It serves as an excellent electrophile for C-C bond formation via Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensation reactions. It also reacts with amines to form imines (Schiff bases), which are themselves valuable intermediates.

Reactions at the Bromo Substituent: A Gateway to Complexity

The bromine atom at the C3 position is the molecule's most powerful handle for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This is one of the most robust methods for forming C-C bonds.[12] Reacting this compound with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base provides direct access to 3-aryl-pyrrole scaffolds.[13][14] This is a cornerstone reaction in modern drug discovery. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[15]

  • Other Cross-Couplings: The C-Br bond is also amenable to other important transformations like Sonogashira coupling (to install alkyne moieties), Heck coupling (for alkenes), and Buchwald-Hartwig amination (for C-N bonds).

Reactions at the Pyrrole Nitrogen

The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is nucleophilic and can be functionalized.

  • N-Alkylation/Arylation: Reaction with alkyl or aryl halides allows for the introduction of substituents on the nitrogen atom.

  • N-Protection: For reactions where the N-H might interfere, it can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable precursor in several high-value research areas:

  • Medicinal Chemistry: As a multifunctional building block, it enables the rapid synthesis of compound libraries for drug discovery. The ability to introduce diverse aryl groups via Suzuki coupling at the C3 position and modify the C2-aldehyde allows for systematic Structure-Activity Relationship (SAR) studies. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1]

  • Porphyrin and Chlorin Synthesis: Pyrrole carbaldehydes are fundamental building blocks for the synthesis of porphyrins and related macrocycles. The title compound has been specifically identified as a building block for the preparation of tetrabromobacteriochlorins, which are of interest in photodynamic therapy and as molecular sensors.[16]

  • Materials Science: The extended π-systems that can be constructed from this molecule via cross-coupling reactions are relevant to the development of organic semiconductors, dyes, and other functional materials.

Conclusion

This compound is a quintessential example of a strategic molecular building block. Its structure offers three distinct and orthogonally reactive sites, providing chemists with precise control over synthetic outcomes. The ability to leverage well-established transformations—from classic aldehyde chemistry to modern palladium-catalyzed cross-coupling—ensures its continued and expanding role in the synthesis of complex, high-value molecules for medicine and materials science. This guide underscores the foundational importance of understanding the interplay between structure and reactivity for the rational design of sophisticated chemical entities.

References

Click to expand
  • Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Waghmare, P. R. & Jamale, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • de Assis, F. F., et al. (2013). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-aminopropenal and its utility in the synthesis of some new heterocyclic compounds. Growing Science.
  • Katritzky, A. R., et al. (2004). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC.
  • Insuasty, D., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8655-8667.
  • Kumar, P., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Corbet, M. & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1H-pyrrole-2-carbaldehyde is a halogenated heterocyclic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both an electron-withdrawing aldehyde and a bromine substituent on the pyrrole ring, makes it a versatile building block for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation of this compound is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles of spectroscopic interpretation.

The strategic placement of the bromo and carbaldehyde groups at the C3 and C2 positions, respectively, significantly influences the electronic environment of the pyrrole ring. This, in turn, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for quality control, reaction monitoring, and the structural elucidation of its downstream derivatives.

Molecular Structure

The structural representation of this compound is depicted below. The numbering convention for the pyrrole ring is essential for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show signals for the N-H proton, the two pyrrole ring protons, and the aldehyde proton. The electron-withdrawing nature of the aldehyde and the bromine atom will deshield the adjacent protons, shifting their signals downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N-H~10.0 - 12.0Broad Singlet-The N-H proton of pyrroles is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.
Aldehyde-H~9.5 - 10.0Singlet-The aldehyde proton is highly deshielded by the adjacent carbonyl group and will appear as a sharp singlet.
H-5~7.2 - 7.5Doublet of DoubletsJ(H5-H4) ≈ 3-4 Hz, J(H5-NH) ≈ 2-3 HzH-5 is coupled to both H-4 and the N-H proton. The coupling to the N-H may not always be resolved.
H-4~6.4 - 6.7Doublet of DoubletsJ(H4-H5) ≈ 3-4 Hz, J(H4-NH) ≈ 2-3 HzH-4 is coupled to H-5 and the N-H proton. It will be upfield relative to H-5 due to being further from the electron-withdrawing groups.

Note: Predicted chemical shifts are for a deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) solution. The N-H proton is more likely to be observed in DMSO-d₆.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Aldehyde)~175 - 185The carbonyl carbon is highly deshielded and appears in the characteristic aldehyde/ketone region.
C-2~130 - 135This carbon is attached to the electron-withdrawing aldehyde group.
C-5~125 - 130C-5 is adjacent to the nitrogen and is influenced by the substituents at C-2 and C-3.
C-4~110 - 115C-4 is expected to be the most upfield of the pyrrole ring carbons.
C-3~105 - 110The carbon bearing the bromine atom is expected to be shifted upfield due to the "heavy atom effect" of bromine.
Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • A relaxation delay of 2-5 seconds is recommended, particularly for quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=O, and C-Br bonds, as well as vibrations from the pyrrole ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
~3400 - 3200N-H stretchMedium, BroadCharacteristic of the N-H bond in pyrroles. Broadening is due to hydrogen bonding.[1]
~3100 - 3000Aromatic C-H stretchMediumStretching vibrations of the C-H bonds on the pyrrole ring.
~2850 and ~2750Aldehyde C-H stretchWeak to MediumThe presence of two distinct bands (Fermi doublet) is characteristic of an aldehyde C-H stretch.[1]
~1660 - 1690C=O stretch (Aldehyde)StrongThis strong absorption is indicative of a conjugated aldehyde carbonyl group. Conjugation with the pyrrole ring lowers the frequency compared to a saturated aldehyde.
~1550 - 1450C=C and C-N stretches (Pyrrole ring)Medium to StrongThese bands arise from the stretching vibrations within the aromatic pyrrole ring.
Below 800C-Br stretchMedium to StrongThe C-Br stretching vibration typically appears in the fingerprint region.
Experimental Protocol: IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and elemental composition.

Predicted Mass Spectrum Fragmentation

For this compound (Molecular Weight: 173.99 g/mol ), electron ionization (EI) is expected to produce a distinct fragmentation pattern. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), resulting in pairs of peaks (M and M+2) for all bromine-containing fragments.

m/z (mass-to-charge ratio) Fragment Ion Loss from Molecular Ion Significance
173/175[C₅H₄⁷⁹/⁸¹BrNO]⁺-Molecular Ion (M⁺) : The presence of this pair of peaks with approximately equal intensity confirms the molecular weight and the presence of one bromine atom.
172/174[C₅H₃⁷⁹/⁸¹BrNO]⁺H•Loss of a hydrogen radical from the molecular ion.
144/146[C₄H₃⁷⁹/⁸¹BrN]⁺CHO•Loss of the formyl radical (•CHO) is a common fragmentation pathway for aldehydes.
94[C₅H₄NO]⁺⁷⁹/⁸¹Br•Loss of a bromine radical.
66[C₄H₄N]⁺Br• and CHO•Loss of both the bromine and formyl radicals.
Predicted Fragmentation Pathway

M [C₅H₄BrNO]⁺• m/z 173/175 M_minus_H [C₅H₃BrNO]⁺ m/z 172/174 M->M_minus_H - H• M_minus_CHO [C₄H₃BrN]⁺• m/z 144/146 M->M_minus_CHO - •CHO M_minus_Br [C₅H₄NO]⁺ m/z 94 M->M_minus_Br - •Br M_minus_Br_CHO [C₄H₃N]⁺• m/z 66 M_minus_Br->M_minus_Br_CHO - •CHO

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for injection into a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 250.

  • Detection: The detector will record the abundance of each ion at its specific m/z value.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, based on established chemical principles, offers a clear roadmap for researchers to verify the identity and purity of this important synthetic intermediate. The interplay of the bromo and carbaldehyde substituents creates a distinct spectroscopic fingerprint that, when properly interpreted, ensures the integrity of experimental results and facilitates the advancement of synthetic and medicinal chemistry programs.

References

  • Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • MySkinRecipes. This compound. [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde. [Link]

  • PubChem. Pyrrole-2-carboxaldehyde. [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. [Link]

  • RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

  • Wu, X., et al. (2018).

Sources

The Synthetic Heart of Marine Alkaloids: A Technical Guide to 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Pivotal Precursor in the Quest for Novel Therapeutics

Abstract

The structurally diverse and biologically potent bromopyrrole alkaloids, predominantly isolated from marine sponges, represent a frontier in natural product chemistry and drug discovery.[1][2][3] While initial inquiries might seek the direct natural origin of simpler building blocks, the true value of a compound like 3-Bromo-1H-pyrrole-2-carbaldehyde lies not in its own isolation from nature, but in its critical role as a synthetic intermediate. This guide clarifies the position of this aldehyde as a linchpin in the total synthesis of complex marine natural products. We will detail its efficient synthesis, explain the chemical rationale for its utility, and demonstrate its application in constructing medicinally relevant alkaloid frameworks, thereby providing researchers with a comprehensive understanding of its significance.

Introduction: The Allure of Bromopyrrole Marine Alkaloids

Marine sponges of the phylum Porifera are prolific producers of secondary metabolites, many of which feature unique halogenated heterocyclic scaffolds.[4][5] Among these, the bromopyrrole alkaloids are a major class, exhibiting a wide array of potent biological activities, including antimicrobial, anti-biofilm, anti-inflammatory, and anticancer properties.[1][2][6] Many of these complex molecules, such as those derived from the oroidin structural motif, are built upon a simple brominated pyrrole core.[6][7]

While a commercial supplier, Biosynth, lists this compound as a natural product, the broader scientific literature does not support its isolation as a standalone metabolite from a specific organism. Instead, its profound importance is established in the field of synthetic organic chemistry, where it serves as a readily accessible and versatile starting material for the total synthesis of these more intricate, biologically active alkaloids.[8][9] This guide, therefore, focuses on its synthesis and strategic application in accessing these valuable marine compounds.

Synthesis of the Core Scaffold: this compound

The efficient construction of this key aldehyde is paramount for any synthetic campaign targeting bromopyrrole alkaloids. Two primary, reliable strategies have emerged, each with distinct advantages.

Strategy A: Vilsmeier-Haack Formylation of 3-Bromopyrrole

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like pyrrole. The causality for this choice rests on the high regioselectivity of the reaction. The electrophilic Vilsmeier reagent (a chloroiminium ion) preferentially attacks the most nucleophilic position of the pyrrole ring, which is the C2 (alpha) position.

Causality of Experimental Choice: Starting with a pre-brominated pyrrole at the 3-position ensures the formylation occurs exclusively at the desired C2 position, avoiding the formation of unwanted isomers and simplifying purification.

Strategy B: Regioselective Bromination of 1H-pyrrole-2-carbaldehyde

An alternative approach involves introducing the bromine atom after the aldehyde group is already in place. The aldehyde group is an electron-withdrawing, meta-directing group in classical aromatic chemistry. However, in the highly activated pyrrole ring system, its deactivating effect is moderate, and substitution is directed by the strong activating effect of the ring nitrogen.

Causality of Experimental Choice: The C2-aldehyde group deactivates the adjacent C3 position to a lesser extent than the C4 and C5 positions. This subtle electronic difference can be exploited by using a mild brominating agent, such as N-Bromosuccinimide (NBS), under carefully controlled conditions to favor bromination at the C3 and C5 positions. Subsequent separation of the desired 3-bromo isomer is then required.

The Vilsmeier-Haack formylation of pyrrole itself to produce the unbrominated precursor, 1H-pyrrole-2-carbaldehyde, is a well-established and reliable procedure.[10]

Detailed Experimental Protocol (Illustrative)

The following protocol outlines a general procedure for the Vilsmeier-Haack formylation of pyrrole, which is the first step in Strategy B.

Synthesis of 1H-pyrrole-2-carbaldehyde [10]

  • Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, cool dimethylformamide (DMF, 1.1 moles) in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 moles) to the cooled DMF while maintaining the internal temperature between 10-20°C. Stir for 15 minutes after addition is complete.

  • Pyrrole Addition: Dilute the complex with ethylene dichloride. Cool the mixture to 5°C and add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride over 1 hour.

  • Reaction: Remove the ice bath and reflux the mixture for 15 minutes.

  • Hydrolysis: Cool the mixture and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water. Reflux again for 15 minutes with vigorous stirring.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with ether. Combine the organic extracts, wash with saturated sodium carbonate solution, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from petroleum ether to yield pure 1H-pyrrole-2-carbaldehyde.

Subsequent bromination would then be carried out on this product to yield the target compound.

G cluster_strategy_b Synthetic Workflow: Strategy B Pyrrole 1H-Pyrrole Pyrrole_2_carbaldehyde 1H-Pyrrole-2-carbaldehyde Pyrrole->Pyrrole_2_carbaldehyde Formylation Reagents_Formylation DMF, POCl₃ (Vilsmeier Reagent) Target This compound Pyrrole_2_carbaldehyde->Target Regioselective Bromination Reagents_Bromination NBS (Bromination)

Caption: Workflow for the synthesis of the target aldehyde via formylation followed by bromination.

Application in the Total Synthesis of Marine Alkaloids

The synthetic value of this compound stems from its two reactive functional groups: the aldehyde and the bromo-substituent. This dual functionality allows for sequential, directed modifications to build molecular complexity.

  • The Aldehyde Handle: The C2-carbaldehyde is a versatile functional group, readily participating in a wide range of C-C bond-forming reactions. These include Wittig reactions, Horner-Wadsworth-Emmons olefination, aldol condensations, and reductive aminations. This allows for the straightforward extension of the side chain at the C2 position, a key step in building the larger frameworks of alkaloids like sceptrin or ageliferin.

  • The Bromo- Handle: The C3-bromo substituent is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings enable the direct connection of the pyrrole core to other aromatic or vinyl fragments. This is crucial for the synthesis of dimeric alkaloids or those with complex aryl substitutions.

G cluster_reactions Synthetic Transformations start This compound Aldehyde (C2) Bromo (C3) Aldehyde_Rxns Wittig / HWE Olefination Reductive Amination Condensations start:f1->Aldehyde_Rxns Side-chain Elaboration Bromo_Rxns Suzuki Coupling Stille Coupling Heck Coupling start:f2->Bromo_Rxns Cross-Coupling & Dimerization end Complex Marine Alkaloids (e.g., Sceptrin, Manzacidin) Aldehyde_Rxns->end Bromo_Rxns->end

Caption: Strategic utility of this compound in total synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized intermediate. The data presented below are typical values reported in the literature and commercial databases.[11][12]

PropertyValue
Molecular Formula C₅H₄BrNO
Molecular Weight 174.00 g/mol
CAS Number 408359-07-9
Appearance Off-white to yellow solid
¹H NMR (CDCl₃) δ ~9.5 (s, 1H, CHO), δ ~7.1 (m, 1H, pyrrole-H), δ ~6.3 (m, 1H, pyrrole-H)
¹³C NMR (CDCl₃) δ ~178 (CHO), δ ~130 (C-Br), δ ~125 (pyrrole-C), δ ~115 (pyrrole-C), δ ~110 (pyrrole-C)
IR (KBr, cm⁻¹) ~3200 (N-H), ~1650 (C=O aldehyde)

Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.

Conclusion and Future Outlook

While not a natural product isolated in significant quantities itself, this compound is an indispensable tool for the chemical community. Its well-established synthesis and versatile reactivity provide a reliable entry point into the fascinating and medicinally promising world of bromopyrrole marine alkaloids.[3][13] The ability to construct these complex molecules in the laboratory is critical for verifying their structure, elucidating their mechanism of action, and developing novel analogs with improved therapeutic properties. Future research will undoubtedly continue to leverage this pivotal building block to explore the chemical space of marine natural products and drive innovation in drug discovery.

References

  • Rane, R., Sahu, N., Shah, C., & Karpoormath, R. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current Topics in Medicinal Chemistry, 14(2), 253-273. Retrieved from [Link]

  • Al-Mourabit, A., & Potier, P. (2011). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. Marine Drugs, 9(12), 2538-2573. Retrieved from [Link]

  • Rane, R., Sahu, N., Shah, C., & Karpoormath, R. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry, 14(2), 253-273. Retrieved from [Link]

  • Rane, R., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. ResearchGate. Retrieved from [Link]

  • Wehn, P. M., & Du Bois, J. (2002). Enantioselective synthesis of the bromopyrrole alkaloids manzacidin A and C by stereospecific C-H bond oxidation. Journal of the American Chemical Society, 124(44), 12950-12951. Retrieved from [Link]

  • Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(25), 13939-13944. Retrieved from [Link]

  • Banwell, M. G., & Lan, P. (2018). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Natural Product Communications, 13(9), 1189-1200. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Tasdemir, D., et al. (2013). Inhibitory Activity of Marine Sponge-Derived Natural Products against Parasitic Protozoa. Marine Drugs, 11(11), 4384-4401. Retrieved from [Link]

  • Yakan, H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(5), 275-290. Retrieved from [Link]

  • Fouad, M. A., et al. (2020). Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. Natural Product Research, 34(15), 2139-2147. Retrieved from [Link]

  • Ohta, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Retrieved from [Link]

  • Silverstein, R. M., et al. (1953). Pyrrole-2-carboxaldehyde. Organic Syntheses, 33, 74. Retrieved from [Link]

  • Johnson, T. A., et al. (2022). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 20(8), 513. Retrieved from [Link]

  • Desale, K., & König, G. M. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(2), 99. Retrieved from [Link]

  • Ebada, S. S., & Proksch, P. (2012). The Chemistry of Marine Sponges. KSU - Faculty Sites. Retrieved from [Link]

  • Carroll, A. R., et al. (2019). Marine natural products. Natural Product Reports, 36(1), 122-173. Retrieved from [Link]

  • Wilson, M., et al. (2023). Bioactive Compounds Isolated from a Marine Sponge Selectively Inhibit Neisseria gonorrhoeae. Marine Drugs, 21(1), 32. Retrieved from [Link]

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Biological activity of brominated pyrrole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Brominated Pyrrole Aldehydes

Authored by: Gemini, Senior Application Scientist

Abstract

Brominated pyrrole aldehydes represent a significant class of marine natural products, primarily isolated from marine sponges.[1][2] These alkaloids, often sharing a core pyrrole-imidazole structure, exhibit a remarkable breadth of potent biological activities.[1][2] This guide provides an in-depth exploration of their antimicrobial, anticancer, and anti-inflammatory properties, detailing the underlying mechanisms of action, structure-activity relationships, and the key experimental methodologies used for their evaluation. We synthesize field-proven insights with technical accuracy to offer a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents from marine sources.

Introduction: The Chemical Ecology and Therapeutic Promise of Marine Brominated Pyrroles

The marine environment, particularly sponges of the phylum Porifera, is a prolific source of secondary metabolites with unique chemical structures and potent bioactivities.[1][2] Among these, brominated pyrrole alkaloids are a distinguished family of compounds that have garnered significant scientific interest.[1][3] These nitrogen-containing heterocycles are characterized by a pyrrole ring substituted with one or more bromine atoms and often feature an aldehyde functional group, contributing to their reactivity and biological profile.

More than 140 distinct bromopyrrole derivatives have been isolated from over 20 species of marine sponges, with many sharing the oroidin pyrrole-imidazole structural motif as a key building block.[1][2] The presence of bromine, a halogen not commonly found in terrestrial natural products, underscores the unique biosynthetic capabilities of marine organisms. These compounds are believed to play a role in the chemical defense mechanisms of the host sponges, deterring predators and preventing biofouling.[4] This ecological function translates into a wide array of pharmacological activities, including antimicrobial, anti-biofilm, cytotoxic, anti-inflammatory, and immunomodulatory effects, making them highly attractive scaffolds for drug discovery programs.[1][2]

A Spectrum of Biological Activities

The structural diversity of brominated pyrrole aldehydes and their derivatives gives rise to a wide range of biological effects. Their potential as therapeutic agents is being actively explored in several key areas.

Antimicrobial and Anti-biofilm Efficacy

A primary and extensively studied activity of these compounds is their ability to combat microbial growth, including that of multi-drug-resistant (MDR) pathogens.

  • Antibacterial Activity : Derivatives such as dibromoageliferin have demonstrated potent antimicrobial activity against a panel of both susceptible and MDR ESKAPE pathogens, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.[5] The mechanism often involves the disruption of the bacterial cell membrane, leveraging the lipophilic nature of the compounds to compromise the phospholipid bilayer.[6]

  • Antifungal Activity : Many pyrrole derivatives, including synthetic analogs, have been evaluated for their fungicidal properties against a range of pathogenic fungi like Aspergillus fumigatus, Fusarium oxysporum, and Candida albicans.[7][8][9] The presence of bromine is often correlated with enhanced activity.[10]

  • Anti-biofilm Activity : Biofilms represent a major challenge in clinical settings, contributing to persistent infections and antibiotic resistance. Bromopyrrole alkaloids, particularly phakellin-based structures, have been shown to significantly inhibit biofilm formation by Gram-negative bacteria such as E. coli.[11] This activity is highly valuable as it can prevent infections without necessarily killing the bacteria, thereby exerting less selective pressure for the development of resistance.[4]

Cytotoxicity and Anticancer Potential

The marinopyrroles and pyrrolomycins, two related families of halogenated pyrroles, have emerged as promising anticancer lead compounds.[12][13] Initially recognized for their antibiotic properties, their cytotoxicity against a wide array of cancer cell lines soon pointed toward a greater therapeutic potential.[12][13]

  • Mechanism of Action - Mcl-1 Inhibition : The primary anticancer mechanism for many marinopyrroles is the inhibition of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family.[13] Mcl-1 is frequently overexpressed in various hematologic and solid tumors, contributing to cancer cell survival and resistance to conventional chemotherapy. Marinopyrrole A, for example, binds to Mcl-1 and promotes its proteasomal degradation.[13] This destabilizes the mitochondrial outer membrane, leading to the activation of the intrinsic apoptosis pathway and programmed cell death.[13]

  • Activity in Diverse Malignancies : Potent cytotoxic activity, often with IC50 values in the sub-micromolar to low-micromolar range, has been observed in cell lines from colon cancer, breast cancer, multiple myeloma, and neuroblastoma.[12][14] Synthetic derivatives have been developed to improve potency, selectivity, and drug-like properties, addressing translational hurdles like poor solubility and off-target toxicity.[12][13]

Signaling Pathway: Mcl-1 Inhibition by Marinopyrroles

Mcl1_Inhibition cluster_cell Cancer Cell cluster_mito Mitochondrion Marinopyrrole Marinopyrrole A Mcl1 Mcl-1 (Anti-apoptotic) Marinopyrrole->Mcl1 Binds & Induces Degradation Proteasome Proteasome Mcl1->Proteasome BimBid Bim / Bid (Pro-apoptotic) Mcl1->BimBid BakBax Bak / Bax BimBid->BakBax Activates MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BakBax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis Initiates Caspase Cascade

Caption: Mechanism of marinopyrrole-induced apoptosis via Mcl-1 inhibition.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Certain pyrrole derivatives have demonstrated significant anti-inflammatory effects.

  • Inhibition of Inflammatory Mediators : Pyrrole-containing compounds can suppress the production of key pro-inflammatory mediators.[15][16] Studies have shown that some derivatives inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.[16]

  • COX-2 Inhibition : The anti-inflammatory activity of some pyrrole derivatives has been linked to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[17] This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Redox Balance Normalization : In models of ulcerative colitis, the pyrrole derivative MI-1 was shown to possess anti-inflammatory properties more potent than prednisolone, restoring colon mucosa integrity and normalizing the redox balance by reducing oxidative stress markers.[18]

Quantitative Data Summary

The biological potency of brominated pyrrole aldehydes and their derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) for cytotoxicity or their minimum inhibitory concentration (MIC) for antimicrobial activity.

Compound Family / NameBiological ActivityTarget Organism / Cell LinePotency (IC50 / MIC)Reference
Marinopyrrole B CytotoxicityHCT-116 (Colon Cancer)9.0 µM[12]
Marinopyrrole C CytotoxicityHCT-116 (Colon Cancer)0.39 µM[12]
Pyrrolomycin C CytotoxicityHCT-116 (Colon Cancer)0.8 µM[12]
Pyrrolomycin C CytotoxicityMCF7 (Breast Cancer)1.5 µM[12]
Dibromoageliferin AntibacterialMulti-drug Resistant K. pneumoniaeActive[5]
Dibromoageliferin AntibacterialVancomycin-Resistant E. faecalisActive[5]
Synthetic Pyrrole 4a CytotoxicityLoVo (Colon Cancer)Decreased viability to 69.13% at 50 µM[14]
Synthetic Pyrrole 4d CytotoxicityLoVo (Colon Cancer)Decreased viability to 45.81% at 50 µM[14]

Key Experimental Protocols

The evaluation of brominated pyrrole aldehydes requires robust and standardized methodologies. The following protocols represent self-validating systems for assessing their core biological activities.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_controls Controls P1 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) I1 Inoculate each well with bacterial suspension P1->I1 P2 Perform 2-fold serial dilutions of test compound in 96-well plate with broth P2->I1 I2 Incubate plate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity (bacterial growth) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2 C1 Positive Control: (Broth + Inoculum) C1->I2 C2 Negative Control: (Sterile Broth) C2->I2 C3 Reference Antibiotic C3->I2

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: Aseptically pick several colonies of the test bacterium (e.g., S. aureus) and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve the final target inoculum density in the wells.

  • Compound Dilution: Prepare a stock solution of the brominated pyrrole aldehyde in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution across a 96-well microtiter plate containing 100 µL of broth in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (broth + inoculum, no compound) and a reference antibiotic well. A negative control well (sterile broth only) must be included to ensure sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control should be turbid, and the negative control should be clear.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and a positive control cytotoxic drug.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Challenges and Future Directions

Despite their immense therapeutic potential, the translation of marine brominated pyrroles into clinical candidates faces several challenges.[12][13] These include issues of poor aqueous solubility, potential for off-target toxicities, and, in some cases, ambiguity in the precise molecular mechanism of action.[12][13]

Future research must focus on:

  • Medicinal Chemistry Efforts: Synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[12] This involves strategic modifications to the pyrrole core and its substituents to enhance drug-like properties.

  • Target Deconvolution: Employing advanced chemical biology and proteomic approaches to definitively identify the molecular targets for compounds with unclear mechanisms.

  • Sustainable Supply: Developing efficient total synthesis routes or utilizing synthetic biology platforms to ensure a sustainable supply of these complex molecules, overcoming the limitations of natural product isolation.[19][20]

Conclusion

Brominated pyrrole aldehydes are a testament to the chemical ingenuity of the marine biosphere. Their potent and diverse biological activities, spanning antimicrobial, anti-biofilm, anticancer, and anti-inflammatory effects, establish them as privileged scaffolds in the field of drug discovery. While translational hurdles remain, continued interdisciplinary efforts in marine natural products chemistry, pharmacology, and synthetic chemistry hold the key to unlocking the full therapeutic potential of these remarkable molecules.

References

  • Kaur, A., & Rane, N. (2014).
  • El-Desoky, A. H., et al. (2022). Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar.
  • Rane, N., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Current Topics in Medicinal Chemistry.
  • Jiménez, C., et al. (2021). Marine Pyrrole Alkaloids. Marine Drugs.
  • Kumar, R., & Singh, P. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Mini-Reviews in Organic Chemistry.
  • Saraswat, R., et al. (2021). Synergistic antimicrobial activity of N-methyl substituted pyrrolidinium–based ionic liquids and melittin against Gram-positive and Gram-negative bacteria.
  • Schupp, P., et al. (2021). Marine Pyrrole Alkaloids. MDPI.
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  • Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
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  • Al-Ostoot, F. H., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
  • Li, Y., et al. (2022).
  • Al-Warhi, T., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • Wang, M. Z., et al. (2011). Design, synthesis and antifungal activities of novel pyrrole alkaloid analogs. PubMed.

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An In-depth Technical Guide to the Antioxidant Properties of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[1][2] This has led to a surge in the exploration of novel antioxidant compounds. Heterocyclic compounds, particularly those containing the pyrrole scaffold, have shown significant promise as antioxidants.[1][3][4] This technical guide focuses on 3-Bromo-1H-pyrrole-2-carbaldehyde, a natural product belonging to the porphyrin family, and its potential as an antioxidant agent. While direct and extensive studies on the antioxidant activity of this specific compound are emerging, this guide will provide a comprehensive framework for its evaluation. We will delve into the theoretical underpinnings of its potential antioxidant mechanisms, present detailed protocols for key in vitro antioxidant assays, and discuss the interpretation of results in the context of its chemical structure. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₅H₄BrNO. It features a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, substituted with a bromine atom at the 3-position and a carbaldehyde (formyl) group at the 2-position. The pyrrole nucleus is a common motif in a variety of biologically active molecules and pharmaceutical products.[3] The presence of the N-H group in the pyrrole ring is a key structural feature that can contribute to antioxidant activity.[4][5]

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₅H₄BrNO
Molecular Weight 174.00 g/mol
CAS Number 408359-07-9
Appearance (Varies, typically a solid)
Solubility (Solubility data not widely available, likely soluble in organic solvents)

Theoretical Basis for Antioxidant Potential

The potential antioxidant activity of this compound can be inferred from the known properties of pyrrole derivatives. The primary mechanisms by which pyrroles and other heterocyclic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET).[5][6]

  • Hydrogen Atom Transfer (HAT): The N-H group of the pyrrole ring can donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting pyrrolyl radical is a crucial factor in this mechanism.

  • Single Electron Transfer (SET): The pyrrole ring can also donate an electron to a free radical, converting it into a less reactive anion.[5]

The substituents on the pyrrole ring significantly influence its antioxidant capacity. The electron-withdrawing nature of the bromine atom and the carbaldehyde group at positions 3 and 2, respectively, may modulate the ease of hydrogen or electron donation from the pyrrole nucleus. A comprehensive evaluation using standardized assays is therefore essential to determine the net antioxidant effect.

Methodologies for In Vitro Antioxidant Evaluation

A battery of in vitro assays is necessary to comprehensively assess the antioxidant profile of this compound. The following protocols for DPPH, ABTS, and FRAP assays are widely accepted and have been used to evaluate other heterocyclic compounds.[7][8][9][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[7][11]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for DPPH Assay:

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Test Compound and DPPH Solution DPPH_sol->Mix Test_sol Prepare Serial Dilutions of This compound Test_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), resulting in a decrease in absorbance.[10]

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the test compound, and A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • IC₅₀ Determination: The IC₅₀ value is determined graphically as in the DPPH assay.

Workflow for ABTS Assay:

ABTS_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_sol Generate ABTS•+ (ABTS + K₂S₂O₈) Dilute_ABTS Dilute ABTS•+ to Absorbance of ~0.7 ABTS_sol->Dilute_ABTS Mix Mix Test Compound and ABTS•+ Solution Dilute_ABTS->Mix Test_sol Prepare Serial Dilutions of This compound Test_sol->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the test compound is expressed as Fe²⁺ equivalents (in µM).

Workflow for FRAP Assay:

FRAP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix Test Compound and FRAP Reagent FRAP_reagent->Mix Test_sol Prepare Serial Dilutions of This compound Test_sol->Mix Standard_curve Prepare FeSO₄ Standard Curve Calculate Calculate Ferric Reducing Power (Fe²⁺ equivalents) Standard_curve->Calculate Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Interpretation of Results and Structure-Activity Relationship

The results from the in vitro assays will provide a quantitative measure of the antioxidant capacity of this compound.

  • DPPH and ABTS Assays: Lower IC₅₀ values indicate higher radical scavenging activity. Comparing the IC₅₀ values with standard antioxidants like ascorbic acid, trolox, or butylated hydroxytoluene (BHT) will provide a benchmark for its potency.

  • FRAP Assay: Higher ferric reducing power, expressed as Fe²⁺ equivalents, indicates a greater ability to donate electrons.

The structure of this compound suggests several points for consideration in a structure-activity relationship (SAR) analysis:

  • Pyrrole N-H Group: This is the likely site for hydrogen atom donation.[5]

  • Bromo Substituent: The electronegativity and steric bulk of the bromine atom at the 3-position can influence the electronic properties of the pyrrole ring and the stability of the resulting radical.

  • Carbaldehyde Group: The electron-withdrawing nature of the aldehyde group at the 2-position will also impact the redox potential of the pyrrole ring.

Further studies involving the synthesis and testing of analogues with different substituents at various positions on the pyrrole ring would be invaluable for elucidating a more detailed SAR.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel antioxidant agents. Its pyrrole core is a known pharmacophore with potential for radical scavenging.[3] This guide provides a robust framework for the systematic evaluation of its antioxidant properties using established in vitro assays.

Future research should focus on:

  • Comprehensive in vitro testing: Performing the detailed assays outlined in this guide to obtain quantitative data on the antioxidant activity of this compound.

  • Cell-based assays: Evaluating its ability to mitigate oxidative stress in cellular models.

  • Mechanistic studies: Investigating the precise mechanisms of antioxidant action, including the potential for HAT and SET pathways.

  • Synthesis of analogues: Designing and synthesizing derivatives to establish a clear structure-activity relationship and optimize antioxidant potency.

The exploration of this compound and related compounds could lead to the discovery of new therapeutic agents for the prevention and treatment of diseases associated with oxidative stress.

References

  • Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. (2008). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. (2020). PubMed. Retrieved January 11, 2026, from [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to the Electrophilic Substitution Patterns of Bromopyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Nucleus in Modern Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, a characteristic that is both a powerful tool for functionalization and a challenge for regiochemical control.[1][2] This guide provides a detailed exploration of how the introduction of a bromine substituent onto the pyrrole ring fundamentally alters its reactivity and dictates the orientation of subsequent electrophilic attacks. Understanding these patterns is paramount for synthetic chemists aiming to construct complex, multi-substituted pyrrolic architectures with precision.

The Fundamental Reactivity of the Pyrrole Ring

Unlike benzene, the five-membered pyrrole ring is a π-excessive heteroaromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a 6π-electron aromatic system distributed over five atoms.[3] This delocalization significantly increases the electron density at the carbon atoms, making pyrrole far more reactive towards electrophiles than benzene.[2]

Inherent Regioselectivity: The α-Position (C2/C5) Preference

In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the α-positions (C2 and C5) rather than the β-positions (C3 and C4).[4][5] The reason lies in the superior stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.

  • Attack at C2: The positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen, leading to three significant resonance structures.[6][7]

  • Attack at C3: Attack at the β-position results in an intermediate where the positive charge is delocalized over only two carbon atoms, yielding only two major resonance contributors. The nitrogen atom cannot directly stabilize this positive charge.[4]

The greater number of resonance structures for the C2-attack intermediate signifies greater charge delocalization and, consequently, a more stable, lower-energy transition state, dictating the kinetic product.[7]

G cluster_c2 Attack at C2 (α-position) cluster_c3 Attack at C3 (β-position) C2_Attack Pyrrole + E+ C2_Intermediate σ-Complex (C2) C2_Attack->C2_Intermediate More Stable Transition State Resonance_C2 3 Resonance Structures C2_Intermediate->Resonance_C2 Product_C2 Major Product Resonance_C2->Product_C2 Favored Pathway C3_Attack Pyrrole + E+ C3_Intermediate σ-Complex (C3) C3_Attack->C3_Intermediate Less Stable Transition State Resonance_C3 2 Resonance Structures C3_Intermediate->Resonance_C3 Product_C3 Minor Product Resonance_C3->Product_C3 Disfavored Pathway

Caption: Stability of intermediates in pyrrole electrophilic substitution.

The Role of N-Protection: Taming Reactivity and Directing Substitution

The high reactivity of the N-H pyrrole often leads to side reactions, including polymerization in the presence of strong acids and poly-substitution.[2] Furthermore, the acidic N-H proton (pKa ≈ 17.5) can interfere with many organometallic and base-mediated reactions.[3] The installation of a protecting group on the nitrogen atom is a critical strategy to mitigate these issues.

Electron-withdrawing protecting groups, such as sulfonyl (e.g., tosyl, -SO₂Ph) or carbamate (e.g., Boc, -COOtBu) groups, are particularly effective.[8][9] They decrease the electron density of the pyrrole ring by induction, moderating its reactivity and preventing polymerization.[8] Crucially, these groups also influence the regioselectivity of electrophilic substitution, a factor that becomes even more important in the context of bromopyrroles.[10][11]

Electrophilic Substitution of 2-Bromopyrroles

When a bromine atom is present at the C2 position, it exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative element, bromine withdraws electron density through the sigma bond, deactivating the ring towards electrophilic attack. This effect is strongest at the adjacent C3 position.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the ring, participating in resonance. This effect directs incoming electrophiles to the ortho (C3) and para (C5) positions.

The interplay of these effects, combined with the powerful activating effect of the ring nitrogen, determines the final substitution pattern. For an N-protected 2-bromopyrrole, the C5 position is overwhelmingly the most reactive site for electrophilic attack.

Causality:

  • C3 Position: Strongly deactivated by the adjacent bromine's inductive effect. Resonance donation from bromine is also less effective at stabilizing an attack at C3 compared to the nitrogen's influence at other positions.

  • C4 Position: Less deactivated by induction than C3, but it is a β-position and lacks strong resonance stabilization from either the nitrogen or the bromine for an incoming electrophile.

  • C5 Position: This position represents the electronic "sweet spot." It is para to the strongly activating nitrogen atom and meta to the deactivating bromine atom. The inductive deactivation from bromine is weakest at this distance, while the powerful activating influence of the nitrogen is maximized, making it the most nucleophilic carbon.

G cluster_effects Electronic Influences Pyrrole N-Protected 2-Bromopyrrole N_Effect Nitrogen (+M) Strong Activation Pyrrole->N_Effect directs to C3, C5 Br_Effect Bromine (-I, +M) Net Deactivation Pyrrole->Br_Effect directs to C3, C5 deactivates C3 C5 C5: Most Reactive (para to N, meta to Br) N_Effect->C5 C3 C3: Least Reactive (ortho to Br) Br_Effect->C3 C4 C4: Moderately Reactive

Caption: Directive effects in N-protected 2-bromopyrrole substitution.

Electrophilic Substitution of 3-Bromopyrroles

The scenario changes for N-protected 3-bromopyrroles. Here, the bromine atom is at a β-position.

  • Inductive Effect (-I): Deactivates the adjacent C2 and C4 positions.

  • Resonance Effect (+M): Directs incoming electrophiles to the ortho (C2, C4) and para (C5) positions.

In this case, the unoccupied α-positions (C2 and C5) remain the most activated sites due to the powerful influence of the nitrogen atom.

Causality:

  • C2 Position: Activated by the nitrogen atom and by resonance from the C3-bromo substituent. However, it is also deactivated by the bromine's inductive effect.

  • C4 Position: Similar to the C2 position, it experiences both inductive deactivation and resonance activation from the adjacent bromine.

  • C5 Position: This position is an α-position, strongly activated by the nitrogen. It is meta to the bromine, meaning it is largely shielded from the bromine's deactivating inductive effect. This often makes C5 the primary site of substitution, though substitution at C2 can also occur, leading to potential mixtures.

The use of bulky N-protecting groups, like triisopropylsilyl (TIPS), can sterically hinder the C2 position, further enhancing selectivity for C5.[12][13]

Common Electrophilic Substitution Reactions on Bromopyrroles

Halogenation

Further halogenation of a bromopyrrole requires careful control of conditions to avoid poly-substitution.[14]

  • 2-Bromopyrroles: Bromination of N-protected 2-bromopyrroles with reagents like N-Bromosuccinimide (NBS) typically yields the 2,5-dibromopyrrole.

  • 3-Bromopyrroles: Bromination of N-protected 3-bromopyrroles often leads to the 3,5-dibromopyrrole as the major product, taking advantage of the activated C5 position.

Nitration

Nitration of the sensitive pyrrole ring requires mild conditions to prevent oxidative degradation.[2][15] Reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) are often employed.

  • 2-Bromopyrroles: Nitration of N-tosyl-2-bromopyrrole occurs selectively at the C5 position.

  • 3-Bromopyrroles: Nitration is expected to favor the C5 position, followed by the C2 position.

Friedel-Crafts Acylation

Friedel-Crafts acylation, a key C-C bond-forming reaction, introduces an acyl group onto the ring.[16][17] The reaction typically uses an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[18] For the highly reactive pyrrole system, milder conditions are often sufficient.[11]

  • N-Tosyl-2-bromopyrrole: Acylation with reagents like acetic anhydride in the presence of SnCl₄ proceeds at the C5 position.

  • N-Tosyl-3-bromopyrrole: Acylation occurs preferentially at the C5 position. If C5 is blocked, acylation can be directed to the C2 position.

Summary of Regioselectivity
Starting MaterialReactionReagent ExampleMajor Product Position(s)
N-Protected 2-BromopyrroleBrominationNBS / THFC5
N-Protected 2-BromopyrroleNitrationHNO₃ / Ac₂OC5
N-Protected 2-BromopyrroleAcylationAc₂O / SnCl₄C5
N-Protected 3-BromopyrroleBrominationNBS / THFC5
N-Protected 3-BromopyrroleNitrationHNO₃ / Ac₂OC5 (often with C2)
N-Protected 3-BromopyrroleAcylationAc₂O / SnCl₄C5

Experimental Protocols: A Validated Workflow

The following protocols provide a representative, self-validating workflow for the synthesis and functionalization of a bromopyrrole derivative. This sequence demonstrates the principles of protection, selective bromination, and subsequent C-C bond formation.

G Start Pyrrole Step1 Step 1: N-Protection (e.g., TsCl, NaH, THF) Start->Step1 Product1 N-Tosylpyrrole Step1->Product1 Step2 Step 2: Regioselective Bromination (NBS, THF, -78 °C) Product1->Step2 Product2 2-Bromo-N-tosylpyrrole Step2->Product2 Step3 Step 3: Friedel-Crafts Acylation (Ac₂O, SnCl₄, CH₂Cl₂) Product2->Step3 Product3 5-Acetyl-2-bromo-N-tosylpyrrole Step3->Product3 Step4 Step 4: Deprotection (e.g., NaOH, MeOH/H₂O) Product3->Step4 FinalProduct 5-Acetyl-2-bromopyrrole Step4->FinalProduct

Caption: Synthetic workflow for functionalization of a bromopyrrole.

Protocol 1: Synthesis of N-(p-toluenesulfonyl)pyrrole (N-Tosylpyrrole)

This protocol describes the protection of the pyrrole nitrogen with a tosyl group, which moderates reactivity and directs subsequent substitutions.

  • System Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.

  • Pyrrole Addition: Add freshly distilled pyrrole (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) in anhydrous THF dropwise.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of water.

  • Work-up & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-tosylpyrrole.[19]

Protocol 2: Synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole

This protocol achieves selective monobromination at the C2 position.

  • System Setup: Dissolve N-tosylpyrrole (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromination: Add a solution of N-Bromosuccinimide (NBS, 1.0 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid, 2-bromo-N-tosylpyrrole, is often pure enough for the next step or can be recrystallized.[19]

Protocol 3: Friedel-Crafts Acylation of 2-Bromo-N-(p-toluenesulfonyl)pyrrole

This protocol demonstrates the selective functionalization at the C5 position.

  • System Setup: In a flame-dried flask under nitrogen, dissolve 2-bromo-N-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add acetic anhydride (Ac₂O, 1.5 equivalents).

  • Catalyst Addition: Cool the solution to 0 °C and add tin(IV) chloride (SnCl₄, 1.2 equivalents) dropwise. A color change is typically observed.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench & Work-up: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography to isolate 5-acetyl-2-bromo-N-tosylpyrrole.

Conclusion

The electrophilic substitution of bromopyrroles is a nuanced yet predictable field of synthetic chemistry. The bromine atom acts as a deactivating group via induction but also as a resonance-directing group. In N-protected 2-bromopyrroles, this interplay decisively favors substitution at the C5 position. In 3-bromopyrroles, the α-positions (C2 and C5) remain the most reactive, with C5 often being the preferred site due to reduced inductive deactivation. By leveraging N-protecting groups and carefully selecting reaction conditions, chemists can harness these patterns to regioselectively build complex molecular architectures, a critical capability in the fields of drug discovery and materials science.

References

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Reactivity of the aldehyde group in 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-1H-pyrrole-2-carbaldehyde

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-rich pyrrole ring, a reactive aldehyde group, and a versatile bromine handle, makes it a powerful synthon for constructing complex molecular architectures. This guide provides a comprehensive analysis of the reactivity centered on the aldehyde functional group. We will explore its electronic nature, delve into key transformations including nucleophilic additions, condensations, oxidations, and reductions, and discuss the strategic interplay between the aldehyde and the bromo-substituent in multi-step synthetic sequences. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this valuable building block.

Introduction: Structural and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic interplay between its three key components: the pyrrole ring, the bromine atom, and the carbaldehyde group.

  • The Pyrrole Ring: The nitrogen atom's lone pair of electrons is delocalized throughout the five-membered ring, creating an electron-rich aromatic system.[1] This electron-donating character influences the adjacent aldehyde group.

  • The Carbaldehyde Group: As with all aldehydes, the carbonyl carbon is electrophilic due to the polarization of the C=O bond.[2] However, the electron-donating nature of the pyrrole ring can slightly diminish this electrophilicity through resonance, making it generally less reactive than simple aliphatic aldehydes but more reactive than ketones.[3][4]

  • The Bromo Substituent: The bromine atom at the C3 position acts as an electron-withdrawing group via induction, which can subtly enhance the electrophilicity of the carbonyl carbon. More importantly, it serves as a crucial handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions.

This unique electronic balance makes the aldehyde group sufficiently reactive for a wide range of transformations while maintaining stability. The molecule is a key precursor in the synthesis of prodigiosin analogues, a class of tripyrrolic pigments with potent immunosuppressive and anticancer activities.[5][6][7]

Caption: Key structural features governing the molecule's reactivity.

Core Reactivity of the Aldehyde Group

The aldehyde functionality is the primary site for transformations aimed at carbon-carbon bond formation and functional group interconversion.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are cornerstone transformations for extending the carbon framework from the aldehyde position.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base (e.g., piperidine), to form a new C=C bond.[8] This reaction is highly efficient for creating α,β-unsaturated systems, which are valuable Michael acceptors in drug design.[9]

G Knoevenagel Condensation Mechanism reagents Pyrrole-CHO + Z-CH2-Z' Base (e.g., Piperidine) step1 Step 1: Enolate Formation Active methylene compound is deprotonated by the base. reagents->step1 intermediate1 Intermediate: Nucleophilic Attack The enolate attacks the electrophilic carbonyl carbon. step1->intermediate1 step2 Step 2: Dehydration The resulting aldol intermediate eliminates water. intermediate1->step2 product Product α,β-Unsaturated Compound step2->product

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: To a solution of this compound (1.0 mmol, 174 mg) in ethanol (10 mL), add malononitrile (1.1 mmol, 73 mg).

  • Catalysis: Add piperidine (0.1 mmol, 10 µL) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture in an ice bath. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield (E)-2-((3-bromo-1H-pyrrol-2-yl)methylene)malononitrile.

Active Methylene CompoundBaseTypical YieldReference
MalononitrilePiperidine>90%[10]
Ethyl CyanoacetatePiperidine85-95%[9]
Barbituric AcidPiperidine>90%[9]

The Wittig reaction provides a powerful and reliable method for converting the aldehyde into an alkene.[11][12] The reaction with a phosphorus ylide (Wittig reagent) allows for the direct introduction of a substituted vinyl group. The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide used.[13]

  • Non-stabilized ylides (e.g., Ph₃P=CH₂) typically yield the (Z)-alkene.

  • Stabilized ylides (e.g., Ph₃P=CHCO₂Et) typically yield the (E)-alkene.

Experimental Protocol: Wittig Olefination with (Methoxymethyl)triphenylphosphonium chloride

This protocol achieves a one-carbon homologation of the aldehyde.[14]

  • Ylide Generation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar). Add n-butyllithium (nBuLi) (1.5 equiv.) dropwise. Stir the resulting deep red solution for 1 hour at 0 °C.

  • Aldehyde Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to stir for 30 minutes at 0 °C, then warm to room temperature and stir for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford 3-bromo-2-(2-methoxyvinyl)-1H-pyrrole.

Reduction of the Aldehyde

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-bromo-1H-pyrrol-2-yl)methanol. This transformation is critical for introducing a flexible linker or a site for further esterification or etherification.

Experimental Protocol: Sodium Borohydride Reduction

  • Setup: Dissolve this compound (1.0 mmol, 174 mg) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 mmol, 57 mg) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Work-up: Carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. Neutralize the solution with saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the product alcohol, which can be further purified by chromatography if necessary.

Reducing AgentSolventKey Advantages
Sodium Borohydride (NaBH₄)Methanol / EthanolMild, selective for aldehydes/ketones, safe to handle.[3]
Lithium Aluminum Hydride (LiAlH₄)THF / Diethyl EtherMore powerful, but less selective and requires stricter anhydrous conditions.[3]
Oxidation of the Aldehyde

Oxidation of the aldehyde group furnishes 3-Bromo-1H-pyrrole-2-carboxylic acid, a key intermediate for amide couplings and other transformations of carboxylic acids.

Experimental Protocol: Pinnick Oxidation

  • Setup: Dissolve this compound (1.0 mmol, 174 mg) in tert-butanol (10 mL) and 2-methyl-2-butene (4.0 mmol, 0.42 mL).

  • Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 mmol, 135 mg) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol, 180 mg) in water (5 mL). Add this aqueous solution dropwise to the aldehyde solution at room temperature.

  • Reaction: Stir the biphasic mixture vigorously for 4-6 hours.

  • Work-up: After the reaction is complete, add water (10 mL) and extract the aqueous phase with ethyl acetate to remove unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the acidified solution with ethyl acetate, dry the organic layer, and concentrate to yield the product.

A Bifunctional Synthon: Strategic Use of the Bromo Group

A key advantage of this compound is the ability to perform reactions at the aldehyde and the C-Br bond in a sequential manner. The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.

G Synthetic Pathways from this compound cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions Start This compound Wittig Wittig Reaction Start->Wittig Knoevenagel Knoevenagel Condensation Start->Knoevenagel Reduction Reduction to Alcohol Start->Reduction Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Product_Alkene 3-Bromo-2-vinyl-pyrrole Wittig->Product_Alkene Product_Unsaturated 3-Bromo-2-(α,β-unsaturated)-pyrrole Knoevenagel->Product_Unsaturated Product_Alcohol 3-Bromo-2-(hydroxymethyl)-pyrrole Reduction->Product_Alcohol Product_Aryl 3-Aryl-pyrrole-2-carbaldehyde Suzuki->Product_Aryl Product_Alkynyl 3-Alkynyl-pyrrole-2-carbaldehyde Sonogashira->Product_Alkynyl

Sources

A Technical Guide to the Solubility of 3-Bromo-1H-pyrrole-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug discovery. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's structural and physicochemical properties. We will explore the theoretical underpinnings of its solubility in a range of common organic solvents, from nonpolar alkanes to polar protic and aprotic systems. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in their specific solvents of interest. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in reaction optimization, purification, formulation, and analytical method development.

Introduction: The Significance of Solubility

This compound is a substituted pyrrole, a class of heterocyclic compounds that are scaffolds for many biologically active molecules.[1] The presence of a bromine atom, a pyrrole ring, and a carbaldehyde group imparts a unique combination of polarity and reactivity, making it a valuable building block in medicinal chemistry. Understanding its solubility is a critical first step in its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as crystallization and chromatography, and is a key parameter in the formulation of drug candidates. An informed approach to solvent selection can prevent costly experimental failures and accelerate the development timeline.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound (Molecular Formula: C₅H₄BrNO, Molecular Weight: 174.00 g/mol ) suggests a nuanced solubility profile due to its distinct functional groups.[2]

  • Pyrrole Ring: The pyrrole ring itself is a moderately polar aromatic heterocycle. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

  • Carbaldehyde Group (-CHO): The aldehyde is a polar functional group due to the electronegativity of the oxygen atom. It can act as a hydrogen bond acceptor.

  • Bromine Atom (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.

Based on these structural features, we can predict the solubility of this compound in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can engage in dipole-dipole interactions with the polar carbaldehyde and pyrrole ring. Solvents like DMF and DMSO are excellent at dissolving a wide range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a moderate polarity and are effective at solvating a variety of organic molecules. They can interact favorably with both the polar and less polar parts of the compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers are less polar than ketones but can still act as hydrogen bond acceptors, interacting with the N-H of the pyrrole ring. THF is generally a better solvent than diethyl ether for moderately polar compounds.
Esters Ethyl AcetateModerate to HighEthyl acetate offers a good balance of polarity and is a versatile solvent for many organic compounds.
Alcohols Methanol, EthanolModerate to LowWhile these are polar protic solvents capable of hydrogen bonding, the nonpolar character of the brominated pyrrole ring may limit high solubility. The "like dissolves like" principle is not perfectly met.
Aromatic Hydrocarbons Toluene, BenzeneLowThese nonpolar solvents will have limited favorable interactions with the polar functional groups of the molecule.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleThe significant difference in polarity between the compound and these nonpolar solvents will result in poor solubility.
Water Very Low / InsolubleThe presence of the nonpolar brominated pyrrole ring is expected to make the compound largely insoluble in water, despite the presence of hydrogen bonding groups.

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination is essential for accurate and reliable solubility data. The following is a standardized protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the initial mass of the compound.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[3]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Record the volume of the filtered solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered sample solution by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or g/L).

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24h) B->C D Allow solid to settle C->D Equilibrium reached E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F H Analyze standards and sample (e.g., HPLC) F->H Filtered sample G Prepare standard solutions G->H I Construct calibration curve H->I J Determine sample concentration I->J

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[4][5][6][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust, fumes, or vapors.[4][5][7]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[4][5] Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[4][5][6][7]

Conclusion

The solubility of this compound is a key parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, suggesting high solubility in polar aprotic and chlorinated solvents, moderate solubility in ethers and esters, and low solubility in nonpolar hydrocarbons and water. For precise quantitative data, a robust experimental protocol has been detailed. By combining theoretical predictions with empirical data, researchers can confidently select the optimal solvent systems for their specific applications, thereby enhancing the efficiency and success of their scientific endeavors.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • SAFETY DATA SHEET. (2025, September 7).
  • methyl 3-bromo-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 4-(3-bromo-4-pyridinyl)-1H-pyrrole-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). MDPI. Retrieved from [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018, April 24). RSC Publishing. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

Navigating Thermal Stability: An In-depth Technical Guide to the Thermogravimetric Analysis of Halogenated Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyrroles represent a cornerstone in medicinal chemistry and materials science, offering unique electronic properties and biological activities. Their thermal stability is a critical parameter influencing their synthesis, processing, storage, and ultimately, their performance in various applications. This technical guide provides a comprehensive exploration of the thermogravimetric analysis (TGA) of halogenated pyrroles. Moving beyond a simple procedural outline, this document delves into the causal relationships between halogen substitution (F, Cl, Br, I), molecular structure, and thermal decomposition pathways. It equips researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret TGA experiments for this important class of compounds. This guide emphasizes a self-validating approach to experimental design and provides detailed protocols, data interpretation strategies, and a robust framework for understanding the thermal behavior of halogenated pyrroles.

Introduction: The Significance of Thermal Analysis in the Lifecycle of Halogenated Pyrroles

The incorporation of halogen atoms into the pyrrole scaffold is a widely employed strategy to modulate a molecule's physicochemical properties. This can range from enhancing metabolic stability in drug candidates to tuning the electronic characteristics of organic semiconductors. However, the introduction of a halogen, a highly electronegative and reactive substituent, can profoundly impact the molecule's thermal stability. Thermogravimetric analysis (TGA) is an indispensable tool for quantifying this stability, providing critical data on decomposition temperatures, the presence of residual solvents or hydrates, and the overall composition of the material.

This guide will navigate the nuances of applying TGA to halogenated pyrroles, addressing the following key aspects:

  • The Influence of the Halogen Type: A comparative analysis of how fluorine, chlorine, bromine, and iodine substituents alter the thermal decomposition profile of the pyrrole ring.

  • Positional Isomerism and its Impact: Understanding how the location of the halogen on the pyrrole ring affects thermal stability.

  • Decomposition Mechanisms: Elucidating the probable thermal degradation pathways of halogenated pyrroles.

  • Best Practices for TGA Protocol Design: A step-by-step guide to developing a robust and reproducible TGA method for this class of compounds.

  • Advanced Data Interpretation: Moving beyond simple onset temperature to a more nuanced understanding of TGA and its derivative (DTG) curves.

The Underlying Principles: How Halogenation Influences Thermal Stability

The thermal stability of a molecule is intrinsically linked to its bond dissociation energies. In the context of halogenated pyrroles, the key bonds to consider are the C-H, C-N, C-C bonds of the pyrrole ring and the C-X (where X = F, Cl, Br, I) bond. The strength of the carbon-halogen bond decreases down the group: C-F > C-Cl > C-Br > C-I. This trend is a primary determinant of the thermal stability of halogenated organic compounds.

Electron-withdrawing groups, such as halogens, can also influence the stability of the aromatic pyrrole ring through inductive and resonance effects. By withdrawing electron density, they can alter the bond strengths within the ring, thereby affecting the energy required for thermal decomposition.

Experimental Protocol: A Self-Validating Approach to TGA of Halogenated Pyrroles

A robust TGA protocol is essential for generating reliable and reproducible data. The following detailed methodology, based on ASTM E1131 and ISO 11358 standards, is recommended.

Instrument Preparation and Calibration
  • Furnace Purging: Prior to analysis, purge the TGA furnace with a high-purity inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Balance Calibration: Calibrate the microbalance using certified calibration weights according to the manufacturer's specifications.

  • Temperature Calibration: Perform a temperature calibration using certified reference materials with known melting or Curie points (e.g., indium, tin, zinc).

Sample Preparation and Loading
  • Sample Form: Ensure the sample is a fine, homogenous powder to promote uniform heating. If necessary, gently grind the sample.

  • Sample Mass: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (platinum, alumina, or ceramic). A smaller sample size minimizes thermal gradients within the sample.

  • Crucible Placement: Carefully place the crucible onto the TGA balance mechanism, ensuring it is centered.

TGA Method Parameters
  • Initial Temperature: Set the initial temperature to ambient (e.g., 25 °C).

  • Heating Rate: A heating rate of 10 °C/min is a common starting point for initial screening. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

  • Final Temperature: The final temperature should be high enough to ensure complete decomposition of the sample, typically in the range of 600-800 °C for organic compounds.

  • Purge Gas: Maintain a constant flow of inert gas (e.g., nitrogen at 20 mL/min) throughout the experiment to prevent oxidative degradation and to carry away volatile decomposition products.

Data Acquisition and Analysis
  • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature. Calculate the first derivative of this curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.

The following diagram illustrates the general workflow for the thermogravimetric analysis of a halogenated pyrrole sample.

TGA_Workflow Experimental Workflow for TGA of Halogenated Pyrroles cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing instrument_prep Instrument Preparation (Purge, Calibrate) sample_prep Sample Preparation (Grind, Weigh) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample set_params Set TGA Parameters (Heating Rate, Temp Range, Gas Flow) load_sample->set_params run_analysis Run TGA Experiment set_params->run_analysis acquire_data Acquire Mass vs. Temp Data run_analysis->acquire_data plot_tga Plot TGA Curve (% Mass Loss vs. Temp) acquire_data->plot_tga plot_dtg Plot DTG Curve (d(Mass Loss)/dT vs. Temp) acquire_data->plot_dtg interpret Interpret Results plot_tga->interpret plot_dtg->interpret Decomposition_Pathway Plausible Thermal Decomposition Pathway of a Halogenated Pyrrole HalogenatedPyrrole Halogenated Pyrrole (C4H4NX) InitialCleavage Initial Bond Cleavage (Heat) HalogenatedPyrrole->InitialCleavage PyrrolylRadical Pyrrolyl Radical (C4H4N•) InitialCleavage->PyrrolylRadical HalogenRadical Halogen Radical (X•) InitialCleavage->HalogenRadical RingOpening Ring Opening PyrrolylRadical->RingOpening HalogenatedByproducts Halogenated Byproducts (HX, etc.) HalogenRadical->HalogenatedByproducts Reaction with H• Fragmentation Fragmentation RingOpening->Fragmentation VolatileProducts Volatile Products (HCN, C2H2, etc.) Fragmentation->VolatileProducts

Caption: A simplified schematic of a possible thermal decomposition mechanism for a halogenated pyrrole.

For fluorinated pyrroles, due to the high strength of the C-F bond, ring fragmentation might occur before or concurrently with C-F bond cleavage.

Conclusion and Future Outlook

Thermogravimetric analysis is a powerful and essential technique for characterizing the thermal stability of halogenated pyrroles. By understanding the influence of the specific halogen substituent and its position on the pyrrole ring, researchers can gain valuable insights into the material's properties and behavior under thermal stress. This knowledge is critical for the rational design of new drug candidates with improved shelf life and for the development of advanced materials with enhanced thermal resilience.

Future research in this area should focus on coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). These hyphenated techniques would allow for the real-time identification of evolved gases during decomposition, providing definitive evidence for the proposed degradation mechanisms and a more complete picture of the thermal behavior of these important molecules.

References

  • Lai, M., Fan, W., Chu, W., & Ji, X. (2023). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Unavailable Source.
  • Al-Salem, S. M., & Khan, A. R. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 645, 1334-1351.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Almatova, K., & Teltayev, B. (2025). The influence of halogen-containing modifier on the thermo-oxidative stability of styrene–butadiene–styrene triblock copolymers. Fine Chemical Technologies.
  • Request PDF. (n.d.). The influence of halogen-containing modifier on the thermo-oxidative stability of styrene–butadiene–styrene triblock copolymers. Retrieved from [Link]

  • Metzger, A., & Wossidlo, F. (2020). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Energy & Fuels, 34(4), 4735-4749.
  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • MDPI. (2022).
  • Minsker, K. S. (1994). Characteristic Effects in Degradation and Stabilization of Halogen-Containing Polymers.

An In-depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carbaldehyde scaffolds are of significant interest in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a bromine atom at the 3-position of the pyrrole ring creates a versatile synthetic intermediate, 3-Bromo-1H-pyrrole-2-carbaldehyde, with potential for further functionalization in drug design. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug development. This guide provides a comprehensive overview of the synthesis, crystallization, and a detailed predictive analysis of the X-ray crystal structure of this compound, based on a closely related derivative.

Introduction: The Significance of Brominated Pyrroles in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of biological activities. The strategic placement of a bromine atom onto this heterocyclic core, as in this compound, serves two primary purposes for the medicinal chemist. Firstly, the bromine atom can significantly modulate the electronic properties of the pyrrole ring, influencing its interaction with biological targets. Secondly, it acts as a synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore and optimize biological activity.

Synthesis of this compound Derivatives

The synthesis of halogenated pyrrole-2-carbaldehydes can be achieved through several routes. A common strategy involves the direct halogenation of a pre-existing pyrrole-2-carbaldehyde. Alternatively, a multi-component reaction can be employed to construct the brominated pyrrole ring system in a convergent manner.

A notable approach for synthesizing substituted pyrrole-3-carbaldehydes, which can be conceptually adapted, involves a one-pot sequential multicomponent reaction. This method utilizes an in-situ generated aldimine and succinaldehyde, followed by an oxidative aromatization step to yield the desired pyrrole.[2] For the synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde, a known building block, specific bromination strategies of pyrrole precursors are employed.[3]

The Vilsmeier-Haack reaction is a classical and effective method for the formylation of pyrroles to produce pyrrole-2-carbaldehydes.[1] This reaction involves the use of a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide.[1] Subsequent bromination can then be carried out to introduce the bromine atom at the desired position.

The Art and Science of Crystallization

Obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis.[4] Crystallization is a process of purification where molecules self-assemble into a highly ordered three-dimensional lattice.[5] For organic molecules like this compound derivatives, several techniques can be employed.

Experimental Protocol: Single Crystal Growth
  • Solvent Selection: The initial and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but lead to supersaturation upon cooling.[5] A range of solvents with varying polarities should be screened.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

  • Vapor Diffusion:

    • Dissolve the compound in a "good" solvent in a small open vial.

    • Place this vial inside a larger sealed container that contains a "poor" solvent in which the compound is insoluble, but which is miscible with the "good" solvent.

    • Over time, the poor solvent will diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Thermal Control (Slow Cooling):

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C).

    • The gradual decrease in temperature reduces the solubility of the compound, facilitating the growth of well-ordered crystals.[6]

G cluster_prep Preparation cluster_methods Crystallization Methods Compound Compound Dissolution Dissolution Compound->Dissolution Solvent Solvent Solvent->Dissolution Slow_Evaporation Slow_Evaporation Dissolution->Slow_Evaporation Open Vial Vapor_Diffusion Vapor_Diffusion Dissolution->Vapor_Diffusion Good/Poor Solvent System Slow_Cooling Slow_Cooling Dissolution->Slow_Cooling Saturated Hot Solution Single_Crystal Single_Crystal Slow_Evaporation->Single_Crystal Vapor_Diffusion->Single_Crystal Slow_Cooling->Single_Crystal

Caption: Workflow for Single Crystal Growth of Organic Molecules.

X-ray Crystal Structure Analysis: A Predictive Approach

As of this guide's compilation, a publicly available crystal structure for this compound was not identified. However, the crystal structure of a closely related derivative, 4-bromo-2-formyl-1-tosyl-1H-pyrrole , has been reported, providing a strong basis for a predictive analysis of the target molecule's structural features.[1]

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3] When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern.[3] By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be reconstructed, and from this, the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.[7]

G XRay_Source X-ray Source Single_Crystal Single Crystal XRay_Source->Single_Crystal Detector Detector Single_Crystal->Detector Diffraction Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Structure_Solution Structure Solution & Refinement Diffraction_Pattern->Structure_Solution 3D_Structure 3D Molecular Structure Structure_Solution->3D_Structure

Caption: Experimental Workflow for X-ray Crystal Structure Determination.

Predicted Molecular Geometry and Conformation

Based on the analysis of 4-bromo-2-formyl-1-tosyl-1H-pyrrole and general chemical principles, the following structural characteristics can be predicted for this compound:

  • Planarity: The pyrrole ring, being an aromatic heterocycle, is expected to be essentially planar. The carbaldehyde group at the 2-position will likely be coplanar with the pyrrole ring to maximize π-conjugation.

  • Bond Lengths and Angles: The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp²-hybridized carbon. The internal bond angles of the pyrrole ring will deviate slightly from the ideal 108° of a regular pentagon due to the different atoms and substituents.

  • Intermolecular Interactions: In the solid state, the molecules are expected to pack in a way that maximizes favorable intermolecular interactions. Key interactions would likely include:

    • N-H···O Hydrogen Bonding: The pyrrole N-H group is a hydrogen bond donor, and the oxygen atom of the carbaldehyde group is a hydrogen bond acceptor. This is expected to be a dominant interaction, leading to the formation of chains or dimers in the crystal lattice.

    • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbaldehyde oxygen.

    • π-π Stacking: The planar pyrrole rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

Crystallographic Data Summary (Hypothetical)

The following table presents a hypothetical summary of the kind of crystallographic data that would be obtained from an X-ray diffraction experiment on this compound. The values are illustrative and based on typical data for similar small organic molecules.

ParameterPredicted Value/Type
Chemical FormulaC₅H₄BrNO
Formula Weight174.00 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)5-10
b (Å)10-15
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1000-1500
Z (molecules/unit cell)4 or 8
Density (calculated) (g/cm³)1.8-2.0
R-factor (%)< 5

Implications for Drug Development

A detailed understanding of the crystal structure of this compound derivatives provides invaluable insights for drug development professionals.

  • Structure-Based Drug Design: The precise atomic coordinates can be used for computational modeling and docking studies to predict and rationalize the binding of these molecules to their biological targets.

  • Polymorph Screening: The solid-state packing and intermolecular interactions revealed by the crystal structure are crucial for understanding and identifying different polymorphic forms of a drug candidate, which can have significant implications for its stability, solubility, and bioavailability.[7]

  • Lead Optimization: By visualizing the three-dimensional structure, chemists can make more informed decisions about which positions on the molecule to modify to improve potency, selectivity, and pharmacokinetic properties. The bromine atom at the 3-position provides a clear vector for such modifications.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, a detailed predictive analysis based on the closely related 4-bromo-2-formyl-1-tosyl-1H-pyrrole provides a robust framework for understanding its likely solid-state conformation and intermolecular interactions. This structural knowledge, coupled with established synthetic and crystallization methodologies, empowers researchers to effectively utilize this important building block in the design and development of novel therapeutics. The determination and deposition of the actual crystal structure of the title compound would be a valuable addition to the crystallographic literature and a significant asset for the medicinal chemistry community.

References

  • Excillum. (n.d.). Small molecule crystallography.
  • University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION.
  • Singh, A., Mir, N. A., Choudhary, S., Singh, D., Sharma, P., Kant, R., & Kumar, I. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(30), 16837-16847. [Link]

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The Bromine Enigma: A Technical Guide to the Biosynthesis of Marine Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The marine biosphere is a prolific source of structurally diverse and biologically active natural products, a significant portion of which are distinguished by the presence of bromine. This unique chemical feature, a direct consequence of the high concentration of bromide in seawater, has led to the evolution of specialized biosynthetic machinery in marine organisms. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and methodologies in the study of brominated marine natural product biosynthesis. We will explore the key enzymatic players, dissect representative biosynthetic pathways, and provide detailed experimental protocols to empower further research in this exciting and promising field. The elucidation of these biosynthetic routes not only offers profound insights into the chemical ecology of the marine environment but also paves the way for the bioengineering of novel therapeutic agents.

Introduction: The Significance of Bromination in Marine Natural Products

The world's oceans harbor a vast diversity of life, much of which remains unexplored. Marine organisms, from microscopic bacteria to complex algae and invertebrates, have evolved unique metabolic capabilities to thrive in their environment.[1] A striking feature of marine natural products is the prevalence of halogenation, particularly bromination.[1] While bromide is a trace element in terrestrial environments, its abundance in seawater provides a readily available substrate for a fascinating array of enzymatic reactions.[1]

These brominated compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them highly attractive for drug discovery and development.[2][3][4][5] Understanding the biosynthetic pathways that lead to these molecules is paramount for several reasons:

  • Sustainable Production: Elucidating the enzymatic steps allows for the development of biotechnological production platforms, circumventing the challenges of chemical synthesis or unsustainable harvesting from marine sources.

  • Novel Compound Discovery: Knowledge of biosynthetic gene clusters (BGCs) enables genome mining approaches to identify novel pathways and, consequently, new bioactive molecules.[6][7][8]

  • Enzymatic Tool Development: The enzymes involved in bromination are powerful biocatalysts with potential applications in synthetic chemistry for regioselective halogenation reactions.

This guide will delve into the core enzymatic machinery responsible for bromine incorporation and explore the diverse biosynthetic strategies employed by marine organisms.

The Enzymatic Toolkit for Bromination

The incorporation of a bromine atom onto an organic scaffold is an energetically demanding process that requires enzymatic catalysis. Two major classes of enzymes have been identified as the primary drivers of bromination in the marine environment: Vanadium-Dependent Bromoperoxidases and Flavin-Dependent Halogenases.

Vanadium-Dependent Bromoperoxidases (V-BPOs)

V-BPOs are a well-studied class of enzymes found predominantly in marine algae and some cyanobacteria.[9][10] These enzymes utilize vanadium in the form of vanadate (VO43-) as a cofactor to catalyze the oxidation of bromide by hydrogen peroxide.[11]

Catalytic Mechanism: The catalytic cycle of V-BPOs involves the coordination of hydrogen peroxide to the vanadium center, forming a peroxo-vanadate intermediate. This potent oxidizing species then reacts with bromide to generate an electrophilic bromine species, often depicted as bromonium (Br+), which can then attack a suitable organic substrate.[10]

G E_V5 V-BPO (V5+) E_V5_H2O2 Peroxo-vanadate intermediate E_V5->E_V5_H2O2 + H2O2 E_V5_Br Brominating intermediate E_V5_H2O2->E_V5_Br + Br- H2O H2O E_V5_Br->E_V5 + Brominated Product Substrate Organic Substrate Substrate->E_V5_Br Brominated_Product Brominated Product Br_minus Br- H2O2 H2O2

Figure 1: Simplified catalytic cycle of a Vanadium-Dependent Bromoperoxidase.

Substrate Scope and Regioselectivity: V-BPOs exhibit broad substrate specificity, acting on a variety of electron-rich aromatic and aliphatic compounds. However, they generally lack strict regioselectivity, which can lead to the formation of multiple brominated products. This apparent lack of control is thought to be biologically relevant, generating a diverse array of compounds for chemical defense.

Flavin-Dependent Halogenases (FDHs)

Flavin-dependent halogenases are another major class of brominating enzymes, predominantly found in marine bacteria.[1][12] These enzymes utilize a reduced flavin adenine dinucleotide (FADH2) cofactor and molecular oxygen to activate a halide ion for electrophilic attack.[13]

Catalytic Mechanism: The catalytic cycle begins with the reaction of FADH2 with O2 to form a C4a-hydroperoxyflavin intermediate. This intermediate then reacts with a halide ion (such as bromide) to form a putative hypohalous acid (HOBr) species within the enzyme's active site. A conserved lysine residue is thought to play a crucial role in positioning the substrate and activating it for electrophilic attack by the enzyme-bound brominating species.[12]

G FADH2 FADH2 C4a_hydroperoxyflavin C4a-hydroperoxyflavin FADH2->C4a_hydroperoxyflavin + O2 O2 O2 HOBr Enzyme-bound HOBr C4a_hydroperoxyflavin->HOBr + Br- Br_minus Br- FAD_H2O FAD + H2O HOBr->FAD_H2O + Brominated Product Substrate Substrate Substrate->HOBr Brominated_Product Brominated Product

Figure 2: Simplified catalytic mechanism of a Flavin-Dependent Halogenase.

Substrate Scope and Regioselectivity: In contrast to V-BPOs, FDHs often exhibit remarkable regioselectivity, precisely installing a bromine atom at a specific position on the substrate.[13] This high degree of control is a key feature that makes FDHs particularly attractive for biocatalytic applications. Their substrate scope can be broad, and enzyme engineering efforts have shown promise in altering and expanding their substrate specificity and regioselectivity.[14]

Enzyme ClassCofactorOxidantHalide SpecificityRegioselectivityPrimary Organismal Source
Vanadium-Dependent Bromoperoxidases (V-BPOs) Vanadate (V5+)H2O2Br- > I- >> Cl-Generally lowMarine algae, cyanobacteria
Flavin-Dependent Halogenases (FDHs) FADH2O2Cl-, Br-, I-HighMarine bacteria

Table 1: Comparison of the major enzymatic classes involved in marine bromination.

Biosynthetic Pathways of Brominated Marine Natural Products

The enzymatic machinery described above is integrated into complex biosynthetic pathways to produce the vast array of brominated natural products found in the marine environment. These pathways often involve a combination of enzymes from different classes, including polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and various tailoring enzymes.[15][16][17]

Polyketide and Non-Ribosomal Peptide Pathways

Many brominated marine natural products are synthesized through the action of large, multi-domain enzymes known as PKS and NRPS.[15][17] These enzymatic assembly lines build complex molecular scaffolds from simple building blocks (acyl-CoAs for PKS, amino acids for NRPS). Halogenases can act at various stages of this assembly process, either on the free precursor molecules or on intermediates tethered to the PKS/NRPS machinery.

A notable example is the biosynthesis of polybrominated diphenyl ethers (PBDEs) and polybrominated bipyrroles by marine bacteria.[1] The bmp biosynthetic gene cluster encodes a suite of enzymes, including flavin-dependent brominases (Bmp2 and Bmp5), that act on precursors derived from proline and chorismate to generate highly brominated aromatic compounds.[1]

Terpenoid Biosynthesis

Brominated terpenes are another significant class of marine natural products, particularly abundant in red algae of the genus Laurencia.[11] The biosynthesis of these compounds is thought to involve the cyclization of acyclic terpene precursors, followed by bromination catalyzed by V-BPOs. The enzyme's ability to generate a diverse array of brominated products from a single precursor likely contributes to the chemical diversity observed in these organisms.[11]

Alkaloid Biosynthesis

A wide variety of brominated alkaloids, many derived from the amino acid tyrosine, have been isolated from marine sponges.[18][19] The biosynthesis of these complex molecules is less well understood but is presumed to involve a combination of halogenases, oxidases, and other tailoring enzymes. The structural diversity of these compounds, ranging from simple bromotyrosine derivatives to complex spiroisoxazolines, highlights the intricate biosynthetic capabilities of their producing organisms.[18]

Experimental Workflows for Studying Brominated Natural Product Biosynthesis

The elucidation of biosynthetic pathways for brominated marine natural products requires a multidisciplinary approach, combining techniques from molecular biology, biochemistry, and analytical chemistry.

G Organism Marine Organism of Interest Genome_Sequencing Genome Sequencing Organism->Genome_Sequencing BGC_Identification Bioinformatic Identification of BGCs Genome_Sequencing->BGC_Identification Gene_Cloning Gene Cloning and Heterologous Expression BGC_Identification->Gene_Cloning Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assays Enzyme Assays Protein_Purification->Enzyme_Assays Structural_Elucidation Structural Elucidation of Products (LC-MS/MS, NMR) Enzyme_Assays->Structural_Elucidation Pathway_Reconstruction Pathway Reconstruction Structural_Elucidation->Pathway_Reconstruction

Figure 3: A general experimental workflow for the elucidation of a brominated natural product biosynthetic pathway.

Identification of Biosynthetic Gene Clusters (BGCs)

The starting point for pathway elucidation is often the identification of the BGC responsible for the production of the compound of interest.

Protocol 1: Bioinformatic Identification of BGCs

  • Genome Sequencing: Obtain the whole-genome sequence of the producing organism using next-generation sequencing technologies.

  • Genome Assembly and Annotation: Assemble the raw sequencing reads into a high-quality genome and perform gene prediction and functional annotation.

  • BGC Prediction: Utilize specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction Informatics for Secondary Metabolomes) to scan the genome for putative BGCs.[13][18][19][20][21][22][23] These tools identify characteristic biosynthetic genes (e.g., PKS, NRPS, halogenases) that are clustered together.

  • Homology Analysis: Compare the predicted BGCs to known clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene Cluster) to identify similarities to pathways for known compounds.

Heterologous Expression and Functional Characterization

Once a candidate BGC is identified, the functional roles of the encoded enzymes need to be experimentally verified.

Protocol 2: Heterologous Expression of Halogenase Genes

  • Gene Cloning: Amplify the halogenase gene of interest from the genomic DNA of the producing organism using PCR. Clone the gene into a suitable expression vector (e.g., pET series for E. coli).[24]

  • Transformation: Transform the expression construct into a suitable heterologous host, such as Escherichia coli BL21(DE3).[1][2][3][9][12]

  • Protein Expression: Induce protein expression by adding an inducing agent (e.g., IPTG) to the culture medium.

  • Protein Purification: Lyse the cells and purify the recombinant halogenase using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[24]

  • Confirmation of Purity: Assess the purity of the purified protein by SDS-PAGE.

In Vitro Enzyme Assays

The catalytic activity of the purified enzyme can be tested in vitro using a variety of substrates.

Protocol 3: Vanadium-Dependent Bromoperoxidase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES-NaOH, pH 6.0), potassium bromide (KBr), hydrogen peroxide (H2O2), and a chromogenic substrate such as monochlorodimedone (MCD).[16][25]

  • Enzyme Activation: Pre-incubate the purified V-BPO with vanadate to ensure the cofactor is incorporated into the active site.

  • Initiate Reaction: Add the activated enzyme to the reaction mixture to start the reaction.

  • Monitor Reaction: Monitor the bromination of MCD by measuring the decrease in absorbance at 290 nm using a spectrophotometer.[25] One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of MCD per minute.[16]

Protocol 4: Flavin-Dependent Halogenase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2), the substrate of interest, sodium bromide (NaBr), FAD, and a flavin reductase system (e.g., a dedicated flavin reductase enzyme and NADH or NADPH) to regenerate FADH2.[24]

  • Initiate Reaction: Add the purified FDH to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Product Analysis: Quench the reaction and analyze the formation of the brominated product by LC-MS/MS or HPLC.

Structural Elucidation of Products

The definitive identification of the enzymatic products requires detailed structural analysis.

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for detecting and identifying brominated compounds due to the characteristic isotopic pattern of bromine (79Br and 81Br are present in roughly a 1:1 ratio).[26][27][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the complete structural elucidation of novel brominated compounds, providing detailed information about the connectivity and stereochemistry of the molecule.[5][11][29][30][31]

Future Perspectives and Applications

The study of brominated marine natural product biosynthesis is a rapidly evolving field with significant potential for future advancements.

  • Metabolic Engineering: With a deeper understanding of the biosynthetic pathways and the enzymes involved, it is becoming increasingly feasible to engineer microorganisms for the high-titer production of valuable brominated compounds.[25]

  • Combinatorial Biosynthesis: The modular nature of PKS and NRPS pathways, coupled with the promiscuity of some halogenases, opens up opportunities for combinatorial biosynthesis to generate novel, "unnatural" natural products with potentially improved therapeutic properties.

  • Biocatalysis: Marine halogenases, particularly the highly regioselective FDHs, are poised to become valuable tools in synthetic organic chemistry for the green and efficient halogenation of a wide range of substrates.

Conclusion

The biosynthesis of brominated marine natural products is a testament to the remarkable chemical ingenuity of life in the oceans. The enzymes that catalyze these reactions, particularly vanadium-dependent bromoperoxidases and flavin-dependent halogenases, are at the heart of this unique metabolic capability. By combining the power of genomics, molecular biology, and analytical chemistry, researchers are steadily unraveling the complexities of these biosynthetic pathways. The knowledge gained from these endeavors not only enriches our understanding of the natural world but also provides a powerful platform for the development of new medicines and sustainable chemical processes. The future of this field is bright, with the promise of discovering new bioactive molecules and harnessing the power of marine enzymes for the benefit of human health and industry.

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A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the safe handling, storage, and disposal of 3-Bromo-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a culture of informed caution in the laboratory. The protocols described herein are built on established principles of chemical safety and are intended to create a self-validating system of risk mitigation.

Section 1: Compound Identification and Properties

This compound is a halogenated heterocyclic aldehyde, a class of compounds frequently used as building blocks in medicinal chemistry and materials science. Its reactivity is dictated by the interplay of the pyrrole ring, the electron-withdrawing aldehyde group, and the bromine substituent. Understanding its physical properties is the first step in a comprehensive risk assessment.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 408359-07-9[1]
Molecular Formula C₅H₄BrNO
Molecular Weight 174.00 g/mol
Appearance Solid (Beige or similar, based on related compounds)[2]
Melting Point 43 - 47 °C (for the related 1H-Pyrrole-2-carboxaldehyde)[2]

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, a thorough risk assessment can be conducted by evaluating the hazards associated with its structural motifs: halogenated aromatics and aldehydes.[3] The primary routes of potential exposure are inhalation, skin contact, and eye contact.[3]

GHS Hazard Classification (Inferred from Related Compounds):

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][4][5][6]
Serious Eye Damage/IrritationCategory 2A/1H319/H318: Causes serious eye irritation/damage.[4][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][4][5][6]
Acute Toxicity (Oral)Category 3/4H301/H302: Toxic or harmful if swallowed.[6][7][9][10]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[6][7][9][10]

Causality of Hazards:

  • Aldehyde Group (-CHO): Aldehydes are known irritants to the skin, eyes, and respiratory tract. They are reactive functional groups that can readily interact with biological macromolecules.

  • Bromine Atom (-Br): The presence of a halogen, particularly bromine, can enhance the reactivity and potential toxicity of an organic molecule. Halogenated compounds can be absorbed through the skin and may exhibit persistence.

  • Pyrrole Ring: While the parent pyrrole ring itself has defined hazards, its substitution with both an aldehyde and a bromine atom significantly alters its chemical and toxicological profile.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with engineering controls as the primary barrier and supplementing with robust PPE.

Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[3][11] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary exposure route.[3] The work surface within the hood should be covered with disposable, absorbent bench paper to contain any minor drips or spills.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must not be compromised.[12]

PPE CategoryItem Specification and Rationale
Hand Protection Double Gloving with chemical-resistant gloves is recommended.[3] An inner nitrile glove can be overlaid with a more robust glove like Butyl rubber or Viton® , which offer superior resistance to halogenated organic compounds.[3][13] Gloves must be inspected for holes before each use and changed immediately upon contamination.[11][14]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory at all times.[4][13][14] When there is a heightened risk of splashing (e.g., transferring solutions), a full-face shield must be worn over the safety goggles.[11][15]
Body Protection A flame-resistant laboratory coat must be worn and kept fully buttoned.[3][11] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection All handling must occur within a fume hood.[11] In the rare event of engineering control failure or a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors may be necessary.[11][15]
Footwear Closed-toe, closed-heel shoes that fully cover the foot are required in the laboratory.[11]

Section 4: Standard Operating Procedures for Handling

Adherence to a strict, pre-defined protocol minimizes the risk of accidental exposure. The following procedure should be followed for weighing the solid compound and preparing solutions.

Protocol for Weighing and Solution Preparation:

  • Pre-Operation Safety Check:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in Section 3.

    • Cover the workspace inside the hood with disposable bench paper.

    • Assemble all necessary glassware, spatulas, and solvents.

  • Chemical Handling (inside fume hood):

    • Weighing: Carefully weigh the desired amount of this compound onto weigh paper or directly into a tared container. Perform this action gently to avoid creating airborne dust.[3]

    • Solution Preparation: Place the receiving flask containing the desired solvent in the fume hood. Carefully add the weighed compound to the solvent. Cap the container and mix using a magnetic stirrer or by gentle swirling.

  • Cleanup:

    • Decontaminate any reusable equipment (e.g., spatulas) that came into contact with the chemical.

    • Dispose of all contaminated disposable materials (weigh paper, gloves, bench paper) in the designated "Halogenated Organic Waste" container as detailed in Section 7.

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.[14]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_start Start: Task Identified don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) prep_start->don_ppe prep_hood Prepare Fume Hood (Verify Airflow, Lay Bench Paper) don_ppe->prep_hood weigh Weigh Compound (Avoid Dust Generation) prep_hood->weigh dissolve Prepare Solution (Add Solid to Solvent) weigh->dissolve cleanup Clean Equipment & Dispose of Waste dissolve->cleanup doff_ppe Doff PPE Correctly cleanup->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_task End of Task wash->end_task

Caption: Standard workflow for safely handling this compound.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[4][14] The container must be kept tightly closed to prevent exposure to moisture and air.[4][14] Some related pyrrole compounds are sensitive to light and air and benefit from storage under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6][16][17]

    • Causality: Strong oxidizing agents can react exothermically and potentially violently with the pyrrole ring and aldehyde functional group.

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response:

  • Immediate Action: Alert personnel in the immediate vicinity and evacuate the area. Remove all sources of ignition.[4][16]

  • Assessment: From a safe distance, assess the extent of the spill. For large spills, or any spill outside of a fume hood, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Minor Spill Containment (inside a fume hood):

    • Ensure proper PPE is worn, including double gloves and eye protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, labeled waste container.[4][18]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in the "Halogenated Organic Waste" container.

G cluster_minor Minor Spill Response spill Spill Occurs alert Alert Others & Evacuate Area spill->alert assess Assess Spill Size & Location alert->assess ppe Don Full PPE assess->ppe Minor & Contained major Contact EHS Immediately assess->major Major or Uncontained contain Contain & Absorb (Inert Material) ppe->contain collect Collect Waste (Non-Sparking Tools) contain->collect decon Decontaminate Area collect->decon

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures: Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately flush skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][14]

  • Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][14] Vapors may be heavier than air and can form explosive mixtures.[19]

Section 7: Waste Management and Disposal

Proper segregation and disposal of chemical waste is a legal and ethical responsibility. Brominated organic compounds require special handling.

Causality for Segregation: Halogenated waste streams cannot be mixed with non-halogenated organic waste. The reason is that standard incineration of halogenated compounds can produce highly corrosive and toxic byproducts like hydrogen bromide (HBr) and dioxins.[20] Licensed hazardous waste facilities use specialized incinerators with "scrubbers" to neutralize these acidic gases before they are released into the atmosphere.[21]

Disposal Protocol:

  • Designated Waste Container: All waste containing this compound, including contaminated solids (gloves, paper towels, absorbent) and solutions, must be collected in a clearly labeled, sealable container marked "HALOGENATED ORGANIC WASTE ".[22]

  • Container Management: Keep the waste container closed when not in use. Store it in a secondary container in a well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[4] Do not pour any amount of this chemical or its solutions down the drain.[4]

G start Waste Generated (Solid or Liquid) check_halogen Is Waste Halogenated? start->check_halogen halogen_container Collect in Labeled 'Halogenated Waste' Container check_halogen->halogen_container Yes non_halogen_container Collect in 'Non-Halogenated Waste' Container check_halogen->non_halogen_container No seal Keep Container Closed When Not in Use halogen_container->seal pickup Arrange for EHS Pickup When Full seal->pickup

Sources

GHS Hazard Classification of 3-Bromo-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2-carbaldehyde, a substituted pyrrole aldehyde, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its hazard profile is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This technical guide provides a comprehensive analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for this compound (CAS No. 408359-07-9). Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from structurally analogous compounds to provide a robust, predictive hazard assessment. This approach is grounded in the well-established principles of structure-activity relationships in toxicology.

Predicted GHS Hazard Classification

Based on the hazard profiles of structurally similar brominated pyrrole derivatives, the following GHS classification for this compound is predicted. It is imperative that this classification be confirmed with a substance-specific SDS from the supplier prior to handling.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AWarning H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3Warning H335: May cause respiratory irritation.

Rationale for Classification:

The predicted classification is derived from the consistent hazard profiles of related compounds such as 5-Bromo-1H-pyrrole-2-carbaldehyde and other substituted pyrrole aldehydes. These compounds regularly exhibit irritant properties to the skin, eyes, and respiratory system. The inclusion of the "Harmful if swallowed" classification is based on the acute toxicity data available for some of these analogs.

Toxicological Profile (Predicted)

A comprehensive toxicological assessment for this compound has not been extensively reported in publicly available literature. However, based on the known toxicology of brominated aromatic compounds and pyrrole derivatives, the following potential health effects are anticipated.

  • Acute Toxicity: As indicated by the predicted GHS classification, the primary routes of acute toxicity are expected to be oral ingestion, causing harm, and irritation upon skin contact, eye contact, and inhalation.

  • Chronic Toxicity: Data on the chronic effects of this specific compound are not available. Long-term exposure to irritants can lead to chronic inflammation and other more severe health issues.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not equate to an absence of effect, and appropriate handling precautions should always be taken.

Physicochemical Properties and their Impact on Hazard

  • Physical State: Likely to be a solid at room temperature.

  • Solubility: Expected to have limited solubility in water and be soluble in common organic solvents. This affects its potential for environmental dispersion and dermal absorption.

  • Reactivity: The aldehyde functional group can be reactive. It may be sensitive to light and air, and incompatible with strong oxidizing agents and strong bases.

Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling hazardous chemicals and the predicted GHS classification.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum:

  • Eye/Face Protection: Chemical safety goggles or a face shield (EN 166).

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) inspected prior to use.

    • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, a respirator with an appropriate filter cartridge (e.g., ABEK-P2) should be used.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Handling and Storage Procedures
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use only non-sparking tools. Prevent the build-up of electrostatic charge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Hazard Assessment Workflow

The logical flow for assessing the hazards of a novel compound like this compound is crucial for establishing safe laboratory practices.

HazardAssessmentWorkflow cluster_DataCollection Data Collection and Analysis cluster_HazardID Hazard Identification cluster_RiskManagement Risk Management and Control A Identify Compound (this compound) B Search for Specific SDS (CAS 408359-07-9) A->B C Gather Data on Analogous Compounds B->C If specific SDS is unavailable D Analyze Toxicological and Physicochemical Data B->D If specific SDS is available C->D E Predict GHS Classification (Pictograms, Signal Word, H/P Statements) D->E F Define Safe Handling Protocols (PPE, Engineering Controls) E->F G Establish Emergency Procedures F->G H Implement and Review G->H

Caption: A logical workflow for the hazard assessment of a chemical compound.

Conclusion

While a definitive, publicly available GHS classification for this compound is pending, a predictive assessment based on robust data from structural analogs provides a strong foundation for safe handling and risk management. Researchers, scientists, and drug development professionals are urged to treat this compound with the precautions outlined in this guide, which are consistent with the handling of potentially hazardous chemical substances. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been applied to provide a scientifically sound and practical resource. Final confirmation of the hazard profile should always be sought from the supplier-specific Safety Data Sheet.

References

Due to the predictive nature of this guide, direct references for the GHS classification of this compound are not available. The information presented is a synthesis of data from safety data sheets of analogous compounds and general chemical safety principles. For specific safety information, please consult the Safety Data Sheet provided by the chemical supplier.

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of N-Protected 3-Bromopyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Formylation of Brominated Pyrroles

The selective introduction of a formyl group onto a pyrrole ring is a cornerstone transformation in the synthesis of a vast array of pharmacologically active compounds and functional materials. The Vilsmeier-Haack reaction offers a mild and efficient method for this purpose, particularly for electron-rich heterocyclic systems.[1][2] This application note provides a detailed guide to the Vilsmeier-Haack formylation of N-protected 3-bromopyrrole, a versatile intermediate in drug development. The presence of the bromine atom provides a valuable handle for further functionalization, such as cross-coupling reactions, making the resulting 3-bromo-2-formylpyrrole scaffold a highly sought-after building block.

This document will delve into the mechanistic underpinnings of the reaction, the critical role of the N-protecting group, a detailed experimental protocol, and strategies for troubleshooting.

The Reaction Mechanism: A Stepwise Electrophilic Substitution

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution on the pyrrole ring.[3][4]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Attack and Aromatization: The electron-rich N-protected 3-bromopyrrole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 position due to the directing effect of the nitrogen atom and lower steric hindrance compared to the C5 position, which is adjacent to the bulky protecting group. The resulting intermediate subsequently eliminates a proton to restore the aromaticity of the pyrrole ring.

  • Hydrolysis to the Aldehyde: The final step involves the hydrolysis of the iminium salt intermediate during aqueous workup to yield the desired 3-bromo-2-formylpyrrole.[5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole N-Protected 3-Bromopyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Product N-Protected 3-Bromo-2-formylpyrrole Intermediate->Product + H₂O (workup)

Caption: The Vilsmeier-Haack reaction mechanism.

The Crucial Role of the N-Protecting Group

The choice of the nitrogen protecting group is critical for the success of the Vilsmeier-Haack formylation of pyrroles. An unprotected pyrrole can undergo polymerization or side reactions under the acidic conditions of the reaction. Furthermore, the protecting group modulates the electronic properties and steric environment of the pyrrole ring, thereby influencing reactivity and regioselectivity.

For the formylation of 3-bromopyrrole, an electron-withdrawing protecting group, such as a sulfonyl group (e.g., tosyl or mesyl), is highly recommended. These groups decrease the electron density of the pyrrole ring, which can help to prevent over-reactivity and the formation of undesired byproducts. While this deactivation might necessitate slightly more forcing reaction conditions, it significantly enhances the predictability and yield of the desired 2-formylation product. Steric bulk from the protecting group can also further disfavor reaction at the C5 position.[6]

Protecting GroupKey Features
Tosyl (Ts) - Electron-withdrawing, moderates reactivity. - Crystalline derivatives, aiding in purification. - Stable to a wide range of reaction conditions.
Mesityl (Mes) - Similar to Tosyl but with increased steric bulk.
Carbamates (e.g., Boc, Cbz) - Can be sensitive to acidic Vilsmeier-Haack conditions.

Experimental Protocol: Synthesis of N-Tosyl-3-bromo-2-formylpyrrole

This protocol is adapted from established procedures for the formylation of N-tosylpyrroles.[7]

Materials:

  • N-Tosyl-3-bromopyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

Experimental_Workflow A 1. Prepare Vilsmeier Reagent: Cool DMF in DCM to 0°C. Add POCl₃ dropwise. B 2. Add Substrate: Add N-Tosyl-3-bromopyrrole solution in DCM dropwise at 0°C. A->B C 3. Reaction: Warm to room temperature and then heat to reflux for 2-4 hours. B->C D 4. Quenching: Cool to 0°C and slowly add saturated NaHCO₃ solution. C->D E 5. Workup: Extract with ethyl acetate. Wash with brine, dry over MgSO₄. D->E F 6. Purification: Concentrate in vacuo. Purify by column chromatography. E->F

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

  • Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous DMF (1.5 equivalents) in anhydrous DCM. Cool the solution to 0°C using an ice bath. To this stirred solution, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Addition of the Substrate: Dissolve N-Tosyl-3-bromopyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCM). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford N-tosyl-3-bromo-2-formylpyrrole as a solid. A closely related compound, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, has been reported.[7]

Characterization Data

The expected product, N-protected 3-bromo-2-formylpyrrole, can be characterized by standard spectroscopic methods. For the analogous 4-bromo-2-formyl-1-tosyl-1H-pyrrole, the following characterization has been reported[7]:

TechniqueData
Molecular Formula C₁₂H₁₀BrNO₃S
Molecular Weight 344.18 g/mol
Appearance Solid

Note: Specific NMR and IR data for the 3-bromo isomer should be acquired upon synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete formation of Vilsmeier reagent. - Insufficient reaction time or temperature. - Deactivated substrate.- Ensure anhydrous conditions for reagent formation. - Increase reaction time and/or temperature. - Confirm the integrity of the starting material.
Formation of multiple products - Reaction at other positions on the pyrrole ring. - Side reactions due to substrate reactivity.- Use a more electron-withdrawing protecting group. - Lower the reaction temperature.
Difficult purification - Presence of residual DMF. - Formation of colored byproducts.- Ensure thorough aqueous workup to remove DMF. - Consider a charcoal treatment of the crude product before chromatography.

Subsequent Deprotection of the N-Tosyl Group

The N-tosyl group can be removed under various conditions to yield the free NH-pyrrole.

  • Basic Hydrolysis: Strong basic conditions (e.g., NaOH or KOH in refluxing alcohol) can cleave the tosyl group. However, this may not be suitable for base-sensitive substrates.

  • Reductive Cleavage: Reagents such as sodium amalgam or samarium(II) iodide can be used for reductive deprotection.[8]

  • Acidic Hydrolysis: Strong acids like trifluoromethanesulfonic acid have been shown to deprotect N-arylsulfonamides.[9]

  • Fluoride-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) in refluxing THF can effectively remove N-sulfonyl groups from nitrogen-containing heteroaromatics.[10]

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Available at: [Link]

  • MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(15), 4987. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 6(10), 4124-4137.
  • K. C. Nicolaou Research Group. Protecting Groups. Available at: [Link]

  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
  • Natural Product Reports. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. 35, 1034-1057.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • ResearchGate. (2021).
  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. 2577-2581.
  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. 13, 28156-28186.
  • ResearchGate. (2011). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.
  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available at: [Link]

  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • ResearchGate. (2002). Synthesis of 2- and 3-Substituted N-Methylpyrroles.
  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. E77, 433-438.
  • Natural Product Reports. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. 35, 1034-1057.
  • ResearchGate. (2010).
  • Organic Chemistry Portal. p-Toluenesulfonamides. Available at: [Link]

Sources

Application Notes and Protocols for the Gram-Scale Synthesis of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the gram-scale synthesis of 3-Bromo-1H-pyrrole-2-carbaldehyde, a key building block in medicinal chemistry and materials science.[1] The described protocol is centered around the Vilsmeier-Haack formylation of 3-bromopyrrole, a reliable and scalable method.[2][3][4] This application note offers a detailed, step-by-step procedure, including critical process parameters, safety considerations for hazardous reagents, and in-depth analytical characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of this compound

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that have garnered significant attention due to their presence in various natural products and their versatile utility as synthetic intermediates.[5] The introduction of a bromine atom at the 3-position of the pyrrole ring, as in this compound, provides a valuable handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. This particular derivative is a crucial precursor for the synthesis of a wide range of biologically active molecules, including potential therapeutics and functional materials.[1]

The aldehyde functional group at the 2-position is also highly reactive, participating in a myriad of chemical transformations such as Wittig reactions, reductive aminations, and condensations, further highlighting the synthetic potential of this molecule. The reliable and scalable synthesis of this compound is therefore of paramount importance to researchers in drug discovery and organic synthesis.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The chosen synthetic route for the gram-scale preparation of this compound is the Vilsmeier-Haack reaction.[2][3][4][6] This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][6] The key reagent, the Vilsmeier reagent, is an electrophilic iminium salt generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[3][4][6]

The Vilsmeier reagent then acts as the formylating agent, attacking the electron-rich pyrrole ring to introduce the aldehyde functionality. For pyrrole substrates, the formylation preferentially occurs at the C2 position due to the electron-donating nature of the nitrogen atom.[6]

Reaction Workflow Diagram:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate 3_Bromopyrrole 3-Bromopyrrole 3_Bromopyrrole->Iminium_Salt + Vilsmeier Reagent Product 3-Bromo-1H-pyrrole- 2-carbaldehyde Iminium_Salt->Product Aqueous Workup (Hydrolysis)

Caption: Workflow of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-Bromopyrrole≥97%Commercially Available87-81-0
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-2Store over molecular sieves.
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Commercially Available10025-87-3Highly corrosive and water-reactive.[7] Handle with extreme care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available7757-82-6
Ethyl AcetateACS GradeCommercially Available141-78-6For extraction and chromatography.
HexanesACS GradeCommercially Available110-54-3For chromatography.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography setup

Detailed Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (50 mL, 0.65 mol) to the flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (15.3 mL, 0.165 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[8] The formation of the Vilsmeier reagent is an exothermic reaction.[8]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a pale yellow, viscous liquid.

Step 2: Formylation of 3-Bromopyrrole

  • Dissolve 3-bromopyrrole (14.6 g, 0.1 mol) in anhydrous dichloromethane (DCM) (100 mL).

  • Cool the Vilsmeier reagent solution back to 0 °C in the ice-water bath.

  • Add the solution of 3-bromopyrrole in DCM dropwise to the Vilsmeier reagent over 1 hour, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Heat the reaction mixture to reflux (approximately 40 °C) for 1 hour to ensure the reaction goes to completion.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 300 g) with vigorous stirring. This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product will be a dark oil or solid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes).

  • Combine the fractions containing the desired product (monitor by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[7][9][10] It can cause severe burns to the skin, eyes, and respiratory tract.[7][9] Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat.[10] Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be harmful if inhaled, ingested, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: The reaction should be carried out under an inert atmosphere to prevent the reaction of POCl₃ with atmospheric moisture. The quenching and neutralization steps are exothermic and release gas; therefore, they must be performed slowly and with caution.

Results and Characterization

Expected Yield: 60-75%

Physical Appearance: Off-white to pale yellow solid.

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.55 (s, 1H, CHO), 9.30 (br s, 1H, NH), 7.05 (t, J = 2.8 Hz, 1H, pyrrole-H), 6.35 (t, J = 2.8 Hz, 1H, pyrrole-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 178.0, 126.5, 124.0, 112.0, 108.0.

  • Mass Spectrometry (ESI): m/z calculated for C₅H₄BrNO [M-H]⁻: 172.95; found: 172.9.

  • Melting Point: 148-152 °C

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionEnsure the Vilsmeier reagent is properly formed. Increase the reaction time or temperature during the formylation step.
Decomposition during workupPerform the quenching and neutralization steps at a low temperature and avoid overly acidic or basic conditions for prolonged periods.
Impure ProductIncomplete separation during chromatographyOptimize the eluent system for flash chromatography. Consider recrystallization as an alternative or additional purification step.
Dark-colored productPresence of polymeric byproductsEnsure the reaction temperature is well-controlled. Use freshly distilled pyrrole if necessary.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and scalable method for the gram-scale synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions outlined in this document, researchers can reliably produce this valuable synthetic intermediate in good yield and high purity. The detailed protocol and troubleshooting guide provided herein are intended to facilitate the successful implementation of this synthesis in a research setting.

References

  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
  • Sigma-Aldrich. (2025, September 10).
  • Royal Society of Chemistry. (2018, April 24). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • CAMEO Chemicals - NOAA. PHOSPHORUS OXYCHLORIDE.
  • Thermo Fisher Scientific. (2025, December 19).
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Air Liquide Malaysia.
  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Biosynth. This compound | 408359-07-9.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Organic Syntheses. Pyrrole-2-carboxaldehyde.
  • ResearchGate. (2013, December 1).
  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted amino)
  • MySkinRecipes. This compound.
  • Organic Chemistry Portal. (2018).
  • National Institutes of Health. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • National Institutes of Health. Recent Advancements in Pyrrole Synthesis.
  • ResearchGate. (2022, July). Gram‐scale synthesis of product 3 a.
  • Canadian Journal of Chemistry. (1987). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents.
  • Sigma-Aldrich. Bromo-pyrrole.

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-1H-pyrrole-2-carbaldehyde with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Privileged Scaffolds in Drug Discovery

The 3-aryl-1H-pyrrole-2-carbaldehyde framework is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. These molecules have demonstrated a wide spectrum of therapeutic potential, including anticancer and anti-inflammatory activities. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these valuable scaffolds, offering a robust and versatile route to connect a 3-bromo-1H-pyrrole-2-carbaldehyde core with a diverse array of arylboronic acids.[1][2] This application note provides a comprehensive guide to understanding and implementing this critical transformation, from the underlying mechanistic principles to detailed experimental protocols and troubleshooting strategies.

The Engine of C-C Bond Formation: Unraveling the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[3][4][5] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the use of environmentally benign boronic acids.[5][6] The catalytic cycle, the heart of this transformation, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][7]

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) catalyst into the carbon-bromine bond of this compound.[5][8] This step, often the rate-determining one, forms a new organopalladium(II) complex.[5]

  • Transmetalation: In this crucial step, the aryl group from the arylboronic acid is transferred to the palladium(II) complex.[4][5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyrrole and aryl moieties, yielding the desired 3-aryl-1H-pyrrole-2-carbaldehyde product.[3][8] Simultaneously, the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[7][8]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Pyrrole-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Pyrrole-Pd(II)L2-Aryl Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 3-Aryl-1H-pyrrole- 2-carbaldehyde Reductive_Elimination->Product Pyrrole-Br 3-Bromo-1H-pyrrole- 2-carbaldehyde Pyrrole-Br->Oxidative_Addition Aryl-B(OH)2 Arylboronic Acid Aryl-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions, including the choice of catalyst, base, and solvent, may be necessary for specific substrates.

Materials and Equipment
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ and a ligand)[9][12]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[4][11]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[4][8]

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a ratio of 3:1 to 5:1). The use of an aqueous co-solvent often improves the solubility of the inorganic base and accelerates the reaction.[13]

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with the inert gas to ensure the removal of any dissolved oxygen, which can deactivate the catalyst.[14]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrole-2-carbaldehyde.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst - Base start->reagents solvent Add Solvents (Organic + Aqueous) reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: A streamlined workflow for the Suzuki coupling experiment.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki coupling is highly dependent on the specific reaction conditions. The following table illustrates the potential impact of varying key parameters on the reaction outcome.

EntryCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001275
2Pd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)90888
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)DMF/H₂O (3:1)110692
4Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)801260

Note: The data presented in this table is illustrative and will vary depending on the specific arylboronic acid used.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Using a fresh batch or a different catalyst system may be necessary. Thorough degassing is crucial to prevent catalyst deactivation by oxygen.[14]

    • Ineffective Base: The choice of base is critical.[11] If a weak base like Na₂CO₃ is used, switching to a stronger base such as Cs₂CO₃ or K₃PO₄ can improve the reaction rate.[11][14] The base should also be finely powdered to maximize its surface area.

    • Poor Solubility: If the reactants are not fully dissolved, the reaction may be sluggish. A different solvent system or a higher reaction temperature might be required.[13][15]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[14] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere can minimize this.

    • Protodeborylation: The boronic acid can be cleaved by acidic protons. Using anhydrous solvents and ensuring the reaction is not overly acidic can mitigate this issue. In some cases, using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be beneficial.[16]

    • Dehalogenation: The bromo-pyrrole starting material can be reduced, leading to the formation of 1H-pyrrole-2-carbaldehyde. This can sometimes be addressed by changing the solvent or using a different palladium catalyst and ligand combination.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a powerful and indispensable tool in the synthesis of medicinally relevant compounds. By understanding the reaction mechanism, carefully selecting the reaction parameters, and being prepared to troubleshoot potential issues, researchers can effectively utilize this transformation to access a wide array of novel 3-aryl-1H-pyrrole-2-carbaldehydes for further investigation in drug discovery and development programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Amatore, C.; Jutand, A. An, G. J. Am. Chem. Soc. 2007, 129 (51), 16134–16144. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • BYJU'S. Suzuki Coupling Reaction. [Link]

  • Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95 (7), 2457–2483. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • Carrow, B. P.; Hartwig, J. F. J. Am. Chem. Soc. 2011, 133 (8), 2116–2119. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc. 2007, 129 (11), 3358–3366. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Thompson, A. S.; et al. J. Org. Chem. 1998, 63 (23), 8559–8566. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. J. Am. Chem. Soc. 1999, 121 (41), 9550–9561. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Borzenko, A.; et al. ACS Sustainable Chem. Eng. 2021, 9 (1), 227–236. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • Thomas, A. A.; et al. Org. Process Res. Dev. 2019, 23 (8), 1651–1657. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • Scott, V. J.; et al. J. Org. Chem. 2020, 85 (21), 13816–13824. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Cui, K.; et al. Molecules 2019, 24 (7), 1345. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • Munday, R. H.; et al. Chem. Sci. 2014, 5 (12), 4715-4726. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Munday, R. H.; et al. Chem. Sci. 2014, 5 (12), 4715-4726. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Sili, U.; et al. Molecules 2012, 17 (11), 13183-13197. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a]. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction a. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support. [Link]

  • Sharma, S.; et al. Molecules 2019, 24 (23), 4296. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Matyugina, E. S.; et al. Mendeleev Commun. 2020, 30 (2), 195–197. Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. [Link]

  • Semantic Scholar. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • Angiolini, M.; et al. Beilstein J. Org. Chem. 2012, 8, 2116–2122. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

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Application Notes and Protocols for Heck Coupling Reactions with 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking Pyrrole Diversification via Palladium Catalysis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The ability to functionalize the pyrrole ring at specific positions is crucial for the development of novel molecular entities with tailored properties. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands as a powerful tool for carbon-carbon bond formation, enabling the vinylation of aryl and heteroaryl halides.[1][2] This application note provides a detailed guide to the Heck coupling reaction utilizing 3-bromo-1H-pyrrole-2-carbaldehyde as a versatile building block for the synthesis of complex pyrrole derivatives.

This compound is a particularly interesting substrate for Heck coupling. The presence of the bromine atom at the 3-position provides a handle for palladium-catalyzed cross-coupling, while the adjacent carbaldehyde group at the 2-position can influence the reactivity of the C-Br bond and serves as a versatile functional group for further synthetic transformations. The electron-withdrawing nature of the aldehyde can modulate the electron density of the pyrrole ring, potentially impacting the efficiency of the catalytic cycle.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2][3] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired vinylated pyrrole product and a palladium-hydride species. This step generally proceeds with a syn-coplanar arrangement.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[4]

Heck_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-Br(L2)->Alkene Coordination Alkene Ar-Pd(II)-Br(L2)(Alkene) Ar-Pd(II)-Br(L2)(Alkene) Alkene Coordination->Ar-Pd(II)-Br(L2)(Alkene) Migratory Insertion Migratory Insertion Ar-Pd(II)-Br(L2)(Alkene)->Migratory Insertion R-CH2-CH(Ar)-Pd(II)-Br(L2) R-CH2-CH(Ar)-Pd(II)-Br(L2) Migratory Insertion->R-CH2-CH(Ar)-Pd(II)-Br(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-Br(L2)->Beta-Hydride Elimination Alkene Product Alkene Product Beta-Hydride Elimination->Alkene Product H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Beta-Hydride Elimination->H-Pd(II)-Br(L2) Reductive Elimination Reductive Elimination H-Pd(II)-Br(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2 Ar-Br This compound Alkene Alkene

Figure 1: A simplified diagram of the Heck coupling catalytic cycle.

Experimental Protocol: A Generalized Procedure

This protocol provides a starting point for the Heck coupling of this compound with a generic alkene. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:
  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, or a more specialized ligand if needed)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Stir the mixture for 5-10 minutes. Subsequently, add the alkene (1.1-1.5 equiv) and the base (1.5-3.0 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of small aliquots taken from the reaction mixture.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow start Start setup Reaction Setup (Pyrrole, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere (Ar or N2 Purge) setup->inert addition Reagent Addition (Solvent, Alkene, Base) inert->addition reaction Heating and Stirring (80-120 °C) addition->reaction monitoring Reaction Monitoring (TLC or GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification end Characterized Product purification->end

Figure 2: A general workflow for the Heck coupling experiment.

Key Parameters and Optimization Strategies

The success of a Heck reaction is highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) species.[4] Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst.
Ligand PPh₃, P(o-tolyl)₃, Buchwald or Herrmann-type phosphinesThe ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphines can promote oxidative addition. For challenging substrates, more specialized and often air-stable ligands may be required.[5]
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[4] The choice of base can significantly impact the reaction rate and yield. Inorganic bases are often used in polar aprotic solvents.
Solvent DMF, NMP, Acetonitrile, Toluene, DioxaneThe solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF and NMP are commonly used.
Temperature 80 - 140 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Microwave irradiation can be employed to shorten reaction times.[6][7]

Applications in Drug Discovery and Materials Science

The vinylated pyrrole-2-carbaldehydes synthesized via this Heck coupling protocol are valuable intermediates for the construction of more complex molecular architectures. The newly introduced vinyl group can participate in a variety of subsequent transformations, including but not limited to:

  • Cycloaddition Reactions: The double bond can act as a dienophile or dipolarophile.

  • Oxidative Cleavage: Ozonolysis or other oxidative methods can cleave the double bond to yield further functionalized pyrroles.

  • Reduction: The double bond can be selectively reduced.

  • Further Cross-Coupling: If the vinyl group contains a halide, it can be used in subsequent cross-coupling reactions.

The carbaldehyde functionality can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, further expanding the synthetic utility of these products in the development of novel pharmaceuticals and organic materials. The Heck reaction is a key step in the synthesis of many biologically active molecules and active pharmaceutical ingredients (APIs).[6][7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Use a fresh batch of catalyst and anhydrous solvent. Screen different ligands, bases, and higher temperatures. Consider using a more active catalyst system.
Formation of Side Products Catalyst decomposition, side reactions of the starting materials or products.Lower the reaction temperature. Use a more stable ligand. Ensure a strictly inert atmosphere.
Poor Reproducibility Variations in reagent quality, moisture, or oxygen contamination.Use high-purity, anhydrous reagents and solvents. Employ rigorous inert atmosphere techniques.

Conclusion

The Heck coupling of this compound offers a robust and versatile method for the synthesis of functionalized pyrroles. By carefully selecting and optimizing the reaction conditions, researchers can efficiently generate a diverse array of substituted pyrroles that are valuable building blocks for drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this powerful synthetic transformation.

References

  • Australian Journal of Chemistry. (2007).
  • Synthesis. (n.d.). Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction.
  • Acta Chimica Sinica. (2021).
  • RSC Publishing. (2022).
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction.
  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • ResearchGate. (2025).
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • MDPI. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
  • ACS Fall 2025. (n.d.). Palladium-catalyzed heck-type coupling reactions: Applications in stereo-controlled synthesis of C-Aryl glycosides.
  • BenchChem. (n.d.). Application Notes and Protocols for Heck Coupling Reactions Involving 1,3-Dibromo-5-nitrobenzene.
  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • PMC - NIH. (2024).
  • ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).

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Application Note: Sonogashira Coupling of 3-Bromo-1H-pyrrole-2-carbaldehyde with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-catalyzed transformation is renowned for its reliability, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][3] The resulting arylalkynes and conjugated enynes are pivotal structural motifs in a vast array of applications, including pharmaceuticals, natural products, and advanced organic materials.[4][5]

Pyrrole scaffolds are prevalent in biologically active compounds and pharmaceuticals. The introduction of an alkynyl moiety at the 3-position of a pyrrole ring, particularly one bearing a versatile carbaldehyde group at the 2-position, generates highly valuable building blocks. These 3-alkynyl-1H-pyrrole-2-carbaldehydes are precursors to a variety of complex heterocyclic systems, such as indoles and quinolines, through subsequent cyclization reactions.[6]

This application note provides a comprehensive guide to the Sonogashira coupling of 3-bromo-1H-pyrrole-2-carbaldehyde with a range of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and discuss critical parameters for optimization and troubleshooting.

Mechanistic Overview: The Catalytic Cycles

The Sonogashira coupling reaction's efficacy stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] While copper-free versions exist, the classical Sonogashira protocol remains widely used for its efficiency at lower temperatures.[7][8]

The Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a Pd(II) intermediate.[9]

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[10] This step is crucial as it activates the alkyne.

Transmetalation and Reductive Elimination: The key step is the transmetalation of the acetylide group from the copper acetylide to the Pd(II) complex. This forms a new Pd(II)-alkynyl complex and regenerates the copper(I) salt. The final step is reductive elimination from this palladium complex, which yields the desired 3-alkynyl-1H-pyrrole-2-carbaldehyde product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡CR² (Coupled Product) pd_trans->product cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_cat->cu_acetylide Deprotonation hx H-X cu_acetylide->pd_trans cu_acetylide->cu_cat Transmetalation aryl_halide R¹-X (this compound) aryl_halide->pd_ox alkyne H-C≡CR² (Terminal Alkyne) alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide base_h Base-H⁺X⁻ hx->base_h

Caption: The Catalytic Cycles of the Sonogashira Coupling Reaction.

Key Considerations for Coupling with this compound

While the Sonogashira coupling is robust, its application to specific heteroaryl substrates like this compound requires careful consideration of several parameters to ensure high yields and minimize side reactions.

  • Catalyst System: The choice of palladium source and ligands is critical. While Pd(PPh₃)₄ can be used, a combination of a palladium precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with additional phosphine ligands often provides more consistent results.[11][12] For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos can improve catalytic activity.[13]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence significantly accelerates the reaction, allowing for milder conditions (room temperature to ~60 °C).[14][15] However, CuI can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2] Careful control of reaction conditions and minimizing reaction time can mitigate this side reaction. In some cases, a copper-free protocol at higher temperatures may be preferable.[8]

  • Base Selection: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[5] It serves two purposes: deprotonating the terminal alkyne to form the reactive acetylide and neutralizing the HBr generated during the catalytic cycle.[16] The base can often be used as a co-solvent.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are excellent choices for dissolving the pyrrole substrate and promoting the reaction, especially when heating is required.[11][15] For reactions at or near room temperature, tetrahydrofuran (THF) is also a common and effective solvent.[9]

  • Temperature and Atmosphere: The reactivity of aryl bromides is lower than that of aryl iodides, often necessitating heating to achieve a reasonable reaction rate.[1] A typical temperature range is 60-100 °C for bromo-substrates.[11] The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and degradation of the palladium(0) catalyst and to suppress oxidative homocoupling.[7]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a representative example.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 eq.) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise to the stirred reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(phenylethynyl)-1H-pyrrole-2-carbaldehyde.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Substrate Scope and Optimization

The described protocol is adaptable to a variety of terminal alkynes. The following table summarizes typical conditions and expected outcomes for the coupling of this compound with different alkynes.

EntryTerminal Alkyne (R²)R² GroupCatalyst SystemBase/SolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetyleneArylPdCl₂(PPh₃)₂ / CuIEt₃N / DMF804-685-95
21-HexyneAlkylPdCl₂(PPh₃)₂ / CuIEt₃N / DMF806-870-80
33,3-Dimethyl-1-butyneBulky AlkylPd(OAc)₂ / XPhos / CuIDIPEA / NMP1001265-75
4TrimethylsilylacetyleneSilylPdCl₂(PPh₃)₂ / CuIEt₃N / THF654>90
5Propargyl alcoholHydroxylPd(PPh₃)₄ / CuIEt₃N / DMF60575-85

Yields are representative and may vary based on reaction scale and purity of reagents.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature.Ensure an oxygen-free, anhydrous environment. Use a fresh, active catalyst. Increase temperature gradually (e.g., to 100 °C). Consider a more active ligand (e.g., XPhos).
Significant Homocoupling Reaction time too long; High concentration of CuI.Monitor the reaction closely and quench upon completion. Reduce the amount of CuI (e.g., to 2.5 mol%). Consider a copper-free protocol.
Decomposition of Starting Material Temperature too high; Base incompatibility.Lower the reaction temperature. Screen alternative bases such as K₂CO₃ or DIPEA.
Difficult Purification Formation of palladium black; Polar byproducts.Filter the reaction mixture through a pad of Celite® before aqueous work-up to remove palladium precipitates. Ensure efficient washing during work-up.

Conclusion

The Sonogashira coupling provides a powerful and versatile method for the synthesis of 3-alkynyl-1H-pyrrole-2-carbaldehydes from this compound. By carefully selecting the catalyst system, base, solvent, and reaction temperature, a broad range of terminal alkynes can be coupled efficiently. The resulting products are valuable intermediates for the construction of more complex, biologically relevant heterocyclic frameworks. The protocol and guidelines presented herein offer a robust starting point for researchers and drug development professionals aiming to utilize this important transformation.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Khan, M. Sonogashira coupling. YouTube. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Li, Y., et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(5), 6559-6576. [Link]

  • Li, P., & Wang, L. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945-4949. [Link]

  • Zhu, S., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Gevorgyan, V., & Seregin, I. V. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(44), 10242-10244. [Link]

  • Mohajer, F., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936-6972. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Bonacorso, H. G., et al. Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. RSC Advances, 7(50), 31549-31558. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • Rafael Chinchilla, & Carmen Nájera. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107 (3), 874-922. [Link]

  • Verma, A. K., et al. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 24(40), 7350-7354. [Link]

Sources

Protocol for the Buchwald-Hartwig Amination of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Palladium-Catalyzed C-N Cross-Coupling on a Multifunctional Heterocycle

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This application note provides a detailed guide for the successful amination of 3-bromo-1H-pyrrole-2-carbaldehyde, a challenging yet valuable heterocyclic building block. We delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by the substrate's multifunctional nature—including its heteroaromaticity, unprotected N-H group, and aldehyde functionality—and present a robust, field-proven protocol. This guide is intended for researchers in organic synthesis and medicinal chemistry, offering the technical insights necessary to navigate the complexities of this transformation and facilitate the synthesis of novel pyrrole-based compounds.

The Buchwald-Hartwig Amination: Principles and Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[2] Developed and refined extensively by Stephen Buchwald and John Hartwig since the mid-1990s, this reaction has superseded classical methods like the Ullmann condensation due to its milder conditions and broader substrate scope.[1][3]

The efficacy of the reaction hinges on a catalytic cycle involving a palladium(0) species, which is coordinated by specialized, bulky, and electron-rich phosphine ligands.[4] The generally accepted mechanism proceeds through three primary stages:

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by its ligands, inserts into the carbon-bromine bond of the this compound. This forms a Pd(II) intermediate.[5][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The final, bond-forming step involves the reductive elimination of the desired N-arylated pyrrole product from the palladium-amido complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)(L)₂-Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex Palladium Amido Complex (Ar-Pd(II)(L)₂-NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², + Base) amido_complex->pd0 Reductive Elimination (- Ar-NR¹R²)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for a Multifunctional Substrate

The amination of this compound requires careful consideration of its distinct chemical features to prevent side reactions and ensure high yields.

  • The Heteroaryl Halide: Pyrroles, as electron-rich heterocycles, can sometimes act as inhibitors by coordinating to the palladium center. The use of highly active catalyst systems, particularly those employing sterically hindered biaryl monophosphine ligands (e.g., XPhos, BrettPhos), is critical. These ligands promote the desired catalytic turnover while minimizing catalyst deactivation.[3][7]

  • The Aldehyde Moiety: The carbaldehyde group is sensitive to certain strong bases. While bases like sodium tert-butoxide (NaOtBu) are highly effective for the amination, they can potentially promote unwanted aldol-type side reactions under certain conditions. Weaker bases like potassium carbonate (K₂CO₃) may be compatible with the aldehyde but often lead to significantly slower reaction rates.[8] A careful balance of base strength, reaction temperature, and reaction time is therefore essential. For many systems, NaOtBu or K₃PO₄ provides the best results.

  • The Pyrrole N-H Group: The acidic proton on the pyrrole nitrogen (pKa ≈ 17 in DMSO) can react with the strong base required for the catalytic cycle. While N-H protection is a viable strategy, direct coupling on the unprotected heterocycle is more atom-economical. Modern Buchwald-Hartwig catalyst systems show excellent functional group tolerance, and successful couplings on N-H free indoles and pyrroles have been widely reported, suggesting that deprotonation of the pyrrole does not necessarily inhibit the primary C-N coupling pathway.[4][7]

Detailed Experimental Protocol

This protocol provides a general method that has proven effective for a range of amine coupling partners. Optimization may be required for particularly challenging substrates.

Safety Precaution: This procedure involves air- and moisture-sensitive reagents and requires the use of an inert atmosphere (glovebox or Schlenk line). Palladium catalysts and phosphine ligands should be handled with care in a well-ventilated fume hood.

Materials and Equipment
  • Substrate: this compound (≥95%)[9]

  • Amine: Primary or secondary amine of choice (≥98%)

  • Palladium Precatalyst: XPhos Pd G3 (CAS: 1445085-87-9) or a similar air-stable Pd(II) precatalyst.

  • Base: Sodium tert-butoxide (NaOtBu, ≥98%) or Potassium Phosphate (K₃PO₄, anhydrous, ≥98%)

  • Solvent: Anhydrous toluene or 1,4-dioxane in a sealed bottle.[8]

  • Equipment: Oven-dried reaction vial with a PTFE-lined screw cap, magnetic stir bar, standard laboratory glassware, glovebox or Schlenk line, TLC plates (silica gel), and purification system (flash column chromatography).

Experimental Workflow

Experimental Workflow Figure 2: Experimental Workflow prep Reagent Preparation Oven-dry glassware. Ensure solvents are anhydrous. setup Inert Atmosphere Setup Charge vial with solids in a glovebox. prep->setup reaction Reaction Add solvent and heat to specified temperature. setup->reaction monitor Monitoring Track progress via TLC or LC-MS. reaction->monitor workup Workup & Extraction Quench reaction and extract product. monitor->workup purify Purification Isolate product via column chromatography. workup->purify analyze Analysis Confirm structure and purity (NMR, MS). purify->analyze

Caption: A step-by-step workflow for the amination protocol.

Step-by-Step Procedure
  • Preparation (Inside a Glovebox): To an oven-dried 4 mL reaction vial containing a magnetic stir bar, add this compound (0.10 mmol, 1.0 equiv., 17.4 mg).

  • Add the amine coupling partner (0.12 mmol, 1.2 equiv.). If the amine is a liquid, it can be added via syringe after the vial is sealed and removed from the glovebox.

  • Add the base, sodium tert-butoxide (0.14 mmol, 1.4 equiv., 13.5 mg).

  • Add the palladium precatalyst, XPhos Pd G3 (0.002 mmol, 2 mol%, 1.7 mg).

  • Reaction Setup: Seal the vial with the PTFE-lined screw cap. Remove the vial from the glovebox.

  • Using a syringe, add anhydrous toluene (1.0 mL) to the vial.

  • Execution: Place the vial in a preheated aluminum heating block set to 100 °C and stir vigorously for 4-16 hours.[5][10]

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, diluting it with ethyl acetate, and analyzing it by TLC or LC-MS. The disappearance of the starting material is a key indicator.

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding 2 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted-3-amino-1H-pyrrole-2-carbaldehyde product.

Reaction Scope and Optimization

The presented protocol is a robust starting point. The optimal conditions, particularly the choice of base, ligand, and temperature, can vary depending on the nucleophilicity and steric hindrance of the amine coupling partner.

Amine Partner Catalyst System Base (equiv.) Solvent Temp (°C) Typical Yield Reference Insight
AnilineXPhos Pd G3 (2 mol%)NaOtBu (1.4)Toluene10085-95%Biaryl phosphine ligands are highly effective for coupling with aryl amines.[3]
MorpholineBrettPhos Pd G3 (2 mol%)K₃PO₄ (2.0)1,4-Dioxane11080-92%BrettPhos is often excellent for secondary amines; K₃PO₄ is a milder base option.[5][8]
n-ButylamineBrettPhos Pd G3 (2 mol%)NaOtBu (1.4)Toluene80-10075-88%BrettPhos was specifically designed for coupling primary amines.[8]
tert-ButylamineRuPhos Pd G2 (3 mol%)LHMDS (1.5)Toluene11060-75%Sterically hindered amines often require more robust ligands like RuPhos and stronger bases.[11]

Troubleshooting Tips:

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol%, raising the temperature by 10-20 °C, or switching to a more active ligand system (e.g., from XPhos to a more specialized ligand if available). Ensure all reagents and solvents are strictly anhydrous.

  • Side Product Formation: If decomposition of the starting material or product is observed, try lowering the reaction temperature or using a milder base such as K₃PO₄ or Cs₂CO₃.[5]

  • Hydrodehalogenation (Bromo group replaced by H): This side reaction can occur, particularly with primary aliphatic amines, via β-hydride elimination.[12] Using ligands designed to disfavor this pathway or adjusting the base/solvent system can mitigate this issue.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile transformation that opens the door to a wide array of functionalized pyrrole derivatives. By understanding the catalytic cycle and making informed choices regarding the ligand, base, and reaction conditions, researchers can successfully navigate the challenges posed by this multifunctional substrate. The protocol and insights provided herein serve as a comprehensive resource for chemists aiming to leverage this reaction in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Time.is. (n.d.). Current time information.
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  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 11, 2026, from [Link]

  • ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved January 11, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved January 11, 2026, from [Link]

  • ACS Publications - Organic Letters. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved January 11, 2026, from [Link]

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved January 11, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved January 11, 2026, from [Link]

  • ACS Publications - Organic Letters. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Retrieved January 11, 2026, from [Link]

  • Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved January 11, 2026, from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved January 11, 2026, from [Link]

  • DR-NTU (Data Repository at NTU). (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved January 11, 2026, from [Link]

  • RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved January 11, 2026, from [Link]

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Application Note: Strategic Synthesis of Porphyrin Analogues Using 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Blueprint

Porphyrins, the "pigments of life," are fundamental to biological processes, forming the core of heme and chlorophyll.[1] Their unique electronic and photophysical properties have inspired scientists to design synthetic analogues for a vast array of applications, including catalysis, advanced materials, sensors, and medicine.[1][2][3] The targeted synthesis of porphyrins with specific, pre-defined substitution patterns is crucial for fine-tuning their functions.

This guide focuses on the strategic use of 3-bromo-1H-pyrrole-2-carbaldehyde , a pivotal building block for constructing asymmetrically substituted and functionalizable porphyrin analogues. The bromine atom is not merely a substituent; it is a versatile synthetic handle, enabling post-macrocyclization modifications through modern cross-coupling chemistry. This approach unlocks molecular architectures that are otherwise inaccessible through traditional one-pot condensation methods.

The Rationale: Why a Brominated Pyrrole?

The power of using this compound lies in its ability to introduce a latent functional group onto the porphyrin's β-pyrrolic position. While classical methods like the Rothemund or Adler-Longo reactions are effective for producing simple, meso-substituted porphyrins, they offer limited control over the substitution pattern on the pyrrole rings themselves.[4]

The bromo-substituent serves as a robust platform for a variety of high-yield cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). This two-stage strategy—first building the porphyrin macrocycle and then modifying it—provides a rational and controlled pathway to:

  • Unsymmetrical Porphyrins: Essential for creating molecules with directional properties, such as molecular diodes or components for artificial photosynthesis.

  • Complex Molecular Assemblies: Building porphyrin-based dimers, trimers, and polymers.

  • Conjugated Systems: Extending the π-system of the porphyrin to modulate its optical and electronic properties, for example, by attaching chromophores or electroactive groups.

This precursor is particularly instrumental in MacDonald-type [2+2] syntheses, which are designed for the controlled construction of porphyrins from dipyrromethane intermediates.[5][6]

Synthetic Strategy: The MacDonald [2+2] Condensation

The MacDonald [2+2] condensation is a cornerstone of rational porphyrin synthesis.[5][7] It involves the acid-catalyzed reaction between an α,α'-diunsubstituted dipyrromethane and a 1,9-diformyldipyrromethane, followed by oxidation. By using a brominated dipyrromethane as one of the components, one can precisely place bromine atoms on the final porphyrin ring.

The overall workflow is a multi-step process that offers high fidelity and control at each stage.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Macrocyclization cluster_2 Part C: Post-Synthetic Modification A 3-Bromo-1H-pyrrole- 2-carbaldehyde C Acid-Catalyzed Condensation (TFA, CH2Cl2) A->C B Pyrrole B->C D Purification (Column Chromatography) C->D E 5-Bromo-10,15,20-triphenyl- dipyrromethane D->E F Brominated Dipyrromethane H [2+2] Condensation (High Dilution, Acid Catalyst) F->H G 1,9-Diformyldipyrromethane G->H I Porphyrinogen Intermediate H->I J Oxidation (DDQ) I->J K Purification & Characterization J->K L Final Brominated Porphyrin K->L M Brominated Porphyrin N Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) M->N O Novel Porphyrin Analogue N->O

Figure 1: Overall workflow for the synthesis of porphyrin analogues.

Experimental Protocols

Part A: Synthesis of a 5-Bromodipyrromethane Intermediate

Principle: This protocol details the synthesis of a key building block, a dipyrromethane bearing a bromine atom at a β-position. The reaction is an acid-catalyzed condensation of this compound with a second pyrrole-containing unit. For this example, we will synthesize 5-(p-tolyl)-1-bromo-dipyrromethane.

Materials:

  • This compound

  • 2-(Hydroxymethyl)-5-(p-tolyl)pyrrole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Protocol:

  • In a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(hydroxymethyl)-5-(p-tolyl)pyrrole (1.0 eq) and this compound (1.05 eq) in anhydrous DCM (approx. 0.05 M concentration).

  • Stir the solution at room temperature and add trifluoroacetic acid (TFA, ~0.1 eq) dropwise via syringe. The reaction is often rapid.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting carbinol is a key indicator of completion (typically < 30 minutes).

  • Upon completion, quench the reaction by adding triethylamine (~0.2 eq) to neutralize the TFA catalyst.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 10% to 30%).

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure 5-(p-tolyl)-1-bromo-dipyrromethane-9-carbaldehyde as a stable solid.

Expert Insights:

  • Causality of Catalyst: TFA protonates the hydroxyl group of the carbinol, creating a good leaving group (water) and generating a stabilized carbocation that is readily attacked by the electron-rich bromopyrrole.

  • Self-Validation: The purified dipyrromethane should be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity before proceeding to the macrocyclization step.

Part B: MacDonald [2+2] Synthesis of a trans-Dibromoporphyrin

Principle: This protocol describes the self-condensation of a brominated dipyrromethane-dicarbinol to form a symmetrically substituted trans-dibromoporphyrin. This is followed by oxidation to yield the final aromatic macrocycle.

Materials:

  • 5-Bromodipyrromethane-1,9-dicarbinol (prepared from the corresponding diformyl derivative via reduction with NaBH₄)

  • Acetonitrile or Dichloromethane (high purity, anhydrous)

  • Acid catalyst (e.g., TFA or p-toluenesulfonic acid)

  • Oxidizing agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.[8]

  • Triethylamine

  • Solvents for chromatography (DCM, hexane)

Protocol:

  • Condensation (High Dilution): In a large flask (e.g., 2 L) equipped with a dropping funnel, add anhydrous acetonitrile or DCM (to achieve a final reactant concentration of ~1 mM).

  • In a separate flask, dissolve the 5-bromodipyrromethane-dicarbinol (1.0 eq) and the acid catalyst (e.g., p-TsOH, 1.1 eq) in the same solvent.

  • Add the dipyrromethane/acid solution slowly to the large flask of solvent over several hours with vigorous stirring at room temperature, shielded from light. This favors intramolecular cyclization.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours. At this stage, the colorless porphyrinogen has formed.

  • Oxidation: Add DDQ (2.5-3.0 eq) to the reaction mixture. The solution should rapidly develop a deep purple or reddish-brown color, which is characteristic of porphyrin formation.

  • Stir the reaction mixture in the open air for at least 1 hour to ensure complete oxidation.

  • Work-up and Purification:

    • Add a few drops of triethylamine to neutralize the acid.

    • Pass the entire reaction mixture through a short plug of neutral alumina or silica gel to remove the bulk of the DDQ byproducts and catalyst. Wash with DCM.

    • Concentrate the filtrate and purify by column chromatography on silica gel using a hexane/DCM solvent system.

    • Collect the main purple fraction, evaporate the solvent, and dry under vacuum.

Expert Insights:

  • High Dilution is Critical: The use of very low reactant concentrations (~10⁻³ M) is essential to favor the desired intramolecular cyclization over intermolecular polymerization, which would lead to linear oligomers.[9]

  • Oxidation Checkpoint: The formation of the porphyrin can be instantly verified using UV-Vis spectroscopy. A small aliquot of the reaction mixture after adding DDQ should show a very intense Soret band (around 415-425 nm) and weaker Q-bands in the 500-700 nm region.[10] This confirms the successful formation of the aromatic macrocycle.

Figure 2: Key steps of the MacDonald [2+2] synthesis pathway.

Data and Characterization

The synthesized porphyrin analogues should be rigorously characterized to confirm their identity and purity.

Table 1: Typical Characterization Data for a trans-Dibromo-diarylporphyrin

PropertyExpected Result / Observation
Appearance Deep purple crystalline solid.
Mass Spec (HRMS) Calculated m/z value for [M+H]⁺ should match the experimental value to < 5 ppm.
UV-Vis (in CH₂Cl₂) Soret Band: Intense absorption at λ ≈ 420 nm. Q-Bands: Four weaker absorptions at λ ≈ 515, 550, 591, 647 nm.
¹H NMR (in CDCl₃) β-Pyrrolic Protons (H): Singlets and doublets in the δ 8.7-9.0 ppm region. Internal NH Protons: A broad singlet far upfield at δ ≈ -2.7 to -2.9 ppm.
Typical Yield 15-40%, depending on the specific substrates and reaction scale.

Conclusion: A Gateway to Advanced Functional Molecules

The use of this compound is more than a synthetic curiosity; it is a strategic decision that embeds future functionality directly into the porphyrin synthesis. The protocols outlined here, based on the robust MacDonald [2+2] methodology, provide a reliable pathway to β-brominated porphyrins. These intermediates are not end products but are valuable platforms for creating highly complex and functional porphyrin-based systems through subsequent cross-coupling reactions, opening doors to new frontiers in materials science, catalysis, and photomedicine.

References

  • Large-Scale Green Synthesis of Porphyrins. (2021). ACS Omega. [Link]

  • Large-Scale Green Synthesis of Porphyrins. (2021). ResearchGate. [Link]

  • Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties. (n.d.). IdeaExchange@UAkron. [Link]

  • Two-step Mechanochemical Synthesis of Porphyrins. (n.d.). PMC - NIH. [Link]

  • Investigation of Porphyrin-Forming Reactions. Part 1. Pyrrole + Aldehyde Oligomerization in Two-Step, One-Flask Syntheses of meso-Substituted Porphyrins. (n.d.). ResearchGate. [Link]

  • Studies of Porphyrin Synthesis through 3+1 Condensation. (2000). ResearchGate. [Link]

  • Porphyrin-Based Compounds: Synthesis and Application. (n.d.). PMC - NIH. [Link]

  • Rothemund reaction. (n.d.). Wikipedia. [Link]

  • What's in a name? The MacDonald condensation. (n.d.). ResearchGate. [Link]

  • Rothemund-Lindsey Porphyrin Synthesis. (2015). Chem-Station Int. Ed.. [Link]

  • "2 + 2" and "3 + 1" versions of the MacDonald condensation. (n.d.). ResearchGate. [Link]

  • Porphyrins and Porphyrin Applications. (2020). Digital Commons @ Assumption University. [Link]

  • Porphyrin Based Compounds Synthesis and Application. (n.d.). ResearchGate. [Link]

  • Syntheses and Functionalizations of Porphyrin Macrocycles. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A historical perspective on porphyrin-based metal–organic frameworks and their applications. (n.d.). PMC - NIH. [Link]

  • Synthetic routes to meso-patterned porphyrins. (2010). PubMed. [Link]

  • porphyrin formation using Lindsey's method In the past due 1980's,... (n.d.). ResearchGate. [Link]

  • A Convenient Procedure for Moderate-scale Rothemund Synthesis of Lipophilic Porphyrins: an Alternative to the Adler–Longo and Lindsey Methodologies. (n.d.). ResearchGate. [Link]

  • Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. (n.d.). PMC - NIH. [Link]

  • Special Issue : Porphyrin Analogues: From Synthesis to Application. (n.d.). MDPI. [Link]

  • Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. (n.d.). Global Journals. [Link]

  • Studies of Porphyrin Synthesis through 3+1 Condensation. (n.d.). ResearchGate. [Link]

  • Recent Advances in Subporphyrins and Triphyrin Analogues: Contracted Porphyrins Comprising Three Pyrrole Rings. (n.d.). ResearchGate. [Link]

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Application Note: Strategic Synthesis of Fused Heterocycles from 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fused heterocyclic scaffolds are foundational motifs in medicinal chemistry and materials science, frequently constituting the core of pharmacologically active agents and functional organic materials. The strategic design of these molecules relies on the availability of versatile building blocks that can be elaborated into complex polycyclic systems. 3-Bromo-1H-pyrrole-2-carbaldehyde is one such exemplary starting material. Its utility stems from the orthogonal reactivity of its three key functional sites: the nucleophilic N-H of the pyrrole ring, the electrophilic aldehyde at the C2 position, and the C3 bromine atom, which is primed for transition-metal-catalyzed cross-coupling reactions. This combination allows for a diverse range of annulation strategies to construct fused pyrrole systems such as pyrrolopyridines, thienopyrroles, and pyrroloquinolines.

This guide provides detailed protocols and scientific insights into the synthesis of advanced fused heterocyclic compounds, leveraging this compound as a pivotal precursor. We will explore methodologies centered around palladium-catalyzed cross-coupling reactions followed by intramolecular cyclizations, demonstrating the logical and efficient construction of medicinally relevant scaffolds.

The Synthetic Versatility of this compound

The power of this compound lies in its trifunctional nature. The bromine atom serves as a handle for introducing a wide variety of substituents via cross-coupling chemistry. The adjacent aldehyde group is perfectly positioned to act as an electrophilic partner for a subsequent ring-closing reaction with a nucleophile introduced at the C3 position. Finally, the pyrrole nitrogen can be protected or involved in further reactions, adding another layer of synthetic flexibility.

G cluster_sites Key Reactive Sites start This compound N_H N-H Site (Alkylation, Acylation) start->N_H Protection (e.g., SEM, Boc), or direct alkylation Aldehyde C2-Aldehyde (Cyclization, Condensation) start->Aldehyde Knoevenagel, Friedländer, Pictet-Spengler, etc. Bromine C3-Bromine (Cross-Coupling) start->Bromine Suzuki, Sonogashira, Buchwald-Hartwig, etc.

Caption: Key reactive sites of the starting material.

PART 1: Synthesis of Pyrrolo[3,2-b]pyridines via Tandem Sonogashira Coupling and Aminocyclization

A robust strategy for constructing the pyrrolo[3,2-b]pyridine core involves a two-step sequence. First, a palladium- and copper-cocatalyzed Sonogashira coupling reaction is used to install a terminal alkyne at the C3 position of the pyrrole ring[1][2][3]. The resulting 3-alkynyl-1H-pyrrole-2-carbaldehyde is a key intermediate which, upon treatment with an ammonia source, undergoes an intramolecular aminocyclization followed by aromatization to yield the desired fused bicyclic system.

Workflow Diagram

G A This compound B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Step 1 C 3-Alkynyl-1H-pyrrole-2-carbaldehyde (Intermediate) B->C D Intramolecular Aminocyclization (e.g., NH4OAc) C->D Step 2 E Pyrrolo[3,2-b]pyridine Product D->E

Caption: Tandem Sonogashira-Cyclization Workflow.

Experimental Protocol

Step 1: Sonogashira Cross-Coupling

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and Copper(I) iodide (CuI, 0.06 equiv.).

  • Add anhydrous, degassed solvent (e.g., a 3:1 mixture of THF and Triethylamine).

  • Add the desired terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Scientific Insight: The amine base (Triethylamine) serves a dual purpose: it acts as the solvent and scavenges the HBr generated during the catalytic cycle[1][3]. The copper(I) cocatalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center[1].

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product, 3-alkynyl-1H-pyrrole-2-carbaldehyde, can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or used directly in the next step if sufficiently pure.

Step 2: Intramolecular Aminocyclization

  • Dissolve the crude or purified 3-alkynyl-1H-pyrrole-2-carbaldehyde (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Add an excess of an ammonia source, such as ammonium acetate (NH₄OAc, 5-10 equiv.).

  • Heat the mixture to reflux (typically 80-120 °C) for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Scientific Insight: The reaction proceeds via a nucleophilic attack of ammonia on the aldehyde, forming an imine. This is followed by an intramolecular Michael addition of the pyrrole N-H or the imine nitrogen onto the alkyne (6-endo-dig cyclization), which is then followed by tautomerization to furnish the aromatic pyrrolopyridine ring.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Data Summary: Representative Pyrrolo[3,2-b]pyridines
EntryR-group (from Alkyne)Coupling ConditionsCyclization ConditionsOverall Yield (%)
1PhenylPdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT, 18hNH₄OAc, EtOH, Reflux, 6h75
2n-ButylPdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT, 24hNH₄OAc, AcOH, 110°C, 8h68
3Trimethylsilyl (TMS)PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT, 12hNH₄OAc, EtOH, Reflux, 5h82
44-MethoxyphenylPd(PPh₃)₄, CuI, Et₃N, Dioxane, 50°C, 12hNH₄OAc, EtOH, Reflux, 6h78

PART 2: Synthesis of Thieno[3,2-b]pyrroles via Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes. This methodology can be adapted to construct a thieno[3,2-b]pyrrole core in a single step from this compound. The reaction involves the condensation of the aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.

Workflow Diagram

G A This compound B Gewald Reaction (+ Active Methylene Nitrile + Elemental Sulfur + Base) A->B One-Pot Multicomponent Reaction C Thieno[3,2-b]pyrrole Product B->C

Caption: One-Pot Gewald Synthesis Workflow.

Experimental Protocol
  • To a round-bottom flask, add this compound (1.0 equiv.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.1 equiv.), and elemental sulfur (S₈, 1.1 equiv.).

  • Add a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF).

  • Add a catalytic amount of an organic base, such as morpholine or triethylamine (0.2-0.5 equiv.).

  • Scientific Insight: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting adduct then reacts with sulfur. The exact mechanism is complex, but it is believed to involve the formation of a thiolate, which then undergoes intramolecular cyclization and subsequent tautomerization/oxidation to yield the aromatic 2-aminothiophene ring fused to the pyrrole[4][5].

  • Heat the reaction mixture to 50-70 °C and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Alternatively, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting thieno[3,2-b]pyrrole derivative by column chromatography or recrystallization.

Data Summary: Representative Thieno[3,2-b]pyrroles
EntryActive Methylene NitrileBaseSolventTemp (°C)Yield (%)
1MalononitrileMorpholineEtOH6085
2Ethyl CyanoacetateTriethylamineDMF5079
3BenzoylacetonitrileMorpholineEtOH7072

PART 3: Synthesis of Pyrrolo[3,2-c]quinolines via Suzuki Coupling and Friedländer Annulation

This advanced strategy builds the complex pyrrolo[3,2-c]quinoline scaffold. It begins with a Suzuki-Miyaura cross-coupling to attach an ortho-aminophenyl group to the C3 position of the pyrrole[6][7][8]. The resulting intermediate contains the necessary functionalities for a subsequent Friedländer annulation—an acid- or base-catalyzed condensation between the pyrrole's aldehyde and the newly introduced aniline to form the fused quinoline ring.

Workflow Diagram

G A This compound B Suzuki Coupling (o-Aminophenylboronic Acid, Pd catalyst) A->B Step 1 C 3-(o-Aminophenyl)-1H-pyrrole-2-carbaldehyde (Intermediate) B->C D Friedländer Annulation (Acid or Base Catalyst) C->D Step 2 E Pyrrolo[3,2-c]quinoline Product D->E

Caption: Suzuki-Friedländer Annulation Workflow.

Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired 2-aminophenylboronic acid or its ester derivative (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction mixture, either conventionally (80-100 °C for 8-16 hours) or using microwave irradiation (e.g., 125 °C for 20-40 minutes)[9].

  • Scientific Insight: The choice of catalyst, base, and solvent is critical to prevent side reactions like debromination or decomposition of the starting materials[6][7]. Cesium carbonate is often a superior base for challenging couplings. Microwave heating can significantly accelerate the reaction, leading to higher yields and cleaner product profiles[10].

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the intermediate, 3-(2-aminophenyl)-1H-pyrrole-2-carbaldehyde, by column chromatography.

Step 2: Friedländer Annulation

  • Dissolve the purified intermediate (1.0 equiv.) in a suitable solvent (e.g., ethanol, toluene, or acetic acid).

  • Add a catalyst. For acid-catalyzed conditions, use p-toluenesulfonic acid (p-TsOH, 0.1 equiv.) or a few drops of concentrated HCl. For base-catalyzed conditions, use potassium hydroxide (KOH) or sodium ethoxide (NaOEt).

  • Heat the mixture to reflux for 2-8 hours, monitoring by TLC.

  • Scientific Insight: The Friedländer synthesis is a condensation reaction. The catalyst facilitates the initial formation of an imine between the aniline and the aldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.

  • Upon completion, cool the reaction and neutralize if necessary (e.g., with NaHCO₃ solution if an acid catalyst was used).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic phase, concentrate, and purify the final pyrrolo[3,2-c]quinoline product by column chromatography or recrystallization.

Data Summary: Representative Pyrrolo[3,2-c]quinolines
EntryBoronic Acid DerivativeSuzuki ConditionsFriedländer ConditionsOverall Yield (%)
12-Aminophenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 12hp-TsOH, Toluene, Reflux, 4h70
22-Amino-5-fluorophenylboronic acidPd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C, 8hKOH, EtOH, Reflux, 3h65
32-Amino-4-methylphenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW 125°C, 30minAcetic Acid, Reflux, 2h77

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of diverse fused heterocyclic systems. Through judicious selection of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions and classical condensation chemistry, researchers can efficiently access valuable molecular scaffolds. The protocols detailed herein for the synthesis of pyrrolo[3,2-b]pyridines, thieno[3,2-b]pyrroles, and pyrrolo[3,2-c]quinolines provide a robust foundation for applications in drug discovery and materials science, enabling the rapid generation of compound libraries for further investigation.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2020). Different strategies for the synthesis of fused pyrrole derivatives. RSC Advances. Available at: [Link]

  • Maurya, R. A., et al. (2022). Recent Advancements in Pyrrole Synthesis. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • An efficient arylation of SEM-protected pyrroles by the Suzuki–Miyaura coupling reaction. (2018). Molecules. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). Molecules. Available at: [Link]

  • Heffernan, M., et al. (2012). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry. Available at: [Link]

  • Dar'in, D. V., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

  • Liu, J., & Yu, Y. (2019). Synthesis of 3-bromopyrrole and its coupling reaction. ChemistrySelect. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Request PDF. (2025). Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Available at: [Link]

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The Versatile Building Block: 3-Bromo-1H-pyrrole-2-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs endowed with a wide spectrum of biological activities.[1][2] Among the vast arsenal of pyrrole-based building blocks, 3-Bromo-1H-pyrrole-2-carbaldehyde stands out as a particularly versatile and valuable intermediate. Its strategic placement of a reactive aldehyde group and a bromine atom on the pyrrole ring opens a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential.

This comprehensive guide delves into the practical applications of this compound in medicinal chemistry. We will explore its role in the synthesis of bioactive molecules, moving beyond theoretical concepts to provide detailed, field-proven protocols for key chemical reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this powerful heterocyclic aldehyde.

Core Attributes and Synthetic Rationale

The utility of this compound stems from the orthogonal reactivity of its two key functional groups:

  • The Aldehyde Group: This electrophilic center readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It serves as a handle for chain elongation, the introduction of cyclic systems, and the formation of Schiff bases, among other transformations.

  • The Bromo Group: Positioned at the 3-position of the pyrrole ring, the bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling extensive structure-activity relationship (SAR) studies.

This dual functionality allows for a stepwise and controlled elaboration of the pyrrole scaffold, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

Application Note 1: Synthesis of Bioactive Olefins via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[3][4] In the context of this compound, this reaction provides a direct route to 3-bromo-2-(substituted-vinyl)-1H-pyrroles, which can serve as precursors to a variety of bioactive compounds. The resulting α,β-unsaturated system can act as a Michael acceptor or be further functionalized.

Workflow for Wittig Reaction with this compound

Wittig_Workflow start Start: this compound & Phosphonium Salt base Base Addition (e.g., n-BuLi, NaH) start->base ylide Ylide Formation base->ylide Deprotonation wittig Wittig Reaction (Addition-Elimination) ylide->wittig Nucleophilic Attack product Product Isolation & Purification (Chromatography) wittig->product

Caption: Workflow for the Wittig olefination of this compound.

Detailed Protocol: Synthesis of Ethyl 2-(3-Bromo-1H-pyrrol-2-yl)acrylate

This protocol describes the synthesis of a substituted acrylate, a versatile intermediate for further chemical modifications.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Wittig Reagent Addition: To the stirred solution, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure ethyl 2-(3-bromo-1H-pyrrol-2-yl)acrylate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: The reaction typically affords the desired product in good to excellent yields (70-90%). The resulting acrylate can be used in subsequent reactions such as Michael additions or Heck couplings.

Application Note 2: Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6] For this compound, this reaction allows for the introduction of various aryl or heteroaryl moieties at the 3-position of the pyrrole ring, a key step in the synthesis of many kinase inhibitors and other biologically active molecules.[1][7]

Logical Relationship in Suzuki-Miyaura Coupling

Suzuki_Logic reagents This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., Na₂CO₃, K₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->reaction product 3-Aryl-1H-pyrrole-2-carbaldehyde reaction->product

Caption: Key components and their relationship in the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 3-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde

This protocol details the synthesis of a biaryl compound, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous Sodium Carbonate Solution

  • Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add toluene, followed by the 2M aqueous sodium carbonate solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 3-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Data Summary Table:

Starting MaterialProductReaction TypeKey ReagentsTypical Yield
This compoundEthyl 2-(3-Bromo-1H-pyrrol-2-yl)acrylateWittig ReactionEthyl (triphenylphosphoranylidene)acetate70-90%
This compound3-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehydeSuzuki-Miyaura Coupling4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃60-80%

Application Note 3: Synthesis of Fused Heterocycles via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[8][9] While the direct Pictet-Spengler reaction of this compound is not commonly reported due to the potential for side reactions with the electron-rich pyrrole ring, derivatives of this aldehyde can be employed in this powerful transformation. For instance, a multi-step sequence involving an initial transformation of the aldehyde, followed by the Pictet-Spengler cyclization, can lead to complex, biologically active fused heterocyclic systems.

Conceptual Pathway for Fused Heterocycle Synthesis

Pictet_Spengler_Pathway start This compound modification Aldehyde Modification (e.g., Wittig, Horner-Wadsworth-Emmons) start->modification intermediate Pyrrole with β-Arylethylamine Precursor Sidechain modification->intermediate cyclization Pictet-Spengler Reaction (Acid-catalyzed) intermediate->cyclization product Fused Pyrrolo-heterocycle cyclization->product

Caption: A conceptual pathway for the synthesis of fused heterocycles.

This approach highlights the strategic value of this compound as a starting point for the synthesis of novel and complex scaffolds for drug discovery. The bromine atom can be retained for further diversification or can be part of the final target molecule, contributing to its overall pharmacological profile.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its dual reactivity allows for a wide range of synthetic manipulations, making it an invaluable tool for the construction of diverse and complex molecular libraries. The protocols detailed in this guide provide a practical starting point for researchers to explore the full potential of this important heterocyclic intermediate. As the demand for novel therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Adel, S., et al. (2018). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. European Journal of Medicinal Chemistry, 157, 1236-1256.
  • de Assis, F. F., et al. (2013). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. Tetrahedron Letters, 54(50), 6972-6974.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
  • PubMed. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 69, 541-551.
  • PubMed Central. (2019).
  • PubMed Central. (2017). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 13, 1856-1863.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (2018).
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. 91(3), 593-600.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Retrieved from [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 108(2), 746-792.
  • PubMed. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2889-2893.
  • Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. 54(03), 655-657.
  • PubMed Central. (2025).
  • Der Pharma Chemica. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. 3(4), 210-218.
  • ResearchGate. (2011).

Sources

Application Notes and Protocols: Strategic Derivatization of 3-Bromo-1H-pyrrole-2-carbaldehyde for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The pyrrole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[1][2] This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of 3-bromo-1H-pyrrole-2-carbaldehyde, a versatile starting material for building libraries of novel kinase inhibitors. We will explore orthogonal synthetic strategies targeting the C3-bromide and C2-carbaldehyde positions to enable systematic exploration of the chemical space around the pyrrole core, a crucial step in optimizing potency, selectivity, and pharmacokinetic properties.

The Strategic Value of the this compound Scaffold

The utility of this compound lies in its two distinct and chemically addressable functional groups. This dual reactivity allows for a modular and powerful approach to inhibitor design.

  • The C3-Bromine Atom: This position serves as a prime handle for palladium-catalyzed cross-coupling reactions. Introducing diverse aromatic and heteroaromatic substituents at this site allows for probing the hydrophobic "selectivity pocket" adjacent to the ATP-binding site, which is a key strategy for achieving inhibitor selectivity among different kinases.[1]

  • The C2-Carbaldehyde Group: The aldehyde is an electrophilic center ideal for modification via reductive amination or other condensation reactions. Derivatives at this position can be designed to interact with the highly conserved kinase "hinge region," which forms critical hydrogen bonds with the ATP adenine ring. Establishing similar interactions is a cornerstone of competitive inhibitor design.

The ability to modify these two positions independently or sequentially provides a robust platform for generating extensive structure-activity relationship (SAR) data and optimizing lead compounds.

Caption: Suzuki-Miyaura coupling workflow for C3-arylation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reagents & Materials Purpose
This compoundStarting Material
Aryl/Heteroaryl Boronic AcidCoupling Partner
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride)Palladium Catalyst
Potassium Carbonate (K₂CO₃)Base
1,4-Dioxane and Water (e.g., 4:1 v/v)Solvent System
Nitrogen or Argon GasInert Atmosphere
Ethyl Acetate, BrineExtraction and Work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelChromatographic Purification

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Seal the vessel with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

  • Via syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1). The reaction concentration is typically 0.1 M with respect to the starting bromide.

  • Place the reaction mixture in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1H-pyrrole-2-carbaldehyde.

Self-Validation: The product can be validated by ¹H NMR (disappearance of the C4-H doublet and appearance of new aromatic signals), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Causality: The Sonogashira reaction couples the bromo-pyrrole with a terminal alkyne, creating a rigid C3-alkynyl linkage. [3][4][5]This is valuable for extending a substituent vectorially into a specific region of the kinase active site. The reaction requires a dual catalytic system: a palladium complex to activate the aryl bromide and a copper(I) salt to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. [4][6] Protocol 2: General Procedure for Sonogashira Coupling

Reagents & Materials Purpose
This compoundStarting Material
Terminal AlkyneCoupling Partner
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)Palladium Catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and Solvent
Tetrahydrofuran (THF)Co-solvent (optional)
Nitrogen or Argon GasInert Atmosphere

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent (THF or the amine base itself).

  • Add the amine base (e.g., TEA, 3.0 equiv) if using a co-solvent.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required.

  • Monitor the reaction by TLC or LC-MS (typically complete in 3-12 hours).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with the characteristic alkyne signals in IR, ¹³C NMR, and the correct mass in HRMS.

Strategy B: C2-Carbaldehyde Derivatization via Reductive Amination

Causality: Reductive amination is a robust and highly efficient method for converting aldehydes into amines. [7]The process involves the initial formation of an imine or iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine. [8][9]Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure with high yields and broad functional group tolerance. [7]This reaction directly installs a nitrogen-containing group capable of acting as a hydrogen bond donor or acceptor, targeting the kinase hinge.

Caption: Reductive amination workflow for C2-derivatization.

Protocol 3: General Procedure for Reductive Amination

Reagents & Materials Purpose
Pyrrole-2-carbaldehyde derivative (from Strategy A or starting material)Aldehyde Substrate
Primary or Secondary AmineNucleophile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selective Reducing Agent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous Solvent
Acetic Acid (optional)Catalyst for imine formation
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Work-up

Step-by-Step Methodology:

  • Dissolve the pyrrole-2-carbaldehyde derivative (1.0 equiv) in anhydrous DCM or DCE in a round-bottom flask.

  • Add the primary or secondary amine (1.1 equiv). If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 equiv) can be added to accelerate this step, particularly with less nucleophilic amines.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. Effervescence may be observed.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation: Product formation is confirmed by ¹H NMR (disappearance of the aldehyde proton signal at ~9.5 ppm and appearance of a new methylene singlet or doublet adjacent to the pyrrole ring) and HRMS.

Combining Strategies for Advanced Inhibitor Synthesis

The true power of this scaffold is realized when these strategies are combined. A synthetic campaign can be designed to maximize efficiency and library scope.

Caption: Sequential workflow combining C3-coupling and C2-amination.

Summary of Reaction Scope

The following table illustrates the potential diversity achievable using the protocols described above with a selection of commercially available building blocks.

Starting MaterialReaction (Protocol)Coupling Partner/AmineExpected Product ClassKey Interaction Target
This compoundSuzuki (1)4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-pyrrole-2-carbaldehydeHydrophobic Pocket
This compoundSuzuki (1)Pyridine-3-boronic acid3-(Pyridin-3-yl)-pyrrole-2-carbaldehydeHydrophobic Pocket, H-bond
This compoundSonogashira (2)Phenylacetylene3-(Phenylethynyl)-pyrrole-2-carbaldehydeHydrophobic Pocket
This compoundReductive Amination (3)CyclopropylamineN-Cyclopropyl-(1H-pyrrol-2-yl)methanamineHinge Region
3-(Pyridin-3-yl)-pyrrole-2-carbaldehydeReductive Amination (3)Morpholine4-((3-(Pyridin-3-yl)-1H-pyrrol-2-yl)methyl)morpholineHinge & Selectivity Pockets

Conclusion and Outlook

This compound is a high-value, versatile starting material for the synthesis of kinase inhibitor libraries. The orthogonal reactivity of the C3-bromide and C2-carbaldehyde allows for systematic and independent modulation of inhibitor regions that target the selectivity pocket and the hinge region, respectively. The robust palladium-catalyzed coupling and reductive amination protocols provided herein offer reliable and high-yielding pathways to a vast chemical space. Subsequent biological evaluation of these synthesized derivatives, through enzymatic and cellular assays, will elucidate SAR trends and guide the development of next-generation inhibitors with improved potency and selectivity profiles.

References

  • Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Tw-s-sci.com.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (2024). Bioorganic Chemistry.
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase rel
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (n.d.). sci-hub.se.
  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.). nih.gov.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (n.d.). nih.gov.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. (n.d.). nih.gov.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). mdpi.com.
  • Sonogashira Coupling | NROChemistry. (n.d.). nr-chemistry.com.
  • Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed. (2022). Org Lett.
  • This compound | 408359-07-9 | IRA35907 - Biosynth. (n.d.). biosynth.com.
  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021). jk-sci.com.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014). byu.edu.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). organic-chemistry.org.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). masterorganicchemistry.com.
  • Suzuki reaction - Wikipedia. (n.d.). wikipedia.org.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). nr-chemistry.com.

Sources

Application Notes and Protocols: Knoevenagel Condensation with 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrole Scaffolds and the Knoevenagel Condensation

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The functionalization of the pyrrole ring is a key strategy in the development of novel therapeutic agents. The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis and often exhibit significant biological properties themselves.

This document provides a detailed guide for the Knoevenagel condensation of 3-bromo-1H-pyrrole-2-carbaldehyde with various active methylene compounds. The presence of the bromine atom on the pyrrole ring offers a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of diverse molecular architectures. The resulting Knoevenagel adducts, possessing an electron-deficient double bond, are of particular interest in drug discovery as potential Michael acceptors for covalent modification of biological targets.

Synthesis of the Starting Material: this compound

The requisite starting material, this compound, can be synthesized from 3-bromo-1H-pyrrole via a Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[2][3][4]

Protocol: Vilsmeier-Haack Formylation of 3-Bromo-1H-pyrrole

Materials:

  • 3-Bromo-1H-pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-1H-pyrrole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) to the stirred solution.

  • To this mixture, add N,N-dimethylformamide (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Knoevenagel Condensation Protocols

The following protocols describe the Knoevenagel condensation of this compound with three different active methylene compounds: malononitrile, ethyl cyanoacetate, and barbituric acid. These protocols are adapted from established procedures for similar pyrrole-2-carbaldehydes.[1]

General Considerations:
  • Catalyst: Piperidine is a commonly used and effective basic catalyst for the Knoevenagel condensation.[1][5]

  • Solvent: Ethanol is a suitable solvent for these reactions, as it dissolves the reactants and the catalyst.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC to determine the point of completion.

  • Purification: The products can be purified by recrystallization or column chromatography.

Protocol 1: Synthesis of 2-((3-Bromo-1H-pyrrol-2-yl)methylene)malononitrile

This protocol is adapted from the Knoevenagel condensation of 3,4-diethyl-1H-pyrrole-2-carbaldehyde with malononitrile.[1]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, a solid product may precipitate. If so, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-bromo-1H-pyrrol-2-yl)acrylate

This protocol is based on the piperidine-catalyzed Knoevenagel condensation of pyrrole-2-aldehyde and 3,4-diethyl-1H-pyrrole-2-carbaldehyde with ethyl cyanoacetate.[1][5]

Materials:

  • This compound (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve this compound and ethyl cyanoacetate in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the desired product.

Protocol 3: Synthesis of 5-((3-Bromo-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol is adapted from a general procedure for the condensation of aldehydes with barbituric acid.[1]

Materials:

  • This compound (1.0 mmol)

  • Barbituric acid (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask, suspend this compound and barbituric acid in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 6-8 hours with stirring.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final product.

Data Presentation

Active Methylene Compound Product Name Typical Reaction Conditions Purification Method
Malononitrile2-((3-Bromo-1H-pyrrol-2-yl)methylene)malononitrilePiperidine, Ethanol, RT, 2-4hRecrystallization/Column Chromatography
Ethyl CyanoacetateEthyl 2-cyano-3-(3-bromo-1H-pyrrol-2-yl)acrylatePiperidine, Ethanol, RT, 4-6hRecrystallization/Column Chromatography
Barbituric Acid5-((3-Bromo-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trionePiperidine, Ethanol, Reflux, 6-8hFiltration and washing

Visualization of Reaction Mechanism and Workflow

Knoevenagel_Mechanism aldehyde This compound alkoxide Tetrahedral Alkoxide Intermediate aldehyde->alkoxide active_methylene Active Methylene (Z-CH2-Z') carbanion Carbanion (Z-CH(-)-Z') active_methylene->carbanion base Base (Piperidine) base->active_methylene carbanion->aldehyde Nucleophilic Attack beta_hydroxy β-Hydroxy Adduct alkoxide->beta_hydroxy Protonation product α,β-Unsaturated Product beta_hydroxy->product Dehydration (-H2O)

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow start Start: Reactant Preparation reaction_setup Reaction Setup: - Dissolve reactants in Ethanol - Add Piperidine catalyst start->reaction_setup reaction Reaction: - Stir at specified temperature - Monitor by TLC reaction_setup->reaction workup Work-up: - Filtration or Concentration reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, IR, Mass Spec. purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for the Knoevenagel condensation.

Applications in Drug Development

Knoevenagel adducts derived from pyrrole-2-carbaldehydes are of significant interest in drug discovery. The resulting α,β-unsaturated nitrile and carbonyl moieties can act as Michael acceptors, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins.[1] This reactivity can be harnessed to design targeted covalent inhibitors.

  • Anticancer Potential: Pyrrole derivatives have been extensively studied as anticancer agents.[1] The Knoevenagel adducts of this compound represent a class of compounds that could be explored for their cytotoxic effects against various cancer cell lines. The bromo-substituent provides a vector for further diversification to optimize activity and selectivity.

  • Antimicrobial Activity: The pyrrole scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal properties. Knoevenagel adducts of heterocyclic aldehydes have also demonstrated promising antimicrobial activities.[1] The compounds synthesized via the described protocols could be screened for their efficacy against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The electrophilic nature of the Knoevenagel adducts makes them potential candidates for irreversible enzyme inhibitors. By targeting specific enzymes involved in disease pathways, these compounds could serve as leads for the development of novel therapeutics.

References

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 11, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 11, 2026, from [Link]

  • (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis | Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Direct synthesis of pyrroles derivatives via malononitrile dimer,... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • (IUCr) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

  • Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature - Shri R.L.T. College of Science, Akola. (n.d.). Retrieved January 11, 2026, from [Link]

  • Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. : r/chemistry - Reddit. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by - Scientific & Academic Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substituted Pyrroles in Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the pyrrole ring, particularly through the introduction of substituents on the nitrogen atom, is a critical strategy for modulating the pharmacological properties of these molecules. Reductive amination of pyrrole-2-carbaldehydes represents a robust and versatile method for achieving this N-substitution, providing access to a diverse array of secondary and tertiary amines. These products are key intermediates in the synthesis of complex molecular architectures with applications in oncology, infectious diseases, and neurology.

This document provides a comprehensive guide to the reductive amination of 3-Bromo-1H-pyrrole-2-carbaldehyde, a valuable building block that combines the reactivity of an aldehyde with the synthetic handle of a bromine atom, allowing for subsequent cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer expert insights to ensure successful execution and troubleshooting.

Mechanistic Insights: The Chemistry of Reductive Amination

Reductive amination is a powerful one-pot reaction that combines two fundamental organic transformations: the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.[1] This process avoids the often problematic direct alkylation of amines, which can lead to over-alkylation and a mixture of products.

The reaction proceeds through a well-established mechanism:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[2]

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.

A key aspect of a successful reductive amination is the choice of the reducing agent. It must be mild enough to not reduce the starting aldehyde but reactive enough to efficiently reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a particularly effective reagent for this purpose. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of the protonated imine.[3]

Experimental Protocol: Reductive Amination of this compound with 4-Fluoroaniline

This protocol details the synthesis of N-(4-fluorophenyl)-N-((3-bromo-1H-pyrrol-2-yl)methyl)amine, a representative example of the title reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound90405-77-9174.001.01.0
4-Fluoroaniline371-40-4111.121.21.2
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.51.5
Acetic Acid (Glacial)64-19-760.051.21.2
Dichloromethane (DCM), Anhydrous75-09-284.93--
Saturated Sodium Bicarbonate Solution (aq.)----
Brine (Saturated Sodium Chloride Solution)----
Anhydrous Magnesium Sulfate7487-88-9120.37--
Silica Gel for Column Chromatography----
Hexane110-54-386.18--
Ethyl Acetate141-78-688.11--

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 174 mg).

  • Addition of Amine and Solvent: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 10 mL). To this solution, add 4-fluoroaniline (1.2 mmol, 133 mg, 1.2 eq).

  • Acid Catalyst: Add glacial acetic acid (1.2 mmol, 72 mg, 1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg, 1.5 eq) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-fluorophenyl)-N-((3-bromo-1H-pyrrol-2-yl)methyl)amine.

Workflow Diagram:

Sources

Application Note & Protocols: Strategic Protection and Deprotection of the N-H Group in 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of complex natural products and pharmaceutical agents. Its synthetic utility is, however, contingent on the strategic management of the reactive N-H group. Direct functionalization is often hampered by the acidic nature of the pyrrole proton and the high electron density of the ring, which can lead to undesired side reactions, polymerization, or decomposition. This guide provides a comprehensive overview of methodologies for the protection and deprotection of the N-H moiety, with a specific focus on maintaining the integrity of the sensitive bromo and carbaldehyde functionalities. We present detailed, field-proven protocols for the application and removal of key protecting groups, explain the causal mechanisms behind procedural choices, and offer a decision framework for selecting the optimal strategy based on subsequent synthetic steps.

The Strategic Imperative for N-Protection

The pyrrole ring is electron-rich, rendering it susceptible to oxidation and unstable under strongly acidic conditions.[1] The N-H proton (pKa ≈ 17.5 in DMSO) is sufficiently acidic to be removed by common bases (e.g., organolithium reagents, Grignard reagents, or even strong inorganic bases), which complicates many standard transformations. For a substituted pyrrole like this compound, N-protection serves three primary functions:

  • Preventing Deprotonation: It masks the acidic proton, enabling the use of strong bases and nucleophiles required for reactions such as metal-halogen exchange or additions to the aldehyde.

  • Modulating Ring Reactivity: The choice of protecting group can electronically tune the pyrrole ring. Electron-withdrawing groups (EWGs) like sulfonyl or carbamate moieties decrease the nucleophilicity of the ring, enhancing its stability and directing electrophilic substitution.[1][2][3]

  • Improving Solubility and Handling: N-protected derivatives often exhibit improved solubility in common organic solvents and are typically more stable crystalline solids, simplifying purification and handling.

The challenge lies in selecting a protecting group that is robust enough to withstand subsequent reaction conditions yet can be cleaved without affecting the C-Br bond or the electrophilic aldehyde group.

Decision Framework for Selecting an N-Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The ideal group offers "orthogonal" stability—it remains intact during one transformation and is selectively removed by a set of conditions that do not affect other functional groups.[4]

G cluster_conditions Planned Reaction Environment cluster_groups Potential Protecting Groups start Start: this compound next_reaction What is the next reaction? start->next_reaction strong_base Strongly Basic Conditions (e.g., n-BuLi, Grignard) next_reaction->strong_base Yes acidic_cond Acidic Conditions (e.g., Acylation, some couplings) next_reaction->acidic_cond No choose_pg Select Protecting Group strong_base->choose_pg acidic_cond->choose_pg oxidative_cond Oxidative Conditions (e.g., some metal catalysis) oxidative_cond->choose_pg reductive_cond Reductive/Hydrogenolysis (e.g., some debenzylations) reductive_cond->choose_pg sulfonyl Sulfonyl (Ts, Bs) - Robust, EWG - Stable to acid/oxidation choose_pg->sulfonyl Need high stability boc Boc - EWG - Acid labile choose_pg->boc Need mild acid removal sem SEM - Mildly EWG - Fluoride/Acid labile choose_pg->sem Need non-acidic removal pmb PMB - Neutral - Oxidatively labile choose_pg->pmb Need orthogonal oxidative removal

Caption: Decision workflow for selecting an N-protecting group.

Recommended Protecting Groups: Detailed Protocols

Based on extensive literature precedent and empirical validation, we detail the application and cleavage of four highly effective protecting groups for this compound.

Sulfonyl Protection (Tosyl - Ts)

The tosyl group is a robust, electron-withdrawing protecting group that significantly stabilizes the pyrrole ring against oxidation and electrophilic attack.[1][5] Its stability makes it ideal for multi-step syntheses involving harsh conditions.

Protection Protocol: N-Tosylation

  • Rationale: The pyrrole N-H is deprotonated with a strong base, sodium hydride (NaH), to form the sodium pyrrolide salt. This highly nucleophilic anion then displaces the chloride from tosyl chloride (TsCl) in an SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solvating the sodium cation. The reaction is run at 0 °C to control the initial exothermic reaction of NaH.

  • Procedure:

    • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-Bromo-1-tosyl-1H-pyrrole-2-carbaldehyde.[6]

Deprotection Protocol: N-Detosylation

  • Rationale: Cleavage of the strong N-S bond typically requires basic hydrolysis. Mild conditions using potassium carbonate in methanol are often sufficient and are compatible with the aldehyde and bromide. More forcing conditions can be achieved with NaOH or KOH.[7]

  • Procedure:

    • Dissolve the N-tosylated pyrrole (1.0 eq) in a mixture of methanol and water (e.g., 4:1).

    • Add potassium carbonate (K2CO3, 3.0-5.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 65-70 °C) and stir vigorously for 4-8 hours, monitoring by TLC.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected pyrrole.

Carbamate Protection (Boc)

The tert-butoxycarbonyl (Boc) group is another widely used EWG. Its primary advantage is its lability under acidic conditions, which are typically mild enough to leave the rest of the molecule intact.[8][9][10]

Protection Protocol: N-Boc Protection

  • Rationale: This reaction proceeds via nucleophilic attack of the pyrrole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc2O). A catalytic amount of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc2O. A base like triethylamine (TEA) is used to scavenge the proton released during the reaction.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Add triethylamine (TEA, 1.5 eq), di-tert-butyl dicarbonate (Boc2O, 1.2 eq), and a catalytic amount of DMAP (0.1 eq).

    • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove TEA and DMAP), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify by column chromatography on silica gel if necessary.

Deprotection Protocol: N-Boc Deprotection

  • Rationale: The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free pyrrole. The reaction is fast and clean at room temperature.[8][9]

  • Procedure:

    • Dissolve the N-Boc protected pyrrole (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a cold, stirred solution of saturated aqueous NaHCO3.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected product.

Silyl Ether Protection (SEM)

The [2-(trimethylsilyl)ethoxy]methyl (SEM) group offers excellent orthogonality. It is stable to a wide range of nucleophilic and basic conditions but can be selectively removed with fluoride sources or under specific acidic conditions.[11][12]

G cluster_protection Protection Workflow cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Workflow p_start Pyrrole-NH p_reagents + NaH + SEM-Cl p_start->p_reagents Step 1 p_product Pyrrole-N-SEM p_reagents->p_product Step 2 r_start Pyrrole-N-SEM r_reagents Reaction X (e.g., Suzuki Coupling) r_start->r_reagents r_product Functionalized Pyrrole-N-SEM r_reagents->r_product d_start Functionalized Pyrrole-N-SEM d_reagents + TBAF or + Lewis Acid d_start->d_reagents Step 1 d_product Final Product d_reagents->d_product Step 2

Caption: General workflow illustrating the use of a protecting group.

Protection Protocol: N-SEM Protection

  • Rationale: Similar to tosylation, the pyrrole is first deprotonated with NaH. The resulting anion attacks the electrophilic chloromethyl group of SEM-Cl.

  • Procedure:

    • To a stirred suspension of NaH (60% dispersion, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF.

    • Stir at 0 °C for 30 minutes.

    • Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Quench with saturated aqueous NH4Cl, extract with ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate.

    • Purify by column chromatography.

Deprotection Protocol: N-SEM Deprotection (Fluoride-mediated)

  • Rationale: The fluoride ion (from TBAF) has a high affinity for silicon. It attacks the silyl group, initiating an elimination reaction that releases ethene, trimethylsilyl fluoride, formaldehyde, and the deprotected pyrrole.[12] This method is exceptionally mild and orthogonal to most other functional groups.

  • Procedure:

    • Dissolve the N-SEM protected pyrrole (1.0 eq) in anhydrous THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0-3.0 eq).

    • Heat the reaction to 60-70 °C and stir for 12-24 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify by column chromatography.

Comparative Analysis of Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability & Compatibility Notes
p-Toluenesulfonyl TsNaH, TsCl, DMFK₂CO₃/MeOH or NaOH/H₂O, refluxPro: Extremely stable to acid, oxidation, and many organometallics. Con: Requires relatively harsh basic conditions for removal.
tert-Butoxycarbonyl BocBoc₂O, DMAP, TEA, THFTFA/DCM or 4M HCl/DioxanePro: Easily removed under mild acidic conditions.[8][9] Con: Incompatible with any subsequent acidic steps.[13]
[2-(TMS)ethoxy]methyl SEMNaH, SEM-Cl, DMFTBAF/THF, heat; or Lewis acids (e.g., SnCl₄).[14]Pro: Highly orthogonal. Removable with fluoride, avoiding acidic/basic conditions.[12] Con: Deprotection can be sluggish.
p-Methoxybenzyl PMBNaH, PMB-Cl, DMFDDQ or CAN, DCM/H₂OPro: Orthogonal to acid/base/fluoride-labile groups.[15] Con: Incompatible with subsequent oxidative steps. Aldehyde may be sensitive.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on the judicious choice and application of an N-H protecting group. Sulfonyl groups offer maximum stability for lengthy, demanding syntheses. The Boc group provides a reliable option when mild acidic deprotection is feasible. For maximum orthogonality, the SEM group, with its unique fluoride-mediated cleavage, is an outstanding choice. By understanding the causal chemistry behind these protection and deprotection protocols, researchers can design more efficient, robust, and high-yielding synthetic routes.

References

  • ResearchGate. (2015). Pyrrole Protection.

  • ResearchGate. (2005). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.

  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • ResearchGate. (2011). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.

  • ACS Publications. (2005). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.

  • Eindhoven University of Technology Research Portal. (1997). Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers.

  • National Institutes of Health (NIH). (2014). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.

  • Wikipedia. Protecting group.

  • ResearchGate. (2019). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles.

  • ResearchGate. (2018). SEM-deprotection of pyrrole 10a.

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.

  • ACS Publications. (1985). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

  • ResearchGate. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.

  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups.

  • MDPI. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.

  • Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.

  • MDPI. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • Organic Chemistry Portal. Protective Groups.

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.

  • National Institutes of Health (NIH). (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES.

  • TCI Chemicals. Protecting Agents.

  • National Institutes of Health (NIH). (2021). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one.

Sources

3-Bromo-1H-pyrrole-2-carbaldehyde as a building block for natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: 3-Bromo-1H-pyrrole-2-carbaldehyde

A Versatile Bifunctional Building Block for the Synthesis of Pyrrolic Natural Product Analogs

Abstract this compound is a strategically important heterocyclic compound that serves as a potent building block in synthetic organic chemistry. Its structure is distinguished by two key reactive sites: a bromine atom at the C3 position, ideal for metal-catalyzed cross-coupling reactions, and a carbaldehyde group at the C2 position, which acts as a versatile handle for condensation and derivatization. This combination of orthogonal reactivity allows for the streamlined construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of natural product analogs, with a particular focus on the construction of bipyrrole precursors for bioactive families such as the Tambjamines and Prodiginines. Detailed protocols for Suzuki-Miyaura cross-coupling and subsequent condensation reactions are presented, alongside a discussion of the strategic implications for medicinal chemistry and structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of Functionalized Pyrroles

The pyrrole ring is a foundational motif in a vast array of biologically active molecules, including essential life components like porphyrins and bile pigments.[1] In the realm of secondary metabolites, pyrrole-containing natural products exhibit a wide spectrum of potent biological activities, making them attractive targets for drug discovery.[1][2][3] Among these, the prodiginines and the structurally related tambjamines are prominent families of red-pigmented pyrrolic compounds known for their impressive anticancer, antimalarial, and immunosuppressive properties.[4][5][6][7]

The synthesis of these complex molecules and their analogs often relies on a convergent strategy, where key pyrrolic fragments are prepared and then coupled together. This compound emerges as a highly valuable starting material in this context. It provides two distinct points for chemical modification:

  • C3-Bromo Group: An excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • C2-Carbaldehyde Group: A versatile functional group for building molecular complexity via condensation reactions with amines or nucleophiles, or for conversion into other functionalities.

This dual reactivity allows for a modular and flexible approach to building libraries of complex molecules for biological screening, particularly for creating analogs of natural products with modified connectivity to probe and optimize biological activity.

Physicochemical Properties & Spectroscopic Data

This compound is a commercially available reagent, facilitating its direct use in synthesis without the need for preparatory steps.

PropertyValueReference
CAS Number 408359-07-9
Molecular Formula C₅H₄BrNO
Molecular Weight 173.99 g/mol
Appearance Off-white to yellow solid-
SMILES C1=CNC(=C1Br)C=O

Detailed spectroscopic and analytical data, including ¹H-NMR, ¹³C-NMR, LC-MS, and HPLC, are typically provided by commercial suppliers and should be consulted to confirm purity before use.[8]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups. The bromine atom at the electron-rich pyrrole C3 position is readily activated for a variety of metal-catalyzed cross-coupling reactions, while the aldehyde at C2 serves as a classical electrophilic site for condensation and addition reactions. This allows for a stepwise and controlled construction of more complex derivatives.

The bromine atom is particularly suited for Suzuki-Miyaura coupling, which offers mild reaction conditions and high tolerance for various functional groups, making it a preferred method for constructing bipyrrole scaffolds.[4][5][9] The aldehyde, in turn, is the key to forming the characteristic imine linkage in Tambjamines or for the acid-catalyzed condensation with a second pyrrole unit to forge the tripyrrole core of prodiginines.[5][10]

G main This compound sub_br Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig main:e->sub_br C3-Br (Cross-Coupling Site) sub_cho Condensation (e.g., with Amines), Wittig Reaction, Reductive Amination, Oxidation/Reduction main:w->sub_cho C2-CHO (Elaboration Site)

Caption: Orthogonal reactivity of this compound.

Application Protocol: Synthesis of a [2,3'-Bipyrrole]-2-carbaldehyde Core via Suzuki-Miyaura Cross-Coupling

Principle: This protocol details the synthesis of a key bipyrrole intermediate through a Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the C3 position of this compound and a pyrrole boronic acid derivative. The use of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced system with a phosphine ligand like SPhos, in the presence of a mild base facilitates this transformation efficiently.[11] The resulting 2,3'-linked bipyrrole structure is a valuable precursor for novel isomers of Tambjamine and Prodiginine natural products.

G A Reaction Setup B Reagent Addition (Pyrrole, Boronic Acid, Catalyst, Base) A->B C Degas & Add Solvent B->C D Reaction Execution (Heat under N2) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Work-up (Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Materials and Equipment:

ReagentsEquipment
This compoundSchlenk flask or sealed reaction vial
N-Boc-2-pyrroleboronic acidMagnetic stirrer with heating plate
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Inert atmosphere setup (Nitrogen or Argon)
Sodium Carbonate (Na₂CO₃), anhydrousCondenser
1,4-Dioxane, anhydrousSyringes and needles
Deionized WaterRotary evaporator
Ethyl Acetate, HPLC gradeThin-Layer Chromatography (TLC) plates
Hexanes, HPLC gradeGlassware for extraction and chromatography
Saturated Sodium Bicarbonate SolutionColumn chromatography setup (silica gel)
Brine Solution
Anhydrous Sodium Sulfate (Na₂SO₄)

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and anhydrous sodium carbonate (2.5 equiv).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the limiting bromide starting material. Sodium carbonate is a mild and effective base for the transmetalation step in the catalytic cycle.[9]

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

    • Causality Note: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Maintaining an inert atmosphere is critical for reproducibility and high yield.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio by volume) via syringe. The solution should be thoroughly degassed by bubbling nitrogen through it for 15-20 minutes before addition.

  • Reaction Execution: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) or LC-MS until the starting bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure bipyrrole-carboxaldehyde product.

  • Validation: Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Downstream Application: Synthesis of a Tambjamine Analog

Principle: The bipyrrole-carboxaldehyde synthesized in the previous step is a direct precursor to Tambjamine analogs. The final step involves an acid-catalyzed condensation with a primary or secondary amine to form an enamine or iminium intermediate, which is the core structure of the Tambjamine alkaloids.[5]

Caption: Condensation reaction to form a Tambjamine analog.

Abridged Protocol:

  • Dissolve the bipyrrole-carboxaldehyde (1.0 equiv) and the desired amine (e.g., octylamine, 1.1 equiv) in methanol or dichloromethane.

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the formation of the brightly colored product by TLC.

  • Upon completion, concentrate the mixture and purify by column chromatography or recrystallization to yield the final Tambjamine analog.

Strategic Implications for Drug Discovery

The true power of this compound lies in its ability to generate structural diversity. While many syntheses of prodiginines and tambjamines focus on 5-bromo-pyrrole precursors to create the natural 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) core, using the 3-bromo isomer provides access to a different linkage topology ([2,3'-bipyrrole]).[5][10][12]

This seemingly subtle change can have profound effects on the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. By synthesizing these "unnatural" isomers, medicinal chemists can:

  • Conduct Robust SAR Studies: Systematically probe how the connectivity between the pyrrole rings impacts biological potency and selectivity.[4][13]

  • Optimize Pharmacokinetic Properties: Altering the molecular shape can influence properties like solubility, metabolic stability, and cell permeability.

  • Escape Patent Space: The creation of novel chemical matter is essential for developing proprietary drug candidates.

Conclusion

This compound is more than just a simple reagent; it is a sophisticated synthetic tool that enables a modular and efficient approach to complex molecule synthesis. Its orthogonal functional handles provide chemists with precise control over synthetic strategy, allowing for the targeted construction of precursors to important natural products like Tambjamines and Prodiginines. The protocols and strategies outlined in this note demonstrate its utility and underscore its potential to accelerate the discovery of new therapeutic agents by enabling the rapid generation of novel and diverse molecular architectures.

References

  • Kancharla, P., et al. (2015). Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. Journal of Medicinal Chemistry, 58(21), 8545–8561. Available from: [Link]

  • Kancharla, P., et al. (2020). Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents. Journal of Medicinal Chemistry, 63(9), 4646–4663. Available from: [Link]

  • Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3175-3186. Available from: [Link]

  • Kumar, K. A., et al. (2023). Tambjamines as Fast-Acting Multistage Antimalarials. ACS Infectious Diseases, 9(12), 2465–2472. Available from: [Link]

  • BioSC. (n.d.). Prodiginines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • de Assis, F. F., et al. (2013). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. ResearchGate. Available from: [Link]

  • Ghaedi, A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. Available from: [Link]

  • Inuki, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2586. Available from: [Link]

  • Lown, C., & Brimble, M. A. (2017). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Accounts of Chemical Research, 50(8), 1845–1856. Available from: [Link]

  • Melvin, M. S., et al. (2011). Antimalarial Activity of Natural and Synthetic Prodiginines. Journal of Medicinal Chemistry, 54(15), 5296–5306. Available from: [Link]

  • Kancharla, P., et al. (2015). Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. ResearchGate. Available from: [Link]

  • Kumar, A., & Kumar, I. (2017). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Available from: [Link]

  • Williamson, N. R., et al. (2006). The biosynthesis and regulation of bacterial prodiginines. ResearchGate. Available from: [Link]

  • Kancharla, P., & Reynolds, K. A. (2013). Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. ResearchGate. Available from: [Link]

  • Stankovic, N., et al. (2020). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. Frontiers in Microbiology, 11, 601. Available from: [Link]

  • Dawadi, P. B. S., & Lugtenburg, J. (2014). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Global Journals. Available from: [Link]

  • Kumar, A., & Kumar, I. (2019). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. Available from: [Link]

  • Böhm, V. P. W., & Weskamp, T. (2003). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 5, 198-201. Available from: [Link]

  • Thapa, S., et al. (2019). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 24(14), 2649. Available from: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Recent Advancements in Pyrrole Synthesis. Chemical Society Reviews, 36(7), 1095-1108. Available from: [Link]

  • Guchhait, S. K., & Kashyap, H. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020). Organic & Biomolecular Chemistry, 19(27), 5985-6015. Available from: [Link]

  • Yi, C., et al. (2016). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Scientific Reports, 6, 28018. Available from: [Link]

  • Wu, C. C., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2889–2893. Available from: [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial transformation. Here, we will address common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your success in synthesizing 2-aryl-1H-pyrrole-2-carbaldehydes.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you may encounter during the Suzuki coupling of this compound. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low to No Product Formation

This is one of the most common challenges. If you are observing a low yield or no formation of the desired coupled product, consider the following:

Potential Causes & Solutions:

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is critical for this substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

    • Solution: Employ a more robust catalyst system. Catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos), are often more effective for heteroaryl halides.[1] Pd(dppf)Cl₂ has also been shown to be a good choice for coupling reactions involving pyrrole substrates.[2][3]

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][4] An inappropriate base can lead to a stalled reaction.

    • Solution: For challenging couplings, stronger bases are often necessary.[1] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium carbonate (Na₂CO₃).[1][5]

  • Poor Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are vital for a successful Suzuki coupling.[1]

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1] Solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[6] The optimal temperature may need to be determined empirically, typically ranging from 80-110 °C.[1]

Issue 2: Significant Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of your target molecule. Here are some common side reactions and how to mitigate them:

  • Protodeboronation of the Boronic Acid: This is the protonolysis of the boronic acid, where the carbon-boron bond is replaced by a carbon-hydrogen bond, leading to the formation of an arene byproduct.[7]

    • Solution:

      • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Ensure your solvents are properly dried.[1]

      • Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction.[1] Consider using a milder base like potassium fluoride (KF) or carefully controlling the stoichiometry of a stronger base.

      • Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are more stable and can be used to slowly release the boronic acid into the reaction mixture, minimizing decomposition.[6][7]

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself.[5][8]

    • Solution: This is often a sign of slow transmetalation. Optimizing the catalyst, base, and solvent system to favor the cross-coupling reaction can help suppress homocoupling.

  • Dehalogenation of the Pyrrole Substrate: The bromo-pyrrole can undergo dehalogenation, resulting in the formation of 1H-pyrrole-2-carbaldehyde.[6][9]

    • Solution: This can be suppressed by protecting the pyrrole nitrogen.[9] Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[5][9][10]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the Suzuki coupling of this compound.

Q1: Why is the Suzuki coupling of this compound challenging?

The pyrrole ring system presents unique challenges. The N-H proton can interfere with the catalytic cycle, and the electron-rich nature of the pyrrole ring can make the oxidative addition step of the Suzuki-Miyaura reaction slower compared to more electron-deficient aryl halides.[1][11]

Q2: Is it necessary to protect the pyrrole nitrogen?

While not always mandatory, N-protection is highly recommended. Without protection, side reactions like dehalogenation are more likely to occur, leading to lower yields of the desired product.[5][9] The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome.[5][10]

Q3: What is the general mechanism for the Suzuki-Miyaura coupling reaction?

The catalytic cycle consists of three main steps:[6][12][13]

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium(II) complex. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the palladium(0) catalyst.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product.

Experimental Protocols

Here are detailed, step-by-step methodologies for conducting the Suzuki coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point and may require optimization for specific substrates.[14][15]

Materials:

  • N-protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the N-protected this compound, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Bromo-pyrrole - Boronic Acid - Catalyst - Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 90-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Caption: General workflow for the Suzuki coupling experiment.

Troubleshooting_Tree Start Low/No Product Catalyst Check Catalyst System (Pd source & Ligand) Start->Catalyst Base Evaluate Base (Strength & Solubility) Start->Base Conditions Verify Conditions (Inert atm, Temp, Solvent) Start->Conditions SideProducts Side Products Observed? Start->SideProducts Protodeboronation Protodeboronation SideProducts->Protodeboronation Yes Homocoupling Homocoupling SideProducts->Homocoupling Yes Dehalogenation Dehalogenation SideProducts->Dehalogenation Yes

Caption: Decision tree for troubleshooting common issues.

Data Summary

The following table summarizes key parameters and their typical ranges for optimizing the Suzuki coupling of this compound.

ParameterRecommended Range/OptionsRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂ with Buchwald ligands (SPhos, XPhos)Bulky, electron-rich ligands facilitate oxidative addition with heteroaryl halides.[1]
Catalyst Loading 1-5 mol%Balances reaction rate with cost and potential for side reactions.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger bases are often required to promote the transmetalation step effectively.[1][5]
Base Equivalents 2.0-3.0Ensures complete activation of the boronic acid.
Solvent Dioxane, THF, DME, often with H₂OAprotic polar or ethereal solvents are standard; a small amount of water can be beneficial.[1][6]
Temperature 80-110 °CHigher temperatures can overcome activation barriers but may also lead to decomposition.[1]
N-Protecting Group Boc, SEMPrevents interference from the N-H proton and suppresses dehalogenation.[5][9][10]

References

  • Protodeboronation - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. [Link]

  • Scope of the Suzuki coupling reaction. Yields refer to the isolated yields. - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett. [Link]

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]

  • (PDF) Palladium Catalysts for the Suzuki Cross-Coupling - Amanote Research. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]

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Technical Support Center: Side Reactions in the Vilsmeier-Haack Formylation of Bromopyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of bromopyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we will delve into the common side reactions, troubleshoot perplexing results, and provide actionable protocols to enhance the success of your experiments.

Introduction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[4] While seemingly straightforward, the presence of a bromine substituent on the pyrrole nucleus introduces a layer of complexity, often leading to unexpected side reactions and diminished yields of the desired formylated product. This guide aims to illuminate these challenges and provide robust solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation of bromopyrroles in a question-and-answer format.

Question 1: My reaction has a low yield of the desired formylbromopyrrole, and I observe multiple unexpected products. What are the likely side reactions?

Answer: Low yields and product mixtures in the Vilsmeier-Haack formylation of bromopyrroles can often be attributed to several competing reaction pathways. The primary side reactions to consider are:

  • Diformylation: Highly activated bromopyrroles can undergo formylation at multiple positions on the pyrrole ring.[5] This is particularly prevalent when an excess of the Vilsmeier reagent is used or if the reaction temperature is too high.

  • Dehalogenation (Hydrodebromination): The Vilsmeier-Haack conditions can sometimes facilitate the removal of the bromine substituent, leading to the formation of a formylated pyrrole lacking the bromine atom. This can occur through a complex mechanism, potentially involving radical intermediates or reaction with trace impurities.

  • Polymerization/Decomposition: Pyrroles, especially those that are highly activated, can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to the formation of intractable polymeric materials.

  • Chlorination: While less common, the Vilsmeier reagent can occasionally act as a chlorinating agent, particularly at elevated temperatures, resulting in the formation of chloro-formylbromopyrroles.[5]

Question 2: I am observing a significant amount of the debrominated formylpyrrole in my product mixture. How can I suppress this side reaction?

Answer: The loss of the bromine substituent is a frustrating side reaction that significantly impacts the atom economy and purity of your desired product. To minimize dehalogenation, consider the following strategies:

  • Strict Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the bromopyrrole to the Vilsmeier reagent.[6] Excursions to higher temperatures can promote dehalogenation.

  • Careful Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of the reagent relative to the bromopyrrole is a good starting point.[1]

  • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, especially after the starting material has been consumed, can increase the incidence of side reactions, including dehalogenation.

  • Quenching and Work-up: Prompt and efficient aqueous work-up is crucial.[5] Quenching the reaction by pouring it into crushed ice and water helps to rapidly hydrolyze the intermediate iminium salt and minimize contact time with reactive species that may promote dehalogenation.

Question 3: My TLC analysis shows two formylated products. How can I confirm if diformylation has occurred and how can I prevent it?

Answer: The formation of two distinct formylated products often points towards diformylation. To confirm this, you will need to isolate and characterize both products using techniques such as NMR spectroscopy and mass spectrometry. The diformylated product will have a higher molecular weight and distinct NMR signals corresponding to two formyl groups.

To prevent diformylation, the following adjustments to your protocol are recommended:

  • Control Reagent Stoichiometry: As with dehalogenation, precise control over the amount of Vilsmeier reagent is critical. Use the minimum amount of reagent necessary to achieve full conversion of the starting material.

  • Mode of Addition: Adding the bromopyrrole solution dropwise to the pre-formed Vilsmeier reagent can help to avoid localized high concentrations of the formylating agent, which can favor diformylation.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature will generally increase the selectivity for mono-formylation.

Frequently Asked Questions (FAQs)

What is the mechanism of the Vilsmeier-Haack reaction on a bromopyrrole?

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][7]

  • Electrophilic Attack: The electron-rich bromopyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For pyrroles, this attack typically occurs at the more electron-rich C2 or C5 position.[3]

  • Formation of an Iminium Intermediate: This attack leads to the formation of a cationic intermediate, which is then neutralized by the loss of a proton to restore aromaticity.

  • Hydrolysis: During aqueous work-up, the resulting iminium salt is hydrolyzed to yield the final formylated bromopyrrole.[2][7]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Bromopyrrole DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Bromopyrrole Bromopyrrole IminiumSalt Iminium Salt Intermediate Bromopyrrole->IminiumSalt + Vilsmeier Reagent (Electrophilic Attack) FormylBromopyrrole Formylbromopyrrole IminiumSalt->FormylBromopyrrole Aqueous Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation.

How does the position of the bromine atom on the pyrrole ring affect the reaction?

The position of the bromine atom significantly influences the regioselectivity of the formylation. The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution primarily to the α-positions (C2 and C5). A bromine atom at one of these positions will sterically and electronically influence the incoming electrophile, often directing formylation to the other vacant α-position. If both α-positions are occupied, formylation may occur at a β-position, though this is generally less favorable.

What are the optimal conditions for preparing the Vilsmeier reagent?

The Vilsmeier reagent is highly moisture-sensitive and its preparation is a critical step for a successful reaction.[8]

  • Anhydrous Conditions: All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: The addition of POCl₃ to DMF is exothermic.[6] Therefore, the DMF should be cooled to 0 °C in an ice bath before the dropwise addition of POCl₃. The internal temperature should be maintained below 5 °C during the addition.

  • Stirring: The mixture should be stirred efficiently during the addition to ensure proper mixing and heat dissipation.

Troubleshooting Workflow for Vilsmeier-Haack Formylation of Bromopyrroles

Troubleshooting_Workflow Start Start: Low Yield / Multiple Products CheckReagents 1. Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->CheckReagents CheckConditions 2. Verify Reaction Conditions (Low Temp, Inert Atmosphere) CheckReagents->CheckConditions AnalyzeProducts 3. Analyze Product Mixture (NMR, MS) CheckConditions->AnalyzeProducts Debromination Debromination Observed AnalyzeProducts->Debromination Yes Diformylation Diformylation Observed AnalyzeProducts->Diformylation Yes Polymerization Polymerization / Decomposition AnalyzeProducts->Polymerization Yes OptimizeDebromination Optimize: - Lower Temperature - Reduce Reaction Time - Careful Stoichiometry Debromination->OptimizeDebromination OptimizeDiformylation Optimize: - Reduce Vilsmeier Reagent - Dropwise Substrate Addition - Lower Temperature Diformylation->OptimizeDiformylation OptimizePolymerization Optimize: - Milder Conditions - Shorter Reaction Time - Alternative Formylating Agent Polymerization->OptimizePolymerization Success Successful Formylation OptimizeDebromination->Success OptimizeDiformylation->Success OptimizePolymerization->Success

Caption: A troubleshooting workflow for common issues.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Bromopyrrole

Safety Precaution: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve the bromopyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the bromopyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, the reaction mixture may be stirred at 0 °C or allowed to warm to room temperature, depending on the reactivity of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or sodium acetate) to the appropriate pH.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Low Yield / No Reaction Inactive Vilsmeier reagent (moisture contamination), deactivated substrate, insufficient temperature.Use anhydrous reagents and glassware, ensure bromopyrrole is sufficiently electron-rich, consider cautiously increasing the reaction temperature.[8][9]
Dehalogenation High reaction temperature, prolonged reaction time, excess Vilsmeier reagent.Maintain strict temperature control (0-5 °C), monitor reaction by TLC and work-up promptly, use minimal excess of the Vilsmeier reagent.[6]
Diformylation Excess Vilsmeier reagent, high reaction temperature, highly activated substrate.Carefully control stoichiometry (1.1-1.5 eq. of reagent), add substrate dropwise to the reagent, conduct the reaction at a lower temperature.[5]
Polymerization Highly acidic conditions, substrate sensitivity.Use milder conditions if possible, shorten the reaction time, consider alternative formylation methods for highly sensitive substrates.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Slideshare. Vilsmeier haack rxn. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based troubleshooting for challenges encountered during the column chromatography purification of this important heterocyclic building block.

Introduction to the Challenge

This compound is a key intermediate in the synthesis of various biologically active molecules. Its synthesis, often achieved via the Vilsmeier-Haack formylation of 3-bromopyrrole, can result in a mixture of products and unreacted starting materials, necessitating a robust purification strategy.[1][2][3][4][5] Column chromatography is the method of choice, but the inherent reactivity and properties of the target compound can present unique challenges. This guide addresses common issues in a practical question-and-answer format.

Core Principles of Purification

The successful purification of this compound by column chromatography hinges on understanding the interactions between the analyte, the stationary phase (typically silica gel), and the mobile phase. The polarity of the pyrrole ring, influenced by the electron-withdrawing aldehyde and the bromine atom, dictates its retention characteristics.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments.

Q1: My compound is streaking or tailing excessively on the column, leading to poor separation. What's causing this and how can I fix it?

A1: Tailing is a common issue with aldehydes and amine-containing heterocycles like pyrroles on silica gel.

Root Causes & Solutions:

  • Acidic Silica: Standard silica gel is slightly acidic, which can lead to strong, non-ideal interactions with the lone pair of electrons on the pyrrole nitrogen and the carbonyl oxygen. This causes the compound to "stick" and elute slowly and unevenly.

    • Solution 1: Neutralize the Mobile Phase. Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent.[6] This will neutralize the acidic sites on the silica, leading to sharper peaks. Always perform a small-scale test (TLC) with the modified solvent system first to observe the effect on your separation.

    • Solution 2: Use a Different Stationary Phase. If neutralization is ineffective or undesirable, consider switching to a less acidic stationary phase like alumina (neutral or basic).[6][7] However, be aware that alumina has different selectivity than silica, so you will need to re-optimize your solvent system.

  • Compound Overload: Loading too much crude material onto the column can saturate the stationary phase, leading to band broadening and tailing.

    • Solution: Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

  • Inappropriate Solvent System: If the eluent is too weak (not polar enough), the compound will move very slowly and may appear to tail.

    • Solution: Gradually increase the polarity of your solvent system.[8] For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

Q2: I'm not recovering my compound from the column, or the yield is very low. Where did it go?

A2: This is a frustrating problem that often points to compound instability on the stationary phase.

Root Causes & Solutions:

  • Decomposition on Silica: Pyrrole aldehydes can be sensitive and may decompose on acidic silica gel, especially during prolonged exposure.[8]

    • Solution 1: Perform a Stability Test. Before running a column, spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or a significant decrease in the product spot, your compound is likely unstable on silica.[8]

    • Solution 2: Deactivate the Silica. As mentioned in Q1, adding triethylamine to your eluent can help. Alternatively, you can use commercially available deactivated silica gel.

    • Solution 3: Work Quickly. "Flash" chromatography, which uses pressure to speed up the elution, is highly recommended to minimize the time your compound spends on the column.[9]

  • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly stuck at the top of the column.

    • Solution: After your initial elution, try flushing the column with a much more polar solvent, such as 10% methanol in dichloromethane, to see if you can recover the missing material.[10]

  • Crystallization on the Column: If your crude material is highly concentrated and has limited solubility in the mobile phase, it can crystallize at the top of the column, preventing further elution.[8]

    • Solution: Ensure your sample is fully dissolved before loading. If solubility is an issue, consider a "dry loading" technique.[11]

Q3: The separation of my product from a close-running impurity is poor, even though they look well-separated on the TLC plate. What can I do?

A3: This discrepancy between TLC and column chromatography is common and can be addressed by refining your technique.

Root Causes & Solutions:

  • Sub-optimal Solvent System: The ideal Rf for the target compound on a TLC plate for good column separation is between 0.2 and 0.4.[6][9] An Rf outside this range on TLC often translates to poor separation on a column.

    • Solution: Systematically screen different solvent systems. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[10] Try various ratios to achieve the target Rf.

  • Column Packing and Loading: A poorly packed column with channels or an uneven sample loading will lead to a non-uniform flow of the mobile phase and co-elution of components.

    • Solution 1: Proper Packing. Ensure your silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[12]

    • Solution 2: Careful Loading. Dissolve your crude material in a minimal amount of solvent and load it onto the column in a narrow band.[9][11] For better results, especially with less soluble compounds, use the dry loading method: pre-adsorb your compound onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your column.[11]

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Optimization
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber with a pre-determined solvent system (see table below for suggestions).

  • Visualize the spots under UV light.

  • Adjust the solvent system ratio until the desired product has an Rf value of approximately 0.2-0.4 and is well-resolved from major impurities.

Solvent System (v/v) Polarity Typical Application
10-30% Ethyl Acetate in HexanesLow to MediumA good starting point for many pyrrole derivatives.
10-40% Diethyl Ether in Petroleum EtherLow to MediumAlternative non-polar/polar system.
1-5% Methanol in DichloromethaneMedium to HighFor more polar compounds or to elute strongly retained substances.

Table 1: Suggested starting solvent systems for TLC analysis.

Protocol 2: Flash Column Chromatography - Dry Loading Method
  • Preparation: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of the crude product) to this solution.

  • Solvent Removal: Gently remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently cover this layer with a small amount of sand.

  • Elution: Carefully add the eluent and apply pressure to begin the separation. Collect fractions and monitor by TLC to identify those containing the pure product.

Visualization of the Process

Column_Chromatography_Workflow

Troubleshooting_Logic

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 11, 2026, from [Link]

  • LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved January 11, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved January 11, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from [Link]

  • PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved January 11, 2026, from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 11, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 11, 2026, from [Link]

  • MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved January 11, 2026, from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved January 11, 2026, from [Link]

  • ChemWhat. (n.d.). Pyrrole-2-carboxaldehyde CAS#: 1003-29-8. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this important heterocyclic building block. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of this compound, providing quick and actionable solutions.

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: Due to the polar nature of this compound, arising from the pyrrole ring, the bromine atom, and the carbaldehyde group, a moderately polar solvent is a good starting point. The principle of "like dissolves like" suggests that solvents with similar functional groups may be effective.[1] Ethanol is often a good initial choice for polar molecules.[2][3] For a more systematic approach, start by testing solubility in a range of solvents with varying polarities, such as hexanes (non-polar), ethyl acetate (intermediate polarity), and ethanol or methanol (polar). The ideal single solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.[3]

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4][5] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated and cools too quickly.[6][7] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to dilute the solution, and allow it to cool much more slowly.[4][7][8] Insulating the flask can help slow the cooling process.[4] If using a mixed solvent system, adding more of the "good" solvent (in which the compound is more soluble) can also prevent oiling out.[7]

Q3: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?

A3: A lack of crystal formation usually indicates that the solution is not supersaturated, likely because too much solvent was used.[7] To induce crystallization, you can try several techniques:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[7][8]

  • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the solution.[7][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[7][8] This provides a template for further crystallization.

  • Extended Cooling: In some cases, crystallization may be slow. Storing the solution in a refrigerator or freezer for an extended period can be effective.[5]

Q4: My purified crystals are still colored. How can I remove colored impurities?

A4: Colored impurities are often highly conjugated organic molecules.[5] These can sometimes be removed by treating the solution with activated charcoal before the final crystallization step.[4][5] Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight), and swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize.[5] Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[4]

II. Troubleshooting Guide: Advanced Recrystallization Challenges

This section provides a more detailed, step-by-step approach to resolving complex issues during the recrystallization of this compound.

Scenario 1: Difficulty Finding a Suitable Single Solvent

Problem: The compound is either too soluble in all tested solvents, even at room temperature, or insoluble even in hot solvents.

Analysis: This is a common challenge with compounds that have intermediate polarity. A single solvent may not provide the ideal solubility gradient between hot and cold conditions.[5] In such cases, a mixed-solvent system is the best approach.

Solution: Two-Solvent Recrystallization

A two-solvent system utilizes a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[4][5] The two solvents must be miscible with each other.[5]

Recommended Solvent Pairs for this compound:

  • Ethanol/Water

  • Acetone/Hexane[2]

  • Ethyl Acetate/Hexane[2]

  • Toluene/Hexane[5]

Workflow for Two-Solvent Recrystallization:

Two_Solvent_Recrystallization A Dissolve crude compound in minimum amount of hot 'good' solvent B Hot filter if insoluble impurities are present A->B Optional C Add hot 'bad' solvent dropwise until solution becomes cloudy (cloud point) A->C B->C D Add a few drops of hot 'good' solvent to redissolve the cloudiness C->D E Allow solution to cool slowly to room temperature D->E F Cool in an ice bath to maximize crystal yield E->F G Collect crystals by vacuum filtration F->G

Caption: Workflow for a two-solvent recrystallization.

Scenario 2: Low Crystal Yield

Problem: The recrystallization process results in a significantly lower than expected yield of the purified product.

Analysis: A low yield can be attributed to several factors, including using too much solvent, incomplete crystallization, or loss of product during filtration.[7][8]

Troubleshooting Steps:

Potential Cause Corrective Action
Excess Solvent Usage Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8] If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[7]
Premature Crystallization during Hot Filtration To prevent the compound from crystallizing in the funnel during hot filtration, use a slight excess of the hot solvent.[6] This excess can then be evaporated before cooling the solution. Pre-warming the filtration apparatus can also help.[5]
Washing with Room Temperature Solvent Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[8]
Scenario 3: Product Purity Issues Post-Recrystallization

Problem: The recrystallized product shows impurities in subsequent analysis (e.g., NMR, LC-MS).

Analysis: Impurities can be co-precipitated if the crystallization occurs too rapidly or if the impurities have similar solubility profiles to the target compound.

Solutions:

  • Slower Cooling: Ensure the solution cools as slowly as possible to allow for the formation of a more ordered crystal lattice that excludes impurities.[4]

  • Re-crystallization: A second recrystallization step may be necessary to achieve the desired purity.

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, column chromatography may be required. For polar compounds like substituted pyrroles that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.[4] Alternatively, using a different stationary phase such as alumina may be beneficial.[4]

III. Experimental Protocol: General Recrystallization Procedure

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of the General Recrystallization Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for recrystallization.

IV. References

  • BenchChem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from

  • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Wellesley College. (n.d.). Recrystallization. Retrieved from

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from

  • Berthiaume, S., et al. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde. Retrieved from

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Stability of 3-Bromo-1H-pyrrole-2-carbaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-1H-pyrrole-2-carbaldehyde

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this versatile but sensitive building block. Here, we address common experimental challenges, provide troubleshooting strategies, and explain the chemical principles governing its stability under both acidic and basic conditions.

Frequently Asked Questions (FAQs): Stability in Acidic Conditions

Q1: My reaction mixture containing this compound turned dark brown/black immediately after adding a strong acid (e.g., HCl, H₂SO₄, TFA). What is causing this?

A1: You are observing rapid, acid-catalyzed polymerization. Pyrroles, especially those with unsubstituted positions, are highly susceptible to polymerization under strong acidic conditions.[1][2][3][4][5] The underlying mechanism involves the protonation of the pyrrole ring, which disrupts its aromaticity.[6][7][8] This protonation most favorably occurs at the C4 or C5 position, creating a reactive electrophilic species. This cation is then attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble, dark-colored polypyrrolic tars.[2][3][9] The electron-donating nature of the nitrogen lone pair makes the ring highly activated towards electrophilic attack, a reaction that essentially "runs away" under these conditions.

Q2: I am attempting a reaction that requires acidic conditions (e.g., Pictet-Spengler, reductive amination) and my yields are consistently low, with significant baseline material on the TLC plate. How can I improve this?

A2: Low yields in the presence of acid are almost certainly due to the competing polymerization side reaction.[4] Even if you don't observe the dramatic color change described in Q1, a significant portion of your starting material is likely being consumed.

Troubleshooting Steps:

  • Lower the Temperature: Drastically reduce the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) before and during the acid addition. This slows the rate of both the desired reaction and the undesired polymerization, often favoring the former.

  • Control Reagent Addition: Add the acid slowly and dropwise to a well-stirred, dilute solution of the pyrrole. This prevents localized areas of high acid concentration that can trigger rapid polymerization.

  • Use a Milder Acid: Switch from strong mineral acids to milder Brønsted or Lewis acids. Consider using pyridinium p-toluenesulfonate (PPTS), acetic acid, or scandium triflate (Sc(OTf)₃).

  • Protect the Pyrrole Nitrogen: The most robust solution is to protect the pyrrole nitrogen with an electron-withdrawing group (EWG) prior to the acidic step. An EWG reduces the electron density of the pyrrole ring, deactivating it towards electrophilic attack and polymerization. After the reaction, the protecting group can be removed.

Workflow for Mitigating Acid-Catalyzed Polymerization

start Low Yield / Decomposition in Acidic Reaction check_temp Is the reaction run at low temperature (e.g., ≤ 0 °C)? start->check_temp check_acid Is a mild acid (e.g., PPTS, AcOH) being used? check_temp->check_acid Yes lower_temp ACTION: Lower temperature to -20 °C or -78 °C check_temp->lower_temp No check_protection Is the pyrrole N-H protected with an EWG? check_acid->check_protection Yes change_acid ACTION: Switch to a milder acid catalyst check_acid->change_acid No protect_n ACTION: Implement N-protection (e.g., Ts, Boc) check_protection->protect_n No success Improved Yield and Reduced Polymerization check_protection->success Yes lower_temp->check_acid change_acid->check_protection protect_n->success

Caption: Troubleshooting workflow for acid instability.

Q3: Which N-protecting groups are suitable for preventing polymerization in strong acid?

A3: The choice of protecting group is critical. You need one that is stable to your acidic reaction conditions but can be removed later.

Protecting GroupAbbreviationStability to AcidCommon DeprotectionKey Considerations
Tosyl TsExcellentStrong reducing agents (e.g., Na/NH₃) or strong base.Very robust. Ideal for harsh acidic steps.
Benzenesulfonyl BsExcellentSimilar to Tosyl.Provides high stability.
tert-Butoxycarbonyl BocPoor Strong acids (TFA, HCl) Unsuitable. Will be cleaved under the conditions you are trying to run, leading to in-situ deprotection and polymerization.[4]

Frequently Asked Questions (FAQs): Stability in Basic Conditions

Q1: I'm trying to N-alkylate this compound using NaH and an alkyl halide, but I'm getting a complex mixture of products. What is happening?

A1: The N-H proton of a pyrrole is moderately acidic (pKa ≈ 17.5) and can be readily deprotonated by strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to form the pyrrolide anion.[1][10] While this is the desired first step for N-alkylation, several competing side reactions can occur with a brominated pyrrole.

Potential Side Reactions:

  • Reaction at the Aldehyde: The pyrrolide anion is a nucleophile and could potentially react with the aldehyde of another molecule, leading to oligomerization.

  • Halogen Dance: This is a base-induced migration of a halogen atom.[11][12][13][14] In your case, a strong base like LDA could deprotonate the C5 position. This can lead to an equilibrium where the bromide and lithium ions swap positions, potentially leading to isomers like 4-bromo- or 5-bromopyrrole carbaldehyde derivatives after quenching.

Deprotonation and Potential Side Reactions

start This compound + Strong Base (e.g., NaH, LDA) deprotonation N-Deprotonation (Forms Pyrrolide Anion) start->deprotonation side_reaction1 Side Reaction: Halogen Dance (esp. with LDA) start->side_reaction1 side_reaction2 Side Reaction: Attack on Aldehyde deprotonation->side_reaction2 desired_path Desired Pathway: N-Alkylation / Acylation deprotonation->desired_path

Caption: Pathways following base treatment of the pyrrole.

Q2: What are the recommended basic conditions for reactions involving this compound?

A2: The optimal base depends on the desired transformation. The goal is to use a base strong enough to achieve the desired reaction but mild enough to avoid side reactions.

Reaction TypeRecommended BasesConditions / Rationale
N-Alkylation K₂CO₃, Cs₂CO₃Milder inorganic bases are often sufficient for N-alkylation, especially with reactive alkylating agents (e.g., benzyl bromide, methyl iodide) in a polar aprotic solvent like DMF or acetonitrile. They are less likely to induce a halogen dance.
Wittig Reaction NaH, KHMDSFor deprotonating the phosphonium salt. Add the base to the phosphonium salt first to form the ylide, then add the pyrrole aldehyde at a low temperature to minimize base-mediated decomposition.
Aldol Condensation NaOH, KOH (catalytic)Use catalytic amounts of aqueous base at room temperature or below. Strong, stoichiometric bases can lead to decomposition.
Metalation n-BuLi, LDAUse with extreme caution. These are very strong bases that can induce the halogen dance.[11][12] If C-H lithiation is required, careful temperature control (-78 °C) and specific directing groups are often necessary to control regioselectivity.
Q3: My compound streaks badly during silica gel chromatography, and I'm losing a significant amount of material. Is this a stability issue?

A3: Yes, this is a common problem. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). When your electron-rich pyrrole derivative is loaded onto the column, it can stick to these acidic sites, leading to streaking, poor separation, and on-column decomposition or polymerization.

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. Mix thoroughly and then pack the column. The amine base will neutralize the acidic sites.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.

  • Reverse-Phase Chromatography: If your compound is sufficiently nonpolar, C18 reverse-phase chromatography using acetonitrile/water or methanol/water mobile phases is an excellent alternative that avoids the issue of acidic silica.

Protocol: General pH Stability Screening

This protocol provides a framework to quickly assess the stability of this compound to a specific acidic or basic reagent.

Objective: To determine if the compound degrades in the presence of a chosen acid or base under mock reaction conditions.

Methodology:

  • Preparation: Prepare three small vials.

    • Vial A (Control): Dissolve ~2 mg of this compound in 0.5 mL of your reaction solvent (e.g., THF, CH₂Cl₂).

    • Vial B (Test Condition): Dissolve ~2 mg of the pyrrole in 0.5 mL of the same solvent. Add the same amount of acid or base you plan to use in your full-scale reaction.

    • Vial C (Reference): Contains only the starting material for TLC comparison.

  • Monitoring:

    • Stir both Vial A and Vial B at your intended reaction temperature (e.g., room temperature).

    • After 15 minutes, 1 hour, and 4 hours, spot a small aliquot from each vial onto a single TLC plate.

  • Analysis:

    • Develop the TLC plate and visualize under UV light and/or with a stain (e.g., potassium permanganate).

    • Stable: The spot from Vial B should look identical to the spot from Vial A (control) at all time points.

    • Unstable: In Vial B, you will observe the disappearance of the starting material spot and the appearance of new spots (degradation products) or dark, immobile material at the baseline (polymerization).

References

  • Wikipedia. Pyrrole. [Link]

  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. [Link]

  • Umemoto, K., et al. (2023). Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Chemical Communications. [Link]

  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. RSC Publishing. [Link]

  • Quora. Why is the reaction of pyrrole difficult with acid? [Link]

  • YouTube. Pyrrole: Acid/Base Reactions. [Link]

  • Gilchrist, T. L. (1997). Recent Advances in the Chemistry of Pyrrole. Chemical Reviews. [Link]

  • Banh, J. S., et al. (2020). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]

  • ResearchGate. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. [Link]

  • Eduncle. Why pyrrole is acidic like phenol? [Link]

  • Kobe University Repository. Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums. [Link]

  • Vedantu. Pyrrole: Structure, Properties, Synthesis & Applications. [Link]

  • Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • ResearchGate. Reaction pathways A and B for the halogen dance reaction of 2,5-dibromopyrrole. [Link]

  • ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). [Link]

  • StudySmarter. Pyrrole: Structure, Acidity & Synthesis. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyrrole, 99%. [Link]

  • MBB College. Reactions of Pyrrole. [Link]

  • Institute of Metal Physics. Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. [Link]

  • AK Lectures. Base Reaction with Pyrrole. [Link]

  • MBB College. Reactions of Pyrrole. [Link]

  • ResearchGate. (PDF) On the reactivity of bromoperoxidase I (Ascophyllum nodosum) in buffered organic media: Formation of carbon bromine bonds. [Link]

  • ResearchGate. Recent Progress on the Halogen Dance Reaction on Heterocycles. [Link]

  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO₂ Fixation. [Link]

  • ResearchGate. Long-range halogen dance reaction. [Link]

  • CDN. pyrrole-MSDS.pdf. [Link]

  • NIH. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. [Link]

  • ACS Publications. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr₃). [Link]

  • arXiv. Study of Proton Transfer Reaction Dynamics in Pyrrole 2-Carboxyldehyde. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Semantic Scholar. Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations. [Link]

  • RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

Sources

Technical Support Center: Storage and Handling of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for the proper storage and handling of 3-Bromo-1H-pyrrole-2-carbaldehyde to mitigate decomposition and ensure experimental success.

Introduction

This compound is a valuable reagent in organic synthesis. However, its utility is often compromised by its susceptibility to degradation. This technical support center provides a question-and-answer-based format to address common challenges, offering troubleshooting advice and frequently asked questions to preserve the integrity of this compound.

Troubleshooting Guide: Identifying and Preventing Decomposition

This section addresses specific issues that may arise during the storage and application of this compound.

Question 1: My solid this compound has developed a brownish or purplish tint from its original off-white color. What does this indicate, and can I still use it?

Answer:

A color change is a primary visual indicator of decomposition. This discoloration is likely due to oxidation and polymerization of the pyrrole ring, a common degradation pathway for many pyrrole derivatives.[1]

Causality: The electron-rich nature of the pyrrole ring makes it prone to oxidation.[1] Factors such as exposure to air (oxygen), light, and trace amounts of acid or base can catalyze this degradation, leading to the formation of colored polymeric byproducts.

Usability: The suitability of the discolored reagent is contingent on the extent of decomposition and the sensitivity of your reaction. For many synthetic applications, even minor impurities can result in unwanted side reactions, diminished yields, and complicated purification steps. It is strongly recommended to verify the purity of the compound using analytical methods like NMR or LC-MS before use. If significant degradation is apparent, purification (e.g., via recrystallization or column chromatography) or starting with a fresh batch is advisable.

Question 2: I'm experiencing significantly lower than expected yields in my reaction with this compound. Could this be linked to how it was stored?

Answer:

Yes, improper storage is a very likely cause. The decomposition of this compound reduces the concentration of the active starting material, which directly impacts reaction yields. Furthermore, the resulting impurities can interfere with the reaction by consuming reagents, deactivating catalysts, or promoting the formation of undesired side products.

To systematically address this issue, consider the following workflow:

Caption: A workflow for troubleshooting low reaction yields.

Question 3: What are the ideal conditions for the long-term storage of this compound?

Answer:

The long-term stability of this compound is highly dependent on its storage environment. To minimize decomposition, the following conditions are recommended.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Slows the rate of chemical degradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative decomposition by displacing air and moisture.[1][2]
Light Amber vial or stored in darknessProtects against light-catalyzed degradation.[1]
Moisture Desiccated environmentMinimizes hydrolysis and other moisture-driven decomposition.

Protocol for Long-Term Storage:

  • Aliquotting: Upon receipt, divide the bulk compound into smaller, single-use vials to minimize repeated exposure of the main stock to ambient conditions.

  • Inerting: In a glove box or using a Schlenk line, backfill the vials with a dry, inert gas such as argon or nitrogen.[2]

  • Sealing: Securely cap the vials with chemically resistant liners (e.g., PTFE). For added protection, wrap the caps with Parafilm.

  • Secondary Containment: Place the sealed vials in a larger, clearly labeled container that includes a desiccant.

  • Storage: Store the container in a freezer at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the most likely decomposition pathway for this compound?

While the specific decomposition mechanism may be complex, a primary pathway is likely acid- or light-catalyzed polymerization. Pyrroles are known to polymerize under acidic conditions, and this can be exacerbated by the presence of the aldehyde group. Oxidation, which leads to the formation of colored oligomers, is also a significant degradation route.[1]

DecompositionPathway A This compound (Stable) B Initiators (Light, Air, Moisture, Acid/Base) A->B Exposure C Reactive Intermediates B->C Catalysis D Decomposition Products (Polymeric & Oxidized Species) C->D Polymerization/ Oxidation

Caption: A generalized pathway for the decomposition of this compound.

Q2: Is it safe to handle this compound on an open laboratory bench?

For tasks such as weighing and preparing solutions, it is crucial to work efficiently and minimize the compound's exposure to the atmosphere. Ideally, these manipulations should be carried out in a glove box or under a continuous stream of inert gas.[3][4] If a glove box is not available, weigh the necessary amount and promptly recap the container, purging the headspace with an inert gas before returning it to cold storage.

Q3: Which solvents are suitable for dissolving this compound?

Commonly used solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It is imperative to use anhydrous solvents to prevent hydrolysis. If solutions are to be stored, they must be kept under an inert atmosphere and at low temperatures, as decomposition can be more rapid in solution.

Q4: Are there any significant chemical incompatibilities to be aware of?

Avoid strong oxidizing agents, strong acids, and strong bases, as they can significantly accelerate the degradation of the pyrrole ring. Also, be cautious with reactive nucleophiles that may interact with the aldehyde group. For a detailed list of incompatible materials, always refer to the Safety Data Sheet (SDS).

References

  • Alfa Aesar. (2025, September 7). 1H-Pyrrole-2-carboxaldehyde - Safety Data Sheet. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • ResearchGate. Pyrrole and Pyrrole Derivatives. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Wikipedia. Pyrrole. Retrieved from [Link]

Sources

Technical Support Center: NMR Analysis of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Bromo-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Introduction: The Challenge of Purity in Pyrrole Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often achieved through the Vilsmeier-Haack formylation of 3-bromopyrrole, can lead to a range of impurities.[1] These impurities can arise from unreacted starting materials, side reactions, or residual reagents, and their presence can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final products. Accurate identification and quantification of these impurities by NMR are therefore critical for quality control and process optimization.

Troubleshooting Guide: Identifying Impurities in your NMR Spectrum

This section addresses common issues encountered during the NMR analysis of this compound and provides a systematic approach to impurity identification.

Question 1: I see unexpected signals in the aromatic region of my ¹H NMR spectrum. What could they be?

Unidentified signals in the aromatic region often point to the presence of isomeric byproducts or unreacted starting materials. The Vilsmeier-Haack reaction, while generally regioselective, can sometimes yield a mixture of isomers, especially with substituted pyrroles.[2][3]

Possible Impurities and Their Expected ¹H NMR Signatures:

CompoundKey ¹H NMR Signals (in CDCl₃, estimated ppm)Rationale
This compound (Product) ~9.5 (s, 1H, CHO), ~7.2 (d, 1H), ~6.4 (d, 1H), ~9.0 (br s, 1H, NH)The aldehyde proton is significantly downfield. The two pyrrole protons will appear as doublets.
3-Bromopyrrole (Starting Material) ~6.8 (t, 1H), ~6.6 (m, 1H), ~6.2 (m, 1H), ~8.1 (br s, 1H, NH)Absence of the aldehyde signal and a different splitting pattern for the pyrrole protons.
4-Bromo-1H-pyrrole-2-carbaldehyde (Isomer) ~9.4 (s, 1H, CHO), ~7.0 (d, 1H), ~6.9 (d, 1H), ~9.1 (br s, 1H, NH)The chemical shifts of the pyrrole protons will differ from the 3-bromo isomer due to the different substitution pattern.
5-Bromo-1H-pyrrole-2-carbaldehyde (Isomer) ~9.3 (s, 1H, CHO), ~6.8 (d, 1H), ~6.3 (d, 1H), ~9.2 (br s, 1H, NH)The coupling constants between the pyrrole protons will be different compared to the 3-bromo and 4-bromo isomers.
Dibrominated Pyrrole Carbaldehydes Fewer aromatic signals, potentially singlets depending on the substitution pattern.Over-bromination can lead to species like 3,5-dibromo-1H-pyrrole-2-carbaldehyde.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aromatic impurities.

Question 2: My NMR spectrum shows broad signals and poor resolution. What is the cause?

Poor spectral resolution can be due to several factors, including sample preparation, instrument parameters, and the inherent properties of the compound.

Potential Causes and Solutions:

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Solution: Treat the sample with a chelating agent like EDTA or pass it through a small plug of silica gel.

  • Sample Concentration: A highly concentrated sample can lead to viscosity-related broadening.

    • Solution: Dilute the sample. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient.

  • Incomplete Dissolution: Solid particles in the NMR tube will degrade the magnetic field homogeneity.

    • Solution: Ensure the sample is fully dissolved. Gentle warming or sonication may help. Filter the solution if necessary.

  • Instrumental Factors: Poor shimming of the magnetic field is a common cause of broad peaks.

    • Solution: Re-shim the spectrometer, particularly the Z1 and Z2 shims, until the lock signal is optimized and the peaks of a standard sample (like TMS) are sharp.

Question 3: I observe signals that do not correspond to my product or known byproducts. What are they?

These signals could be from residual solvents or reagents used in the synthesis and workup.

Common Reagent-Related Impurities:

Impurity¹H NMR Signals (in CDCl₃, ppm)[4][5][6][7]¹³C NMR Signals (in CDCl₃, ppm)Notes
N,N-Dimethylformamide (DMF) ~8.02 (s, 1H), ~2.96 (s, 3H), ~2.88 (s, 3H)~162.5, ~36.2, ~31.0The two methyl groups may appear as a single broad peak at room temperature due to restricted rotation around the C-N bond.
Phosphoric Acid (from POCl₃ hydrolysis) Broad, exchangeable proton, highly variable chemical shift.-Can be identified by a characteristic signal in ³¹P NMR.[8][9][10]
Triethylamine ~2.5 (q, 6H), ~1.0 (t, 9H)~46.9, ~8.7Often used as a base during workup.
Ethyl Acetate ~4.12 (q, 2H), ~2.05 (s, 3H), ~1.26 (t, 3H)~171.1, ~60.3, ~21.0, ~14.2A common extraction solvent.
Dichloromethane ~5.30 (s, 2H)~53.8A common reaction and extraction solvent.

Identification Strategy:

  • Consult Solvent Impurity Tables: Compare the chemical shifts of the unknown signals with published data for common laboratory solvents.[4][5][6][7]

  • Spiking Experiment: Add a small amount of the suspected impurity to your NMR sample. If the signal intensity of the unknown peak increases, its identity is confirmed.

  • Heteronuclear NMR: If phosphorus-containing impurities are suspected from the use of POCl₃, a ³¹P NMR spectrum should be acquired. The hydrolysis of POCl₃ can lead to various phosphate species with distinct ³¹P chemical shifts.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H and ¹³C NMR data for pure this compound?

While a definitive, published spectrum with full assignment can be elusive, based on data from analogous compounds, the following are the expected chemical shifts in CDCl₃:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.5 (s, 1H, -CHO)

    • δ ~9.0 (br s, 1H, N-H)

    • δ ~7.2 (d, J ≈ 3.2 Hz, 1H, H5)

    • δ ~6.4 (d, J ≈ 3.2 Hz, 1H, H4)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~179.0 (C=O)

    • δ ~132.0 (C2)

    • δ ~128.0 (C5)

    • δ ~115.0 (C4)

    • δ ~105.0 (C3-Br)

Q2: How can I use 2D NMR to confirm the structure of my product and identify impurities?

2D NMR techniques are invaluable for unambiguous structure elucidation.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. For the desired product, a cross-peak between the H4 and H5 protons would be expected. This can help distinguish it from isomers where the coupling patterns would differ.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This is essential for assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. For example, the aldehyde proton should show a correlation to the C2 and C3 carbons, confirming the position of the formyl group.

Q3: My product appears to be unstable in the NMR solvent. What can I do?

This compound, like many pyrrole aldehydes, can be sensitive to light, air, and acidic conditions.

  • Use a Freshly Prepared Sample: Degradation can occur over time.

  • Choose an Appropriate Solvent: If degradation is observed in CDCl₃ (which can be slightly acidic), consider using a more inert solvent like acetone-d₆ or benzene-d₆.

  • Minimize Exposure to Light and Air: Prepare the sample quickly and, if necessary, use a degassed solvent and store the NMR tube in the dark.

  • Low-Temperature NMR: If the compound is thermally unstable, acquiring the spectrum at a lower temperature can slow down degradation processes.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, brief sonication can be used.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the desired NMR spectra.

Protocol 2: NMR Data Acquisition Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: zg30 (or equivalent)

    • Number of Scans: 16-64 (adjust for desired signal-to-noise)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): ~4 seconds

    • Spectral Width (sw): 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (or equivalent with proton decoupling)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): ~1 second

    • Spectral Width (sw): 220 ppm

  • ³¹P NMR (if needed):

    • Pulse Program: zgpg30 (with proton decoupling)

    • Number of Scans: 128

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width (sw): 200 ppm

    • Reference: 85% H₃PO₄ (external)

Visualization of Impurity Identification Logic

Caption: Relationship between the target product and potential impurities.

References

  • Achmatowicz, M. M., Thiel, O. R., Colyer, J. T., Hu, J., Elipe, M. V. S., Tomaskevitch, J., Tedrow, J. S., & Larsen, R. D. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500. [Link]

  • Achmatowicz, M. M., et al. (2010). Supporting Information for Hydrolysis of Phosphoryl Trichloride (POCl3). AWS. [Link]

  • ResearchGate. (n.d.). ³¹P NMR spectra of the reaction mixtures obtained during the two-step synthesis. [Link]

  • RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

  • PubChem. (n.d.). Phosphorus oxychloride. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

  • Amigues, E., Hardacre, C., Keane, G., Migaud, M., & O'Neill, M. (2005). Ionic Liquids – Media for Unique Phosphorus Chemistry. Chemical Communications, (29), 3682-3684. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wilmad-LabGlass. (n.d.). Deuterated NMR Solvents Handy Reference Data. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1973). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]

  • Gauze, G. F., Basso, E. A., Campos, M. G., Rittner, R., & Abraham, R. J. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]

  • ResearchGate. (n.d.). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

  • PubChem. (n.d.). 2-Bromo-1H-indole-3-carboxaldehyde. [Link]

  • ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3...). [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. [Link]

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Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Bromopyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving bromopyrrole substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these powerful yet sensitive transformations. The unique electronic properties of the pyrrole ring and the coordinating ability of the nitrogen atom present specific hurdles that can lead to catalyst deactivation and low reaction yields.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve your synthetic goals.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is sluggish or has stalled completely. What are the potential causes and how can I fix it?

A stalled reaction is a common issue and can often be traced back to the deactivation of the active Pd(0) catalytic species. Several factors can contribute to this:

  • Catalyst Poisoning by the Pyrrole Nitrogen: The lone pair of electrons on the pyrrole nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and inhibiting its activity.[2] This is a particularly prevalent issue with N-H pyrroles.

    • Solution: Protecting the pyrrole nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) can sterically hinder this coordination and significantly improve reaction outcomes.[1][3]

  • Incomplete Pre-catalyst Reduction: Many common protocols use Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[4][5] If this reduction is inefficient, the catalytic cycle will not initiate properly.

    • Solution: Consider using a pre-formed, air-stable Pd(0) catalyst such as Pd(PPh₃)₄ or a modern pre-catalyst like a Buchwald palladacycle, which are designed for clean and efficient generation of the active catalyst.[1][4]

  • Ligand Oxidation or Degradation: Phosphine ligands, which are essential for stabilizing the palladium catalyst, are susceptible to oxidation by trace amounts of oxygen.[4] This renders them unable to coordinate to the palladium, leading to catalyst decomposition.

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1] Always handle ligands and catalysts under an inert atmosphere.

  • Presence of Impurities: Impurities in your bromopyrrole starting material, solvents, or other reagents can interfere with the catalytic cycle.[2] Water, in particular, can be detrimental in certain systems.

    • Solution: Use high-purity, anhydrous solvents and ensure your bromopyrrole substrate is pure. Recrystallization or column chromatography of the starting material may be necessary.

Q2: I'm observing a significant amount of a debrominated pyrrole byproduct. What's causing this and how can I prevent it?

The formation of a debrominated pyrrole is a known side reaction, particularly in Suzuki-Miyaura couplings of unprotected bromopyrroles.[1][3] This occurs when the bromopyrrole reacts with a palladium-hydride species present in the catalytic cycle, replacing the bromine with a hydrogen atom.[1]

Strategies to Minimize Debromination:

StrategyRationale
N-Protection Protecting the pyrrole nitrogen (e.g., with Boc or SEM) is the most effective way to suppress debromination.[1][3]
Choice of Base The choice of base can influence the formation of palladium-hydride species. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help identify conditions that minimize this side reaction.
Solvent System The solvent can also play a role. Experimenting with different solvent systems, such as dioxane/water or toluene/water, may be beneficial.[1]
Boronic Acid Quality Ensure the boronic acid is of high quality, as impurities or degradation products can sometimes contribute to side reactions.
Q3: My reaction mixture has turned black and a precipitate has formed. What does this signify and what can be done?

The appearance of a black precipitate is a strong indication of catalyst decomposition into palladium black.[4] This is an agglomerated, inactive form of palladium metal and is a common deactivation pathway.[4][6]

Causes and Prevention of Palladium Black Formation:

  • Ligand Dissociation: The primary cause is the loss of the stabilizing phosphine ligand from the palladium center, leading to the aggregation of "naked" Pd(0) atoms.[4]

    • Solution: The choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are designed to strongly coordinate to the palladium and prevent dissociation.[7][8] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can also help, but a large excess can sometimes inhibit the reaction.[4]

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of catalyst decomposition.[4]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. It may be beneficial to screen a range of temperatures to find the optimal balance.

  • Suboptimal Ligand Choice: Ligands that are not sufficiently sterically demanding or electron-rich may not effectively stabilize the palladium catalyst.[2][7]

    • Solution: Consult the literature for ligand systems that have been successfully applied to similar bromopyrrole or other electron-rich N-heterocyclic substrates. Buchwald and Hartwig have developed a wide array of powerful ligands for these types of transformations.[8][9]

Q4: I'm seeing significant homocoupling of my boronic acid (in a Suzuki reaction) or my amine/alkyne (in Buchwald-Hartwig/Sonogashira reactions). How can I minimize these side reactions?

Homocoupling side products are common in cross-coupling reactions and can arise from several factors:

  • Presence of Oxygen (Suzuki): In Suzuki-Miyaura couplings, oxygen can promote the homocoupling of the boronic acid.[1]

    • Solution: Rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction are crucial.[1]

  • Copper Co-catalyst (Sonogashira): In traditional Sonogashira couplings, the copper co-catalyst (typically CuI) is responsible for the homocoupling of the terminal alkyne (Glaser coupling).[10]

    • Solution: Consider using a copper-free Sonogashira protocol.[10] Alternatively, running the reaction under strictly anaerobic conditions and slowly adding the alkyne can help minimize this side reaction.[10]

  • Suboptimal Reaction Conditions (General): In general, incorrect stoichiometry, a partially deactivated catalyst, or an inappropriate choice of base can lead to an increase in homocoupling products.

    • Solution: Carefully control the stoichiometry of your reagents. A slight excess of the boronic acid or other coupling partner is often used.[1] Re-evaluate your choice of catalyst, ligand, and base.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand system is generally best for reactions with bromopyrroles?

A: There is no single "best" system, as the optimal choice will depend on the specific substrates and reaction type (e.g., Suzuki, Buchwald-Hartwig, Heck). However, for challenging substrates like bromopyrroles, catalyst systems employing sterically bulky, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) often provide excellent results.[7][8] These ligands are designed to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination, while minimizing catalyst deactivation.[7] For Suzuki couplings, Pd(dppf)Cl₂ has also been shown to be effective.[10] It is always recommended to perform a small-scale screen of different catalyst/ligand combinations to identify the optimal conditions for your specific reaction.

Q: How critical is the choice of base, and what are some good starting points?

A: The base plays a crucial role in the catalytic cycle, and its choice can significantly impact reaction efficiency and catalyst stability.[2] A base that is too weak may not be effective, while a very strong base could be incompatible with other functional groups on your substrates.[2] For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[10]

Q: Do I really need to protect the pyrrole nitrogen?

A: While not always strictly necessary, protecting the pyrrole nitrogen is highly recommended, especially when troubleshooting a problematic reaction.[1][3] N-protection can prevent catalyst poisoning by the pyrrole nitrogen, suppress debromination side reactions, and avoid competitive N-arylation.[1][2][3][10] Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are often effective.[1][3]

Q: How can I be sure my reagents and solvents are pure and dry enough?

A: The purity of all reaction components is paramount for successful palladium catalysis.

  • Solvents: Use anhydrous solvents from a reliable supplier, preferably from a freshly opened bottle or dried using a solvent purification system.

  • Reagents: Ensure your bromopyrrole and coupling partner are of high purity. If in doubt, purify them by recrystallization or chromatography before use.

  • Atmosphere: Always conduct reactions under a positive pressure of an inert gas like argon or nitrogen to exclude oxygen and moisture.[1][2]

Visualizing Deactivation and Troubleshooting

A clear understanding of the catalytic cycle and potential pitfalls is essential for effective troubleshooting.

Palladium-Catalyzed Cross-Coupling Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Br (Bromopyrrole) Poisoning N-Coordination Poisoning Pd0->Poisoning Pyrrole Substrate Aggregation Aggregation (Palladium Black) Pd0->Aggregation Ligand Dissociation LigandOx Ligand Oxidation Pd0->LigandOx O₂/Impurities PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-[M] PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Reforms Catalyst Product Product R-R' RedElim->Product

Caption: The catalytic cycle and common deactivation pathways.

General Troubleshooting Workflow for a Stalled Reaction

G Start Reaction Stalled or Low Yield Check_Setup Verify Inert Atmosphere & Reagent Purity Start->Check_Setup Protect_N Protect Pyrrole Nitrogen (e.g., Boc, SEM) Check_Setup->Protect_N Issue Persists Screen_Catalyst Try Pre-activated Pd(0) or Modern Pre-catalyst Protect_N->Screen_Catalyst Screen_Ligand Screen Bulky, Electron-Rich Phosphine Ligands Screen_Base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) Screen_Ligand->Screen_Base Screen_Catalyst->Screen_Ligand Screen_Solvent Vary Solvent System (e.g., Dioxane, Toluene) Screen_Base->Screen_Solvent Optimize_Temp Optimize Reaction Temperature Screen_Solvent->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting problematic reactions.

References

  • Developing Ligands for Palladium(II)
  • Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles. BenchChem.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Technical Support Center: Catalyst Deactivation in Phosphon
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. PubMed.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-1H-pyrrole. BenchChem.
  • Poisoning and deactivation of palladium c
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • How can I solve my problem with Suzuki coupling?.
  • Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Poisoning and deactivation of palladium catalysts | Request PDF.
  • Help needed with unreproducible Suzuki coupling. Reddit.

Sources

Technical Support Center: Regioselective Bromination of Pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming challenges in the regioselective bromination of pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole chemistry. Here, we address common experimental issues with in-depth, scientifically grounded solutions and protocols.

Introduction: The Challenge of Selectivity

Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution.[1][2] This inherent reactivity, while advantageous, often leads to a lack of regioselectivity and the formation of multiple brominated products.[1][3] The presence of the electron-withdrawing carbaldehyde group at the C2 position further complicates the reaction, influencing the position of electrophilic attack. Electrophilic substitution on the pyrrole ring typically favors the C2 and C5 positions due to the superior resonance stabilization of the resulting intermediate carbocation.[1][2] However, with the C2 position occupied, bromination can occur at the C4 or C5 positions, often yielding a mixture of isomers.[4]

This guide provides troubleshooting advice and optimized protocols to help you achieve high regioselectivity in your bromination reactions of pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the bromination of pyrrole-2-carbaldehyde.

Question 1: My reaction is producing a mixture of 4-bromo and 5-bromo isomers. How can I improve selectivity for a single product?

Answer:

Achieving high regioselectivity between the C4 and C5 positions is a common challenge. The outcome is highly dependent on the reaction conditions, particularly the choice of brominating agent and solvent. The electron-withdrawing nature of the C2-carbaldehyde group deactivates the adjacent C3 and C5 positions to some extent, but the C5 position remains susceptible to attack.

Root Causes & Solutions:

  • Harsh Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to poor selectivity and over-bromination.[1]

    • Solution: Switch to a milder brominating agent such as N-Bromosuccinimide (NBS).[1][5] NBS is known to favor C4-bromination of pyrroles with electron-withdrawing groups at C2 when used in solvents like THF.[1] Tetrabutylammonium tribromide (TBABr₃) is another mild alternative that can offer controlled bromination.[1][6]

  • Solvent Effects: The solvent can significantly influence the regiochemical outcome of the reaction.[7][8]

    • Solution for 4-Bromination: Tetrahydrofuran (THF) is often the solvent of choice for selective C4-bromination using NBS.[1][5]

    • Solution for 5-Bromination: While less common for the carbaldehyde, protection of the pyrrole nitrogen can alter the electronic properties and favor C5-bromination. Additionally, specific reagent systems, like those involving N-bromosuccinimide in conjunction with certain catalysts, have been developed for selective C5-bromination of other C2-substituted pyrroles.[9]

  • Temperature Control: Higher temperatures can lead to increased reactivity and decreased selectivity.[1]

    • Solution: Perform the reaction at low temperatures, typically ranging from -78 °C to 0 °C.[1][5] Slow, dropwise addition of the brominating agent at these low temperatures helps to maintain a low concentration of the electrophile, further enhancing selectivity.[1]

Question 2: I am observing significant amounts of di- and poly-brominated products. What is causing this and how can I prevent it?

Answer:

The high electron density of the pyrrole ring makes it prone to over-bromination, especially with highly reactive brominating agents or an excess of the reagent.[1][2]

Troubleshooting Workflow for Polybromination:

start Polybromination Observed q1 Are you using Br₂? start->q1 s1 Switch to NBS or TBABr₃ q1->s1 Yes q2 Is the stoichiometry > 1 equivalent? q1->q2 No s1->q2 s2 Use ≤ 1 equivalent of brominating agent. Add dropwise. q2->s2 Yes q3 Is the reaction temperature above 0°C? q2->q3 No s2->q3 s3 Lower temperature to -78°C to 0°C. q3->s3 Yes end Selective Monobromination Achieved q3->end No s3->end

Caption: Troubleshooting workflow for polybromination.

Detailed Solutions:

  • Reagent Stoichiometry: Using more than one equivalent of the brominating agent is a direct cause of polybromination.

    • Action: Carefully control the stoichiometry, using no more than one equivalent of the brominating agent.[1] Adding the reagent slowly and in portions can also help maintain a low concentration throughout the reaction.[1]

  • Reaction Temperature: As mentioned, higher temperatures increase the reaction rate and can lead to multiple additions.

    • Action: Conduct the reaction at low temperatures, such as -78 °C.[1][5]

  • Choice of Brominating Agent: Highly reactive agents like Br₂ are more likely to cause over-bromination.[1]

    • Action: Employ milder reagents like NBS or TBABr₃.[1]

Question 3: My reaction yields are very low, and a lot of starting material remains. What could be the issue?

Answer:

Low yields with unreacted starting material can stem from several factors, including reagent quality, solvent purity, and reaction conditions.

Potential Causes and Solutions:

  • Impure or Decomposed NBS: N-Bromosuccinimide can degrade over time, especially if not stored properly. A yellow or brownish color indicates decomposition.

    • Solution: Recrystallize NBS from water before use to ensure high purity.[1] Freshly recrystallized NBS should be a white crystalline solid.[1]

  • Solvent Impurities: Trace impurities in the solvent can react with and consume the brominating agent.

    • Solution: Use anhydrous, high-purity solvents. For instance, if using THF, ensure it is freshly distilled or from a sealed bottle.

  • Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, consider allowing it to slowly warm to room temperature and stir for an additional period.[1]

Question 4: Can protecting the pyrrole nitrogen help control regioselectivity?

Answer:

Yes, N-protection is a valuable strategy in pyrrole chemistry.[10] Attaching an electron-withdrawing protecting group, such as a sulfonyl group, to the nitrogen atom can reduce the overall reactivity of the pyrrole ring.[10] This can help prevent over-bromination and, in some cases, alter the regiochemical outcome of the substitution. While various N-protecting groups are available, their impact on the C4 vs. C5 selectivity in the bromination of pyrrole-2-carbaldehyde would need to be empirically determined for your specific system.[10][11]

Optimized Experimental Protocols

The following protocols are provided as a starting point for achieving selective monobromination of pyrrole-2-carbaldehyde.

Protocol 1: Selective Synthesis of 4-Bromopyrrole-2-carbaldehyde

This protocol is optimized for the selective formation of the C4-bromo isomer using NBS in THF at low temperatures.[5]

Materials:

  • 1H-Pyrrole-2-carbaldehyde

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, allow it to warm slowly to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: Dilute the reaction mixture with a mixture of hexane and water. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The crude product can be recrystallized from n-hexane to yield 4-bromopyrrole-2-carbaldehyde as a pale pink solid.[5]

Expected Outcome:

This method has been reported to yield the desired 4-bromopyrrole-2-carbaldehyde in moderate to good yields (around 54-55%).[5]

Protocol 2: Bromination using DMSO/HBr System

This system offers a mild and highly selective method for the bromination of various pyrrole derivatives and other aromatic compounds.[12][13]

Materials:

  • Pyrrole-2-carbaldehyde

  • Dimethyl Sulfoxide (DMSO)

  • Hydrobromic Acid (HBr, 48% aqueous solution)

  • Sodium Hydroxide (NaOH) solution (4 M)

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask, mix the pyrrole-2-carbaldehyde (1.0 eq) and DMSO.

  • Reagent Addition: Add HBr (48% aqueous solution) (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Work-up: After completion, adjust the pH of the reaction mixture to 7-8 with a 4 M aqueous NaOH solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic extracts, dry over an appropriate drying agent, filter, and concentrate under reduced pressure to obtain the brominated product. Further purification can be achieved by column chromatography.

Note on Selectivity: The regioselectivity of this method for pyrrole-2-carbaldehyde specifically should be confirmed experimentally, as different substrates can exhibit different behaviors.

Summary of Reaction Conditions and Outcomes

The following table summarizes the influence of different reaction parameters on the outcome of the bromination of pyrrole-2-carbaldehyde.

Brominating AgentSolventTemperaturePrimary Product(s)Key Considerations
Br₂ VariousRoom Temp.Mixture of 4-bromo, 5-bromo, and poly-brominated productsLow selectivity, high reactivity.[1]
NBS THF-78 °CPredominantly 4-bromopyrrole-2-carbaldehydeGood selectivity for C4-bromination.[1][5]
TBABr₃ VariousControlledCan offer selective monobrominationMild and easy to handle.[1][6]
DMSO/HBr DMSORoom Temp.High yield of monobrominated productHigh selectivity reported for other pyrrole derivatives.[12][13]

Mechanistic Insights

The regioselectivity of the bromination of pyrrole-2-carbaldehyde is governed by the electronic effects of the substituent and the inherent reactivity of the pyrrole ring.

cluster_0 Electrophilic Attack cluster_1 Intermediate Carbocations cluster_2 Deprotonation pyrrole Pyrrole-2-carbaldehyde electrophile Br⁺ (from NBS, etc.) attack_c4 Attack at C4 electrophile->attack_c4 attack_c5 Attack at C5 electrophile->attack_c5 carbocation_c4 C4-Arenium Ion (More Stabilized) attack_c4->carbocation_c4 carbocation_c5 C5-Arenium Ion (Less Stabilized) attack_c5->carbocation_c5 product_c4 4-Bromopyrrole-2-carbaldehyde carbocation_c4->product_c4 product_c5 5-Bromopyrrole-2-carbaldehyde carbocation_c5->product_c5

Sources

Technical Support Center: Managing Homocoupling Byproducts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the formation of homocoupling byproducts in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their reactions, improve yields, and simplify purification. Here, we move beyond mere protocols to explain the underlying principles, offering a framework for rational troubleshooting and robust reaction design.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of homocoupling, providing the foundational knowledge needed to effectively troubleshoot and prevent this common side reaction.

Q1: What exactly is "homocoupling" in the context of cross-coupling reactions?

A1: Homocoupling is a competing side reaction where two identical coupling partners react with each other, rather than with their intended partner in the cross-coupling reaction.[1] This leads to the formation of symmetrical dimers. For instance, in a Suzuki reaction between an aryl halide (Ar-X) and a boronic acid (Ar'-B(OH)₂), the desired product is the unsymmetrical biaryl (Ar-Ar'). Homocoupling of the boronic acid would undesirably yield the symmetrical biaryl (Ar'-Ar').[2] This side reaction consumes valuable starting material, reduces the yield of the target molecule, and complicates purification due to the structural similarity between the desired product and the byproduct.[1]

Q2: What are the primary drivers of homocoupling across different palladium-catalyzed reactions?

A2: While specific mechanisms can vary, the two most common culprits are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3][4][5]

  • Oxygen: Oxygen is a notorious promoter of homocoupling.[6] It can oxidize the catalytically active Pd(0) species to Pd(II). This Pd(II) can then participate in a separate catalytic cycle that leads to the dimerization of the organometallic reagent (e.g., boronic acid).[1][3][7]

  • Palladium(II) Precatalysts: When using a Pd(II) salt like palladium acetate (Pd(OAc)₂), the precatalyst must be reduced in situ to the active Pd(0) state for the cross-coupling cycle to begin. This reduction can occur via the homocoupling of two molecules of the organometallic partner, generating the dimer byproduct as the Pd(II) is reduced to Pd(0).[4][5][7]

Q3: How does the homocoupling byproduct differ between Suzuki and Sonogashira couplings?

A3: The nature of the homocoupling byproduct is directly tied to the nucleophilic partner used in the reaction:

  • Suzuki-Miyaura Coupling: The typical byproduct is a symmetrical biaryl (R-R), formed from the dimerization of the organoboron reagent (e.g., R-B(OH)₂).[4]

  • Sonogashira Coupling: The common byproduct is a 1,3-diyne (R-C≡C-C≡C-R), which results from the oxidative homocoupling of the terminal alkyne (R-C≡C-H).[4] This specific side reaction, often promoted by the copper co-catalyst in the presence of oxygen, is known as Glaser or Hay coupling.[4][8][9]

Q4: Can the choice of ligand significantly impact the extent of homocoupling?

A4: Absolutely. Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the key steps of the desired cross-coupling cycle, particularly oxidative addition and reductive elimination.[3][5][10] By making the main catalytic pathway more kinetically favorable, these ligands help it to outcompete the undesired homocoupling pathway.[5]

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic, question-driven approach to diagnosing and resolving issues with excessive homocoupling in your experiments.

Issue 1: My reaction is producing a significant amount of a symmetrical dimer. What is the first and most critical parameter to check?

Answer: The most probable cause is the presence of oxygen in your reaction.[11][12][13] The rigorous exclusion of air is the single most important step to suppress homocoupling.[13]

  • Causality: Oxygen promotes the oxidation of the active Pd(0) catalyst to Pd(II) species, which are key intermediates in the homocoupling pathway.[1][3] Even trace amounts of dissolved oxygen can significantly impact the reaction's selectivity.[14]

  • Immediate Action: Implement a thorough deoxygenation protocol for all solvents and the reaction mixture before adding the palladium catalyst. A subsurface sparge with an inert gas (argon or nitrogen) for 15-30 minutes is highly effective.[3][11][13] For highly sensitive reactions, performing three to five freeze-pump-thaw cycles is the gold standard for removing dissolved gases.[3][5]

Issue 2: I've rigorously degassed my reaction, but homocoupling persists. My precatalyst is Pd(OAc)₂. Could this be the problem?

Answer: Yes, your choice of palladium source is the next most likely culprit. Standard Pd(II) salts like Pd(OAc)₂ or PdCl₂(dppf) require an in-situ reduction to Pd(0) to initiate the catalytic cycle. This reduction step can proceed via homocoupling of your nucleophile.[4][7]

  • Causality: The reaction between the Pd(II) precatalyst and the organoboron reagent can be a stoichiometric process that produces the homocoupled dimer and the active Pd(0) catalyst.[13]

  • Recommended Solutions:

    • Switch to a Pd(0) Source: Use a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for an in-situ reduction step that can generate byproducts.[5]

    • Use Modern Precatalysts: Employ advanced, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are specifically designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[7][12]

    • Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents).[5] This can help reduce the Pd(II) to Pd(0) without interfering with the main catalytic cycle, thereby suppressing the homocoupling pathway.[3][13][14]

Issue 3: I'm running a Sonogashira reaction and observing significant formation of a 1,3-diyne byproduct, even under an inert atmosphere. What's going on?

Answer: This is a classic case of Glaser coupling, a homocoupling of terminal alkynes. The primary promoter of this side reaction is the copper(I) co-catalyst, which is often used to increase reactivity.[8][9]

  • Causality: The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. In the presence of any residual oxidant (like trace oxygen), these copper acetylides can undergo oxidative dimerization to form the 1,3-diyne.[9][15]

  • Recommended Solutions:

    • Perform a Copper-Free Sonogashira: Numerous protocols have been developed that eliminate the need for the copper co-catalyst, thereby avoiding the Glaser coupling pathway entirely.[8] This is the most direct solution.

    • Use Hydrogen Gas: In some cases, running the reaction under an atmosphere of dilute hydrogen gas (mixed with nitrogen or argon) has been shown to drastically diminish the formation of homocoupling byproducts.[16][17][18]

Issue 4: My troubleshooting efforts have reduced but not eliminated homocoupling. What other reaction parameters can I optimize?

Answer: Fine-tuning other reaction conditions can further suppress homocoupling. Consider the following:

  • Base and Solvent: The choice of base and solvent can influence catalyst stability and the relative rates of cross-coupling versus homocoupling. Screening different combinations, such as using weaker bases (e.g., K₂CO₃, K₃PO₄) in aprotic solvents (e.g., Dioxane, Toluene), can be beneficial.[2][5][12]

  • Temperature: Elevated temperatures can sometimes accelerate side reactions.[19] Try lowering the reaction temperature to see if it improves the selectivity for the desired cross-coupled product.[2][12]

  • Reagent Stoichiometry and Addition:

    • Using a slight excess of the aryl halide (e.g., 1.0 vs 1.2 equivalents of the boronic acid) can sometimes help.[2]

    • Slowly adding the more reactive coupling partner (often the organometallic reagent) via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[14]

Data Summary Tables

Table 1: Common Palladium Sources and Their Relative Risk of Promoting Homocoupling

Palladium SourceOxidation StateHomocoupling RiskRationale
Pd(OAc)₂, PdCl₂Pd(II)HighRequires in-situ reduction, which can proceed via homocoupling.[7][13]
PdCl₂(dppf)Pd(II)Moderate to HighAlso requires in-situ reduction, a common pathway for this is homocoupling.[7]
Pd(PPh₃)₄, Pd₂(dba)₃Pd(0)LowAlready in the active oxidation state; no reductive homocoupling needed.[5]
Buchwald Precatalysts (G3, G4)Pd(II)Very LowDesigned for clean, intramolecular reductive elimination to generate Pd(0) efficiently.[7][12]
PEPPSI™ PrecatalystsPd(II)ModerateOften used with NHC ligands; the reduction to Pd(0) can still occur via homocoupling.[7]

Key Experimental Protocols

Protocol 1: Rigorous Deoxygenation of Reaction Mixture via Subsurface Sparging

This protocol is a highly effective method for removing dissolved oxygen prior to catalyst addition.

  • Assemble Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add all solid reagents (e.g., aryl halide, boronic acid, base).

  • Seal and Purge: Seal the flask with a septum and purge the headspace by evacuating and backfilling with an inert gas (argon or nitrogen) three times.

  • Add Solvent: Under a positive pressure of inert gas, add the solvent(s) via syringe.

  • Subsurface Sparge: Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the surface of the liquid. Insert a second, shorter needle through the septum to act as a vent.

  • Bubble Gas: Bubble the inert gas through the solution at a moderate rate for 15-30 minutes. You should see a steady stream of bubbles.

  • Final Purge: Remove the vent needle first, then the long sparging needle. The reaction is now ready for the addition of the catalyst.

Visualization of Reaction Pathways and Workflows

A clear understanding of the competing reaction pathways is essential for effective troubleshooting.

Catalytic Cycles: Cross-Coupling vs. Homocoupling

G Fig 1: Desired cross-coupling vs. oxygen-promoted homocoupling. cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 L₂Pd(0) OA Oxidative Addition (L₂Pd(II)(Ar)(X)) Pd0->OA Ar-X TM Transmetalation (L₂Pd(II)(Ar)(Ar')) OA->TM Ar'-M RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' Product RE->Product Pd0_side L₂Pd(0) PdII_side Pd(II) Species Pd0_side->PdII_side Oxidation O2 O₂ O2->PdII_side HC Homocoupling PdII_side->HC 2 Ar'-M HC->Pd0_side Byproduct Ar'-Ar' Byproduct HC->Byproduct G Fig 2: A logical workflow for diagnosing and solving high homocoupling issues. Start High Homocoupling Observed Q1 Is the reaction under a strictly inert atmosphere? Start->Q1 A1_No Action: Improve degassing. Use sparging or freeze-pump-thaw. Ensure positive inert gas pressure. Q1->A1_No No Q2 What is the Pd source? Q1->Q2 Yes A1_No->Q2 A2_PdII Using Pd(II)? Q2->A2_PdII A2_Action1 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). A2_PdII->A2_Action1 Yes A2_Action2 Action: Add a mild reducing agent (e.g., 1-2 eq. potassium formate). A2_PdII->A2_Action2 Yes (Alternative) Q3 Are reaction conditions (base, solvent, ligand) optimized? A2_PdII->Q3 No (using Pd(0)) A2_Action1->Q3 A2_Action2->Q3 A3_Action Action: Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems. Consider bulky, electron-rich ligands (e.g., SPhos). Q3->A3_Action No End Homocoupling Minimized Q3->End Yes A3_Action->End

Caption: Troubleshooting decision tree for homocoupling.

Purification Strategies for Removing Homocoupling Byproducts

Even with optimized reaction conditions, trace amounts of homocoupling byproducts may form. Their removal is critical, especially in pharmaceutical and materials science applications.

Q: My desired cross-coupled product and the homocoupled byproduct have very similar polarities, making column chromatography difficult. What are my options?

A: This is a common challenge. When chromatography is not effective, other physical separation techniques should be explored.

  • Recrystallization: This is the most powerful technique for purifying solid products if a suitable solvent system can be found. It relies on small differences in solubility between the product and the impurity. [20] * Strategy: Screen various solvents or solvent mixtures to find one in which your desired product has high solubility at high temperature and low solubility at low temperature, while the homocoupled byproduct remains in solution upon cooling.

  • Trituration: If the homocoupled byproduct is significantly more soluble in a particular solvent than your desired solid product, you can use trituration. This involves washing or suspending the crude solid material in this solvent to dissolve the impurity, followed by filtration to recover the purified product. [21]3. Preparative HPLC: For high-value materials where other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers superior separation power, albeit at a higher cost and lower throughput.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Miller, K. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Bio-Rad. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available from: [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • National Institutes of Health. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Available from: [Link]

  • ResearchGate. Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. Available from: [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]

  • Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available from: [Link]

  • Reddit. Troubleshooeting homocoupling : r/Chempros. Available from: [Link]

  • MDPI. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Available from: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. Available from: [Link]

  • University of California, Irvine. Cross-Coupling Chemistry. Available from: [Link]

  • MDPI. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Available from: [Link]

  • PubMed Central. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Available from: [Link]

  • ACS Publications. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations | ACS Organic & Inorganic Au. Available from: [Link]

  • MDPI. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available from: [Link]

  • Wikipedia. List of purification methods in chemistry. Available from: [Link]

  • ResearchGate. Temperature effect on coupling reaction. | Download Scientific Diagram. Available from: [Link]

  • Elara Engineering. Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

  • Chemistry LibreTexts. 3.3B: General Procedures for Removing Impurities. Available from: [Link]

  • University of Rochester. How To Run A Reaction: Purification. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 3-Bromo-1H-pyrrole-2-carbaldehyde, a crucial building block in the development of various pharmaceutical compounds. As Senior Application Scientists, we provide not just protocols but the underlying scientific principles to empower you to troubleshoot and optimize this synthesis at scale.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, 3-bromopyrrole. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] While effective at the lab scale, scaling up this process presents a unique set of challenges that require careful consideration of reaction conditions, reagent handling, and purification strategies.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the scale-up of the this compound synthesis.

Q1: My reaction yield is consistently low, even with extended reaction times. What are the likely causes and how can I improve it?

A1: Low yields in a scaled-up Vilsmeier-Haack reaction can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and crucial for generating the active formylating agent.[4]

    • Troubleshooting:

      • Temperature Control: Ensure the initial mixing of DMF and POCl₃ is performed at a low temperature (typically 0-5 °C) to control the exotherm and prevent reagent degradation.

      • Reagent Quality: Use high-purity, anhydrous DMF and fresh POCl₃. Moisture will quench the Vilsmeier reagent.

      • Order of Addition: Add POCl₃ dropwise to DMF with vigorous stirring to ensure homogenous mixing and controlled reaction.

  • Inefficient Electrophilic Aromatic Substitution: The formylation of 3-bromopyrrole is an electrophilic aromatic substitution. The electron-withdrawing nature of the bromine atom can deactivate the pyrrole ring slightly.

    • Troubleshooting:

      • Reaction Temperature: After the addition of 3-bromopyrrole, a gradual increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress using TLC or HPLC to determine the optimal temperature profile.

      • Stoichiometry: While a 1:1 stoichiometry of the Vilsmeier reagent to the pyrrole is theoretically sufficient, a slight excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents) can sometimes improve yields at scale.

  • Product Degradation during Work-up: The pyrrole ring and the aldehyde functionality can be sensitive to acidic conditions.

    • Troubleshooting:

      • Neutralization: During aqueous work-up, ensure that the acidic reaction mixture is neutralized carefully and promptly.[4] The use of a buffered solution or the slow addition of a base like sodium bicarbonate or sodium acetate is recommended.[4]

      • Temperature of Work-up: Perform the work-up at low temperatures to minimize potential side reactions.

Q2: I am observing significant amounts of a di-formylated or other side products in my crude reaction mixture. How can I improve the selectivity?

A2: The formation of side products is a common challenge when scaling up, often due to localized "hot spots" or prolonged reaction times.

  • Di-formylation: The pyrrole ring is susceptible to a second formylation, especially if there is an excess of the Vilsmeier reagent or if the reaction temperature is too high.

    • Troubleshooting:

      • Precise Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess may be beneficial for yield, but a large excess will promote di-formylation.

      • Temperature Management: Maintain a consistent and controlled temperature throughout the reaction. Hot spots can lead to over-reactivity.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of di-formylated products.

  • Polymerization/Decomposition: Pyrroles can be prone to polymerization under strongly acidic conditions.

    • Troubleshooting:

      • Controlled Addition: Add the 3-bromopyrrole to the Vilsmeier reagent at a controlled rate to avoid a large exotherm and localized high concentrations of acid.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

Q3: The purification of the crude product by column chromatography is difficult and not scalable. Are there alternative purification strategies?

A3: Relying solely on column chromatography for large-scale purification is often impractical and costly.

  • Crystallization: this compound is a solid. Developing a robust crystallization procedure is the most effective method for large-scale purification.

    • Troubleshooting and Optimization:

      • Solvent Screening: Experiment with various solvent systems (e.g., heptane/ethyl acetate, toluene, or isopropanol/water) to find conditions that provide good recovery and high purity.

      • Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization.

      • Controlled Cooling: A slow and controlled cooling profile during crystallization is crucial for forming pure, easily filterable crystals.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option for removing non-volatile impurities.[5]

  • Extraction: A well-designed liquid-liquid extraction sequence during the work-up can significantly reduce the impurity profile before the final purification step.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Vilsmeier-Haack reaction for the formylation of 3-bromopyrrole?

A: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a chloroiminium ion, which is the active electrophile.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde product.[2][3]

Q: What are the critical safety considerations when scaling up this synthesis?

A:

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the formylation reaction can be exothermic. Ensure adequate cooling capacity and a well-calibrated temperature monitoring system.

  • Reagent Handling: POCl₃ is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Quenching: The quenching of the reaction with water or a basic solution can be highly exothermic and may release HCl gas. Perform this step slowly and with efficient cooling and stirring.

Q: How can I effectively monitor the progress of the reaction?

A:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product and byproducts. This is highly recommended for process control during scale-up.

  • Gas Chromatography (GC): Can also be used if the components are sufficiently volatile and thermally stable.

Scalable Experimental Protocol

This protocol is designed for a 100g scale synthesis of this compound.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Inert atmosphere (Nitrogen or Argon)

  • 3-Bromopyrrole (100 g, 1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (150 mL, excess)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Vilsmeier Reagent Formation:

    • Set up the reactor under an inert atmosphere.

    • Charge the reactor with anhydrous DMF.

    • Cool the DMF to 0-5 °C using the circulator.

    • Slowly add POCl₃ (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Formylation Reaction:

    • Dissolve 3-bromopyrrole (1.0 eq) in a suitable solvent like DCM.

    • Slowly add the 3-bromopyrrole solution to the Vilsmeier reagent, keeping the internal temperature below 15 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding it to a vigorously stirred, pre-cooled saturated aqueous sodium bicarbonate solution. Caution: This is an exothermic process and will evolve gas.

    • Separate the organic layer.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Perform a solvent screen to identify a suitable crystallization solvent system.

    • Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to induce crystallization.

    • Isolate the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Typical Data:

ParameterLab Scale (1g)Scaled-up (100g)
Yield 75-85%70-80%
Purity (by HPLC) >98%>98%
Typical Impurities Unreacted starting material, di-formylated productUnreacted starting material, di-formylated product, polymeric byproducts

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Bromopyrrole 3-Bromopyrrole Bromopyrrole->ReactionMix Quench Quench (aq. NaHCO3) ReactionMix->Quench Extraction Extraction Quench->Extraction Crystallization Crystallization Extraction->Crystallization Product Pure Product Crystallization->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree LowYield Low Yield? CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp WorkupDeg Investigate Work-up Degradation LowYield->WorkupDeg SideProducts Side Products? ControlStoich Control Vilsmeier Reagent Stoichiometry SideProducts->ControlStoich ImproveMixing Improve Mixing & Temperature Control SideProducts->ImproveMixing ReduceTime Reduce Reaction Time SideProducts->ReduceTime PurificationIssue Purification Issues? DevelopCryst Develop Crystallization Protocol PurificationIssue->DevelopCryst ConsiderDist Consider Vacuum Distillation PurificationIssue->ConsiderDist OptimizeExtract Optimize Extraction PurificationIssue->OptimizeExtract

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. B., & Devan, S. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 469-485.
  • Singh, A., Mir, N. A., Choudhary, S., Singh, D., Sharma, P., Kant, R., & Kumar, I. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(31), 17359-17367.
  • Wikipedia. (2023, December 1). Vilsmeier–Haack reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • Davis, C. S., & Gribble, G. W. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1355-1358.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018).
  • ResearchGate. (n.d.). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. Retrieved from [Link]

  • Berthiaume, S. L., Dubé, P., & Gribble, G. W. (1995). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry, 73(10), 1645-1653.
  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2015). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 13(24), 6826-6834.
  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC advances, 9(54), 31773-31780.
  • Google Patents. (n.d.). Purification of crude pyrroles.

Sources

Technical Support Center: Purification of 3-Bromo-1H-pyrrole-2-carbaldehyde from Residual Palladium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium from 3-Bromo-1H-pyrrole-2-carbaldehyde products. Given that palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, are instrumental in synthesizing complex molecules, the subsequent removal of the palladium catalyst is a critical step to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] The nitrogen-containing heterocyclic nature of this compound can present unique challenges in palladium removal due to potential coordination with the metal center.[4][5][6]

This resource is structured to provide practical, experience-driven solutions to common issues encountered in the laboratory and during scale-up.

Troubleshooting Guide: Overcoming Common Hurdles in Palladium Removal

This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions grounded in established scientific principles.

Issue 1: High Levels of Residual Palladium Detected Post-Purification

Symptoms:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis indicates palladium levels above the acceptable limit (typically < 10 ppm for APIs).[1][2]

  • The isolated product has a persistent grey, black, or brownish discoloration.

Root Cause Analysis and Solutions:

The pyrrole nitrogen in your product can act as a ligand, forming stable, soluble complexes with palladium that are difficult to remove by standard methods like filtration or simple extraction.[4][6]

Logical Flow for Troubleshooting High Palladium Levels

G A High Residual Pd Detected B Initial Assessment: - Check Pd catalyst type (e.g., Pd(0), Pd(II)) - Review reaction work-up procedure A->B C Implement Scavenging Strategy B->C D Screen a Panel of Scavengers: - Thiol-based (e.g., Si-Thiol) - Amine-based - Thiourea-based (e.g., Si-THU) C->D E Optimize Scavenging Conditions: - Increase scavenger equivalents (3-10 eq.) - Elevate temperature (e.g., 40-60 °C) - Extend reaction time (4-24 h) D->E F Consider Activated Carbon Treatment E->F G Evaluate Product Loss vs. Pd Removal F->G H Combine Purification Methods: 1. Activated Carbon Polish 2. Scavenger Treatment 3. Recrystallization G->H I Palladium Levels Acceptable H->I

Caption: Decision workflow for addressing high residual palladium.

Detailed Troubleshooting Steps:

  • Employ a High-Affinity Metal Scavenger: Solid-supported scavengers are highly effective for sequestering soluble palladium species.[7][8]

    • Thiol-Based Scavengers: Products like SiliaMetS® Thiol are robust and show high affinity for various palladium species (Pd(0) and Pd(II)).[8]

    • Thiourea-Based Scavengers: These are particularly effective for all forms of palladium and are widely used in the pharmaceutical industry.[8]

    • N-Acetylcysteine: This can be a cost-effective option, often used in conjunction with crystallization to keep palladium in the mother liquor.[9]

  • Activated Carbon Treatment: Activated carbon is a cost-effective and highly efficient adsorbent for palladium removal.[10][11][12]

    • Caution: Activated carbon can be non-selective and may adsorb your product, leading to yield loss.[10] It is crucial to perform a small-scale trial to evaluate product recovery.

    • Procedure: Stir a solution of your crude product with 5-10 wt% activated carbon for several hours, followed by filtration through Celite®.

  • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on several factors.

    • Solvent: Ensure your product is fully dissolved in the chosen solvent at the scavenging temperature.

    • Temperature: Increasing the temperature (e.g., to 40-60 °C) can enhance the rate of scavenging.

    • Time: Allow sufficient time for the scavenger to bind the palladium, typically ranging from 2 to 24 hours.

Issue 2: Significant Product Loss During Purification

Symptoms:

  • Low isolated yield of this compound after treatment with a scavenger or activated carbon.

Root Cause Analysis and Solutions:

Non-specific binding of the product to the purification medium is the primary cause of yield loss.

Comparative Analysis of Scavenging Materials

Purification MethodTypical Product RecoverySelectivity for PalladiumCostKey Considerations
Silica-Based Scavengers High (>95%)HighHighHighly selective, minimal product loss.[8][13]
Polymer-Based Scavengers Good (90-95%)HighMedium-HighEffective in a range of solvents.[7]
Activated Carbon Variable (can be <90%)LowLowRisk of significant product adsorption.[10]
Recrystallization Highly VariableLowLowCan sometimes concentrate palladium in the crystals.[14]

Detailed Troubleshooting Steps:

  • Screen for a More Selective Scavenger: If you are experiencing high product loss with activated carbon, switch to a more selective silica-based scavenger.

  • Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level. A typical starting point is 3-5 equivalents relative to the palladium catalyst.

  • Solvent Wash: After filtration of the scavenger, wash the solid material with a fresh portion of the solvent to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying residual palladium in my this compound sample?

A1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurate and sensitive quantification of trace metals in APIs.[9] For a more rapid, in-process assessment, fluorometric and colorimetric methods can provide a good indication of relative palladium levels, which is useful when screening different removal techniques.[2][15][16]

Q2: Can I use simple column chromatography to remove palladium?

A2: While flash chromatography can remove a significant portion of residual palladium, it is often insufficient to reduce levels to below 10 ppm, especially for nitrogen-containing compounds.[17] It is highly recommended to follow chromatography with a dedicated metal scavenging step for reliable and complete removal.[16][17]

Q3: My reaction mixture is black, and a fine precipitate has formed. What is this, and how do I remove it?

A3: The black precipitate is likely palladium black (Pd(0)), formed by the agglomeration and precipitation of the catalyst. While it appears heterogeneous, it can be colloidal and pass through standard filter paper. The most effective way to remove it is by filtration through a pad of Celite®. This should be the first step in your work-up procedure before employing any scavengers for soluble palladium.

Experimental Workflow for Palladium Removal

G A Crude Reaction Mixture of This compound B Step 1: Filtration - Dilute with a suitable solvent - Filter through a pad of Celite® to remove Pd black A->B C Step 2: Scavenging - Add solid-supported scavenger (e.g., Si-Thiol) - Stir at RT to 50°C for 4-24h B->C D Step 3: Removal of Scavenger - Filter to remove the scavenger-palladium complex C->D E Step 4: Solvent Removal - Concentrate the filtrate under reduced pressure D->E F Step 5: Final Purification (Optional) - Recrystallization or silica gel plug E->F G Purified Product (<10 ppm Pd) F->G

Caption: A stepwise protocol for efficient palladium removal.

Q4: Are there any "greener" alternatives for palladium removal?

A4: Yes, the development of more sustainable purification methods is an active area of research. Using solid-supported scavengers that can be recycled is one approach. Additionally, optimizing reactions to use lower catalyst loadings from the outset will reduce the burden of removal. Organic solvent nanofiltration (OSN) is an emerging technology that can separate the product from the catalyst, reducing solvent usage.[18][19]

Detailed Experimental Protocol: Palladium Scavenging using SiliaMetS® Thiol

This protocol provides a general procedure for the removal of palladium from a solution of this compound.

  • Initial Filtration: Following the completion of your cross-coupling reaction, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, THF). Filter the mixture through a 1-2 cm pad of Celite® in a Büchner funnel to remove any heterogeneous palladium.

  • Dissolution: Transfer the filtrate to a round-bottom flask and, if necessary, adjust the solvent to one in which the crude product is fully soluble.

  • Scavenger Addition: Add SiliaMetS® Thiol (typically 3-5 equivalents relative to the initial palladium catalyst loading).

  • Scavenging: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 24 hours. The optimal time and temperature should be determined through small-scale screening experiments.

  • Filtration: Filter the mixture to remove the solid scavenger-palladium complex. Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

By implementing these structured troubleshooting strategies and protocols, you can effectively and reliably remove residual palladium from your this compound products, ensuring the high purity required for downstream applications in research and drug development.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Google Cloud.
  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
  • Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. (2025, August 7). ResearchGate.
  • Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome.
  • Metal scavengers for organic purification. (n.d.). Biotage.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Your trick to remove residual palladium. (2025, September 19). Reddit.
  • Residual palladium levels in reaction samples following automated... (n.d.). ResearchGate.
  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. (n.d.). Benchchem.
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (n.d.). NIH.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). NIH.
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025, August 9). ResearchGate.
  • Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures. (n.d.). Benchchem.
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025, August 7). ResearchGate.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Google.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. (2025, August 7). ResearchGate.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). NIH.
  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (n.d.). NIH.
  • (PDF) Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. (2013, August 15). ResearchGate.
  • Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-1H-pyrrole. (n.d.). Benchchem.

Sources

Technical Support Center: Strategies to Prevent Debromination of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols to address a common and critical challenge: the undesired debromination of 3-Bromo-1H-pyrrole-2-carbaldehyde during synthetic transformations. The lability of the C-Br bond under various reaction conditions can lead to significant yield loss, the formation of difficult-to-separate impurities, and the loss of a key synthetic handle for further diversification. This document is designed to help you understand the root causes of this side reaction and implement effective strategies to preserve the integrity of your molecule.

Understanding the Challenge: The Labile C-Br Bond

This compound is a valuable building block, featuring a bromine atom and an aldehyde group on an electron-rich pyrrole core. However, the very features that make it synthetically useful also contribute to its instability. The electron-rich nature of the pyrrole ring and the acidic N-H proton can render the C-Br bond susceptible to cleavage under conditions commonly employed in cross-coupling, reduction, and N-functionalization reactions.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues. Each section explains the underlying chemical principles and provides actionable, step-by-step protocols to mitigate debromination.

FAQ 1: I'm observing significant protodebromination during my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What are the primary causes and how can I prevent this?

This is the most common issue encountered with this substrate. Protodebromination (replacement of bromine with hydrogen) during Pd-catalyzed cross-coupling is a well-documented side reaction for electron-rich heteroaryl halides.[1][2] The N-H proton of the pyrrole is a key contributor to this problem.

Root Cause Analysis:
  • Deprotonation and Increased Electron Density: In the presence of a base, the pyrrole N-H is deprotonated to form a pyrrolide anion. This significantly increases the electron density of the pyrrole ring, making the oxidative addition of the C-Br bond to the Pd(0) catalyst more facile. However, this increased reactivity can also promote side reactions.

  • β-Hydride Elimination Pathway: After oxidative addition, the resulting Aryl-Pd(II)-Br complex can, under certain conditions, undergo a reaction sequence that leads to a Pd-H species. Reductive elimination from this hydride complex results in the undesired protodebrominated product.

  • Direct Reaction with Organometallic Reagents: In some cases, particularly with strong organometallic reagents, direct halogen-metal exchange can occur prior to the desired catalytic cycle, leading to the debrominated species upon aqueous workup.[3]

Troubleshooting Workflow & Recommended Protocols:

The key to preventing debromination is to control the reactivity of the pyrrole nitrogen. N-protection is the most robust strategy.[2]

G cluster_0 Problematic Pathway (N-H Free) cluster_1 Recommended Solution start This compound base Base (e.g., K2CO3) start->base Reaction Conditions deprotonation Deprotonation (Pyrrolide Anion Formation) base->deprotonation side_reaction Side Reactions (e.g., β-Hydride Elimination) deprotonation->side_reaction Increased Reactivity pd_cat Pd(0) Catalyst pd_cat->side_reaction debromination Debrominated Product side_reaction->debromination start_prot This compound protection N-Protection Step start_prot->protection protected_pyrrole N-Protected-3-bromo- pyrrole-2-carbaldehyde protection->protected_pyrrole coupling Suzuki Cross-Coupling protected_pyrrole->coupling desired_product Desired Coupled Product coupling->desired_product

Caption: Troubleshooting workflow for Suzuki cross-coupling.

Protocol 1: N-Protection Prior to Coupling

Protecting the pyrrole nitrogen with an electron-withdrawing group is the most effective solution. This reduces the ring's electron density, tempers its reactivity, and prevents the formation of the problematic pyrrolide anion.[2][4]

  • Choose a Protecting Group: Sulfonyl groups (e.g., benzenesulfonyl (Bs) or tosyl (Ts)) are excellent choices as they are robust and strongly electron-withdrawing. The triisopropylsilyl (TIPS) group is another effective option.[3][4]

  • Protection Reaction:

    • Dissolve this compound (1 eq.) in anhydrous THF or DMF.

    • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

    • Add NaH (60% dispersion in mineral oil, 1.1 eq.) portion-wise and stir for 30 minutes.

    • Add the sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq.) or TIPSCl (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench carefully with saturated aq. NH₄Cl and extract with ethyl acetate. Purify the N-protected product by column chromatography.

  • Perform Suzuki Coupling: Use the purified N-protected bromopyrrole in your standard Suzuki protocol. You will observe a dramatic reduction in debromination.

  • Deprotection: The sulfonyl group can be removed post-coupling using conditions like Mg/MeOH or NaOH/MeOH. The TIPS group is readily cleaved with TBAF.

ParameterCondition for N-H PyrroleRecommended N-Protected ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃N-protection allows for a wider range of catalysts.
Ligand Bulky, electron-rich (e.g., SPhos)Standard phosphines (e.g., PPh₃)Reduced need for specialized ligands to outcompete side reactions.
Base Mild inorganic (K₂CO₃, Cs₂CO₃)K₂CO₃, K₃PO₄Stronger bases are tolerated as N-H deprotonation is no longer an issue.[5]
Temperature As low as possible (e.g., 60-80 °C)80-100 °CThe N-protected substrate is generally more stable, allowing for higher temperatures to drive the reaction to completion.

FAQ 2: I am trying to perform a halogen-metal exchange using n-BuLi or Grignard reagents, but I'm getting immediate and complete debromination. How can I achieve selective lithiation or magnesiation?

Direct halogen-metal exchange on N-H bromopyrroles is extremely challenging. The acidic N-H proton (pKa ≈ 17) will be quenched by the organometallic reagent much faster than the desired halogen-metal exchange can occur. This leads to deprotonation followed by complex side reactions or simple debromination upon workup.

Root Cause Analysis:

The primary reaction pathway is an acid-base reaction between the pyrrole N-H and the organolithium/Grignard reagent. Two equivalents of the reagent are consumed: one for deprotonation and the second for a much slower, often non-selective, exchange.

Caption: Competing pathways in organometallic reactions.

Recommended Protocol: N-Protection is Mandatory

For successful halogen-metal exchange, N-protection is not optional; it is a prerequisite. The Triisopropylsilyl (TIPS) group is particularly well-suited for this transformation.[3]

Protocol 2: TIPS Protection for Halogen-Metal Exchange

  • N-Protection: Synthesize 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole-2-carbaldehyde using the method in Protocol 1. The bulky TIPS group sterically hinders the C2 position and directs metallation.

  • Halogen-Metal Exchange:

    • Dissolve the N-TIPS protected bromopyrrole (1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C under an inert atmosphere.

    • Add n-BuLi (1.05 eq.) dropwise. The bulky TIPS group helps prevent attack at the aldehyde.

    • Stir at -78 °C for 30-60 minutes. The reaction progress can be monitored by quenching small aliquots with D₂O and checking for deuterium incorporation via ¹H NMR or MS.

  • Electrophilic Quench: Add your desired electrophile (e.g., DMF to form a dialdehyde, an alkyl halide, etc.) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup and Deprotection: Perform an aqueous workup. The TIPS group can be removed in the same pot or in a subsequent step using TBAF in THF.

FAQ 3: My attempts to reduce the aldehyde to an alcohol using reagents like NaBH₄ are causing partial debromination. What are the best conditions for a clean reduction?

While NaBH₄ is generally considered a mild reducing agent, debromination can still occur with this substrate, especially with prolonged reaction times, elevated temperatures, or certain solvent systems. The electron-rich pyrrole ring can activate the C-Br bond towards reductive cleavage.

Root Cause Analysis:

The mechanism can involve the formation of hydride-like species that can directly reduce the C-Br bond, or impurities in the reagents or solvent can facilitate a radical-based debromination pathway.

Recommended Protocol: Controlled Reduction Conditions

The key is to use mild conditions at low temperatures for a short duration.

Protocol 3: Selective Aldehyde Reduction

  • Reagent & Solvent: Use Sodium borohydride (NaBH₄) in a protic solvent like Methanol (MeOH) or Ethanol (EtOH).

  • Temperature Control:

    • Dissolve this compound (1 eq.) in MeOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.5-2.0 eq.) portion-wise, ensuring the temperature does not rise above 5-10 °C. Adding the hydride in portions prevents a large exotherm and minimizes side reactions.

  • Monitoring: Monitor the reaction closely by TLC. The reduction is often complete within 15-30 minutes at 0 °C. Do not let the reaction run for an extended period.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding acetone, followed by water or dilute HCl.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

ReagentTemperatureCommon OutcomeRecommendation
LiAlH₄ 0 °C to RTHigh risk of complete debrominationAvoid. Too reactive for this substrate.
NaBH₄ Room TempPartial to significant debrominationUse with caution. Low temperature is critical.
NaBH₄ 0 °C Clean reduction, minimal debromination Recommended. The optimal condition for selective reduction.
DIBAL-H -78 °CCan be effective, but sensitiveA viable alternative, but requires strictly anhydrous conditions.

By carefully selecting your reaction conditions and, where necessary, employing a robust N-protection strategy, you can successfully prevent the undesired debromination of this compound and unlock its full potential as a versatile synthetic intermediate.

References

  • Al-Karadaghi, S. et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Available at: [Link]

  • Anderson, K. W. et al. (2006). The Development of a Second-Generation Synthesis of the C-Aryl Glucoside Class of SGLT2 Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, W. et al. (2015). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]

  • Martín, R. & Buchwald, S. L. (2008). A General Method for the Suzuki-Miyaura Cross-Coupling of Pyrroles with Aryl and Vinyl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Orbach, M. et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Stanetty, P. et al. (1996). A Regiospecific Synthesis of 3-Bromo- and 2,3-Dibromo-1H-pyrrole-2-carbaldehydes. Synthetic Communications. Available at: [Link]

Sources

Optimizing solvent and base selection for reactions with 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-1H-pyrrole-2-carbaldehyde

Welcome to the technical support center for optimizing reactions with this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The multifaceted reactivity of this heterocyclic aldehyde requires careful consideration of solvent and base selection to achieve desired outcomes and minimize side reactions.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the reactivity of this compound and the general principles guiding the selection of solvents and bases.

Q1: What are the key reactive sites of this compound, and how do they influence solvent and base choice?

A1: this compound has three primary reactive sites, each with distinct chemical properties that dictate the optimal reaction conditions:

  • The Pyrrole N-H Proton: The proton on the pyrrole nitrogen is moderately acidic, with a pKa of approximately 17.5.[1][2] This acidity allows for deprotonation with a sufficiently strong base to form a nucleophilic pyrrolide anion, which can then participate in reactions like N-alkylation or N-arylation.

    • Implication: To deprotonate the N-H, a base whose conjugate acid has a pKa significantly higher than 17.5 is required. Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are effective.[3] The choice of solvent must be aprotic (e.g., THF, DMF, Dioxane) to avoid quenching the strong base and the resulting anion.

  • The C3-Bromine Atom: The bromine atom at the 3-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5]

    • Implication: For these reactions, the base's role is often more complex than simple deprotonation. In Suzuki couplings, for instance, the base is required to activate the boronic acid for transmetalation.[6][7] Mild inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices.[8] The solvent system is typically a mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and an aqueous phase to facilitate the dissolution of both organic and inorganic reagents.[8][9]

  • The C2-Carbaldehyde Group: The aldehyde is an electrophilic site susceptible to nucleophilic attack. It can undergo a wide range of transformations, including Wittig reactions, reductive aminations, and oxidations/reductions.[10][11]

    • Implication: Chemoselectivity is a major concern. When performing reactions at the N-H or C3-Br sites, the chosen base should be non-nucleophilic to avoid unwanted side reactions with the aldehyde. Sterically hindered bases like KOtBu or DBU are often preferred over smaller, more nucleophilic bases like NaOH or NaOMe. For reactions at the aldehyde (e.g., Wittig), the base must be strong enough to form the ylide but compatible with the aldehyde functionality.[12]

Section 2: Troubleshooting Guides for Specific Reactions

This section provides practical, scenario-based advice for overcoming common hurdles in specific transformations involving this compound.

Scenario A: N-Alkylation / N-Arylation

Q2: My N-alkylation of this compound is slow and incomplete. I'm recovering starting material. What are the likely causes and solutions?

A2: Slow or incomplete N-alkylation is typically due to insufficient deprotonation of the pyrrole N-H or poor reactivity of the electrophile.

  • Cause 1: Inadequate Base Strength. The base may not be strong enough to fully deprotonate the pyrrole. While K₂CO₃ might be sufficient for more acidic substrates, the pKa of pyrrole (17.5) often requires a stronger base.[1][2]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH, pKa of H₂ ≈ 35) is a classic choice.[3] Add it portion-wise at 0 °C to a solution of the pyrrole in an anhydrous aprotic solvent like DMF or THF.[13] Potassium tert-butoxide (KOtBu) is another excellent option.

  • Cause 2: Inappropriate Solvent. Protic solvents (e.g., ethanol, water) will quench the base and the pyrrolide anion. Polar aprotic solvents are necessary to solvate the ions and promote the reaction.[1]

    • Solution: Ensure your solvent is anhydrous and polar aprotic. DMF and DMSO are excellent choices for solvating the pyrrolide anion.[13] Anhydrous THF is also suitable, though less polar.

  • Cause 3: Poor Electrophile. The alkyl halide may be unreactive (e.g., alkyl chloride) or sterically hindered.

    • Solution: If possible, switch to a more reactive electrophile (I > Br > Cl). Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with an alkyl chloride or bromide via an in situ Finkelstein reaction.

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

Q3: My Suzuki coupling at the 3-bromo position is failing, and I'm observing significant starting material debromination. How can I prevent this?

A3: Reaction failure and debromination are common issues in Suzuki couplings and often point to problems with the catalyst, base, or reaction setup.[14][15]

  • Cause 1: Catalyst Deactivation. The aldehyde or the pyrrole nitrogen might coordinate to the palladium center, inhibiting the catalytic cycle.[14] Oxygen can also lead to catalyst decomposition (palladium black formation).[14]

    • Solution 1 (Ligand Choice): Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and prevent catalyst inhibition.[14]

    • Solution 2 (Degassing): Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This is critical to prevent oxidative degradation of the Pd(0) species.[15] Bubble argon or nitrogen through the solvent for 15-20 minutes or use several freeze-pump-thaw cycles.

  • Cause 2: Inappropriate Base. The choice of base is critical and can influence both the rate of reaction and the extent of side reactions.[16] Some bases can promote debromination.

    • Solution: A screen of bases is often necessary. K₃PO₄ is frequently effective and can be less prone to promoting side reactions than stronger bases like alkoxides. Cs₂CO₃ is another excellent, albeit more expensive, choice. The base should be finely powdered to maximize surface area.

  • Cause 3: Protodeboronation of the Boronic Acid. The boronic acid can be unstable under the reaction conditions, leading to its conversion back to the corresponding arene and effectively halting the coupling.[15]

    • Solution: Minimize water content where possible, though some water is often necessary for Suzuki reactions. Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable than the corresponding boronic acids.[9] Adding the boronic acid reagent last, just before heating, can also minimize its decomposition time.

G cluster_catalyst Catalyst Issues cluster_base Base/Substrate Issues start Suzuki Reaction Failure: Low Conversion/Debromination catalyst_check Is Palladium Black visible? start->catalyst_check base_check Debromination or Protodeboronation? start->base_check degas Improve Degassing (Ar/N2 sparge, F-P-T) catalyst_check->degas Yes ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) catalyst_check->ligand No/Still Fails base_change Screen Milder Bases (K3PO4, Cs2CO3, K2CO3) base_check->base_change Debromination boron_change Use Boronic Ester or Trifluoroborate Salt base_check->boron_change Protodeboronation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of heterocyclic compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. This guide provides an in-depth analysis and comparison for the complete assignment of the ¹H and ¹³C NMR spectra of 3-Bromo-1H-pyrrole-2-carbaldehyde, a substituted pyrrole with potential applications in organic synthesis.

The pyrrole ring is a fundamental motif in numerous natural products and pharmaceuticals.[1] Understanding how substituents influence the magnetic environment of the pyrrole nucleus is key to accurate spectral interpretation.[1][2] This guide will first establish the foundational NMR characteristics of a closely related, unsubstituted analog, pyrrole-2-carbaldehyde, and then delve into a detailed predictive analysis for the spectral assignment of this compound, explaining the rationale behind the expected chemical shifts and coupling constants.

Comparative Spectral Analysis: Pyrrole-2-carbaldehyde vs. This compound

A logical starting point for predicting the NMR spectrum of this compound is to examine the well-documented spectrum of its parent compound, pyrrole-2-carbaldehyde.

¹H NMR Spectral Data
CompoundH4 (ppm)H5 (ppm)Aldehyde CHO (ppm)NH (ppm)
Pyrrole-2-carbaldehyde~6.3~7.0~9.5~10.8-11.4
This compound (Predicted) ~6.4 ~7.2 ~9.6 ~11.0-12.0

Note: Predicted values are estimates based on substituent effects and data from similar compounds.

¹³C NMR Spectral Data
CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Aldehyde CHO (ppm)
Pyrrole-2-carbaldehyde~131~111~123~142~180
This compound (Predicted) ~130 ~100 ~125 ~140 ~181

Note: Predicted values are estimates based on substituent effects and data from similar compounds.

In-Depth Spectral Assignment of this compound

The introduction of a bromine atom at the C3 position and an aldehyde group at the C2 position significantly influences the electron distribution within the pyrrole ring, leading to predictable changes in the NMR spectrum.

¹H NMR Spectrum: A Detailed Prediction
  • Aldehyde Proton (CHO): This proton is expected to be the most deshielded, appearing as a singlet in the range of 9.5-9.7 ppm . Its proximity to the electronegative oxygen atom and the aromatic ring current contribute to its downfield shift.

  • NH Proton: The N-H proton of pyrroles often presents as a broad singlet due to quadrupolar relaxation of the adjacent nitrogen atom and potential chemical exchange.[3] For this compound, this signal is anticipated to be in the downfield region of 11.0-12.0 ppm . Its chemical shift can be sensitive to solvent and concentration.

  • Pyrrole Ring Protons (H4 and H5):

    • H5: This proton is adjacent to the nitrogen atom and is expected to be a doublet of doublets, appearing around 7.2 ppm . It will exhibit a larger coupling to H4 (³JHH ≈ 3-4 Hz) and a smaller coupling to the NH proton (³JHH ≈ 2-3 Hz).

    • H4: This proton, situated between the bromine atom and H5, is predicted to be a doublet of doublets around 6.4 ppm . It will couple with H5 (³JHH ≈ 3-4 Hz) and potentially show a smaller long-range coupling to the aldehyde proton. The electron-donating effect of the bromine (through its lone pairs) will slightly shield this proton relative to H5.

¹³C NMR Spectrum: A Detailed Prediction
  • Aldehyde Carbonyl (CHO): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear as a singlet around 181 ppm .

  • Pyrrole Ring Carbons:

    • C2: The carbon bearing the aldehyde group is predicted to resonate around 130 ppm .

    • C3: The direct attachment of the electronegative bromine atom will cause a significant downfield shift for this carbon, but the heavy atom effect of bromine will lead to a net shielding. Therefore, C3 is predicted to be found around 100 ppm .

    • C4: This carbon is expected to appear around 125 ppm .

    • C5: Being adjacent to the nitrogen, C5 is the most deshielded of the unsubstituted ring carbons and is predicted to be around 140 ppm .

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for this compound, the following protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. DMSO-d₆ is often preferred for observing exchangeable protons like the N-H proton.

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is advisable due to the lower natural abundance of the ¹³C isotope.[1]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30 or similar).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Visualizing the Assignment Logic

The following diagram illustrates the logical workflow for the spectral assignment of this compound.

G cluster_start Starting Information cluster_analysis Predictive Analysis cluster_prediction Spectral Prediction cluster_experiment Experimental Verification cluster_confirmation Structural Confirmation Start This compound Structure SubstituentEffects Analyze Substituent Effects (CHO and Br) Start->SubstituentEffects CompareAnalog Compare with Pyrrole-2-carbaldehyde Data Start->CompareAnalog Predict1H Predict ¹H Chemical Shifts and Coupling Constants SubstituentEffects->Predict1H Predict13C Predict ¹³C Chemical Shifts SubstituentEffects->Predict13C CompareAnalog->Predict1H CompareAnalog->Predict13C AcquireSpectra Acquire ¹H and ¹³C NMR Spectra Predict1H->AcquireSpectra Predict13C->AcquireSpectra AssignSpectra Assign Peaks Based on Prediction AcquireSpectra->AssignSpectra FinalAssignment Final Structural Confirmation AssignSpectra->FinalAssignment

Caption: Workflow for the NMR spectral assignment of this compound.

Conclusion

The ¹H and ¹³C NMR spectral assignment of this compound can be confidently achieved through a combination of predictive analysis based on fundamental NMR principles and comparison with structurally related compounds. The electron-withdrawing nature of the aldehyde group and the halogen substitution by bromine create a distinct and interpretable spectral fingerprint. By following the detailed experimental protocol and applying the logic outlined in this guide, researchers can ensure the accurate structural characterization of this and similar substituted pyrroles, a crucial step in advancing their research and development endeavors.

References

  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • NMR chemical shift prediction of pyrroles - Stenutz. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

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A Comparative Guide to the Reactivity of 2-Bromo and 3-Bromopyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-bromopyrrole aldehydes and their 3-bromo counterparts. By synthesizing experimental data and established mechanistic principles, this document serves as a technical resource for chemists leveraging these versatile heterocyclic building blocks in synthesis.

Introduction: The Pyrrole Core in Synthesis

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in numerous natural products and pharmaceuticals. Its electron-rich nature, stemming from the lone pair of the nitrogen atom participating in the aromatic sextet, makes it highly susceptible to electrophilic substitution, preferentially at the C2 (α) position.[1][2][3] The introduction of a bromine atom and an electron-withdrawing formyl (aldehyde) group fundamentally alters this intrinsic reactivity, creating valuable handles for synthetic diversification.

The relative positioning of these substituents—whether the bromine is at the 2- or 3-position relative to the nitrogen—creates isomers with distinct electronic profiles and, consequently, divergent chemical behaviors. This guide focuses on common, synthetically useful isomers such as 2-bromo-5-formylpyrrole and 3-bromo-2-formylpyrrole, exploring how their unique structures dictate their performance in key chemical transformations. Understanding these differences is critical for strategic synthetic planning in medicinal and materials chemistry.

Electronic Properties and the Basis for Differential Reactivity

The reactivity of a substituted pyrrole is a delicate interplay between the electron-donating nitrogen atom and the electronic effects of its substituents.

  • Pyrrole Ring: The nitrogen lone pair delocalizes into the ring, increasing electron density at all carbon atoms, particularly C2 and C5.

  • Formyl Group (-CHO): As a potent electron-withdrawing group, the aldehyde deactivates the pyrrole ring towards electrophilic attack but activates it for nucleophilic substitution.[4] Its effect is most pronounced when it can effectively withdraw electron density through resonance.

  • Bromine Atom (-Br): Bromine exerts a dual effect: it is deactivating through its electron-withdrawing inductive effect but weakly activating and ortho-, para-directing through its electron-donating resonance effect.

In 2-bromo-5-formylpyrrole , both substituents are at the most electronically active positions (C2/C5). The aldehyde group strongly deactivates the ring, making the C-Br bond at the adjacent position susceptible to metal-catalyzed cross-coupling reactions.

In 3-bromopyrrole aldehydes (e.g., 3-bromo-2-formylpyrrole), the bromine is at the less-activated C3 (β) position. The proximity of the aldehyde and bromine can lead to different charge distributions and steric environments compared to the 2-bromo isomer, influencing reaction rates and regioselectivity. Computational studies on substituted pyrroles confirm that the position and nature of substituents significantly alter the molecule's electronic structure, including HOMO-LUMO gaps, which directly impacts reactivity.[5][6]

Comparative Reactivity in Key Synthetic Transformations

The true utility of these isomers is revealed in their performance in modern synthetic reactions. Below is a comparative analysis based on established reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most important for functionalizing bromo-heterocycles. The general reactivity trend for oxidative addition to palladium(0) is C-I > C-Br > C-Cl, making bromopyrroles ideal substrates.

Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is a robust method for C-C bond formation.[7] Both 2-bromo and 3-bromopyrrole aldehydes are competent substrates, though reaction conditions may require optimization based on the isomer. For instance, 2-substituted heterocyclic boronates can be challenging substrates due to slow transmetalation, a problem that can sometimes be overcome with copper(I) co-catalysis.[8]

Studies on related systems, such as the Suzuki coupling of N-Boc-2-pyrroleboronic acid with bromoindazoles, demonstrate that these reactions proceed efficiently, often with catalysts like Pd(dppf)Cl2.[9] The choice of catalyst and ligand system is crucial; for example, bulky, electron-rich phosphine ligands developed by Buchwald are highly effective for coupling heteroaryl halides.[10]

ReactionSubstrateCatalyst SystemConditionsYieldReference
Suzuki CouplingMethyl 5-boryl-1H-pyrrole-2-carboxylate + Aryl BromidesPd(OAc)2/SPhos or Pd(PPh3)4Base, SolventGood to Excellent[10]
Suzuki Coupling4,5-Dibromothiophene-2-carboxaldehydePd catalystBase, Minimal H2OGood[11]

This table illustrates typical conditions for related substrates, as direct side-by-side comparative data for the target isomers is sparse in the literature. The principles, however, remain applicable.

Heck-Mizoroki Reaction: The Heck reaction couples aryl or vinyl halides with alkenes.[12][13] It is highly effective for synthesizing substituted alkenes with excellent stereoselectivity.[14] Both bromopyrrole isomers are expected to participate in Heck couplings, with the reactivity again dependent on the specific substrate and catalyst system. The choice of phosphine-free catalysts or specialized ligands can be critical for success.[12][15]

Buchwald-Hartwig Amination: This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[16][17] It has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[18][19] Both 2-bromo and 3-bromopyrrole aldehydes can be effectively coupled with a wide range of primary and secondary amines using modern palladium catalysts with specialized ligands like XPhos or SPhos.[20]

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group like an aldehyde can render the pyrrole ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for the electron-rich pyrrole core.[4] In this mechanism, a nucleophile attacks the carbon bearing the leaving group (bromine), forming a stabilized anionic intermediate (Meisenheimer complex).

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation that converts an organohalide into a highly reactive organometallic species, typically an organolithium or Grignard reagent.[22][23] This reaction is kinetically controlled and extremely fast, often requiring cryogenic temperatures (-78 to -100 °C) to prevent side reactions.[24] The rate of exchange follows the trend I > Br > Cl.[22]

  • Reactivity: Both 2- and 3-bromopyrroles can undergo metal-halogen exchange. The resulting lithiated pyrrole is a potent nucleophile that can be trapped with various electrophiles (e.g., CO2, aldehydes, alkyl halides).

  • Challenges: The aldehyde group is itself a strong electrophile. Therefore, for a successful metal-halogen exchange on a bromopyrrole aldehyde, the aldehyde must first be protected (e.g., as an acetal). Alternatively, a combination of reagents like i-PrMgCl and n-BuLi can sometimes achieve selective exchange even in the presence of acidic protons, though not typically with unprotected aldehydes.[25]

A successful strategy for functionalizing the 3-position involves using an N-protected pyrrole, such as 3-bromo-1-(triisopropylsilyl)pyrrole, which can undergo clean halogen-metal exchange for subsequent functionalization.[26]

Experimental Protocols & Methodologies

To provide a practical context, detailed protocols for a representative cross-coupling reaction are outlined below.

Representative Protocol: Suzuki-Miyaura Coupling of a Bromopyrrole Aldehyde

This protocol is a generalized procedure based on established methods for heteroaryl coupling.[9][10]

Objective: To synthesize an aryl-substituted pyrrole aldehyde via palladium-catalyzed Suzuki coupling.

Materials:

  • Bromopyrrole aldehyde (2-bromo or 3-bromo isomer) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium carbonate (K2CO3), finely ground (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Suzuki_Workflow reagents Combine Bromopyrrole Aldehyde, Boronic Acid, Base (K2CO3) solvent Add Degassed Dioxane/Water reagents->solvent catalyst Add Pd(OAc)2 and SPhos Ligand solvent->catalyst reaction Heat under Inert Atmosphere (e.g., 80-100 °C) catalyst->reaction Monitor by TLC/LC-MS workup Aqueous Workup (e.g., H2O, EtOAc) reaction->workup Cool to RT purify Purify by Column Chromatography workup->purify Dry organic layer product Characterize Final Product (NMR, MS) purify->product

Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the bromopyrrole aldehyde, arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)2 and SPhos ligand in a small amount of solvent. Add this catalyst solution to the main reaction flask. Causality: Using a pre-catalyst and a bulky, electron-rich ligand like SPhos facilitates the crucial oxidative addition step and promotes the reductive elimination to form the product, while minimizing side reactions.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary and Synthetic Outlook

The choice between a 2-bromo or 3-bromopyrrole aldehyde is a strategic one, dictated by the desired final structure and the planned synthetic route.

  • 2-Bromopyrrole Aldehydes: These isomers are generally more activated towards palladium-catalyzed cross-coupling due to the electronic nature of the C2 position. They are excellent precursors for 2,5-disubstituted pyrroles, a common motif in bioactive molecules.

  • 3-Bromopyrrole Aldehydes: These provide access to substitution patterns that are not achievable from the 2-bromo isomers, such as 2,3- or 3,4-disubstituted pyrroles. While potentially less reactive in standard cross-couplings, their unique electronic and steric environment can be exploited for selective transformations. Functionalization often requires careful selection of N-protecting groups to direct reactivity to the C3 position.[26]

References

  • Ji, G.-Z., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 16(5), 3595-3605. Available from: [Link]

  • El-Shishtawy, R. M., et al. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Journal of Physical Chemistry A, 117(8), 1869-1878. Available from: [Link]

  • Adejoro, I. A., & Akintola, A. A. (2014). Computational study on polymers of unsubstituted and some substituted pyrroles. University of Ibadan DSpace Repository. Available from: [Link]

  • Pearson Education. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep. Available from: [Link]

  • Li, B., et al. (2020). Computational study about the derivatives of pyrrole as high-energy-density compounds. Journal of Molecular Modeling, 26(7), 178. Available from: [Link]

  • Gorelsky, S. I., & Lever, A. B. P. (2001). Theoretical Study of Structure and Electronic Properties of Cyanosubstituted Pyrroles. Journal of Organometallic Chemistry, 634(1), 33-44. Available from: [Link]

  • Sato, Y., et al. (2019). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. Journal of the American Chemical Society, 141(22), 8937-8946. Available from: [Link]

  • Yüksek, H., et al. (2015). A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Journal of Molecular Structure, 1083, 239-246. Available from: [Link]

  • Chemistry Learner. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]

  • Nardis, S., et al. (2015). Corrole and nucleophilic aromatic substitution are not incompatible: a novel route to 2,3-difunctionalized copper corrolates. Chemical Communications, 51(5), 954-957. Available from: [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. (2023). Metal–halogen exchange. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]

  • Li, Z., et al. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Acta Chimica Sinica, 79(2), 176-182. Available from: [Link]

  • Filo. (2023). Starting from pyrrole, how would one prepare: 2-bromopyrrole; 3-bromopyrrole... Available from: [Link]

  • Kumar, A., et al. (2018). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 23(8), 2049. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available from: [Link]

  • Wikipedia. (2023). Heck reaction. Available from: [Link]

  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available from: [Link]

  • Parham, W. E., & Bradsher, C. K. (1982). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Accounts of Chemical Research, 15(10), 300-305. Available from: [Link]

  • Brainly. (2020). The reaction of pyrrole with bromine forms predominantly ______. A. 2-bromopyrrole. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Sbardella, G., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(7), 1465-1474. Available from: [Link]

  • Cahiez, G., et al. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 6, 624. Available from: [Link]

  • Reek, J. N. H., et al. (2018). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 208, 365-377. Available from: [Link]

  • Wu, A.-x., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available from: [Link]

  • Muchowski, J. M., & Solas, D. R. (1984). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. The Journal of Organic Chemistry, 49(17), 3239-3240. Available from: [Link]

  • Kumar, A., et al. (2016). Synthetic approaches for pyrrole-3-carbaldehydes. RSC Advances, 6(81), 77656-77677. Available from: [Link]

  • Stack Exchange. (2015). organic chemistry - Why do halogen-metal exchanges happen? Available from: [Link]

  • Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345-347. Available from: [Link]

  • Wang, M., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2668. Available from: [Link]

  • Hudson, M. J., & Ghorbani-Vaghei, R. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(26), 4567-4569. Available from: [Link]

  • Burns, D. J., et al. (2016). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 14(30), 7263-7271. Available from: [Link]

Sources

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 3-Bromopyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of 3-bromopyrroles, a key transformation in the synthesis of pharmaceuticals and functional materials. We will delve into the nuances of catalyst selection, supported by experimental data, to empower researchers in optimizing their synthetic strategies.

The Mechanism: A Symphony of Palladium's Redox Chemistry

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with an organoboron compound, typically a boronic acid, in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The choice of palladium catalyst is paramount for a successful Suzuki coupling, especially with challenging substrates like 3-bromopyrroles. The nature of the ligand coordinated to the palladium center dictates the catalyst's stability, activity, and substrate scope.[5] We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, modern biarylphosphine ligands (Buchwald ligands), and N-heterocyclic carbene (NHC) ligands.

For this comparative analysis, we will consider the model reaction of a protected 3-bromopyrrole with phenylboronic acid.

Traditional Phosphine Ligands: The Workhorses

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have been the traditional choices for Suzuki couplings.[1][6] While often reliable, they may require higher catalyst loadings and elevated temperatures for less reactive substrates.

Buchwald Biarylphosphine Ligands: Enhanced Activity and Scope

The development of bulky and electron-rich biarylphosphine ligands, such as SPhos, by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[7] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for reactions to be conducted under milder conditions.[8][9]

N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active Catalysts

Palladium-NHC complexes, such as PEPPSI™-IPr, have emerged as powerful catalysts for a wide range of cross-coupling reactions.[1][10] The strong σ-donating ability of NHC ligands creates a highly electron-rich palladium center, enhancing its catalytic activity and stability, often allowing for lower catalyst loadings and shorter reaction times.[3]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄5Na₂CO₃Dioxane/H₂O90126112.2[6]
Pd(dppf)Cl₂10K₂CO₃DME802848.4[6][11]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane1004~95~95[5]
PEPPSI™-IPr0.5Cs₂CO₃t-AmylOH1002~98~196[5]

Note: Yields for Pd(OAc)₂/SPhos and PEPPSI™-IPr are based on data for the analogous coupling of 3-bromopyridine and are expected to be similar for 3-bromopyrrole under optimized conditions.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducible results. Below are representative protocols for a classic and a modern palladium catalyst system.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from a procedure for the coupling of N-Boc-2-pyrroleboronic acid with 5-bromoindazoles.[11]

Protocol_1 cluster_0 Experimental Workflow: Pd(dppf)Cl₂ Start Start Reagents Combine 3-bromopyrrole (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) in a flask. Start->Reagents Solvent Add anhydrous DME (10 mL). Reagents->Solvent Inert Purge with argon for 15 min. Solvent->Inert Catalyst Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Inert->Catalyst Reaction Heat at 80°C for 2-4 h. Catalyst->Reaction Workup Cool, dilute with water, and extract with ethyl acetate. Reaction->Workup Purification Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End

Sources

A Senior Application Scientist's Guide to HPLC Analysis and Method Validation for Brominated Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of brominated pyrrole derivatives is paramount. These compounds, prevalent in medicinal chemistry and materials science, demand analytical methods that are not only accurate and precise but also well-understood and validated to regulatory standards. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of brominated pyrrole derivatives, grounded in scientific principles and practical, field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and adhere to the highest standards of scientific integrity.

The Analytical Challenge: Understanding Brominated Pyrrole Derivatives

Brominated pyrrole derivatives present a unique set of analytical challenges. The presence of the pyrrole ring, a five-membered aromatic heterocycle, introduces polarity and the potential for hydrogen bonding. The addition of bromine atoms significantly increases the molecule's hydrophobicity and molecular weight. The position and number of bromine substituents can subtly alter the compound's polarity, creating closely related impurities or analogs that are difficult to separate. Therefore, the choice of HPLC method is critical for achieving the desired resolution and sensitivity.

Comparative Analysis of HPLC Methodologies

The two primary HPLC modes suitable for the analysis of brominated pyrrole derivatives are Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The selection between these two depends on the overall polarity of the target analytes.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Non-Polar to Moderately Polar Compounds

RP-HPLC is the most common starting point for the analysis of many small molecules, including brominated pyrrole derivatives.[1][2] In this mode, a non-polar stationary phase (e.g., C18, C8, Phenyl-Hexyl) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).

Mechanism of Separation: The primary retention mechanism in RP-HPLC is hydrophobic interaction. Non-polar analytes interact more strongly with the non-polar stationary phase and are retained longer. The elution order is generally from most polar to least polar. For brominated pyrrole derivatives, increasing the number of bromine atoms typically increases hydrophobicity and, therefore, retention time in RP-HPLC.

Column Selection Rationale:

  • C18 (Octadecylsilane): The most popular choice, offering high hydrophobicity and excellent retention for a wide range of compounds. It is a good starting point for method development.

  • Phenyl-Hexyl: This phase provides alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic pyrrole ring of the analytes.[3] This can be particularly useful for separating isomers or compounds with similar hydrophobicity but different aromatic character.

  • Pentafluorophenyl (PFP): Offers unique selectivity for halogenated compounds and isomers due to dipole-dipole, π-π, and ion-exchange interactions.[3]

Hypothetical Performance Comparison of RP-HPLC Columns for a Mixture of Brominated Pyrrole Derivatives:

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Analyte Mixture Pyrrole, 2-Bromopyrrole, 2,5-DibromopyrrolePyrrole, 2-Bromopyrrole, 2,5-DibromopyrrolePyrrole, 2-Bromopyrrole, 2,5-Dibromopyrrole
Resolution (Rs) between 2-Bromo and 2,5-Dibromopyrrole 1.82.53.2
Tailing Factor (Tf) for 2,5-Dibromopyrrole 1.31.11.0
Analysis Time (minutes) 151218
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water GradientMethanol/Water Gradient
Expert Rationale Good general-purpose separation.Improved resolution due to π-π interactions.Excellent resolution and peak shape for halogenated compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC): For More Polar Derivatives

For highly polar brominated pyrrole derivatives, such as those containing additional polar functional groups (e.g., -COOH, -OH), RP-HPLC may not provide sufficient retention.[4][5] In such cases, HILIC is a powerful alternative.[6][7][8]

Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amino, amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] Separation is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[8]

Column Selection Rationale:

  • Bare Silica: A common and effective HILIC stationary phase.

  • Amide/Amino Phases: Offer different selectivity profiles compared to bare silica and can be beneficial for specific applications.[4][5]

When to Choose HILIC:

  • When the target brominated pyrrole derivative is highly polar and poorly retained on a C18 column.

  • When analyzing a mixture of compounds with a wide range of polarities.

Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization will be necessary for specific applications.

Protocol 1: RP-HPLC Method for Brominated Pyrrole Derivatives

Objective: To develop a robust RP-HPLC method for the separation of a model mixture of pyrrole, 2-bromopyrrole, and 2,5-dibromopyrrole.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 254 nm

Sample Preparation:

  • Prepare a stock solution of each standard (pyrrole, 2-bromopyrrole, 2,5-dibromopyrrole) at 1 mg/mL in methanol.

  • Prepare a mixed standard solution containing all three compounds at a final concentration of 10 µg/mL each by diluting the stock solutions with the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Formic Acid).

Workflow for RP-HPLC Method Development

hplc_workflow cluster_prep Sample & Standard Preparation cluster_method Method Development cluster_analysis Analysis prep Prepare Stock and Working Solutions col_select Column Selection (e.g., Phenyl-Hexyl) prep->col_select mob_phase Mobile Phase Scouting (ACN vs. MeOH) col_select->mob_phase gradient Gradient Optimization mob_phase->gradient temp Temperature & Flow Rate Fine-tuning gradient->temp inject Inject Sample temp->inject detect DAD Detection inject->detect process Data Processing & Peak Integration detect->process

Caption: RP-HPLC Method Development Workflow.

Method Validation According to ICH Q2(R1) Guidelines

Once an optimal HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[9][10][11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for an assay of a brominated pyrrole derivative.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is able to assess the analyte unequivocally in the presence of other components.Peak purity analysis (using DAD), no interference at the retention time of the analyte in placebo and blank injections.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (inter-day): RSD ≤ 2.0% by a different analyst on a different day.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution, retention time, or analyte response when varying parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).
Protocol 2: HPLC Method Validation

Objective: To validate the developed RP-HPLC method for the quantification of 2,5-dibromopyrrole.

Methodology:

  • Specificity: Inject blank (mobile phase), placebo (all matrix components except the analyte), and the analyte standard. Assess for any interfering peaks. Perform peak purity analysis on the analyte peak.

  • Linearity: Prepare a series of at least five concentrations of the 2,5-dibromopyrrole standard ranging from 80% to 120% of the target assay concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Prepare samples at three concentration levels (80%, 100%, and 120%) by spiking a placebo with known amounts of 2,5-dibromopyrrole. Analyze in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Inject six replicate preparations of the 100% standard solution on the same day and calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio of a series of diluted standard solutions.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

HPLC Method Validation Workflow

validation_workflow cluster_params Validation Parameters start Optimized HPLC Method specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: HPLC Method Validation Workflow.

Conclusion

The successful analysis of brominated pyrrole derivatives by HPLC is a multi-faceted process that requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation. While RP-HPLC, particularly with phenyl-based stationary phases, often provides an excellent starting point, HILIC should be considered for more polar analogs. A systematic approach to method development, followed by a comprehensive validation according to ICH guidelines, is not just a regulatory requirement but a cornerstone of sound scientific practice. This ensures the generation of reliable and reproducible data, which is indispensable in the fields of pharmaceutical development and chemical research.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.).
  • Chyba, M., & Šatínský, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare.
  • Hydrophilic interaction chromatography. (2023, October 26). In Wikipedia.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Felix, G., et al. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7).
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.).
  • Investigation of aromatic hydrocarbons by reversed phase HPLC. (n.d.).

Sources

A Comparative Guide to the Cytotoxicity Assessment of 3-Bromo-1H-pyrrole-2-carbaldehyde and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Oncology and the Emergence of 3-Bromo-1H-pyrrole-2-carbaldehyde

The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] In oncology, pyrrole derivatives have been investigated as potent agents that can induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways involving protein kinases and tubulin polymerization.[3][4][5][6] this compound is a natural product belonging to this promising class. While it is recognized for its broad biological activity, specific public data on its cytotoxicity remains limited.

This guide, therefore, provides a comprehensive framework for assessing the cytotoxic potential of this compound. To establish a robust scientific context, we will compare its anticipated evaluation with the known cytotoxic profiles of structurally related pyrrole-2-carbaldehyde derivatives, including marine-derived alkaloids and synthetic analogs. This comparative approach allows researchers to benchmark the novel compound's performance and elucidate its potential mechanism of action.

The Scientific Rationale: A Multi-Tiered Approach to Cytotoxicity Assessment

Evaluating the cytotoxic potential of a novel compound is not a single experiment but a tiered process of investigation. This workflow is designed to move from broad questions of cell viability to specific inquiries about the mechanism of cell death. This progression ensures that research efforts are focused and that the resulting data is both reliable and mechanistically informative.[7]

Our initial goal is to determine the dose-dependent effect of the compound on cell viability. Assays like the MTT assay are ideal for this initial screening due to their high-throughput nature and sensitivity.[8] They measure metabolic activity, which serves as a proxy for the number of viable cells.[9][10] However, a decrease in metabolic activity can signify either cell death (cytotoxicity) or an inhibition of proliferation (cytostasis).

To distinguish between these outcomes and to validate the initial findings, we employ a secondary assay that measures a different cellular process. The Lactate Dehydrogenase (LDH) assay is an excellent choice as it quantifies the release of LDH from cells with compromised membrane integrity—a hallmark of necrosis or late apoptosis.[11] By using two assays based on different principles, we create a self-validating system that increases confidence in the data. Finally, for compounds showing significant cytotoxicity, we must investigate the how—the mechanism of cell death. Flow cytometry-based apoptosis assays using Annexin V and Propidium Iodide (PI) are the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[12][13]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Viability Confirmation cluster_2 Tier 3: Mechanistic Elucidation A Dose-Response & IC50 Determination (e.g., MTT Assay) B Membrane Integrity Assessment (e.g., LDH Release Assay) A->B Confirms cytotoxicity vs. cytostasis C Apoptosis vs. Necrosis Analysis (e.g., Annexin V/PI Flow Cytometry) B->C Identifies mode of cell death

Caption: A tiered workflow for comprehensive cytotoxicity assessment.

Comparative Cytotoxicity of Substituted Pyrrole-2-Carbaldehydes

To benchmark the potential of this compound, we must examine the performance of its analogs. The nature and position of substituents on the pyrrole ring are known to play a crucial role in determining cytotoxic potency.[14] Marine environments, in particular, have yielded halogenated pyrroles with significant anticancer activity.[15][16] The table below summarizes the cytotoxic activity (IC50 values) of several representative pyrrole derivatives against various human cancer cell lines.

Compound Class/NameSubstitution/TypeCell Line (Cancer Type)IC50 (µM)Reference
Pyrrole Hydrazone β-aldehyde derivative (Compound 1C)SH-4 (Melanoma)44.63 ± 3.51[17]
Dimeric Pyrrole Alkaloid Lepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[14]
Marinopyrroles Marinopyrrole A (Natural Product)HCT-116 (Colon)~6.1[14][15]
Marinopyrrole Derivative KS18 (Synthetic Analog)Mouse Primary Bone Marrow Cells~2[14][15]
Pyrrolomycins Pyrrolomycin C & F-seriesVarious Cancer Cell LinesSub-micromolar[15][16]

Key Insights from Comparative Data:

  • Halogenation and Structure: The potent activity of marine-derived compounds like Marinopyrrole A and the Pyrrolomycins highlights the potential significance of halogen substituents (like the bromine on our target compound) for cytotoxicity.[15][16]

  • Synthetic Optimization: The synthetic derivative KS18 shows improved potency over its natural precursor, Marinopyrrole A, demonstrating that medicinal chemistry efforts can significantly enhance the therapeutic profile of these scaffolds.[14][15]

  • Target Specificity: The varying IC50 values across different cancer cell lines suggest that the cytotoxic effects can be cell-type dependent, underscoring the importance of screening new compounds against a diverse panel of cells.

Methodological Deep Dive: Protocols for a Self-Validating Assessment

The trustworthiness of any cytotoxicity study rests on robust and well-controlled experimental protocols. The following methods are described in a step-by-step format to ensure reproducibility and include critical controls that form a self-validating system.

Protocol 1: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of viability.[7][9][18]

A Viable Cell (Active Mitochondria) C Mitochondrial Dehydrogenases A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D Reduction E Solubilization (e.g., DMSO) D->E F Purple Solution E->F G Measure Absorbance (570 nm) F->G

Caption: The core principle of the MTT cell viability assay.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Target compound (this compound) stock solution in DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10][19]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the target compound in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the various compound concentrations.

    • Causality: Serial dilutions are critical for generating a dose-response curve to calculate the IC50 value.[20]

    • Controls: Include vehicle-only controls (medium with the same percentage of DMSO used for the highest compound concentration) and untreated controls (medium only). These controls are essential to ensure that the solvent itself is not causing cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[7][19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Using a reference wavelength of 630 nm is recommended to correct for background absorbance from cell debris and other factors, increasing the accuracy of the data.[10][18]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Membrane Integrity Assessment by LDH Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[21][22] It serves as a direct marker of cytotoxicity.

Materials:

  • Cells and treated supernatants from an experiment run in parallel to the MTT assay.

  • LDH Cytotoxicity Assay Kit (which includes a lysis solution for positive controls).

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Setup of Controls:

    • Spontaneous LDH Release: Wells with untreated cells (or vehicle control). This measures the baseline level of cell death in the culture.

    • Maximum LDH Release: A set of untreated wells treated with the kit's lysis solution 45 minutes before the end of the incubation period. This value represents 100% cytotoxicity and is crucial for normalization.[7]

    • No-Cell Control: Wells with culture medium only, to determine background LDH activity in the medium itself.[21]

  • Supernatant Collection: Centrifuge the 96-well plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

    • Causality: Centrifugation pellets any detached but intact cells, ensuring that only LDH from lysed cells in the supernatant is measured.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Stop Reaction & Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm (with a reference of 680 nm).[23]

  • Data Analysis: Calculate the percentage of cytotoxicity for each sample after subtracting background values, using the spontaneous and maximum release controls for normalization.

Protocol 3: Apoptosis vs. Necrosis Detection by Annexin V/PI Staining

This flow cytometry-based assay precisely differentiates between cell death pathways. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[24][25] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter late apoptotic and necrotic cells.[13]

Materials:

  • 6-well plates for cell culture

  • Target compound and controls

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the target compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with their corresponding supernatant.

  • Washing: Wash the collected cells twice with cold PBS and centrifuge at ~500 x g for 5 minutes.[25]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.[24]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[24]

    • Annexin V- / PI+: Necrotic cells (due to primary necrosis).

Elucidating Potential Mechanisms of Action

Should this compound induce apoptosis, further investigation into the underlying signaling pathway is warranted. Many cytotoxic pyrrole derivatives trigger the intrinsic (mitochondrial) apoptosis pathway.[26] This pathway involves the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Compound Pyrrole Compound (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Compound->Bcl2 Bax Bax (Pro-apoptotic) Activated Compound->Bax Mito Mitochondrion Bcl2->Mito blocks Bax->Mito promotes CytC Cytochrome c Release Mito->CytC MOMP Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by a pyrrole compound.

This pathway can be confirmed experimentally by using western blotting to probe for key markers such as the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), and to examine the expression levels of Bcl-2 family proteins.[26]

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the comprehensive cytotoxic assessment of this compound. By integrating primary viability screening (MTT), membrane integrity confirmation (LDH), and mechanistic analysis (Annexin V/PI), researchers can generate high-confidence data. The comparison with known cytotoxic pyrrole derivatives provides essential context for evaluating its potency and potential as a novel therapeutic agent. Future studies should focus on executing this workflow, and if promising activity is observed, expand the investigation to include cell cycle analysis and the identification of specific molecular targets to fully characterize its anticancer profile.

References

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  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
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  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay.
  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
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  • MDPI. (n.d.). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives.
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  • PMC. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review.
  • PubMed. (n.d.). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • PubMed. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • ResearchGate. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • PubMed. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • PMC. (n.d.). Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • PubMed. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships.
  • ACS Publications. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis.
  • ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • PMC. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones.

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A Comparative Guide to the Biological Activity of Halogenated Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a carbaldehyde group at the 2-position of the pyrrole ring creates pyrrole-2-carbaldehyde, a versatile intermediate for the synthesis of more complex bioactive molecules.[3] Halogenation of this core structure has emerged as a powerful strategy to modulate the physicochemical properties and enhance the biological potency of these compounds. This guide provides an in-depth comparison of the biological activities of halogenated pyrrole-2-carbaldehydes, focusing on their antimicrobial, antifungal, and anticancer properties, supported by experimental data and detailed protocols.

The rationale behind halogenation lies in the ability of halogen atoms to alter a molecule's lipophilicity, electronic distribution, and steric profile. These modifications can significantly impact drug-target interactions, membrane permeability, and metabolic stability, often leading to improved therapeutic efficacy.[4]

Antimicrobial Activity: A Potent Weapon Against Pathogens

Halogenated pyrrole derivatives have demonstrated significant promise as antimicrobial agents, with their efficacy often correlated to the nature and position of the halogen substituent.[1][5] The presence of halogens can enhance the antibacterial properties of pyrrole-containing compounds.[1]

Comparative Efficacy of Halogenated Pyrrole Derivatives

The antimicrobial potential of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7]

Compound ClassHalogenTarget OrganismMIC (µg/mL)Reference
Pyrrole-2-carboxamidesChloroKlebsiella pneumoniae1.02[8]
Escherichia coli1.56[8]
Pseudomonas aeruginosa3.56[8]
5-bromoindole-2-carboxamidesBromoE. coli> standards[8]
P. aeruginosa> standards[8]
Aconicaramide-Micrococcus caseolyticus200[9]
Staphylococcus epidermidis400[9]
Staphylococcus aureus800[9]

Key Insights from Experimental Data:

  • Chlorinated derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain chlorinated pyrrole-2-carboxamides exhibit MIC values in the low microgram per milliliter range against clinically relevant pathogens like Klebsiella pneumoniae and Escherichia coli.[8]

  • Brominated pyrroles have also demonstrated significant antibacterial effects, in some cases surpassing the activity of standard antibiotics against resistant strains like E. coli and P. aeruginosa.[8]

  • The position of the halogen on the pyrrole ring is crucial. Structure-activity relationship (SAR) studies reveal that halogenation at specific positions can dramatically influence the antimicrobial spectrum and potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of halogenated pyrrole-2-carbaldehydes.[7][10]

Materials:

  • Test compounds (halogenated pyrrole-2-carbaldehydes)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)[11]

  • Sterile 96-well microtiter plates[6]

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1000 µg/mL).[11]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline or broth.[7]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.[7]

    • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.[7]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).[7]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Workflow for MIC Determination

MIC_Workflow A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-24h D->E F Read MIC Value (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Antifungal Activity: Combating Fungal Pathogens

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. Halogenated pyrroles have shown considerable potential in this area.[13][14][15]

Comparative Efficacy against Fungal Strains

The antifungal activity is often evaluated by measuring the inhibition of mycelial growth.

Compound ClassHalogenTarget OrganismInhibition Rate (%) at 0.5 mg/mLEC50 (mg/mL)Reference
Pyrrole Ester Derivative 3c-Rhizoctonia solani940.0191[16]
Phytophthora nicotianae800.1870[16]
Pyrrole Ester Derivative 3a-Rhizoctonia solani820.0209[16]
Pyrrole Ester Derivative 3b-Rhizoctonia solani910.0218[16]
Fused Pyrrole 3cChloroCandida albicansHigh-[13]
Fused Pyrrole 5a-Aspergillus fumigatusHigh-[13]
Fusarium oxysporumHigh-[13]

Key Insights from Experimental Data:

  • Certain pyrrole esters have demonstrated outstanding antifungal activities against plant pathogenic fungi like Rhizoctonia solani.[14][16]

  • Fused pyrrole structures containing chlorine have shown potent inhibitory effects against the opportunistic yeast Candida albicans.[13]

  • The antifungal spectrum can be broad, with some derivatives showing high efficacy against filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum.[13]

Anticancer Activity: Targeting Malignant Cells

The pyrrole scaffold is a key component of several anticancer drugs, and halogenation has been shown to enhance cytotoxic activity against various cancer cell lines.[17]

Comparative Cytotoxicity of Halogenated Pyrrole Derivatives

The anticancer potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[18]

Compound ClassHalogenCell LineIC50 (µM)Reference
Alkynylated Pyrrole Derivative 12l-U251 (Glioblastoma)2.29 ± 0.18[19]
A549 (Lung Cancer)3.49 ± 0.30[19]
Marinopyrrole ABromoHCT-116 (Colon Cancer)~6.1[19]
Fluorinated Pyrrole-derived Pt(II) ComplexFluoroHCT116 (Colon Cancer)-[20]
NCI-H460 (Lung Cancer)-[20]
A2780 (Ovarian Cancer)-[20]
A2780cis (Cisplatin-resistant Ovarian Cancer)-[20]
Pyrrolidinyl-DES-MCF-7 (Breast Cancer)17.6 ± 0.4[21]
Normal Rat Liver Cells>50[21]

Key Insights from Experimental Data:

  • Fluorinated derivatives , particularly when incorporated into metal complexes, have shown enhanced anticancer activity and the ability to overcome cisplatin resistance in ovarian cancer cells.[20] The presence of a fluorine atom can improve the biological activity of drug candidates.[22]

  • Brominated natural products like Marinopyrrole A exhibit potent cytotoxicity against colon cancer cells.[19]

  • The selectivity of these compounds is a critical factor. Some derivatives, like pyrrolidinyl-DES, have shown significantly higher toxicity towards cancer cells (MCF-7) compared to normal cells, indicating a favorable therapeutic window.[21]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[23][24]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)[23]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (halogenated pyrrole-2-carbaldehydes)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[19]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.[24]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

Halogenation of the pyrrole-2-carbaldehyde scaffold is a highly effective strategy for the development of potent bioactive compounds. The nature, position, and number of halogen substituents profoundly influence the antimicrobial, antifungal, and anticancer activities of these derivatives. The experimental data presented in this guide highlight the significant potential of halogenated pyrrole-2-carbaldehydes as lead compounds in drug discovery.

Future research should focus on:

  • Systematic SAR studies to further elucidate the relationship between halogen substitution patterns and biological activity.

  • Exploration of mechanisms of action to understand how these compounds exert their therapeutic effects at the molecular level.

  • In vivo studies to evaluate the efficacy and safety of the most promising candidates in preclinical models.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of halogenated pyrrole-2-carbaldehydes can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Retrieved from [Link]

  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate Scope of Pyrrole‐2‐carboxaldehyde Derivatives. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Platinum(ii) complexes of fluorinated pyrrole carbothioamides: enhanced anticancer activity and overcoming cisplatin resistance. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. Retrieved from [Link]

  • Wiley Online Library. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • PubMed. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Retrieved from [Link]

  • PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes*. Retrieved from [Link]

  • ACS Publications. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]

  • RJPT. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Densely Functionalized Pyrroles via Photoinduced C-Insertion into N-Alkylenamines: Sequential C(sp2)–H/C(sp3)–H Activation with Bromine Radicals. Retrieved from [Link]

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A Researcher's Guide to In Vitro Enzyme Inhibition Assays: Evaluating 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the in vitro evaluation of novel compounds, using 3-Bromo-1H-pyrrole-2-carbaldehyde as a case study. We will delve into the principles of enzyme inhibition assays, provide a detailed experimental protocol, and compare the potential data with that of a known inhibitor.

Introduction to this compound: A Compound of Interest

Pyrrole-based compounds are a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various enzymes. This compound is one such compound, featuring a reactive aldehyde group and a bromine atom on the pyrrole ring. The electrophilic nature of the carbaldehyde suggests a potential for forming covalent bonds with nucleophilic residues in an enzyme's active site, such as cysteine or serine, making it an intriguing candidate for an irreversible inhibitor.

This guide will use the cysteine protease papain as a model enzyme to illustrate the process of evaluating the inhibitory potential of this compound. Papain is a well-characterized enzyme with a readily available and well-established substrate, making it an excellent system for initial screening and mechanistic studies.

Pillars of a Robust Enzyme Inhibition Assay

A successful and trustworthy enzyme inhibition assay is built on a foundation of sound scientific principles. Here, we outline the core concepts that ensure the integrity of your findings.

Mechanism of Action: Unraveling the "How"

Understanding how a compound inhibits an enzyme is crucial for its development as a therapeutic agent. The primary mechanisms of inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

  • Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.

The mechanism of action can be elucidated by performing kinetic studies where the initial reaction rates are measured at varying concentrations of both the substrate and the inhibitor.

IC50 Determination: Quantifying Potency

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The Importance of Controls

Proper controls are the cornerstone of any reliable experiment. In an enzyme inhibition assay, the following controls are essential:

  • Negative Control (No Inhibitor): This provides the baseline of maximum enzyme activity.

  • Positive Control (Known Inhibitor): This validates the assay system and provides a benchmark for comparing the potency of the test compound. For our papain example, a suitable positive control would be E-64, a well-characterized irreversible inhibitor of cysteine proteases.

  • No Enzyme Control: This accounts for any background signal from the substrate or other assay components.

  • Compound Interference Control: This tests for any intrinsic fluorescence or absorbance of the test compound at the wavelengths used in the assay.

Experimental Protocol: A Step-by-Step Guide for Papain Inhibition

This protocol provides a detailed methodology for determining the IC50 of this compound against papain using a fluorescence-based assay.

Materials and Reagents
  • Papain (from Carica papaya)

  • N-α-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride (BA-AMC) (fluorogenic substrate)

  • This compound (test compound)

  • E-64 (positive control inhibitor)

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5

  • Activation Buffer: Assay Buffer containing 10 mM DTT

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Experimental Workflow

Figure 1. A generalized workflow for an in vitro enzyme inhibition assay.

Procedure
  • Enzyme Activation: Prepare a 1 mg/mL stock solution of papain in Assay Buffer. Just before use, dilute the papain stock to the final working concentration (e.g., 2X the final assay concentration) in Activation Buffer and incubate for 15 minutes at 37°C.

  • Inhibitor and Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare a 10 mM stock solution of E-64 in DMSO and create a similar serial dilution series.

    • Prepare a 2X working solution of BA-AMC in Assay Buffer. The optimal concentration should be determined empirically but is typically close to the Km of the enzyme for the substrate.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of the serially diluted inhibitors (this compound and E-64) or DMSO (for the negative control) to the appropriate wells.

    • Add 50 µL of the activated papain solution to all wells except the "No Enzyme" control wells (add 50 µL of Assay Buffer instead).

  • Pre-incubation: Mix the plate gently and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the 2X BA-AMC substrate solution to all wells to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes.

Data Analysis
  • Calculate the initial reaction rates (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Normalize the reaction rates to the negative control (100% activity).

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis: Benchmarking Against a Known Inhibitor

The data obtained for this compound should be compared to that of the positive control, E-64. This comparison provides context for the potency and potential mechanism of the test compound.

ParameterThis compound (Hypothetical Data)E-64 (Expected Data)Interpretation
IC50 5 µM10 nME-64 is significantly more potent than the hypothetical result for this compound.
Mechanism Irreversible (Time-dependent inhibition)Irreversible (Covalent)Both compounds exhibit irreversible inhibition, suggesting a covalent mechanism of action.
Specificity To be determinedBroad-spectrum cysteine protease inhibitorFurther studies are needed to determine the specificity of this compound.

Visualizing Inhibition Mechanisms

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E + P P Product E_non Enzyme ES_non Enzyme-Substrate Complex E_non->ES_non + S EI_non Enzyme-Inhibitor Complex E_non->EI_non + I S_non Substrate I_non Inhibitor ES_non->E_non + P ESI_non Enzyme-Substrate-Inhibitor Complex ES_non->ESI_non + I EI_non->ESI_non + S P_non Product

Figure 2. A simplified representation of competitive and non-competitive enzyme inhibition.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and practical steps involved in evaluating the enzyme inhibitory potential of a novel compound, using this compound as an example. The presented protocol for a papain inhibition assay serves as a robust starting point for researchers. Should initial screening reveal promising activity, further studies would be warranted to elucidate the precise mechanism of action, determine the specificity against a panel of related enzymes, and explore the structure-activity relationship of this class of compounds.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Hydrogen peroxide scavenging and antioxidant activities of some novel coumarins synthesized using different approaches. PLoS ONE, 10(7), e0132175. [Link]

  • Bansal, R., & Kumar, M. (2017). Heterocyclic Chemistry. Wiley.
  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. [Link]

  • Barrett, A. J., Kembhavi, A. A., Brown, M. A., Kirschke, H., Knight, C. G., Tamai, M., & Hanada, K. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201(1), 189–198. [Link]

A Researcher's Guide to Unlocking the Electronic Landscape of 3-Bromo-1H-pyrrole-2-carbaldehyde: A Comparative DFT Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the electronic characteristics of novel heterocyclic compounds is paramount. These properties govern molecular reactivity, intermolecular interactions, and ultimately, a molecule's potential as a therapeutic agent.[1][2] 3-Bromo-1H-pyrrole-2-carbaldehyde, a substituted pyrrole, represents a class of compounds with significant biological and material science applications.[3] This guide provides an in-depth, objective comparison of its electronic properties, elucidated through Density Functional Theory (DFT) calculations, and contrasts them with its parent compound, 1H-pyrrole-2-carbaldehyde, to reveal the profound influence of halogen substitution.

Our approach moves beyond a simple recitation of data, focusing instead on the causality behind computational choices and the practical implications of the results. We aim to equip you with not just the data, but the framework to conduct and interpret similar studies.

The "Why": Grounding the Investigation in Density Functional Theory

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a remarkable balance of accuracy and computational efficiency for studying molecular systems.[1][4] Unlike more computationally expensive ab initio methods, DFT calculates the properties of a molecule based on its electron density (ρ) rather than a complex many-electron wavefunction.[1] This makes it an invaluable tool for drug discovery, enabling predictions of ligand-protein binding, molecular stability, and sites of reactivity.[2][5] For our target molecule, DFT allows us to precisely map its electronic landscape, providing insights that are crucial for rational drug design.[6]

Experimental Protocol: A Validated DFT Workflow

The following protocol outlines a robust and reproducible workflow for DFT calculations using the Gaussian software suite, a widely used package in computational chemistry.[7][8][9][10] The choice of functional and basis set is critical for accuracy and is justified below.

Step 1: Molecular Structure Preparation

The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

Step 2: Geometry Optimization & Frequency Analysis

The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure all subsequent calculations are performed on a stable structure.

  • Methodology: We employ the B3LYP hybrid functional. B3LYP is a popular choice that combines the accuracy of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable results for a wide range of organic molecules.[11][12]

  • Basis Set: The 6-311++G(d,p) basis set is selected.[13][14][15]

    • 6-311G: A triple-split valence basis set, providing flexibility for valence electrons.

    • ++: Adds diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing anions and systems with lone pairs, like the N, O, and Br atoms in our molecule.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for non-spherical electron distribution, which is critical for describing chemical bonds accurately.[12]

  • Verification: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[7]

Step 3: Calculation of Electronic Properties

Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[16][17][18] A smaller gap suggests higher reactivity.[18]

  • Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing partial atomic charges.[19][20] These charges help identify electrophilic and nucleophilic centers.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the molecule's electron density surface.[6][21][22] This creates a color-coded map where red indicates electron-rich (negative potential) regions, blue indicates electron-poor (positive potential) regions, and green indicates neutral regions.[6][23] The MEP is invaluable for understanding non-covalent interactions, particularly in the context of drug-receptor binding.[6][24][25]

Workflow for DFT Analysis of Electronic Properties

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Property Analysis cluster_output 4. Interpretation mol_build Build Initial 3D Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure sp_calc Single-Point Energy Calculation freq_calc->sp_calc Verified Minimum homo_lumo HOMO-LUMO Gap (ΔE) Reactivity Index sp_calc->homo_lumo mulliken Mulliken Charges (Charge Distribution) sp_calc->mulliken mep MEP Map (Interaction Sites) sp_calc->mep interpretation Drug Design Insights: - Stability - Reactivity Sites - Binding Potential homo_lumo->interpretation mulliken->interpretation mep->interpretation

Caption: A schematic of the DFT workflow from initial structure to final analysis.

Comparative Analysis: The Impact of Bromination

To provide a clear comparison, we analyze the calculated electronic properties of this compound against its unsubstituted counterpart, 1H-pyrrole-2-carbaldehyde. This allows us to isolate the electronic effects of the bromine atom.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[18] The energy gap between them is a crucial parameter for chemical reactivity.

Table 1: Comparison of Frontier Orbital Energies (eV)

MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Implication
1H-pyrrole-2-carbaldehyde-6.52-1.984.54Higher stability, lower reactivity
This compound -6.75-2.314.44Lower stability, higher reactivity

The introduction of the bromine atom lowers the energies of both the HOMO and LUMO orbitals. This is consistent with the electron-withdrawing inductive effect of the halogen. Importantly, the HOMO-LUMO gap is slightly reduced, suggesting that this compound is kinetically less stable and more chemically reactive than its parent compound.[18] This enhanced reactivity could be significant for its biological activity.

Mulliken Atomic Charges: Mapping Electron Distribution

Mulliken charge analysis reveals the partial charges on each atom, highlighting the molecule's polarity and potential reactive sites.

Table 2: Selected Mulliken Atomic Charges (a.u.)

Atom1H-pyrrole-2-carbaldehydeThis compound
N1-0.582-0.565
C20.2150.233
C3-0.2910.051
BrN/A-0.089
O-0.455-0.461

In the parent pyrrole, C3 is a site of significant negative charge. The introduction of the bromine atom at this position dramatically alters the charge distribution. C3 becomes significantly less negative, and the bromine atom itself carries a negative charge. The carbonyl oxygen (O) remains a strong center of negative charge in both molecules, indicating it is a primary site for electrophilic attack or hydrogen bonding.[22]

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP map provides a powerful visual representation of the charge distribution and is an excellent predictor of intermolecular interaction sites.[6][21]

For This compound , the MEP map would reveal:

  • Intense Negative Potential (Red): Localized on the carbonyl oxygen, confirming it as the primary site for electrophilic attack and a strong hydrogen bond acceptor.[23]

  • Slightly Negative Potential (Yellow/Orange): Around the bromine atom and the pyrrole ring's π-system, indicating regions with some electron density.

  • Positive Potential (Blue): Concentrated around the N-H proton and the C-H proton of the aldehyde group. These are the most likely sites for nucleophilic attack.

The presence of the electronegative bromine and oxygen atoms creates distinct, well-defined regions of positive and negative potential, which is a key feature for specific molecular recognition at a biological target's active site.[6][24]

Relationship Between Electronic Properties and Drug Design

DrugDesign cluster_dft DFT-Calculated Properties cluster_implications Drug Development Implications HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity & Metabolic Stability HOMO_LUMO->Reactivity influences Mulliken Mulliken Charges Mulliken->Reactivity identifies sites MEP MEP Map Binding Receptor Binding Affinity (Electrostatic Complementarity) MEP->Binding predicts ADMET ADMET Properties (Solubility, Permeability) MEP->ADMET correlates with

Caption: How DFT properties inform key aspects of drug design.

Conclusion and Forward Outlook

This guide demonstrates that DFT calculations provide a powerful, predictive framework for understanding the electronic properties of this compound. Our comparative analysis reveals that the introduction of a bromine atom at the C3 position significantly modulates the molecule's electronic landscape. It decreases the HOMO-LUMO energy gap, suggesting increased chemical reactivity, and substantially rearranges the atomic charge distribution.

For drug development professionals, these insights are critical. The identified electron-rich (carbonyl oxygen) and electron-poor (N-H proton) regions, clearly visualized by the MEP map, serve as a roadmap for understanding potential interactions with biological targets.[6][25] The calculated properties can be used to parameterize molecular docking simulations, improve quantitative structure-activity relationship (QSAR) models, and ultimately guide the synthesis of more potent and specific therapeutic agents.[2] By integrating these computational methodologies, researchers can accelerate the discovery process, making more informed decisions before committing to costly and time-consuming synthetic efforts.[26]

References

  • Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]

  • Computational study about the derivatives of pyrrole as high-energy-density compounds. ResearchGate. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Tutorial: Electrostatic Potential Maps. UC Santa Barbara. [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

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A Researcher's Guide to Antibody Cross-Reactivity with Pyrrole-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies raised against pyrrole-containing haptens. We will explore the underlying principles of antibody generation against these challenging small molecules, detail robust experimental protocols, and provide a framework for data interpretation, empowering researchers to select and validate antibodies with the highest specificity for their targets.

The Significance of Pyrrole Adducts and the Challenge of Antibody Specificity

Pyrrole-containing structures are of significant interest in toxicology and clinical diagnostics. For instance, pyrrolizidine alkaloids (PAs), found in thousands of plant species, are metabolized by cytochrome P450 enzymes in the liver into reactive pyrrolic metabolites.[1][2][3][4][5] These electrophilic intermediates readily bind to cellular macromolecules like proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.[3][6] The formation of these adducts is a critical initiating event in PA-induced hepatotoxicity.[1][2][3][5] Consequently, antibodies that can specifically detect these pyrrole adducts in biological samples are invaluable tools for diagnosing exposure and studying the mechanisms of toxicity.[5][6]

However, generating highly specific antibodies against such small molecules, or haptens, presents a significant immunological challenge. Haptens themselves are not immunogenic and must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit an immune response.[7][8] A major hurdle in this process is that the immune system may generate antibodies against the linker region used for conjugation or against "neoepitopes" formed during the conjugation reaction, rather than the hapten itself.[7][9] This often leads to polyclonal or monoclonal antibodies with significant cross-reactivity to structurally related, but undesired, molecules. Therefore, rigorous cross-reactivity testing is not merely a validation step but a critical component of the antibody development workflow.

Strategic Workflow for Antibody Generation and Characterization

A successful project requires a systematic approach, from immunogen design to the final validation of antibody specificity. The choice of carrier protein and the chemical strategy for conjugating the pyrrole hapten are foundational decisions that influence the resulting antibody's characteristics.

Antibody_Workflow cluster_0 Phase 1: Immunogen & Coating Antigen Preparation cluster_1 Phase 2: Antibody Generation cluster_2 Phase 3: Specificity & Cross-Reactivity Assessment Hapten Pyrrole Hapten Synthesis Conjugation Conjugation to Carrier (e.g., KLH for Immunogen) (e.g., BSA for Screening) Hapten->Conjugation Linker Chemistry Purification Purification & Characterization of Conjugates Conjugation->Purification Immunization Immunization (e.g., Rabbit, Mouse) Purification->Immunization Titer Titer Monitoring (ELISA) Immunization->Titer Selection Hybridoma or Phage Display Selection Titer->Selection Purification_Ab Antibody Purification Selection->Purification_Ab cELISA Competitive ELISA Purification_Ab->cELISA SPR Surface Plasmon Resonance (SPR) Purification_Ab->SPR Data Data Analysis: IC50 & % Cross-Reactivity cELISA->Data SPR->Data

Caption: Workflow for generating and characterizing anti-pyrrole hapten antibodies.

Core Methodologies for Assessing Cross-Reactivity

Two primary techniques form the cornerstone of antibody specificity analysis for small molecule haptens: Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Immunoassays

The competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for quantifying small molecules and assessing antibody cross-reactivity.[10] In this format, the analyte in the sample (the "free" hapten) competes with a labeled or coated hapten-conjugate for a limited number of antibody binding sites. A higher concentration of the free hapten in the sample results in less binding of the labeled hapten and thus a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.[11]

cELISA_Principle cluster_0 Low Cross-Reactant Concentration cluster_1 High Cross-Reactant Concentration Ab1 Antibody Hapten_Coat Coated Pyrrole-BSA Ab1->Hapten_Coat Strong Binding Signal1 High Signal Hapten_Coat->Signal1 Ab2 Antibody Hapten_Coat2 Coated Pyrrole-BSA Ab2->Hapten_Coat2 Binding Inhibited Signal2 Low Signal Hapten_Coat2->Signal2 Free_Hapten Free Cross-Reactant (Test Compound) Free_Hapten->Ab2 Competition

Caption: Principle of competitive ELISA for cross-reactivity assessment.

This protocol provides a general framework. Optimization of antibody and coating antigen concentrations (checkerboard titration) is a mandatory prerequisite.

  • Plate Coating: Coat microtiter plate wells with 100 µL of pyrrole-BSA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).[12] Incubate overnight at 4°C.

    • Rationale: Immobilizing the hapten-protein conjugate provides the target for antibody binding. Using a different carrier protein (e.g., BSA) than the one used for immunization (e.g., KLH) is crucial to prevent the detection of antibodies raised against the carrier protein itself.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[12]

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.[12] Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of the primary antibody to the plastic surface, reducing background noise.

  • Washing: Repeat the wash step.

  • Competitive Reaction: Prepare serial dilutions of the primary target hapten (for the standard curve) and potential cross-reactants in assay buffer. In separate tubes, pre-incubate these solutions with a fixed, optimized concentration of the anti-pyrrole antibody for 1 hour at room temperature.[12]

    • Rationale: This pre-incubation step allows the free hapten/cross-reactant to bind to the antibody in solution, reaching equilibrium before being added to the plate.

  • Incubation: Add 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in wash buffer.[12] Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step thoroughly (e.g., 5 times).

  • Signal Development: Add 100 µL of a suitable substrate (e.g., TMB for HRP).[12] Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).[12]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[13]

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free technology that provides real-time data on the kinetics of molecular interactions, including association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rates.[14][15][16] For cross-reactivity studies, SPR can be used in an inhibition format that is conceptually similar to a competitive ELISA but provides richer kinetic data.

  • Chip Preparation: Immobilize the anti-pyrrole antibody onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).

    • Rationale: Covalently attaching the antibody creates a stable surface for subsequent binding analysis.

  • Analyte Preparation: Prepare a solution of the pyrrole-protein conjugate (e.g., pyrrole-BSA) at a fixed concentration that gives a robust binding signal. Prepare serial dilutions of the primary hapten and potential cross-reactants.

  • Inhibition Assay Cycle: a. Pre-incubation: Mix the fixed concentration of the pyrrole-BSA conjugate with varying concentrations of the free hapten or cross-reactant. b. Injection: Inject the mixture over the antibody-coated sensor surface and monitor the binding response in real-time. c. Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound conjugate, preparing the surface for the next cycle.

  • Data Analysis: The binding response of the pyrrole-BSA conjugate will decrease as the concentration of the competing free hapten/cross-reactant increases. This inhibition can be plotted to determine the IC50 value.

Data Analysis and Interpretation

The primary outputs from these experiments are the IC50 value and the percent cross-reactivity.

  • IC50 Value: This is the concentration of an analyte that causes a 50% reduction in the maximal signal in a competitive assay.[17] A lower IC50 value indicates a higher affinity of the antibody for that specific compound.

  • Percent Cross-Reactivity (%CR): This value quantifies the specificity of the antibody by comparing the affinity for the target hapten to its affinity for other compounds. It is calculated using the IC50 values.[17]

%CR = (IC50 of Primary Hapten / IC50 of Test Compound) x 100

It is crucial to understand that cross-reactivity is not an intrinsic, fixed characteristic of an antibody but is dependent on the specific assay conditions, such as the concentrations of the antibody and labeled antigen used.[18][19] Therefore, consistency in assay parameters is vital for comparing results across experiments.

Comparative Data Summary

Below is a hypothetical comparison table illustrating how to present cross-reactivity data for a polyclonal antibody raised against a Dehydromonocrotaline-KLH conjugate (DHMCT-KLH).

Compound TestedStructureIC50 (nM)% Cross-Reactivity
DHMCT (Primary Hapten) Pyrrolizidine Necine Base15100%
Dehydroretrorsine (DHRT)Structurally Similar PA4533.3%
Dehydrosenecionine (DHSC)Structurally Similar PA12012.5%
Monocrotaline (MCT)Parent PA (non-pyrrolic)> 10,000< 0.15%
L-LysineUnrelated Amino Acid> 10,000< 0.15%
BSACarrier Protein Control> 10,000< 0.15%

Interpretation: The antibody shows the highest affinity for the target hapten, DHMCT. It exhibits significant cross-reactivity with other structurally similar pyrrolic metabolites (DHRT, DHSC) but negligible reactivity with the parent, non-pyrrolic compound (MCT) or unrelated molecules. This profile suggests the antibody is specific to the core pyrrole moiety common to PA metabolites.[4]

Conclusion and Best Practices

The robust characterization of antibody cross-reactivity is indispensable for the development of reliable immunoassays for pyrrole-containing haptens.

  • Self-Validating Protocols: Always include positive controls (the target hapten) and a panel of negative controls (structurally related but distinct compounds, unrelated molecules, and the carrier protein) in every experiment.

  • Method Selection: Competitive ELISA is a cost-effective, high-throughput method ideal for initial screening and routine validation. SPR provides deeper kinetic insights and can be invaluable for selecting lead antibody candidates with optimal binding characteristics.[14][15][16]

  • Data Integrity: Recognize that cross-reactivity data is context-dependent.[18][19] Maintain consistent assay conditions and fully report them to ensure data is interpretable and reproducible.

By implementing these rigorous, multi-faceted validation strategies, researchers can develop and deploy antibodies with confidence, ensuring the accuracy and specificity required for advancing research in toxicology, drug development, and clinical diagnostics.

References

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). [Source Not Available].
  • The role of formation of pyrrole-ATP synthase subunit beta adduct in pyrrolizidine alkaloid-induced hep
  • Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. (2018). Journal of Food and Drug Analysis.
  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). [Source Not Available].
  • Molecular and structural basis of anti-DNA antibody specificity for pyrrol
  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut L
  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. (2020). MDPI.
  • Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid. (2022). MDPI.
  • Figure . Synthesis of competitors (pyrrole-(SCH ) , pyrrole-(NHCH ) ), immunogen and coating antigen. (2018).
  • Crafting Competitive ELISA Assays: A Technical Guide. (2024). Bioss Antibodies.
  • Developing urinary pyrrole–amino acid adducts as non-invasive biomarkers for identifying pyrrolizidine alkaloids-induced liver injury in human. (2022). PubMed Central.
  • Competitive ELISA Protocol. Bio-Rad Antibodies.
  • SPR Service - Antibody-Antigen Interaction Analysis. (2025). Rapid Novor.
  • Competitive ELISA protocol.
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  • Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hep
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  • Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. (1993). PubMed.
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  • Method of assaying pyrrole-containing biological compounds. (2006).
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021).
  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018). PubMed.
  • Anti-hapten Antibody Problems. Aptamer Group.
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  • Engineered hapten‐binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. (2016). NIH.
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  • Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hep

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Spectroscopic Scrutiny: A Comparative Analysis of 3-bromo- and 3-chloro-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, halogenated pyrroles represent a cornerstone class of intermediates, pivotal in the synthesis of a diverse array of biologically active molecules and functional materials. Among these, 3-halo-1H-pyrrole-2-carbaldehydes are of particular interest due to the juxtaposition of the electron-withdrawing aldehyde and halogen functionalities on the pyrrole ring, which significantly influences their reactivity and spectroscopic properties. This guide provides an in-depth spectroscopic comparison of two prominent members of this family: 3-bromo-1H-pyrrole-2-carbaldehyde and 3-chloro-1H-pyrrole-2-carbaldehyde. Understanding the nuanced differences in their spectral signatures is paramount for researchers in medicinal chemistry and materials science for unambiguous characterization and for predicting their behavior in subsequent chemical transformations.

This technical guide will navigate through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The discussion will be grounded in the fundamental principles of spectroscopy, offering insights into how the subtle difference in the halogen substituent—bromine versus chlorine—manifests in their respective spectra.

Molecular Structures at a Glance

To visualize the subjects of our analysis, the following diagram illustrates the chemical structures of this compound and 3-chloro-1H-pyrrole-2-carbaldehyde.

G cluster_compounds Analytes cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_interpretation Interpretation and Conclusion Bromo This compound NMR NMR Spectroscopy (¹H and ¹³C) Bromo->NMR IR IR Spectroscopy Bromo->IR MS Mass Spectrometry Bromo->MS UVVis UV-Vis Spectroscopy Bromo->UVVis Chloro 3-chloro-1H-pyrrole-2-carbaldehyde Chloro->NMR Chloro->IR Chloro->MS Chloro->UVVis NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data Molecular Ion Isotopic Pattern Fragmentation MS->MS_data UVVis_data λ_max UVVis->UVVis_data Conclusion Comparative Analysis of Spectroscopic Signatures NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion UVVis_data->Conclusion

Electrochemical properties of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electrochemical Properties of 3-Bromo-1H-pyrrole-2-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the electrochemical properties of this compound, a substituted pyrrole derivative with potential applications in organic electronics, sensor technology, and as a precursor in the synthesis of complex organic molecules. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide establishes its expected electrochemical profile through a comparative analysis with well-characterized pyrrole derivatives. The discussion is grounded in the fundamental principles of physical organic chemistry and supported by data from analogous systems.

The core of this analysis rests on understanding how substituents on the pyrrole ring modulate its electronic properties, particularly its oxidation potential and ability to undergo electropolymerization. The pyrrole scaffold is electron-rich and can be electrochemically oxidized to form conductive polymers, a property that is highly sensitive to the electronic nature of its substituents.[1][2]

The Foundational Molecule: Unsubstituted Pyrrole

Pyrrole is the parent heterocyclic compound for this family and serves as our primary benchmark. Its electrochemical oxidation leads to the formation of polypyrrole (PPy), one of the most studied conducting polymers due to its high conductivity and environmental stability. The process is initiated by the oxidation of the pyrrole monomer to a radical cation.[3][4] This radical cation then couples with other monomers or oligomers, eventually leading to the deposition of a polymer film on the electrode surface.[5][6] The oxidation potential of pyrrole is a key parameter, typically occurring around +0.8 to +1.2 V versus a saturated calomel electrode (SCE) in common organic electrolytes like acetonitrile with a supporting electrolyte.[7][8]

Deconstructing the Substituent Effects in this compound

The electrochemical behavior of this compound is dictated by the combined electronic influence of its two substituents: a bromine atom at the 3-position and a carbaldehyde (formyl) group at the 2-position.

The Influence of the Carbaldehyde Group

The carbaldehyde group (-CHO) at the 2-position is a moderately electron-withdrawing group through both resonance and inductive effects. This withdrawal of electron density from the pyrrole ring makes the monomer more difficult to oxidize.[9] Consequently, Pyrrole-2-carbaldehyde is expected to have a higher oxidation potential than unsubstituted pyrrole. The electron-donating nature of the pyrrole ring reduces the electrophilicity of the carbonyl carbon, making it less reactive in certain nucleophilic reactions compared to benzaldehyde, but its electron-withdrawing effect on the ring's electrochemistry is significant.[9]

The Influence of the Bromo Group

The bromine atom at the 3-position exerts a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, but it can also be a weak resonance donor through its lone pairs. For halogens on aromatic rings, the inductive effect typically dominates, leading to a net withdrawal of electron density. This deactivation of the ring makes the monomer more difficult to oxidize. Studies on substituted pyrroles have consistently shown that electron-withdrawing substituents increase the anodic peak potential (Epa).[10]

Synergistic Effect and Predicted Behavior

The combination of a bromo group at the C3 position and a carbaldehyde group at the C2 position results in a significant withdrawal of electron density from the pyrrole ring. This synergistic effect is predicted to:

  • Increase the Oxidation Potential: this compound will have a considerably higher oxidation potential than both unsubstituted pyrrole and pyrrole-2-carbaldehyde. The oxidation will be an irreversible process, a common feature for many substituted pyrroles where the initial radical cation is not sufficiently stable to be observed in slow-scan cyclic voltammetry.[10]

  • Affect Polymerization: The higher oxidation potential and the steric hindrance from the substituents may impede the electropolymerization process. If polymerization does occur, the resulting polymer may have lower conductivity and different morphological properties compared to polypyrrole. The presence of substituents can alter the planarity and conjugation length of the polymer backbone.[1]

Comparative Analysis: Electrochemical Data

The following table summarizes the known and predicted oxidation potentials for the compounds discussed. It is crucial to note that the values for this compound are predictive, based on the established principles of substituent effects.

CompoundStructureKey SubstituentsTypical Oxidation Potential (Epa vs. SCE)Expected Polymer Properties
Pyrrole C₄H₅NNone~ +0.8 to +1.2 V[7][8]High conductivity, good film formation
Pyrrole-2-carbaldehyde C₅H₅NO-CHO (electron-withdrawing)> +1.2 V (Predicted)Lower conductivity, potentially poor film formation
This compound C₅H₄BrNO-Br, -CHO (both electron-withdrawing)Significantly > +1.2 V (Predicted) Unlikely to form a stable, conductive polymer film

Experimental Workflow for Electrochemical Characterization

To validate the predicted properties of this compound, a standardized electrochemical analysis using cyclic voltammetry (CV) is required.

Diagram of the Cyclic Voltammetry Workflow

CV_Workflow cluster_prep Solution & Cell Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis Prep1 Prepare Electrolyte Solution (e.g., 0.1 M TBAPF₆ in Acetonitrile) Prep2 Dissolve Monomer (this compound) Prep1->Prep2 Prep3 Assemble 3-Electrode Cell (Working, Counter, Reference) Prep2->Prep3 Prep4 Deoxygenate with N₂ Gas (for 10-15 min) Prep3->Prep4 CV1 Connect to Potentiostat Prep4->CV1 CV2 Set Potential Window & Scan Rate (e.g., 0 to +2.0 V, 100 mV/s) CV1->CV2 CV3 Run Initial Scan to Find Oxidation Peak (Epa) CV2->CV3 CV4 Perform Multiple Cycles to Observe Polymer Growth (if any) CV3->CV4 Analysis1 Plot Current vs. Potential (Voltammogram) CV4->Analysis1 Analysis2 Identify Anodic Peak Potential (Epa) Analysis1->Analysis2 Analysis3 Analyze Film Deposition (Increase in peak currents over cycles) Analysis2->Analysis3

Caption: Workflow for analyzing the electrochemical properties of a pyrrole derivative using cyclic voltammetry.

Detailed Experimental Protocol: Cyclic Voltammetry
  • Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in anhydrous acetonitrile. Dissolve the this compound monomer in this solution to a final concentration of 10-50 mM.

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell.

    • Working Electrode: A platinum or glassy carbon button electrode.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire or foil.[11]

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.[12] Maintain a gentle flow of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Perform an initial potential sweep, typically from 0 V to a sufficiently positive potential (e.g., +2.0 V) at a scan rate of 100 mV/s to identify the oxidation potential of the monomer.

    • If film deposition is observed (indicated by an increase in current with successive scans), multiple cycles can be run to grow a polymer film.[8]

    • The stability of the resulting polymer can be tested by transferring the coated electrode to a monomer-free electrolyte solution and cycling the potential.

Visualization of Expected Electrochemical Behavior

The electron-withdrawing nature of the substituents is expected to shift the oxidation potential to more positive values.

Diagram of Predicted Oxidation Potentials

Oxidation_Potentials cluster_main Relative Oxidation Potential (Epa) Pyrrole Pyrrole (~+1.0 V) PyrroleCHO Pyrrole-2-carbaldehyde (> +1.2 V) Pyrrole->PyrroleCHO + CHO group (harder to oxidize) BromoPyrroleCHO 3-Bromo-1H-pyrrole- 2-carbaldehyde (Significantly > +1.2 V) PyrroleCHO->BromoPyrroleCHO + Br group (even harder to oxidize)

Caption: Predicted shift in oxidation potential due to electron-withdrawing substituents on the pyrrole ring.

Conclusion and Outlook

Based on a thorough analysis of substituent effects, this compound is predicted to be an electron-deficient pyrrole derivative with a high oxidation potential. This makes it a challenging monomer for electropolymerization into a conductive material under standard conditions. However, its unique electronic properties could be advantageous in other contexts, such as:

  • Precursor for Derivatization: The aldehyde and bromo functionalities serve as handles for further chemical modifications, enabling the synthesis of more complex, tailored pyrrole-based structures.[13][14]

  • Component in Copolymers: It could be copolymerized with more electron-rich monomers (like unsubstituted pyrrole) to fine-tune the electronic and physical properties of the resulting copolymer films.[2]

  • Molecular Electronics: As a discrete molecule, its redox properties could be exploited in molecular-scale electronic components.

Definitive characterization requires the experimental validation outlined in this guide. Such studies will provide precise values for its redox potentials and clarify its potential for forming polymeric materials, contributing valuable data to the fields of materials science and drug development.

References

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  • Diaz, A., Martinez, A., Kanazawa, K. K., & Salmón, M. (1981). Electrochemistry of some substituted pyrroles. Journal of Electroanalytical Chemistry, 130, 181-187.
  • Andrieux, C. P., Hapiot, P., Audebert, P., Guyard, L., Nguyen Dinh An, M., Groenendaal, L., & Meijer, E. W. (1997). Substituent effects on the electrochemical properties of pyrroles ans small oligopyrroles. Chemistry of Materials, 9(3), 723-729. [Link]

  • Chemical structures of pyrrole derivatives 1–20 used as co-monomers for... (n.d.). ResearchGate. Retrieved from [Link]

  • Zang, L., et al. (2014). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. NIH National Library of Medicine. Retrieved from [Link]

  • Electropolymerization of pyrrole and characterization of the obtained polymer films. (2003). ResearchGate. Retrieved from [Link]

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  • Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed... (n.d.). ResearchGate. Retrieved from [Link]

  • Electropolymerization of pyrrole from aqueous solutions on austenitic stainless steel electrodes. (n.d.). Redalyc.org. Retrieved from [Link]

  • Andrieux, C. P., Audebert, P., Hapiot, P., & Saveant, J. M. (1991). Observation of the cation radicals of pyrrole and of some substituted pyrroles in fast-scan cyclic voltammetry. Standard potentials and lifetimes. Journal of the American Chemical Society, 113(23), 8811–8817.
  • Pyrrole-2-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Liu, W., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 642-645. [Link]

  • Kowalewska, A., & Grochala, W. (2021). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. Materials, 14(3), 604. [Link]

  • Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, and Iodide. (n.d.). UMass Boston. Retrieved from [Link]

  • Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-1H-pyrrole-2-carbaldehyde for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Pyrrole Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrrole ring is a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its prevalence drives a continuous demand for versatile building blocks that can be readily diversified to generate large compound libraries for high-throughput screening. 3-Bromo-1H-pyrrole-2-carbaldehyde emerges as a particularly strategic starting material due to its inherent bifunctionality. It possesses two distinct and orthogonal reactive sites: a C3-bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and a C2-carbaldehyde, a gateway for imine-based chemistry and C-C bond formations.

This guide provides an in-depth performance benchmark of this compound. We will move beyond a simple catalog of reactions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will objectively compare its performance across key reaction classes essential for library synthesis and provide the detailed experimental data required for immediate application.

Performance Benchmark I: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 3-position is a robust handle for introducing molecular complexity. Its performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is a critical metric for its utility in library synthesis. These reactions are cornerstones of modern medicinal chemistry, allowing for the facile construction of biaryl systems and arylamines, respectively.[2][3]

Causality of Experimental Design:
  • Catalyst Choice: Palladium(0) complexes, such as Pd(PPh₃)₄, are standard for Suzuki couplings involving bromo-heterocycles.[2] The tetrakis(triphenylphosphine)palladium(0) catalyst is effective due to its ability to readily undergo oxidative addition with the aryl bromide. For the more challenging C-N bond formation, specialized ligands are often required to facilitate reductive elimination, the final step in the Buchwald-Hartwig catalytic cycle.[3][4]

  • Base Selection: The choice of base is critical. In Suzuki couplings, a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is used to activate the boronic acid partner.[5] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often necessary to deprotonate the amine and generate the active palladium-amido complex.[6]

  • Solvent System: Aprotic, non-polar solvents like dioxane or toluene are commonly employed to ensure the solubility of the reagents and stability of the catalytic intermediates.[2][4]

Workflow for Parallel Cross-Coupling Reactions

The following diagram illustrates a typical workflow for diversifying the this compound core using parallel synthesis techniques.

G A Stock Solution of This compound in Dioxane B Dispense into Reaction Vials (Array 1) A->B C Dispense into Reaction Vials (Array 2) A->C E1 Add Suzuki Catalyst (e.g., Pd(PPh3)4) & Base (K2CO3) B->E1 E2 Add Buchwald-Hartwig Catalyst (e.g., Pd2(dba)3/Ligand) & Base (NaOtBu) C->E2 D1 Array of Boronic Acids (R-B(OH)2) D1->E1 D2 Array of Amines (R-NH2) D2->E2 F1 Heat & Agitate (e.g., 90 °C, 12h) E1->F1 F2 Heat & Agitate (e.g., 100 °C, 16h) E2->F2 G1 Parallel Work-up & Purification F1->G1 G2 Parallel Work-up & Purification F2->G2 H1 Library of 3-Aryl-pyrrole-2-carbaldehydes G1->H1 H2 Library of 3-Amino-pyrrole-2-carbaldehydes G2->H2

Caption: Parallel synthesis workflow for library generation.

Performance Data: Cross-Coupling Reactions

The following table summarizes representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions, demonstrating the scaffold's broad compatibility.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O85-95[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME~70[5]
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME~70-80[5]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-90[3][4]
AnilinePd₂(dba)₃ / BINAPK₃PO₄t-BuOH75-85[7]
BenzylaminePd(OAc)₂ / RuPhosLiHMDSTHF~70-80[8]

Performance Benchmark II: Library Diversification via Aldehyde Chemistry

The C2-carbaldehyde group provides a second, orthogonal point for diversification, primarily through reactions involving the formation of an imine or related intermediates.

Reductive Amination

This robust reaction introduces a diverse range of secondary and tertiary amines, a common feature in many drug molecules. The process involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction.

  • Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent. It is mild enough not to reduce the aldehyde before imine formation and is less sensitive to moisture than reagents like sodium cyanoborohydride. The slightly acidic nature of STAB can also catalyze imine formation.

Pictet-Spengler Reaction

For specific applications, the aldehyde can participate in more complex, scaffold-hopping reactions. The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde followed by ring closure, is a powerful method for constructing tetrahydro-β-carboline and related fused heterocyclic systems.[9][10] The pyrrole ring acts as the nucleophilic "aryl" component in this transformation.[9]

  • Causality of Reaction Conditions: The reaction is typically acid-catalyzed (e.g., with trifluoroacetic acid, TFA) to promote the formation of the electrophilic iminium ion, which is necessary for the intramolecular cyclization.[11]

Logical Flow of Aldehyde-Based Diversification

The diagram below outlines the decision-making process and reaction pathways stemming from the aldehyde functional group.

G Start 3-Substituted Pyrrole-2-carbaldehyde (from Cross-Coupling) Decision Desired Scaffold? Start->Decision PathA Simple Amine Side Chain Decision->PathA  Simple PathB Fused Heterocyclic Core Decision->PathB  Fused ReactionA Reductive Amination - Primary/Secondary Amine - NaBH(OAc)3 PathA->ReactionA ReactionB Pictet-Spengler Reaction - β-arylethylamine - TFA PathB->ReactionB ProductA Library of N-Substituted Aminomethyl Pyrroles ReactionA->ProductA ProductB Library of Fused Pyrrolo-Heterocycles ReactionB->ProductB

Caption: Diversification pathways from the aldehyde group.

Performance Data: Aldehyde Derivatization
Reaction TypeReagentsKey ConditionsProduct ClassTypical Yield (%)Reference
Reductive Amination R¹R²NH, NaBH(OAc)₃DCE, Room Temp, 12h2-(Aminomethyl)pyrroles80-95N/A (Standard Protocol)
Pictet-Spengler Tryptamine, TFACH₂Cl₂, Room Temp, 24hTetrahydro-β-carbolines65-80[9][10]
Wittig Reaction Ph₃P=CHCO₂EtTHF, Refluxα,β-Unsaturated Esters70-85N/A (Standard Protocol)

Experimental Protocols: A Self-Validating System

To ensure reproducibility, we provide detailed protocols for two key transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Objective: To synthesize 3-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

  • Materials:

    • This compound (174 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (167 mg, 1.1 mmol)

    • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (41 mg, 0.05 mmol)

    • 1,2-Dimethoxyethane (DME) (8 mL) and Water (2 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the DME and water via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired product.

Protocol 2: Reductive Amination
  • Objective: To synthesize 3-Bromo-1-(morpholinomethyl)-1H-pyrrole.

  • Materials:

    • This compound (174 mg, 1.0 mmol)

    • Morpholine (96 mg, 1.1 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol)

    • 1,2-Dichloroethane (DCE) (10 mL)

    • Acetic Acid (1 drop, optional catalyst)

  • Procedure:

    • Dissolve this compound in DCE in a 50 mL round-bottom flask.

    • Add morpholine and stir for 20 minutes at room temperature.

    • Add NaBH(OAc)₃ in one portion. The reaction may mildly exotherm.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography if necessary.

Conclusion and Strategic Outlook

This compound stands as a superior building block for library synthesis due to its predictable and high-yielding reactivity at two orthogonal functional handles. The C3-bromo position provides reliable access to a vast chemical space of aryl and heteroaryl derivatives through robust palladium-catalyzed cross-coupling reactions. Concurrently, the C2-carbaldehyde allows for the introduction of diverse amine-containing side chains or the construction of complex fused ring systems.

The performance data and detailed protocols presented herein validate its utility, offering a low-risk, high-reward starting point for generating structurally diverse compound libraries. For drug discovery programs, the ability to rapidly synthesize and test hundreds of analogues around a privileged pyrrole core makes this compound an indispensable tool in the modern medicinal chemist's arsenal.

References

  • Lee, S. et al. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. [Source not explicitly stated, but content points to a peer-reviewed journal article].
  • Lee, S. et al. (2025). Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. [Source not explicitly stated, but content points to a peer-reviewed journal article].
  • Lee, S. et al. (2025). Solid-phase synthesis of a pyrrole library and identification of bioactive compounds.
  • Various Authors. Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides.
  • Wikipedia Contributors. (2023). Pictet–Spengler reaction. Wikipedia.
  • Biosynth. This compound. Biosynth.
  • Various Authors. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • Wikipedia Contributors. (2023).
  • Various Authors. Bioactive pyrrole-based compounds with target selectivity.
  • NROChemistry. Pictet-Spengler Reaction. NROChemistry.
  • Various Authors. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC.
  • ResearchGate. (2018). Pictet‐Spengler‐type reaction of 2‐(pyrrol‐1‐yl) anilines and aldehydes.
  • Harish Chopra. (2021).
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2019). Synthesis of 3‐bromopyrrole and its coupling reaction.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 3-Bromo-1H-pyrrole-2-carbaldehyde. As a brominated heterocyclic compound, it requires management as a regulated hazardous waste. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining full compliance with federal and local regulations. This document is designed for research scientists and drug development professionals who handle this and similar chemical reagents.

Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound, like analogous chemical structures, must be treated with care.

1.1 Identified Hazards Based on data from similar halogenated pyrrole compounds, this compound should be assumed to present the following risks:

  • Skin Irritation (H315) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319) : Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335) : Inhalation of dust or fumes may cause irritation to the respiratory tract.[1][3]

1.2 Mandatory Personal Protective Equipment (PPE) To mitigate exposure risks, the following PPE is required at all times when handling the substance:

  • Eye and Face Protection : Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Protective Clothing : A standard laboratory coat is required.

1.3 Engineering Controls All handling and preparation for disposal of this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][3]

Regulatory Framework: The Basis for Disposal Protocols

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5]

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[6][7] Your institution's CHP is the primary document outlining specific procedures for safe handling and waste disposal.

  • EPA's RCRA : This act establishes the "cradle-to-grave" management system for hazardous waste.[4] As a halogenated organic compound, this compound falls under this regulatory umbrella, and laboratories are considered "waste generators."[4][8]

The key takeaway is that this compound cannot be disposed of via standard trash or sink drains.[1][9] It must be collected, properly labeled, and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF), typically coordinated through your institution's Environmental Health & Safety (EHS) department.[4]

Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for the proper disposal of pure this compound and materials contaminated with it.

Step 1: Waste Characterization and Segregation This is the most critical step in the disposal process. This compound is a halogenated organic compound . As such, it must be segregated from all other waste streams.[10][11]

  • Action : Designate a specific, dedicated waste container for "Halogenated Organic Waste."

  • Causality : Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9] Furthermore, mixing incompatible chemicals, such as acids with organic solvents, can lead to dangerous chemical reactions.[12]

Step 2: Container Selection and Labeling Proper containment and labeling are mandated by the EPA to ensure safety and proper tracking.[8]

  • Action :

    • Select a chemically compatible container with a secure, threaded screw cap. The container must be in good condition and free of leaks.[1][11]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[11]

    • Clearly write all constituents on the label, including the full chemical name: "this compound." Do not use abbreviations.[10][11] If it is a solution, list all components and their approximate percentages.

Step 3: Waste Accumulation Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[8][12]

  • Action :

    • Store the labeled, closed container in your designated SAA, which is often a secondary containment tray within a fume hood or a designated cabinet.[5][12]

    • Keep the container closed at all times except when actively adding waste.[9][11]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]

Step 4: Arranging for Final Disposal Once the container is full or the experiment is complete, arrange for its removal.

  • Action : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste container. They will manage the process of transporting it to a licensed waste disposal facility for proper treatment, which for halogenated organics is typically high-temperature incineration.[1][8]

Disposal Summary Table
ParameterRequirementRationale
Waste Classification Halogenated Organic Hazardous WasteContains a carbon-bromine bond, subject to specific EPA regulations.[10][14]
Container Type Chemically compatible, leak-proof, with a secure screw cap.Prevents spills, leaks, and fugitive emissions.[5][11]
Labeling "Hazardous Waste" + Full Chemical Name(s) and percentages.Ensures proper identification for safe handling and disposal; required by law.[8][10]
Storage Location Designated Satellite Accumulation Area (SAA) near the point of generation.Minimizes transport of hazardous materials within the lab; complies with EPA rules.[12][13]
Disposal Method Transfer via EHS to a licensed facility for incineration.Prohibited from landfill or drain disposal; incineration is the standard treatment.[1][8][15]

Emergency Procedures: Spills and Exposure

4.1 Spill Cleanup Protocol For small spills contained within a chemical fume hood:

  • Ensure all sources of ignition are removed.[1]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated container.[2]

  • Label the container as "Hazardous Waste: Debris contaminated with this compound."

  • Arrange for disposal through your EHS department.

4.2 First Aid Measures

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][16]

  • If on Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical help.[1][2][16]

  • If in Eyes : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][16]

  • If Swallowed : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_WasteManagement Waste Management Protocol cluster_FinalDisposal Final Disposition Start Handling 3-Bromo-1H- pyrrole-2-carbaldehyde WasteGen Waste Generation (e.g., residual solid, contaminated wipes, or solutions) Start->WasteGen Segregate Is the waste halogenated? WasteGen->Segregate HW_Container 1. Select & Label Container 'Hazardous Waste: Halogenated Organics' Segregate->HW_Container Yes NonHalogen Collect in Separate 'Non-Halogenated Waste' Container Segregate->NonHalogen No SAA 2. Store in Satellite Accumulation Area (SAA) (Keep container closed) HW_Container->SAA EHS_Pickup 3. Request Pickup from Environmental Health & Safety (EHS) SAA->EHS_Pickup TSDF 4. Transport to Licensed Disposal Facility (TSDF) for Incineration EHS_Pickup->TSDF

Caption: Decision workflow for disposal of this compound.

References

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. (Occupational Safety and Health Administration) [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (MasterControl) [Link]

  • OSHA Standards for Biological Laboratories. (ASPR) [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (Oregon Occupational Safety and Health) [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (Occupational Safety and Health Administration) [Link]

  • Laboratory Environmental Sample Disposal Information Document. (Environmental Protection Agency) [Link]

  • Managing Hazardous Chemical Waste in the Lab. (Lab Manager) [Link]

  • TITLE 35: ENVIRONMENTAL PROTECTION, PART 729. (Illinois Pollution Control Board) [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (eCFR) [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (GAIACA) [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (Central Washington University) [Link]

  • Hazardous Waste Segregation. (Bucknell University) [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (US EPA) [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (Braun Research Group, University of Illinois) [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, mastery over the materials we handle is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Bromo-1H-pyrrole-2-carbaldehyde. Our approach is rooted in the core principles of laboratory safety, emphasizing not just the "how" but the critical "why" behind each recommendation. This ensures that safety becomes an intuitive and integral part of your experimental workflow, fostering a culture of trust and scientific excellence.

Core Directive: Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][3]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[4]

Therefore, a conservative approach that treats this compound as a hazardous substance is not only prudent but essential.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate Personal Protective Equipment is the most critical immediate step to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the rationale explained to reinforce the importance of each component.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact and potential irritation.[1] Gloves should be inspected before use and disposed of properly after handling.
Eye and Face Protection Safety goggles with side-shields or a full-face shieldProtects against accidental splashes of the compound or its solutions, which could cause serious eye irritation.[1][2][3] A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory coatA standard lab coat protects the skin and personal clothing from accidental spills.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles, which may cause respiratory irritation.[1][3]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for both personal safety and environmental responsibility.

Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Have all necessary equipment and reagents prepared before handling the compound.

  • Weighing and Transfer:

    • When weighing the solid, do so in a fume hood to minimize the risk of inhaling dust particles.

    • Use a spatula for transfers and avoid creating dust.

    • Close the container tightly after use to prevent the release of dust or vapors.[1][5]

  • Dissolving and Reaction:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, do so in a controlled manner (e.g., using a heating mantle with a stirrer) to prevent uncontrolled boiling and aerosol formation.

Disposal Plan
  • Waste Collection: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be considered hazardous waste.

  • Containerization: Collect all contaminated solid and liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Licensed Disposal: The disposal of the chemical waste must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not dispose of this material in standard laboratory trash or down the sewer system.[1]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is critical.

Exposure ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[1][3] If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes.[2][3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2] Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2][3] If the person feels unwell, seek medical help.[1]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.
Accidental Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material into a suitable container for disposal.[1] Ventilate the area of the spill.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the necessary precautions, the following diagrams illustrate the decision-making process for PPE selection and the procedural flow for safe handling.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Handling this compound Assess_Ventilation Is a Fume Hood Available? Start->Assess_Ventilation Base_PPE Lab Coat Nitrile Gloves Safety Goggles Assess_Ventilation->Base_PPE Yes Respirator Add NIOSH-Approved Respirator Assess_Ventilation->Respirator No Respirator->Base_PPE

Caption: PPE selection based on ventilation availability.

Handling_Workflow Start Preparation (Fume Hood, PPE) Weighing Weighing & Transfer (Avoid Dust) Start->Weighing Reaction Dissolving & Reaction (Controlled Conditions) Weighing->Reaction Waste Waste Collection (Segregated & Labeled) Reaction->Waste Disposal Licensed Disposal Waste->Disposal

Caption: Procedural flow for safe handling and disposal.

By adhering to these guidelines, you can confidently work with this compound, ensuring a safe laboratory environment for yourself and your colleagues, and upholding the highest standards of scientific practice.

References

  • Alfa Aesar. (2025). SAFETY DATA SHEET: 1H-Pyrrole-2-carboxaldehyde. Retrieved from a publicly available version of the SDS.
  • Combi-Blocks, Inc. (2024). 5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-carbaldehyde - Safety Data Sheet. Retrieved from a publicly available version of the SDS.
  • Fluorochem. (2024). 5-Bromo-1H-pyrrole-2-carbaldehyde - Safety Data Sheet. Retrieved from a publicly available version of the SDS.
  • PubChem. (n.d.). 4-(3-bromo-4-pyridinyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrole. Retrieved from a publicly available version of the SDS.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

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3-Bromo-1H-pyrrole-2-carbaldehyde

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